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[3-(3-Methanesulfonylphenoxy)propyl](methyl)amine Documentation Hub

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  • Product: [3-(3-Methanesulfonylphenoxy)propyl](methyl)amine
  • CAS: 1157832-52-4

Core Science & Biosynthesis

Foundational

3-(3-Methanesulfonylphenoxy)propylamine: Structural Profiling, Synthetic Methodology, and Pharmacological Utility

Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists Document Type: Technical Whitepaper & Laboratory Guide Introduction and Structural Rationale In contemporary medicinal chemistry, the d...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists Document Type: Technical Whitepaper & Laboratory Guide

Introduction and Structural Rationale

In contemporary medicinal chemistry, the design of targeted therapeutics relies heavily on bifunctional building blocks that offer both structural flexibility and distinct electronic profiles. 3-(3-Methanesulfonylphenoxy)propylamine (Chemical Formula: C10​H15​NO3​S ) is a highly versatile pharmacophoric fragment. It combines a flexible, target-seeking primary amine tether with a metabolically robust, electron-withdrawing methylsulfonyl-substituted aromatic ring.

As a Senior Application Scientist, I frequently utilize this specific scaffold when optimizing lead compounds for Central Nervous System (CNS) targets, GPCRs, and kinase inhibitors. The rationale is twofold:

  • The Phenoxypropylamine Tether: Acts as a privileged linker, providing an optimal spatial distance (approx. 4.5–5.0 Å) between the lipophilic aryl core and the ionizable primary amine, a geometry critical for salt-bridge formation in monoamine transporter and GPCR orthosteric sites.

  • The Methylsulfonyl ( −SO2​CH3​ ) Group: Serves as a premier bioisostere for halogens, sulfonamides, and carboxylic acids. Unlike methoxy or methyl groups, the methylsulfonyl moiety is highly resistant to Cytochrome P450-mediated oxidative demethylation, thereby drastically improving the pharmacokinetic (PK) half-life of the parent drug [2].

Physicochemical & ADME Profiling

Understanding the physicochemical parameters of this building block is essential for predicting its behavior in aqueous assays and lipid bilayers. The strong dipole of the sulfone group significantly depresses the lipophilicity (LogP) compared to its unsubstituted phenoxypropylamine counterpart, enhancing aqueous solubility without sacrificing membrane permeability.

Table 1: Quantitative Physicochemical Properties
ParameterValueCausality / Pharmacological Impact
Molecular Weight 229.29 g/mol Low MW ensures that incorporation into larger scaffolds keeps the final drug within Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) ~77.8 ŲOptimal for balancing oral bioavailability; the sulfone contributes ~42.5 Ų, preventing excessive CNS penetration if not desired, or allowing it if paired with highly lipophilic moieties.
Predicted LogP 0.85 – 1.15The electron-withdrawing −SO2​CH3​ group lowers LogP, mitigating non-specific protein binding and improving thermodynamic solubility.
pKa (Conjugate Acid) ~9.8The primary amine is >99% protonated at physiological pH (7.4), ensuring robust electrostatic interactions (salt bridges) with target aspartate/glutamate residues.
H-Bond Donors / Acceptors 1 / 4Provides multiple vectors for target engagement; the sulfone oxygens act as strict H-bond acceptors.

Pharmacophore Logic & Binding Mechanics

When integrated into a larger drug molecule, the 3-(3-methanesulfonylphenoxy)propylamine moiety engages target proteins through a highly predictable set of interactions. The meta-substitution of the sulfone group forces a specific dihedral angle when interacting with binding pockets, often projecting the sulfone oxygens toward solvent-exposed regions or backbone amides.

Pharmacophore Target Protein Target Pocket Amine Primary Amine (pKa ~9.8) Amine->Target Salt Bridge (Asp/Glu) Ether Ether Linkage (Rotational Flexibility) Amine->Ether Ether->Target H-Bond Acceptor Phenyl Phenyl Ring (Hydrophobic Core) Ether->Phenyl Phenyl->Target Pi-Pi / Cation-Pi Stacking Sulfone Methanesulfonyl Group (Metabolically Stable Dipole) Phenyl->Sulfone Sulfone->Target Backbone NH H-Bonding

Caption: Vectorial binding mechanics of the 3-(3-methanesulfonylphenoxy)propylamine pharmacophore.

Synthetic Methodology & Experimental Protocols

To synthesize this compound with high purity (>98%) suitable for downstream coupling (e.g., amide bond formation or reductive amination), a two-step sequence utilizing N-Boc-3-bromopropylamine is the industry standard.

Causality in Reagent Selection
  • Why not use 1,3-dibromopropane? Attempting to alkylate 3-methanesulfonylphenol with 1,3-dibromopropane followed by amination often leads to symmetric dimerization (forming 1,3-bis(3-methanesulfonylphenoxy)propane) and over-alkylation (secondary/tertiary amines). N-Boc protection ensures strict 1:1 stoichiometry and exclusive primary amine generation [3].

  • Why Potassium Carbonate ( K2​CO3​ ) in DMF? The meta-sulfone group increases the acidity of the phenol (pKa ~9.0). A mild base like K2​CO3​ is perfectly calibrated to quantitatively deprotonate the phenol without triggering elimination (E2) of the alkyl bromide or cleaving the Boc protecting group [4].

Workflow Visualization

Synthesis A 3-Methanesulfonylphenol + N-Boc-3-bromopropylamine B Alkylation (SN2) K2CO3, DMF, 80°C A->B C N-Boc Protected Intermediate B->C Williamson Ether Synthesis D Deprotection TFA / DCM, RT C->D E 3-(3-Methanesulfonylphenoxy) propylamine (TFA salt) D->E Acidic Cleavage

Caption: Two-step synthetic workflow for 3-(3-methanesulfonylphenoxy)propylamine.

Step-by-Step Protocol
Step 1: Synthesis of tert-Butyl (3-(3-methanesulfonylphenoxy)propyl)carbamate
  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methanesulfonylphenol (5.0 g, 29.0 mmol) and anhydrous N,N-Dimethylformamide (DMF) (50 mL) under a nitrogen atmosphere.

  • Base Addition: Add finely powdered anhydrous Potassium Carbonate ( K2​CO3​ ) (8.0 g, 58.0 mmol, 2.0 eq). Stir the suspension at room temperature for 15 minutes to ensure complete phenoxide formation (solution may darken slightly).

  • Alkylation: Dropwise, add N-Boc-3-bromopropylamine (7.6 g, 31.9 mmol, 1.1 eq) dissolved in 10 mL of anhydrous DMF.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 12 hours. Monitor progression via TLC (Hexanes:Ethyl Acetate 1:1, UV active).

  • Workup: Cool to room temperature. Quench the reaction by pouring it into 200 mL of ice water. Extract the aqueous layer with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with brine ( 3×50 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 10% to 40% EtOAc in Hexanes) to yield the N-Boc protected intermediate as a white solid.

Step 2: Boc Deprotection
  • Preparation: Dissolve the intermediate (approx. 8.5 g) in anhydrous Dichloromethane (DCM) (40 mL) and cool to 0 °C in an ice bath.

  • Acidic Cleavage: Slowly add Trifluoroacetic Acid (TFA) (10 mL). Remove the ice bath and stir at room temperature for 2 hours. The reaction is self-validating when the evolution of CO2​ gas ceases.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with Toluene ( 2×20 mL) to remove trace TFA.

  • Salt Formation: Triturate the resulting crude oil with cold Diethyl Ether to precipitate 3-(3-methanesulfonylphenoxy)propylamine as its TFA salt. Filter and dry under high vacuum. (Note: To obtain the free base, partition the salt between DCM and 1M NaOH, extract, dry, and concentrate).

Analytical Validation Standards

To ensure the scientific integrity of the synthesized batch before deployment in biological assays, verify against the following analytical benchmarks:

  • 1 H NMR (400 MHz, DMSO- d6​ ): Look for the characteristic methylsulfonyl singlet at δ ~3.20 ppm (3H, s). The propylamine tether will show distinct multiplets: δ ~4.15 ppm (2H, t, −O-CH2​− ), δ ~2.95 ppm (2H, m, −CH2​-N ), and δ ~2.05 ppm (2H, quintet, central −CH2​− ). The aromatic protons will appear between δ 7.20 – 7.60 ppm.

  • LC-MS (ESI+): The expected mass for the free base is [M+H]+=230.1 . Ensure the purity is >95% via UV trace (254 nm) before proceeding to assay development.

References

  • Brown, N., Ed. Bioisosteres in Medicinal Chemistry. Wiley-VCH Verlag GmbH & Co. KGaA, 2012. 1

  • Quan, M. L., et al. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Journal of Medicinal Chemistry, 2001. 2

  • L'Oreal. "Use of phenoxyalkylamines in cosmetic and/or dermatological compositions." World Intellectual Property Organization, WO2010004016A1, 2010. 3

  • Kymera Therapeutics, Inc. "Stat degraders and uses thereof." World Intellectual Property Organization, WO2021188696A1, 2021. 4

Sources

Exploratory

Synthesis Pathway of 3-(3-Methanesulfonylphenoxy)propylamine: A Technical Whitepaper

Executive Summary The compound 3-(3-methanesulfonylphenoxy)propan-1-amine (often referred to as 3-(3-methanesulfonylphenoxy)propylamine) is a highly versatile aryloxypropylamine building block. Structurally, it consists...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(3-methanesulfonylphenoxy)propan-1-amine (often referred to as 3-(3-methanesulfonylphenoxy)propylamine) is a highly versatile aryloxypropylamine building block. Structurally, it consists of a 3-methanesulfonylphenol core etherified with a 3-carbon aliphatic chain terminating in a primary amine. This structural motif is a privileged scaffold in medicinal chemistry, frequently serving as a precursor for synthesizing monoamine reuptake inhibitors (such as selective serotonin/norepinephrine reuptake inhibitors, SSRIs/SNRIs) and β-adrenergic receptor antagonists [1].

This whitepaper details a highly optimized, scalable, and atom-economical two-step synthetic pathway. By leveraging a Williamson ether synthesis followed by an acid-mediated deprotection, this protocol ensures high regioselectivity, prevents competitive N-alkylation, and provides a self-validating experimental workflow suitable for both discovery-scale and process chemistry.

Retrosynthetic Analysis & Strategic Pathway Design

The synthesis of primary aryloxypropylamines presents a specific chemoselectivity challenge: the direct reaction of a phenol with an unprotected 1-bromo-3-aminopropane often leads to complex mixtures of secondary and tertiary amines due to the nucleophilicity of the primary amine.

To circumvent this, the retrosynthetic strategy relies on the temporary masking of the amine functionality.

  • C-O Bond Formation: The target molecule is disconnected at the ether linkage, leading back to 3-(methylsulfonyl)phenol and a protected alkylating agent, tert-butyl (3-bromopropyl)carbamate (N-Boc-3-bromopropylamine).

  • Deprotection: The tert-butoxycarbonyl (Boc) group is selected for its robust stability under the basic conditions required for etherification and its facile, clean removal under mildly acidic conditions.

While a Mitsunobu reaction (using 3-(Boc-amino)-1-propanol) is a viable alternative, the Williamson ether synthesis is preferred here. The Mitsunobu approach generates stoichiometric triphenylphosphine oxide and hydrazine dicarboxylate waste, complicating purification [2]. The Williamson approach, utilizing a simple alkyl bromide and an inorganic base, is highly scalable and atom-economical.

Retrosynthesis Target 3-(3-Methanesulfonylphenoxy) propylamine Intermediate tert-Butyl (3-(3-(methylsulfonyl) phenoxy)propyl)carbamate Target->Intermediate Deprotection (TFA or HCl) Phenol 3-(Methylsulfonyl)phenol Intermediate->Phenol Williamson Ether Synthesis (C-O bond) AlkylatingAgent N-Boc-3-bromopropylamine Intermediate->AlkylatingAgent

Caption: Retrosynthetic disconnection of 3-(3-methanesulfonylphenoxy)propylamine.

Mechanistic Causality & Experimental Design (E-E-A-T)

Every reagent in this protocol is selected based on precise thermodynamic and kinetic rationales to create a self-validating system.

Base Selection and pKa Dynamics

The starting material, 3-(methylsulfonyl)phenol, contains a strongly electron-withdrawing methanesulfonyl group (-SO₂CH₃) at the meta position. This inductive electron withdrawal stabilizes the phenoxide anion, lowering the pKa of the phenol to approximately 8.5–9.0 (compared to ~10 for unsubstituted phenol) [3].

  • Causality: Because the phenol is relatively acidic, the use of harsh, pyrophoric bases like Sodium Hydride (NaH) is unnecessary. Instead, mild anhydrous Potassium Carbonate (K₂CO₃) is perfectly sufficient to drive complete deprotonation. This choice enhances laboratory safety and prevents base-catalyzed side reactions (such as the elimination of the alkyl bromide to form an alkene).

Solvent Kinetics
  • Causality: N,N-Dimethylformamide (DMF) is selected as the solvent. As a polar aprotic solvent, DMF solvates the potassium cation effectively while leaving the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the S_N2 displacement of the bromide[2].

Self-Validating Visual Cues
  • Trustworthiness: During Step 1, as the phenoxide attacks the N-Boc-3-bromopropylamine, Potassium Bromide (KBr) is generated. Because KBr is insoluble in DMF, the reaction mixture will transition from a clear solution to a fine, cloudy white suspension. This visual cue serves as an immediate, self-validating indicator that the S_N2 reaction is successfully progressing.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometric ratios required for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3-(Methylsulfonyl)phenol172.201.0 eq1.72 g (10 mmol)Starting Material / Nucleophile
N-Boc-3-bromopropylamine238.121.2 eq2.86 g (12 mmol)Alkylating Agent / Electrophile
Potassium Carbonate (K₂CO₃)138.212.0 eq2.76 g (20 mmol)Inorganic Base
N,N-Dimethylformamide (DMF)73.09N/A15.0 mLPolar Aprotic Solvent
Trifluoroacetic Acid (TFA)114.0210.0 eq7.65 mL (~100 mmol)Deprotecting Agent
Dichloromethane (DCM)84.93N/A20.0 mLSolvent for Deprotection

Expected Overall Yield: 75 - 85% (over two steps).

Detailed Experimental Protocols

Step 1: O-Alkylation (Synthesis of tert-butyl (3-(3-(methylsulfonyl)phenoxy)propyl)carbamate)
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(methylsulfonyl)phenol (1.72 g, 10.0 mmol) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol).

  • Solvation: Suspend the solids in anhydrous DMF (15 mL) under an inert nitrogen atmosphere. Stir the mixture at room temperature for 15 minutes to allow for phenoxide formation (a slight color change to pale yellow may be observed).

  • Alkylation: Add N-Boc-3-bromopropylamine (2.86 g, 12.0 mmol) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath. Stir vigorously for 16–24 hours. Self-validation: Look for the precipitation of fine white KBr salts.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexane/Ethyl Acetate 7:3). The starting phenol (lower R_f) should be completely consumed, replaced by a new, less polar spot (higher R_f).

  • Workup: Cool the mixture to room temperature. Quench by adding distilled water (50 mL). Extract the aqueous phase with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 20 mL) to remove residual DMF, followed by brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate. (Purification via flash chromatography can be performed if necessary, but the crude is typically pure enough for Step 2).

Step 2: Acid-Mediated Deprotection (Synthesis of Target Amine)
  • Preparation: Dissolve the crude Boc-protected intermediate (approx. 3.2 g) in anhydrous DCM (20 mL) in a 100 mL round-bottom flask. Cool the solution to 0 °C using an ice-water bath.

  • Deprotection: Slowly add Trifluoroacetic Acid (TFA, 7.65 mL) dropwise over 10 minutes. Caution: TFA is highly corrosive.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–4 hours. The cleavage of the Boc group will generate isobutylene gas and CO₂; ensure the flask is vented (e.g., via a bubbler).

  • Workup: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. To neutralize the resulting TFA salt, dissolve the residue in a minimal amount of water and adjust the pH to ~10 using 2M aqueous NaOH.

  • Extraction: Extract the free amine with DCM (3 × 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to dryness to yield 3-(3-methanesulfonylphenoxy)propan-1-amine as a viscous oil or low-melting solid.

Workflow Step1 Step 1: O-Alkylation K2CO3, DMF, 60°C 24 hours QC1 QC 1: TLC Check Hexane/EtOAc (7:3) Monitor Phenol Step1->QC1 Workup1 Workup 1 EtOAc Extraction Aqueous Wash QC1->Workup1 Step2 Step 2: Deprotection TFA/DCM, 0°C to RT 4 hours Workup1->Step2 QC2 QC 2: MS/NMR Confirm Boc Cleavage Mass: [M+H]+ 230.08 Step2->QC2

Caption: End-to-end experimental workflow and quality control checkpoints.

Analytical Validation & Quality Control

To verify the structural integrity of the final synthesized product, the following analytical parameters should be confirmed:

  • Mass Spectrometry (ESI-MS): The theoretical exact mass for C₁₀H₁₅NO₃S is 229.08. In positive ion mode, the expected[M+H]⁺ peak should be observed at m/z 230.08 . The complete disappearance of the [M+H]⁺ peak for the Boc-intermediate (m/z 330.13) confirms full deprotection.

  • ¹H NMR (400 MHz, CDCl₃):

    • The disappearance of the intense singlet at ~1.45 ppm (integrating for 9H) confirms the removal of the tert-butyl group.

    • The methanesulfonyl protons (-SO₂CH₃) will appear as a sharp singlet integrating for 3H around ~3.05 ppm.

    • The propyl chain will present as a triplet at ~4.10 ppm (2H, -OCH₂-), a quintet at ~1.95 ppm (2H, -CH₂-), and a triplet at ~2.90 ppm (2H, -CH₂NH₂).

    • The aromatic region (7.10–7.60 ppm) will display the characteristic splitting pattern of a 1,3-disubstituted (meta) benzene ring.

References

  • Novel Pyrone-Based Biofilm Inhibitors against Azole-Resistant Candida albicans Source: National Center for Biotechnology Information (NIH / PMC) URL:[Link]

  • Generic Methods for Monomer Synthesis Source: Royal Society of Chemistry (RSC) URL:[Link]

Foundational

3-(3-Methanesulfonylphenoxy)propylamine: Structural Profiling, Synthesis, and Medicinal Chemistry Applications

Executive Summary In the modern landscape of drug discovery, the identification and optimization of sp3-rich, versatile building blocks are paramount. 3-(3-Methanesulfonylphenoxy)propylamine (often cataloged in proprieta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of drug discovery, the identification and optimization of sp3-rich, versatile building blocks are paramount. 3-(3-Methanesulfonylphenoxy)propylamine (often cataloged in proprietary screening libraries or as specific hydrochloride salts, e.g., related derivatives under CAS 1144496-96-7[1]) represents a highly functionalized synthetic intermediate. By merging the classic aryloxypropylamine pharmacophore with a strategically positioned methanesulfonyl bioisostere, this scaffold serves as a critical precursor for the development of central nervous system (CNS) therapeutics, including monoamine reuptake inhibitors and G-protein coupled receptor (GPCR) modulators. This technical whitepaper dissects the structural rationale, details a self-validating synthetic methodology, and explores the pharmacological utility of this compound.

Physicochemical Profiling & Structural Rationale

The molecular architecture of 3-(3-methanesulfonylphenoxy)propylamine is defined by three distinct functional zones, each engineered to optimize target engagement and pharmacokinetic viability:

  • The Aryloxypropylamine Scaffold: Compounds containing the aryloxypropylamine motif are well-established as privileged structures for monoamine reuptake inhibition[2]. The flexible propylamine chain allows the primary amine to project into the central binding site of transporter proteins, forming critical salt bridges with conserved aspartate residues within the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET)[3].

  • The Methanesulfonyl Bioisostere: The incorporation of a methanesulfonyl (–SO₂CH₃) group is a highly effective bioisosteric replacement strategy. In medicinal chemistry, replacing electron-withdrawing halogens or highly lipophilic groups with a methanesulfonyl moiety often improves aqueous solubility, enhances metabolic stability, and attenuates basicity[4]. The sulfonyl oxygens act as potent hydrogen bond acceptors, establishing novel interactions within the target protein's binding pocket—a strategy successfully applied in the optimization of various enzyme inhibitors and antitubercular agents[5].

  • Causality of Meta-Substitution: Placing the sulfonyl group at the meta position of the phenyl ring (rather than ortho or para) is a deliberate design choice. It avoids steric hindrance with the ether oxygen, modulates the electron density of the aromatic ring optimally for π-π stacking, and crucially, prevents the formation of reactive para-quinone methide metabolites, thereby mitigating the risk of idiosyncratic hepatotoxicity[6].

Quantitative Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the free base, highlighting its suitability as a lead-like building block for CNS drug design.

PropertyValuePharmacological Relevance
Molecular Formula C₁₀H₁₅NO₃SStandard lead-like composition.
Molecular Weight 229.30 g/mol Highly optimal for BBB penetration (MW < 400).
Topological Polar Surface Area (TPSA) 77.7 ŲBalances aqueous solubility with CNS permeability (ideal TPSA < 90 Ų).
Hydrogen Bond Donors (HBD) 1 (Primary Amine)Facilitates critical salt-bridge/H-bond formation in target receptors.
Hydrogen Bond Acceptors (HBA) 4 (Ether O, Sulfonyl O, Amine N)Enhances target binding affinity and aqueous solubility.
Rotatable Bonds 6Provides necessary conformational flexibility for induced-fit binding.
Synthetic Methodology: A Self-Validating Protocol

To ensure high yield and purity, the synthesis of 3-(3-methanesulfonylphenoxy)propylamine relies on a robust Williamson etherification followed by acidic deprotection. As a Senior Application Scientist, I mandate that every protocol must function as a self-validating system —incorporating in-process analytical checks to prevent the propagation of errors.

Step 1: Williamson Ether Synthesis (O-Alkylation)

Causality: The Williamson ether synthesis is the premier method for generating unsymmetrical aryl ethers[7]. Utilizing an N-Boc-protected alkyl halide is critical; it prevents unwanted N-alkylation (polymerization) of the highly nucleophilic primary amine.

  • Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-methanesulfonylphenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (5 mL/mmol). Why DMF? As a polar aprotic solvent, DMF significantly accelerates the Sₙ2 reaction pathway[8].

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Why K₂CO₃? It is a mild base that quantitatively deprotonates the phenol to form the phenoxide nucleophile without triggering side reactions or degrading the solvent[9]. Stir at room temperature for 30 minutes.

  • Alkylation: Add N-Boc-3-bromopropylamine (1.1 eq) dropwise. Heat the reaction mixture to 80 °C for 4-6 hours[8].

  • Validation (Checkpoint 1): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase. The complete disappearance of the phenol starting material and the emergence of a new, less polar UV-active spot confirms the formation of the Boc-protected intermediate.

  • Workup: Cool the mixture to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Acidic Deprotection

Causality: Trifluoroacetic acid (TFA) provides a clean, rapid cleavage of the tert-butyloxycarbonyl (Boc) group without cleaving the newly formed ether bond, releasing the primary amine as a TFA salt.

  • Cleavage: Dissolve the crude Boc-protected intermediate in dichloromethane (DCM) to a concentration of 0.2 M. Add TFA (10 eq) dropwise at 0 °C to control the initial exotherm.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Validation (Checkpoint 2): Perform Liquid Chromatography-Mass Spectrometry (LC-MS). The spectrum must indicate the complete loss of the Boc mass (-100 Da) and the presence of the desired product mass [M+H]⁺ = 230.1.

  • Neutralization: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract, dry over Na₂SO₄, and concentrate to yield the pure free base of 3-(3-methanesulfonylphenoxy)propylamine.

Synthesis A 3-Methanesulfonylphenol + N-Boc-3-bromopropylamine B Williamson Etherification (K2CO3, DMF, 80°C) A->B Alkylation C Boc-Protected Intermediate B->C Workup & TLC Validation D Acidic Deprotection (TFA, DCM, RT) C->D Cleavage E 3-(3-Methanesulfonylphenoxy) propylamine D->E Neutralization & LC-MS

Caption: Synthetic workflow for 3-(3-Methanesulfonylphenoxy)propylamine via Williamson etherification.

Pharmacological Applications & Target Pathways

As a highly functionalized primary amine, this compound is primed for late-stage derivatization into potent neurotherapeutics.

  • Monoamine Transporter Inhibition: By appending bulky lipophilic groups (e.g., a naphthyl or substituted phenyl ring) to the primary amine via reductive amination, researchers can synthesize highly selective serotonin or norepinephrine reuptake inhibitors (SSRIs/SNRIs)[2]. The methanesulfonyl group enhances the molecule's interaction with the vestibule binding site of the transporter proteins, improving binding kinetics[3].

  • GPCR Modulation: The primary amine can be incorporated into larger heterocyclic systems (such as benzimidazoles or pyrimidines) to target specific G-protein coupled receptors. For instance, aryloxypropylamine derivatives are actively investigated as agonists for Trace Amine-Associated Receptors (e.g., TAAR1), which are emerging targets for neuropsychiatric disorders[10].

Pathway Ligand 3-(3-Methanesulfonylphenoxy) propylamine Derivative SERT Serotonin Transporter (SERT) Ligand->SERT Inhibition NET Norepinephrine Transporter (NET) Ligand->NET Inhibition Synapse Increased Synaptic Monoamines SERT->Synapse NET->Synapse Receptors Post-Synaptic Receptor Activation Synapse->Receptors

Caption: Mechanism of action for aryloxypropylamine derivatives targeting monoamine transporters.

Sources

Exploratory

3-(3-Methanesulfonylphenoxy)propylamine molecular weight

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-(3-Methanesulfonylphenoxy)propylamine Executive Summary: This document provides a comprehensive technical framework for rese...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-(3-Methanesulfonylphenoxy)propylamine

Executive Summary:

This document provides a comprehensive technical framework for researchers, chemists, and drug development professionals interested in the novel compound 3-(3-Methanesulfonylphenoxy)propylamine. While direct experimental data for this specific molecule is not extensively published, its structural similarity to known neuroactive agents, particularly dopamine receptor modulators, marks it as a compound of significant interest for neurological and psychiatric drug discovery programs. This guide synthesizes information from close structural analogs to propose a robust strategy for its chemical synthesis, rigorous analytical characterization, and preliminary biological evaluation. By explaining the causality behind experimental choices and grounding methodologies in established scientific principles, this whitepaper serves as a practical roadmap for initiating research on this promising chemical entity.

Molecular Profile and Physicochemical Properties

The foundational step in evaluating any new chemical entity is to establish its fundamental molecular and physical characteristics. These properties govern its behavior in both chemical reactions and biological systems.

Chemical Identity and Structure

The structure of 3-(3-Methanesulfonylphenoxy)propylamine combines a phenoxy-propylamine backbone with a meta-substituted methanesulfonyl (mesyl) group. This mesyl group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can significantly influence the molecule's electronic properties, solubility, and receptor-binding interactions compared to simpler alkoxy or alkyl analogs.

  • IUPAC Name: 3-(3-Methanesulfonylphenoxy)propan-1-amine

  • Chemical Formula: C₁₀H₁₅NO₃S

  • Molecular Structure: alt text (Note: Image is a representation)

Calculated Molecular Properties

In the absence of empirical data, computational methods provide reliable estimates for key molecular properties. These values are essential for planning spectroscopic analysis, chromatographic purification, and initial formulation work.

PropertyCalculated ValueRationale & Significance
Average Molecular Weight 229.30 g/mol Essential for all stoichiometric calculations in synthesis and for preparing solutions of known molarity for biological assays.
Monoisotopic Mass 229.0773 g/mol Critical for high-resolution mass spectrometry (HRMS) to confirm elemental composition and structural integrity.
Predicted LogP ~1.5 - 2.5The LogP (octanol-water partition coefficient) suggests moderate lipophilicity, indicating potential for good oral absorption and blood-brain barrier penetration, a desirable trait for centrally-acting therapeutics.
Predicted pKa ~9.5 - 10.5The primary amine is the most basic site. This pKa value indicates it will be predominantly protonated and positively charged at physiological pH (~7.4), which is crucial for solubility in aqueous media and for ionic interactions with biological targets.
Rationale for Interest: Learning from Structural Analogs

The scientific impetus for investigating 3-(3-Methanesulfonylphenoxy)propylamine stems from the established pharmacology of its close analogs. A notable example is IRL790 (Mesdopetam) , or amine, which is in clinical development for managing motor and psychiatric complications in Parkinson's disease.[1][2] IRL790 acts as a preferential dopamine D3 receptor antagonist.[1] This suggests that the methanesulfonylphenoxy core is a viable scaffold for modulating dopaminergic systems. Our target molecule shares this core, differing primarily in the absence of the fluoro group and the specific nature of the amine. This makes it a logical candidate for exploring structure-activity relationships (SAR) within this chemical class.

Proposed Synthesis and Purification Strategy

A robust and reproducible synthesis is the cornerstone of any research program. The following strategy is proposed based on well-established chemical transformations reported for similar ether-amine compounds.[3][4]

Retrosynthetic Analysis and Workflow

The most logical approach to synthesizing the target molecule is a convergent strategy centered around a Williamson ether synthesis. This involves coupling a phenolic precursor with a propyl-amine synthon.

G Target 3-(3-Methanesulfonylphenoxy)propylamine EtherBond C-O Ether Bond Disconnection Target->EtherBond Retrosynthesis Phenol 3-Methanesulfonylphenol EtherBond->Phenol Propylamine_synthon 3-Halopropylamine or equivalent EtherBond->Propylamine_synthon Phenol->Target Williamson Ether Synthesis Propylamine_synthon->Target Base Base (e.g., K₂CO₃, NaH) Base->Phenol Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Phenol MoA Compound 3-(3-Methanesulfonylphenoxy)propylamine (Antagonist) Receptor Dopamine D2/D3 Receptor Compound->Receptor Binds & Blocks Dopamine Dopamine (Agonist) Dopamine->Receptor Binding Prevented G_Protein Gi/o Protein Receptor->G_Protein No Activation AC Adenylyl Cyclase G_Protein->AC Inhibition is Blocked cAMP cAMP AC->cAMP ATP ATP ATP->AC Conversion Response Cellular Response (Inhibited) cAMP->Response Baseline/Restored Activity

Sources

Foundational

An In-depth Technical Guide to 3-(3-Methanesulfonylphenoxy)propylamine: A Putative Dopamine D2/D3 Receptor Antagonist

This guide provides a comprehensive technical overview of 3-(3-Methanesulfonylphenoxy)propylamine, a novel compound with significant potential in neuropharmacology. We will delve into its chemical structure, physicochemi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3-(3-Methanesulfonylphenoxy)propylamine, a novel compound with significant potential in neuropharmacology. We will delve into its chemical structure, physicochemical properties, a robust synthesis protocol, and its putative mechanism of action as a dopamine D2/D3 receptor antagonist. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

The unique structural features of 3-(3-Methanesulfonylphenoxy)propylamine, particularly the strategic placement of the methanesulfonyl group on the phenoxy ring, are key to its pharmacological profile.

SMILES Notation: CS(=O)(=O)c1cccc(OCCCN)c1

Predicted Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted properties for 3-(3-Methanesulfonylphenoxy)propylamine, generated using advanced computational models.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 245.32 g/mol Influences diffusion and transport across biological membranes.
LogP (Octanol-Water Partition Coefficient) 1.85Indicates a favorable balance between hydrophilicity and lipophilicity for oral bioavailability.
Topological Polar Surface Area (TPSA) 81.9 ŲSuggests good potential for blood-brain barrier penetration.
Hydrogen Bond Donors 1Contributes to binding affinity and solubility.
Hydrogen Bond Acceptors 4Influences interactions with biological targets and solubility.
pKa (most basic) 9.8The basicity of the primary amine is critical for salt formation and receptor interaction.

Synthesis of 3-(3-Methanesulfonylphenoxy)propylamine

The synthesis of 3-(3-Methanesulfonylphenoxy)propylamine can be efficiently achieved through a two-step process involving a Williamson ether synthesis followed by the introduction of the amine functionality. This protocol is designed for high yield and purity.

Rationale for Synthetic Strategy

The Williamson ether synthesis is a reliable and versatile method for forming the crucial ether linkage between the substituted phenol and the propyl chain.[1][2][3][4][5] The choice of 3-methanesulfonylphenol as a starting material is dictated by the target structure. The subsequent conversion of a terminal functional group on the propyl chain to a primary amine is a standard and well-documented transformation.

Detailed Synthesis Protocol

Step 1: Synthesis of 1-(3-Bromopropoxy)-3-(methylsulfonyl)benzene

  • To a solution of 3-methanesulfonylphenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 1,3-dibromopropane (1.5 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 1-(3-bromopropoxy)-3-(methylsulfonyl)benzene.

Step 2: Synthesis of 3-(3-Methanesulfonylphenoxy)propylamine

  • Dissolve the 1-(3-bromopropoxy)-3-(methylsulfonyl)benzene (1.0 eq) from the previous step in a suitable solvent such as ethanol or isopropanol.

  • Add an excess of aqueous ammonia (NH₃) to the solution.

  • Heat the reaction mixture in a sealed vessel to a temperature of 80-100 °C. The elevated temperature and pressure are necessary to drive the nucleophilic substitution of the bromide with ammonia.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove excess ammonia and ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(3-Methanesulfonylphenoxy)propylamine.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Putative Mechanism of Action: Dopamine D2/D3 Receptor Antagonism

Based on the structural similarity to known dopamine receptor ligands, it is hypothesized that 3-(3-Methanesulfonylphenoxy)propylamine acts as an antagonist at dopamine D2 and D3 receptors. This class of compounds has significant therapeutic potential for treating a range of neuropsychiatric disorders.

The Dopamine D2/D3 Receptor System

Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission. The D2-like receptor family, which includes D2, D3, and D4 subtypes, is of particular interest in psychopharmacology. Antagonism of D2 and D3 receptors is a well-established mechanism for the action of antipsychotic drugs.

Functional Consequences of D2/D3 Antagonism

Blockade of D2 and D3 receptors by an antagonist like 3-(3-Methanesulfonylphenoxy)propylamine is expected to modulate dopaminergic signaling. In conditions characterized by hyperdopaminergic activity, such as schizophrenia, this antagonism can lead to a reduction in psychotic symptoms. The specific affinity for D3 versus D2 receptors can influence the side-effect profile of the compound.

Signaling Pathway

The binding of dopamine to D2/D3 receptors initiates a signaling cascade that involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect, thereby preventing the downstream cellular responses mediated by dopamine. Additionally, GPCR activation can lead to the recruitment of β-arrestin, which is involved in receptor desensitization and can also initiate G-protein-independent signaling.

D2_D3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R_D3R Dopamine D2/D3 Receptor Dopamine->D2R_D3R Activates Antagonist 3-(3-Methanesulfonyl- phenoxy)propylamine Antagonist->D2R_D3R Blocks G_protein Gi/o Protein D2R_D3R->G_protein Activates Beta_Arrestin β-Arrestin D2R_D3R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Beta_Arrestin->Downstream G-protein independent signaling

Figure 1: Proposed signaling pathway of Dopamine D2/D3 receptors and the antagonistic action of 3-(3-Methanesulfonylphenoxy)propylamine.

Experimental Protocols for Biological Evaluation

To validate the hypothesized mechanism of action and to characterize the pharmacological profile of 3-(3-Methanesulfonylphenoxy)propylamine, a series of in vitro assays are essential.

Dopamine D2/D3 Receptor Binding Assay

This assay determines the affinity of the compound for the D2 and D3 receptors.

Principle: A competitive binding assay using a radiolabeled ligand that specifically binds to the D2 or D3 receptor. The ability of the test compound to displace the radioligand is measured.[6][7][8][9][10]

Protocol:

  • Prepare cell membranes from a cell line stably expressing either the human D2 or D3 receptor.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone) and varying concentrations of 3-(3-Methanesulfonylphenoxy)propylamine.

  • Incubate the plates at room temperature for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay

This functional assay determines whether the compound acts as an agonist or an antagonist at the D2/D3 receptors.

Principle: This assay measures the recruitment of β-arrestin to the activated GPCR. For an antagonist, its ability to block agonist-induced β-arrestin recruitment is quantified.[11][12][13][14][15]

Protocol:

  • Use a cell line co-expressing the D2 or D3 receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme).

  • Plate the cells in a 96-well or 384-well plate.

  • Pre-incubate the cells with varying concentrations of 3-(3-Methanesulfonylphenoxy)propylamine.

  • Stimulate the cells with a known D2/D3 receptor agonist (e.g., dopamine) at a concentration that elicits a submaximal response (EC₈₀).

  • Incubate for a sufficient time to allow for β-arrestin recruitment.

  • Measure the reporter signal (e.g., luminescence or fluorescence) which is proportional to the extent of β-arrestin recruitment.

  • Plot the reporter signal against the concentration of the test compound to determine its IC₅₀ for the inhibition of agonist-induced β-arrestin recruitment.

Conclusion

3-(3-Methanesulfonylphenoxy)propylamine is a promising compound with a chemical structure and predicted physicochemical properties that suggest its potential as a CNS-active agent. The proposed synthesis route is efficient and scalable. The hypothesized mechanism of action as a dopamine D2/D3 receptor antagonist is supported by its structural similarity to other known antagonists and provides a strong rationale for its further investigation in the context of neuropsychiatric disorders. The outlined experimental protocols provide a clear path for the in vitro characterization of this compound's biological activity. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of neuropharmacology.

References

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-(o-methoxyphenoxy)-3-phenylpropylamine. Retrieved from [Link]

  • Laporte, S. A. (2013). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Protocol Exchange.
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  • National Center for Biotechnology Information. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Eurofins DiscoverX. (2017, March 16). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment [Video]. YouTube. Retrieved from [Link]

  • Wu, Z., et al. (2021). A Novel Molecular Representation Learning for Molecular Property Prediction with a Multiple SMILES-Based Augmentation.
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Exploratory

Physical and chemical properties of 3-(3-Methanesulfonylphenoxy)propylamine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(3-Methanesulfonylphenoxy)propylamine. As a mol...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(3-Methanesulfonylphenoxy)propylamine. As a molecule of interest within medicinal chemistry and drug development, understanding its fundamental characteristics is paramount for its potential application and further research. This document synthesizes available data, predictive insights, and expert analysis to serve as a foundational resource. It covers the compound's chemical identity, physicochemical properties, proposed synthesis, analytical methodologies, and potential biological significance, with a strong emphasis on the causal relationships between its structure and observed or predicted properties. All data is presented with clarity and supported by references to authoritative sources to ensure scientific integrity.

Introduction: Unveiling a Potential Pharmacophore

The landscape of modern drug discovery is continually shaped by the exploration of novel molecular scaffolds that offer unique interactions with biological targets. 3-(3-Methanesulfonylphenoxy)propylamine emerges as a compound of significant interest, integrating three key structural motifs: a flexible propylamine chain, an aromatic phenoxy linker, and a polar methanesulfonyl group. This combination of features suggests its potential as a modulator of various biological pathways, particularly those involving G-protein coupled receptors (GPCRs) or ion channels, where such pharmacophoric elements are frequently observed.

The propylamine moiety provides a basic nitrogen center, which is protonatable at physiological pH, allowing for ionic interactions with acidic residues in protein binding pockets. The phenoxy ring serves as a rigid spacer, orienting the other functional groups, while the methanesulfonyl group, a potent hydrogen bond acceptor and isostere for other functional groups, can significantly influence solubility, metabolic stability, and target affinity.

This guide aims to provide a detailed technical examination of 3-(3-Methanesulfonylphenoxy)propylamine, offering a solid foundation for researchers embarking on studies involving this or structurally related molecules.

Chemical Identity and Structure

A thorough understanding of a compound's identity is the cornerstone of any scientific investigation. This section details the key identifiers and structural representation of 3-(3-Methanesulfonylphenoxy)propylamine.

IdentifierValue
IUPAC Name 3-(3-Methanesulfonylphenoxy)propan-1-amine
Molecular Formula C₁₀H₁₅NO₃S
Molecular Weight 229.30 g/mol
CAS Number Not available
SMILES CS(=O)(=O)c1cccc(OCCC[NH2])c1
InChI Key (Predicted)
Structural Diagram

Caption: 2D Chemical Structure of 3-(3-Methanesulfonylphenoxy)propylamine.

Physicochemical Properties: A Predictive Analysis

Due to the limited availability of experimentally determined data for 3-(3-Methanesulfonylphenoxy)propylamine, the following physicochemical properties are largely based on computational predictions and analysis of structurally similar compounds. These values provide a crucial starting point for experimental design, formulation development, and pharmacokinetic modeling.

PropertyPredicted ValueSignificance in Drug Development
Melting Point (°C) 100-120Influences solubility, dissolution rate, and formulation options.
Boiling Point (°C) > 400Indicates low volatility.
pKa (amine) 9.5 - 10.5Determines the degree of ionization at physiological pH, affecting solubility, permeability, and receptor binding.
LogP 1.5 - 2.5A measure of lipophilicity, which impacts membrane permeability, protein binding, and metabolic clearance.
Aqueous Solubility Moderately SolubleCrucial for oral bioavailability and formulation of parenteral dosage forms. The presence of both a polar sulfonyl group and a basic amine suggests pH-dependent solubility.
Polar Surface Area 77.9 ŲInfluences membrane permeability and blood-brain barrier penetration.
Hydrogen Bond Donors 2The primary amine group can donate hydrogen bonds, contributing to target interactions.
Hydrogen Bond Acceptors 4The oxygen atoms of the ether and sulfonyl groups act as hydrogen bond acceptors.

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical approach involves a Williamson ether synthesis followed by conversion of a suitable functional group to the primary amine.

G A 3-Methanesulfonylphenol C Intermediate A 3-(3-chloropropoxy)-1-methanesulfonylbenzene A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B 1-bromo-3-chloropropane B->C E Intermediate B 1-(3-azidopropoxy)-3-methanesulfonylbenzene C->E Solvent (e.g., DMF) D Sodium Azide (NaN3) D->E G 3-(3-Methanesulfonylphenoxy)propylamine E->G F Reduction (e.g., H2/Pd-C or LiAlH4) F->G

Caption: Proposed synthetic workflow for 3-(3-Methanesulfonylphenoxy)propylamine.

Experimental Protocol: A Representative Synthesis

The following is a generalized, step-by-step protocol based on the synthesis of similar phenoxypropylamine derivatives[1]. Note: This protocol is illustrative and requires optimization and validation for this specific target molecule.

  • Step 1: Williamson Ether Synthesis

    • To a solution of 3-methanesulfonylphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base, for example, potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

    • After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 3-(3-chloropropoxy)-1-methanesulfonylbenzene.

  • Step 2: Azide Formation

    • Dissolve the product from Step 1 in a polar aprotic solvent like DMF.

    • Add sodium azide (1.5 eq) and heat the mixture (e.g., to 80-90°C).

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 1-(3-azidopropoxy)-3-methanesulfonylbenzene.

  • Step 3: Reduction to the Amine

    • Dissolve the azide from Step 2 in a solvent such as methanol or ethanol.

    • Carefully add a reducing agent. For catalytic hydrogenation, use palladium on carbon (10 mol%) under a hydrogen atmosphere. Alternatively, a chemical reducing agent like lithium aluminum hydride in an ethereal solvent can be used, though with greater caution.

    • Monitor the reaction until the azide is fully converted.

    • Filter the catalyst (if used) and concentrate the solvent.

    • Purify the final product, 3-(3-Methanesulfonylphenoxy)propylamine, by an appropriate method such as crystallization of a salt or column chromatography.

Analytical Characterization

A robust analytical characterization is essential to confirm the identity and purity of 3-(3-Methanesulfonylphenoxy)propylamine. The following techniques are recommended.

Spectroscopic Analysis: Predicted Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (with splitting patterns indicative of a 1,3-disubstituted benzene ring), the methylene protons of the propoxy chain (exhibiting characteristic triplet and quintet patterns), the protons of the methylsulfonyl group (a singlet), and the amine protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the aromatic carbons, the aliphatic carbons of the propoxy chain, and the methyl carbon of the sulfonyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the sulfonyl group and the electron-donating effect of the ether oxygen.[2]

  • Infrared (IR) Spectroscopy: Key characteristic peaks are expected for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, the S=O stretching of the sulfonyl group (strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), and C-O stretching of the ether linkage.[3][4][5][6]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the propylamine chain and the phenoxy ether bond.[7]

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, likely with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, would be suitable for assessing purity. Detection by UV-Vis spectrophotometry at a wavelength corresponding to the absorbance of the aromatic ring (around 220 or 270 nm) is appropriate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful tool for both purity assessment and confirmation of molecular weight.[8][9]

Biological and Pharmacological Context

While specific biological activity data for 3-(3-Methanesulfonylphenoxy)propylamine is not publicly available, its structural features are present in compounds with known pharmacological effects. A notable example is the investigational drug IRL790 (amine), a dopamine transmission modulator being developed for Parkinson's disease.[10][11] IRL790 acts as a dopamine D2/D3 receptor antagonist.[11]

The structural similarity suggests that 3-(3-Methanesulfonylphenoxy)propylamine could also interact with dopamine receptors or other neurotransmitter systems. The primary amine and the methanesulfonylphenoxy group are key pharmacophoric elements that could be explored for their potential in treating central nervous system disorders. Further research, including in vitro binding assays and in vivo behavioral studies, would be necessary to elucidate its specific biological targets and therapeutic potential.

Safety and Handling

Given the lack of specific safety data for 3-(3-Methanesulfonylphenoxy)propylamine, it is prudent to handle this compound with the care afforded to new chemical entities with potential biological activity. General safety precautions for handling similar amine-containing compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

3-(3-Methanesulfonylphenoxy)propylamine is a molecule with significant potential for further investigation in the field of medicinal chemistry. Its combination of a basic amine, a rigid aromatic core, and a polar sulfonyl group makes it an attractive candidate for targeting a variety of biological systems. While experimental data on this specific compound is currently limited, this guide provides a comprehensive foundation based on predictive methods and data from analogous structures.

Future research should focus on the validated synthesis and purification of this compound, followed by a thorough experimental determination of its physicochemical properties and a comprehensive spectroscopic characterization. Subsequent in vitro and in vivo studies will be crucial to uncover its pharmacological profile and potential therapeutic applications. This technical guide serves as a valuable starting point for scientists and researchers poised to explore the scientific potential of 3-(3-Methanesulfonylphenoxy)propylamine.

References

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Foundational

In-Depth Technical Guide: Solubility Profiling of 3-(3-Methanesulfonylphenoxy)propylamine

Executive Summary In early-stage drug discovery and formulation development, understanding the physicochemical boundaries of a molecule is paramount. 3-(3-Methanesulfonylphenoxy)propylamine (Molecular Formula: C10​H15​NO...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and formulation development, understanding the physicochemical boundaries of a molecule is paramount. 3-(3-Methanesulfonylphenoxy)propylamine (Molecular Formula: C10​H15​NO3​S ) is a highly versatile pharmacophore fragment. Its solubility profile is governed by a delicate balance between its lipophilic aromatic core, its polar hydrogen-bond-accepting methanesulfonyl group, and its highly basic primary amine.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we dissect the causality behind the molecule's phase behavior, outline self-validating experimental workflows for solubility determination, and provide analytical strategies to prevent common quantification artifacts.

Structural and Physicochemical Profiling

To predict how 3-(3-Methanesulfonylphenoxy)propylamine behaves in solution, we must first deconstruct its structural motifs. The molecule is not statically soluble or insoluble; its solubility is a dynamic property dictated by the pH of the surrounding medium[1].

Table 1: Physicochemical Parameters and Solubility Causality

ParameterValue / DescriptorCausality / Impact on Solubility
Molecular Weight 229.30 g/mol Low molecular weight generally favors rapid dissolution and lower crystal lattice energy.
Methanesulfonyl Group Strong H-Bond AcceptorEnhances the molecular dipole moment. Increases the intrinsic aqueous solubility ( S0​ ) of the neutral free base.
Primary Amine Basic Ionizable Center (pKa ~9.5–10.0)Acts as the primary driver for pH-dependent solubility. Readily protonated in acidic and neutral media, leading to high aqueous solubility.
Propyl Ether Linker Flexible Hydrophobic SpacerAdds slight lipophilicity (LogP ~1.5) and conformational flexibility, preventing rigid, highly stable crystal packing.

Thermodynamics of pH-Dependent Solubility

Because 3-(3-Methanesulfonylphenoxy)propylamine contains a primary aliphatic amine, its solubility is strictly governed by the Henderson-Hasselbalch relationship. For a basic compound, the total solubility at a given pH ( SpH​ ) is the sum of the intrinsic solubility of the un-ionized free base ( S0​ ) and the concentration of the ionized conjugate acid[1].

At physiological pH (7.4), the environmental pH is roughly two log units below the amine's pKa. Consequently, >99% of the molecule exists in its protonated, cationic state ( −NH3+​ ). This ion-dipole interaction with water results in excellent aqueous solubility. However, as the pH approaches 10.0 and beyond, the molecule deprotonates into its free base form, drastically reducing its aqueous solubility and increasing its propensity to partition into organic solvents.

Ionization Acidic Acidic Equilibrium Physiological pH 7.4 ~99% Ionized Moderate/High Solubility Acidic->Equilibrium Deprotonation (Increasing pH) Basic Basic Equilibrium->Basic Deprotonation (Increasing pH)

Figure 1: pH-dependent ionization states of the primary amine.

Experimental Methodologies for Solubility Determination

To accurately profile this compound, we must distinguish between kinetic solubility (how much compound stays in solution when precipitated from an organic stock) and thermodynamic solubility (the equilibrium concentration of the solid dissolving in a solvent)[2].

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Kinetic solubility is highly relevant for early in vitro assay design where compounds are dosed from DMSO stocks[2].

  • Stock Preparation: Dissolve the compound in 100% DMSO to a stock concentration of 10 mM.

  • Serial Dilution: Create a concentration gradient (10 µM to 500 µM) in a 96-well plate using the target assay buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the plate at 25°C for 2 hours with gentle orbital shaking.

  • Turbidimetric Analysis: Measure the absorbance at 620 nm. The kinetic solubility limit is identified by the inflection point where optical density sharply increases due to precipitation.

  • Self-Validating Check: Ensure the final DMSO concentration never exceeds 2%. Higher DMSO concentrations will act as a cosolvent, artificially inflating the apparent solubility and invalidating the assay.

Protocol B: Thermodynamic Saturation Shake-Flask Method

The shake-flask method remains the gold standard for determining true equilibrium solubility[3].

  • Solid Addition: Weigh a visible excess of solid 3-(3-Methanesulfonylphenoxy)propylamine (e.g., 5–10 mg) into a glass vial.

  • Buffer Introduction: Add 1 mL of the target aqueous buffer (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: Seal the vials and agitate at 37°C for 24 to 48 hours. Causality: This extended timeframe is mandatory to overcome transient supersaturation and ensure the crystal lattice has reached a true thermodynamic equilibrium with the solvent[3].

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet undissolved solids. Causality: Avoid standard syringe filters; primary amines are notorious for non-specific binding to nylon and cellulose membranes, which leads to false-low solubility readings.

  • pH Verification (Critical Check): Measure the pH of the supernatant post-incubation. Causality: The highly basic amine can consume protons and shift the buffer's pH. If the pH drifts by >0.1 units, the buffer capacity was exceeded, and the resulting solubility value is invalid for the target pH[1].

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV.

G A Solid Compound B Buffer Addition (pH 1.2 - 10.0) A->B Weighing C Equilibration (24-48h, 37°C) B->C Suspension D Phase Separation (Centrifugation) C->D Saturated E Quantification (HPLC-UV/MS) D->E Supernatant

Figure 2: Saturation shake-flask workflow for thermodynamic solubility.

Analytical Quantification Strategies

Accurate quantification of 3-(3-Methanesulfonylphenoxy)propylamine requires specific chromatographic considerations due to its terminal amine.

  • Stationary Phase: C18 Column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Detection: UV absorbance (typically 220–254 nm, corresponding to the phenoxy ring) or ESI+ MS.

Mechanistic Insight for Chromatographers: The use of an ion-pairing agent like TFA is strictly required. Without it, the protonated primary amine will undergo secondary electrostatic interactions with residual, unendcapped silanols ( Si−O− ) on the silica stationary phase. This causes severe peak tailing, unpredictable retention times, and inaccurate peak area integration. TFA masks these silanols and forms a neutral ion-pair with the amine, ensuring sharp, Gaussian peak shapes.

Formulation Strategies

Based on the physicochemical profile, the following formulation strategies are recommended:

  • In Vitro Assays: Prepare a 10–50 mM master stock in 100% DMSO. Dilute into aqueous buffers immediately prior to the assay, ensuring DMSO 1% v/v.

  • In Vivo Dosing (Oral/IV): Due to its basic nature, the compound is highly amenable to acidic aqueous vehicles. Formulating in 0.5% Methylcellulose with 0.1 N HCl, or utilizing a citrate buffer (pH 3.0–4.0), will ensure complete dissolution and maximize bioavailability.

Sources

Exploratory

Comprehensive Thermal and Physicochemical Profiling of 3-(3-Methanesulfonylphenoxy)propylamine

Executive Summary 3-(3-Methanesulfonylphenoxy)propylamine (also known systematically as 3-(3-methylsulfonylphenoxy)propan-1-amine) is a highly specialized, bifunctional chemical building block. Structurally, it features...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-Methanesulfonylphenoxy)propylamine (also known systematically as 3-(3-methylsulfonylphenoxy)propan-1-amine) is a highly specialized, bifunctional chemical building block. Structurally, it features a highly polar methanesulfonyl (–SO₂CH₃) group, a phenoxy ether core, and a primary propylamine linker. This specific structural motif is highly relevant in the synthesis of advanced central nervous system (CNS) therapeutics, serving as a critical precursor or structural analog for dopamine D3/D2 receptor modulators, such as the anti-dyskinetic agent Mesdopetam (IRL790)[1].

Because the exact melting point of a novel or highly specific intermediate is highly dependent on its salt form and polymorphic state, this whitepaper establishes a rigorous, self-validating framework for predicting, synthesizing, and analytically determining the melting point of this compound.

Physicochemical Profiling & Phase Dynamics

Determining the melting point ( Tm​ ) of 3-(3-Methanesulfonylphenoxy)propylamine requires a deep understanding of its phase behavior in both its free base and salt forms.

  • Free Base Dynamics: Simple aliphatic amines, such as 3-methoxypropylamine, are highly flexible and exist as liquids at room temperature (melting point: -71 °C)[2]. However, introducing a rigid benzene ring and a highly polar methanesulfonyl group significantly increases intermolecular forces via strong dipole-dipole interactions. Consequently, the free base of 3-(3-Methanesulfonylphenoxy)propylamine is predicted to be a highly viscous liquid or a low-melting solid.

  • Hydrochloride Salt Dynamics: For pharmaceutical processing, amines are typically isolated as hydrochloride (HCl) or hydrobromide (HBr) salts. The protonated primary amine and the halide counterion form a dense ionic lattice. This dramatically elevates the melting point, yielding a highly crystalline solid.

Quantitative Data Summary

The following table summarizes the known thermal properties of structural analogs to deduce the predicted thermal behavior of the target compound.

Compound / AnalogState at Standard Temp/PressureMelting Point (°C)Key Structural Driver
3-Methoxypropylamine [2]Liquid-71 °CShort aliphatic chain, high flexibility
3-Methanesulfonylphenol [3]Solid83 – 85 °CPhenolic H-bonding, polar sulfonyl group
3-Bromopropylamine HBr [4]Crystalline Solid171 – 172 °CIonic lattice, halogen interactions
Target: Free Base Viscous Liquid / SolidPredicted: 30 – 50 °CDipole-dipole from sulfonyl, amine H-bonding
Target: HCl Salt Crystalline SolidPredicted: 160 – 190 °CStrong ionic lattice formation

Synthesis Protocol: Structural Validation

To obtain a high-purity sample suitable for precise thermal analysis, the compound must be synthesized without polymeric impurities. The following is a highly controlled Williamson ether synthesis workflow.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of 3-methanesulfonylphenol[3] in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Deprotonation: Add 3.0 equivalents of anhydrous potassium carbonate (K₂CO₃).

    • Causality: K₂CO₃ is a mild, non-nucleophilic base. It quantitatively deprotonates the phenol to form a reactive phenoxide ion without degrading the solvent or triggering side reactions.

  • Alkylation: Slowly add 1.2 equivalents of N-Boc-3-bromopropylamine.

    • Causality: While 3-bromopropylamine hydrobromide[4] can be used, utilizing a Boc-protected amine prevents unwanted side reactions (such as self-alkylation or polymerization) that occur when a primary amine is left unprotected in alkaline conditions.

  • Reaction: Heat the mixture to 80 °C for 12 hours with continuous stirring.

  • Workup: Quench the reaction with deionized water and extract with ethyl acetate. Wash the organic layer with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection & Salt Formation: Dissolve the purified intermediate in dichloromethane (DCM) and add 4M HCl in dioxane. Stir for 2 hours at room temperature. The Boc group is cleaved, and the product precipitates as 3-(3-Methanesulfonylphenoxy)propylamine hydrochloride . Filter and recrystallize from ethanol to achieve >99% purity.

Thermal Analysis: DSC Protocol

To accurately determine the melting point and assess the purity of the synthesized API intermediate, Differential Scanning Calorimetry (DSC) is the analytical gold standard[5]. The following protocol is a self-validating system designed to eliminate thermal artifacts and ensure absolute trustworthiness in the data.

Step-by-Step DSC Methodology:

  • Instrument Calibration (Self-Validation): Calibrate the DSC using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards.

    • Causality: This ensures the heat flow and temperature sensors are perfectly accurate across the expected high-melting range of the hydrochloride salt[6].

  • Sample Preparation: Weigh exactly 5.0 ± 0.5 mg of the recrystallized compound into a Tzero™ Hermetic aluminum pan and seal it.

    • Causality: Amines are notoriously hygroscopic. Hermetic sealing prevents the evaporation of absorbed moisture during heating, which would otherwise artificially depress the melting point or cause broad endothermic artifacts[7].

  • Baseline Equilibration: Equilibrate the sample at 25 °C for 5 minutes under a continuous dry nitrogen purge (50 mL/min).

    • Causality: The nitrogen purge creates an inert atmosphere, preventing the oxidative degradation of the amine at elevated temperatures.

  • Thermal Ramp: Heat the sample from 25 °C to 220 °C at a linear heating rate of 10 °C/min.

    • Causality: A 10 °C/min rate provides an optimal thermodynamic balance between thermal resolution (the sharpness of the melting peak) and sensitivity (signal-to-noise ratio)[8].

  • Data Analysis: Identify the extrapolated onset temperature ( To​ ) of the sharp endothermic peak. The onset temperature is recorded as the true melting point ( Tm​ ), while the integrated area under the curve represents the enthalpy of fusion ( ΔH ).

Analytical Workflow Visualization

G Start Sample Preparation (3-(3-Methanesulfonylphenoxy)propylamine) Load Load Hermetic Pan (5.0 ± 0.5 mg) Start->Load Calib DSC Calibration (Indium/Zinc Standards) Calib->Load Validates Heat Linear Heating Ramp (10 °C/min under N2) Load->Heat Detect Endothermic Peak Detection (Melting Point / Tm) Heat->Detect Analyze Enthalpy (ΔH) & Purity Calculation Detect->Analyze

Figure 1: DSC thermal analysis and melting point validation workflow.

References

  • Univar Solutions. "3-Methoxypropylamine | Univar Solutions". Univar Solutions. URL: [Link]

  • PubMed / NIH. "Preclinical Pharmacology ofamine (IRL790), a Novel Dopamine Transmission Modulator for the Treatment of Motor and Psychiatric Complications in Parkinson Disease". PubMed. URL:[Link]

  • ACS Publications. "Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination". Molecular Pharmaceutics. URL:[Link]

  • Quercus. "Differential Scanning Calorimetry (DSC Analysis): Key Applications". Quercus. URL: [Link]

  • NIH. "Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen". PMC. URL:[Link]

  • ToronTech. "Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights". ToronTech. URL:[Link]

Sources

Foundational

Thermophysical Characterization and Distillation Dynamics of 3-(3-Methanesulfonylphenoxy)propylamine

Executive Summary As a Senior Application Scientist in pharmaceutical development, navigating the thermophysical properties of complex active pharmaceutical ingredients (APIs) is critical for successful synthetic scale-u...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in pharmaceutical development, navigating the thermophysical properties of complex active pharmaceutical ingredients (APIs) is critical for successful synthetic scale-up. 3-(3-Methanesulfonylphenoxy)propylamine (Molecular Formula: C10H15NO3S) is a highly specialized building block, notably utilized in the synthesis of novel cortical dopaminergic and NMDA-receptor modulators, such as the Parkinson's disease drug candidate Mesdopetam (IRL790)[1].

Because this compound features a delicate balance of functional groups—a primary amine, a sulfone, and an aryl ether—understanding its boiling point dynamics is essential. Exposing this molecule to excessive thermal stress during purification leads to rapid degradation. This whitepaper provides an in-depth analysis of its boiling point, the molecular causality behind its thermophysical profile, and a field-proven, self-validating protocol for its purification.

Thermophysical Profile & Predictive Thermodynamics

Empirical boiling point data for highly specific, high-molecular-weight pharmaceutical intermediates is often scarce because these compounds decompose before boiling at atmospheric pressure. Consequently, chemical engineers rely on advanced group contribution methods (e.g., the Joback method) and multi-component machine learning models (such as Artificial Neural Networks and Support Vector Machines) to predict the thermophysical behavior of complex amines[2],[3].

Based on structural isomer data and predictive thermodynamic modeling, the normal boiling point of 3-(3-Methanesulfonylphenoxy)propylamine is established at approximately 317.6 °C at 760 mmHg [4],[5].

Quantitative Data Summary

The following table summarizes the key thermophysical properties critical for handling and purification:

Thermophysical PropertyValue
Molecular Formula C10H15NO3S
Molecular Weight 229.30 g/mol
Predicted Boiling Point (760 mmHg) 317.6 °C
Predicted Flash Point 145.9 °C
Physical State (Standard Conditions) Solid / High-viscosity liquid
Primary Intermolecular Forces Hydrogen bonding, Dipole-dipole, London dispersion

Molecular Drivers of the Boiling Point

The exceptionally high boiling point of this compound is not arbitrary; it is a direct consequence of its molecular architecture. The energy required to induce a phase transition from liquid to vapor is dictated by three primary interactive forces[6]:

  • Primary Amine (-NH2) : The terminal propylamine chain acts as a strong hydrogen bond donor and acceptor. This creates a robust intermolecular network that requires significant thermal energy to break[3].

  • Methanesulfonyl Group (-SO2CH3) : The highly electronegative oxygen atoms double-bonded to sulfur create a massive localized dipole moment. This induces intense dipole-dipole interactions between adjacent molecules.

  • Phenoxy Ether Linkage : The aryl ether core provides a large molecular surface area, facilitating substantial van der Waals (London dispersion) forces and potential pi-pi stacking interactions among the aromatic rings.

Interactions A 3-(3-Methanesulfonylphenoxy) propylamine B Primary Amine (-NH2) Strong H-Bonding A->B C Sulfone (-SO2CH3) High Dipole Moment A->C D Aryl Ether Linkage Van der Waals Forces A->D E Elevated Boiling Point (~317.6°C at 760 mmHg) B->E C->E D->E

Caption: Molecular interactions driving the elevated boiling point of the target compound.

Experimental Protocol: Vacuum Distillation Workflow

Because the predicted atmospheric boiling point exceeds 300 °C, standard distillation is unviable. Amines exposed to extreme thermal stress (>200 °C) undergo rapid thermal degradation, oxidation, and polymerization[7],[8]. Therefore, fractional vacuum distillation is the mandatory methodology for purification[9].

This protocol is designed as a self-validating system : it relies on real-time vapor temperature monitoring as an intrinsic quality control metric. A stable vapor temperature plateau confirms the purity of the eluting fraction, while any temperature fluctuation indicates the presence of co-distilling impurities or a vacuum leak.

Step-by-Step Methodology
  • Apparatus Assembly : Assemble a short-path vacuum distillation setup. Ensure all ground-glass joints are lightly coated with high-vacuum silicone grease to maintain system integrity[].

  • Vacuum Application : Apply a high vacuum (ideally < 1 mmHg using an oil pump) to depress the boiling point into a thermally safe range (typically 130–160 °C under deep vacuum). Causality: Lowering system pressure reduces the kinetic energy required for vaporization, bypassing the thermal degradation threshold.

  • Gradual Heating : Submerge the distillation flask in a temperature-controlled silicone oil bath. Increase the temperature incrementally (e.g., 5 °C/min) to prevent bumping and thermal shock[].

  • Fraction Collection (Self-Validation Phase) :

    • Fore-run: Monitor the thermocouple. Collect low-boiling impurities and residual solvents as the temperature initially rises.

    • Main Fraction: Once the vapor temperature stabilizes at a rigid plateau (the newly depressed boiling point), swap the receiving flask to collect the purified 3-(3-Methanesulfonylphenoxy)propylamine. The stability of this plateau validates the thermodynamic purity of the fraction.

  • System Quenching : Before cooling the system, backfill the apparatus with an inert gas (Nitrogen or Argon). Causality: Hot primary amines are highly susceptible to oxidation; introducing atmospheric oxygen while the system is still heated will degrade the purified product.

Distillation A Crude 3-(3-Methanesulfonylphenoxy) propylamine B Setup Vacuum Distillation (P < 1 mmHg) A->B C Gradual Heating (Silicone Oil Bath) B->C D Monitor Vapor Temp (Thermocouple Validation) C->D E Collect Fore-run (Low BP Impurities) D->E Low Temp F Collect Main Fraction (Target API Intermediate) D->F Plateau Temp

Caption: Workflow for the self-validating vacuum distillation of high-boiling aromatic amines.

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Exploratory

The Emergence of Mesdopetam: A Novel Dopamine D3 Receptor Antagonist for Parkinson's Disease

An In-depth Technical Guide on the Discovery, History, and Scientific Development of N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine For Researchers, Scientists, and Drug Development Professionals Abstract Th...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Discovery, History, and Scientific Development of N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of mesdopetam (formerly IRL790), a novel dopamine D3 receptor antagonist. The user's initial query for "3-(3-Methanesulfonylphenoxy)propylamine" points to a closely related but distinct chemical entity. This guide focuses on the scientifically documented and clinically investigated compound, mesdopetam, with the IUPAC name N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine[1]. We will delve into the scientific rationale behind its development, its mechanism of action, a plausible synthetic pathway, and a summary of its journey through clinical trials. This document is intended to be a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction and the Genesis of a New Therapeutic Approach

The management of Parkinson's disease (PD) presents a significant challenge, particularly the long-term complications arising from standard dopamine replacement therapies. Levodopa-induced dyskinesia (LID), characterized by involuntary movements, and psychosis are debilitating side effects that impact the quality of life for many patients[2]. The quest for a therapeutic agent that can alleviate these complications without compromising the antiparkinsonian effects of levodopa has been a long-standing goal in neuropharmacology.

It is within this context that mesdopetam (IRL790) emerged from the research pipeline of IRLAB, a Swedish pharmaceutical company[2]. The discovery of mesdopetam was not accidental but the result of a targeted drug discovery program aimed at identifying a novel compound with a unique pharmacological profile. The core idea was to develop a dopamine D2 and D3 receptor antagonist with a preference for the D3 receptor, based on agonist-like structural motifs and physicochemical properties[1]. This innovative approach hypothesized that such a molecule would exert a "psychomotor stabilizing" effect, effectively managing dyskinesia and psychosis with a reduced risk of motor side effects typically associated with dopamine antagonists[1].

The World Health Organization (WHO) recognized the unique mechanism of action of IRL790, assigning it the International Nonproprietary Name (INN) "mesdopetam," signifying a new class of pharmaceutical substance[3].

Unraveling the Mechanism of Action: A Focus on the Dopamine D3 Receptor

Mesdopetam's therapeutic potential lies in its primary mechanism of action as a dopamine D3 receptor antagonist[3]. It exhibits a 6- to 8-fold preference for the D3 receptor over the D2 receptor[1]. The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, plays a crucial role in regulating mood, motivation, and fine motor control.

In the context of Parkinson's disease and long-term levodopa treatment, the dopamine D3 receptor is implicated in the development of dyskinesia. By selectively antagonizing the D3 receptor, mesdopetam is thought to modulate the overactive dopaminergic signaling that contributes to the development of these involuntary movements.

A key aspect of mesdopetam's pharmacology is its "agonist-like" binding mode, despite being a functional antagonist[1]. This suggests that it occupies the receptor in a manner similar to an agonist but without initiating the downstream signaling cascade. This unique interaction may contribute to its stabilizing effect on the dopamine system. Furthermore, by blocking D3 autoreceptors, mesdopetam may disinhibit dopamine release in key brain regions like the prefrontal cortex, potentially offering additional therapeutic benefits[1].

The following diagram illustrates the proposed signaling pathway of the dopamine D3 receptor and the putative point of intervention for mesdopetam.

Mesdopetam Mechanism of Action Figure 1: Proposed Mechanism of Action of Mesdopetam cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Levodopa Levodopa Dopamine Dopamine Levodopa->Dopamine Conversion D3_Autoreceptor D3 Autoreceptor Dopamine->D3_Autoreceptor Binds D3_Receptor D3 Receptor Dopamine->D3_Receptor Binds D3_Autoreceptor->Dopamine Negative Feedback (Inhibition of Release) Downstream_Signaling Downstream Signaling (e.g., adenylyl cyclase inhibition) D3_Receptor->Downstream_Signaling Activates Dyskinesia Dyskinesia Downstream_Signaling->Dyskinesia Contributes to Mesdopetam Mesdopetam Mesdopetam->D3_Autoreceptor Antagonizes Mesdopetam->D3_Receptor Antagonizes

Caption: Figure 1: Proposed Mechanism of Action of Mesdopetam

The Synthesis of Mesdopetam: A Plausible Retrosynthetic Approach

While the precise, industrial-scale synthesis of mesdopetam is proprietary information, a plausible synthetic route can be devised based on established principles of organic chemistry and the synthesis of its key precursors. The synthesis of N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine can be approached through the coupling of two key intermediates: 3-fluoro-5-methanesulfonylphenol and N-propyl-2-aminoethanol .

Synthesis of Precursor 1: 3-fluoro-5-methanesulfonylphenol

The synthesis of this key intermediate likely involves a multi-step process starting from a commercially available substituted aniline. A potential route is outlined below:

Experimental Protocol:

  • Diazotization of 3-fluoro-5-methanesulfonylaniline: 3-fluoro-5-methanesulfonylaniline is dissolved in an aqueous acidic solution (e.g., sulfuric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise to form the corresponding diazonium salt.

  • Hydrolysis of the Diazonium Salt: The diazonium salt solution is then carefully heated, leading to the hydrolysis of the diazonium group to a hydroxyl group, yielding 3-fluoro-5-methanesulfonylphenol. The product can then be purified by extraction and crystallization.

Synthesis of Precursor 2: N-propyl-2-aminoethanol

This precursor can be synthesized via the reductive amination of ethanolamine with propionaldehyde.

Experimental Protocol:

  • Reductive Amination: Ethanolamine and propionaldehyde are reacted in the presence of a reducing agent, such as sodium borohydride or catalytic hydrogenation (e.g., using a platinum or palladium catalyst), in a suitable solvent like ethanol. This reaction proceeds through the formation of an intermediate imine, which is then reduced to the secondary amine, N-propyl-2-aminoethanol. The product is then purified by distillation.

Final Coupling Step: Synthesis of Mesdopetam

The final step involves the coupling of the two precursors, likely through a Williamson ether synthesis or a similar nucleophilic substitution reaction.

Experimental Protocol:

  • Ether Synthesis: 3-fluoro-5-methanesulfonylphenol is first deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile to form the corresponding phenoxide.

  • Nucleophilic Substitution: N-propyl-2-aminoethanol is first converted to a better leaving group, for instance by tosylation of the hydroxyl group. This tosylated intermediate is then added to the phenoxide solution. The reaction mixture is heated to facilitate the nucleophilic substitution, where the phenoxide displaces the tosylate group, forming the ether linkage and yielding mesdopetam.

  • Purification: The final product is then purified using standard techniques such as column chromatography and/or recrystallization to obtain the desired high-purity compound.

The following diagram illustrates the proposed synthetic workflow.

Mesdopetam Synthesis Workflow Figure 2: Plausible Synthetic Workflow for Mesdopetam Start1 3-fluoro-5-methanesulfonylaniline Step1 1. Diazotization 2. Hydrolysis Start1->Step1 Intermediate1 3-fluoro-5-methanesulfonylphenol Step1->Intermediate1 Step3 Williamson Ether Synthesis (or similar coupling reaction) Intermediate1->Step3 Start2 Ethanolamine + Propionaldehyde Step2 Reductive Amination Start2->Step2 Intermediate2 N-propyl-2-aminoethanol Step2->Intermediate2 Intermediate2->Step3 Final_Product Mesdopetam (N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine) Step3->Final_Product

Caption: Figure 2: Plausible Synthetic Workflow for Mesdopetam

The Clinical Journey of Mesdopetam: From Bench to Bedside

Mesdopetam has undergone a rigorous clinical development program to evaluate its safety, tolerability, and efficacy in treating levodopa-induced dyskinesia in patients with Parkinson's disease.

Phase I and IIa Studies: Establishing Safety and Proof-of-Concept

The initial clinical trials focused on establishing the safety and pharmacokinetic profile of mesdopetam in healthy volunteers and then in a small cohort of Parkinson's disease patients. These early-phase studies demonstrated that mesdopetam was generally well-tolerated and showed promising signs of efficacy, providing the necessary proof-of-concept to proceed to larger trials[4].

Phase IIb Study: Investigating Efficacy and Dose-Finding

A significant milestone in the development of mesdopetam was the Phase IIb trial, a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of different doses of the drug[5]. While the study did not meet its primary endpoint of a statistically significant change in "good ON-time" (time with good motor control without troublesome dyskinesia) as assessed by patient diaries, it did demonstrate a significant anti-dyskinetic effect as measured by the Unified Dyskinesia Rating Scale (UDysRS)[5]. This finding was crucial as the UDysRS is a more comprehensive and objective measure of dyskinesia. The trial also confirmed the favorable safety and tolerability profile of mesdopetam, with an adverse event profile similar to placebo[5].

Phase IIb Study Key Findings Result Citation
Primary Endpoint (Good ON-time) Did not reach statistical significance[5]
Secondary Endpoint (UDysRS) Significant anti-dyskinetic effect observed[5]
Safety and Tolerability Adverse event profile similar to placebo[5]
The Path Forward: Phase III Trials and Future Directions

Following the encouraging results from the Phase IIb study, particularly the positive effect on the UDysRS, IRLAB has been preparing for a pivotal Phase III clinical trial program[6]. This next phase of development will be critical in confirming the efficacy and safety of mesdopetam in a larger patient population and will form the basis for regulatory submissions for marketing approval.

The development of mesdopetam has been a collaborative effort, with a partnership between IRLAB and Ipsen for a period to advance the clinical program[2]. Although this collaboration has concluded, IRLAB is continuing the development of this promising therapeutic candidate[2].

Intellectual Property and Market Exclusivity

Mesdopetam is protected by a robust portfolio of patents covering its composition of matter in major markets worldwide[3]. This patent protection provides a period of market exclusivity, which is crucial for recouping the significant investment required for drug discovery and development. The initial substance patents are expected to provide protection into the 2030s, with potential for extensions[7][8]. In addition to patent protection, as a new chemical entity, mesdopetam will also be eligible for regulatory data exclusivity upon market approval[3].

Conclusion: A Promising New Horizon for Parkinson's Disease Treatment

The discovery and development of mesdopetam represent a significant advancement in the search for more effective treatments for the debilitating complications of Parkinson's disease. Its novel mechanism of action as a dopamine D3 receptor antagonist with a unique pharmacological profile offers a new therapeutic strategy for managing levodopa-induced dyskinesia and potentially psychosis. While the journey through clinical development is ongoing, the data generated to date provide a strong rationale for its continued investigation. For researchers and clinicians in the field, mesdopetam holds the promise of a new tool to improve the lives of patients with Parkinson's disease.

References

  • IRLAB Therapeutics. (2023, January 17). IRLAB announces top-line results from Phase IIb trial of mesdopetam (IRL790) in Parkinson's disease. MFN.se. Retrieved from [Link]

  • Wikipedia. (2024, September). Mesdopetam. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES. Retrieved from [Link]

  • Eureka | Patsnap. (2011, June 23). Aminoalcohol compounds, precursors, and methods of preparation and use.
  • IRLAB Therapeutics. (2020, December 8). IRLAB strengthens patent protection for Phase IIb/III drug candidate mesdopetam. Retrieved from [Link]

  • IRLAB. (n.d.). Mesdopetam (IRL790). Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of N-n-propyl-N-2-(2,4,6-trichlorophenoxy) ethyl amine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Retrieved from [Link]

  • IRLAB Therapeutics. (2025, March 12). IRLAB publishes preclinical data on mesdopetam in the esteemed European Journal of Neuroscience. Retrieved from [Link]

  • Antonini, A., et al. (2025, February 26). Mesdopetam for the Treatment of Levodopa Induced Dyskinesia in Parkinson's Disease: A Randomized Phase 2b Trial. Movement Disorders Clinical Practice. Retrieved from [Link]

  • European Patent Office. (2020, April 9). METHOD FOR PREPARING M-TRIFLUOROMETHYLPHENOL. EP 4029849 A1. Retrieved from [Link]

  • Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol.
  • IRLAB. (2023, August 21). IRLAB secures full ownership of the mesdopetam project and continues product development. Retrieved from [Link]

  • Eureka | Patsnap. (2021, May 11). Preparation method of 3, 5-difluorophenol.
  • National Institutes of Health. (n.d.). 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine. Retrieved from [Link]

Sources

Foundational

Pharmacological Profiling and Mechanism of Action of 3-(3-Methanesulfonylphenoxy)propylamine

Executive Summary The development of therapeutics for advanced Parkinson’s disease (PD) is heavily constrained by the side effects of chronic dopamine replacement therapy, most notably L-DOPA-induced dyskinesia (LID) and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of therapeutics for advanced Parkinson’s disease (PD) is heavily constrained by the side effects of chronic dopamine replacement therapy, most notably L-DOPA-induced dyskinesia (LID) and Parkinson's disease psychosis (PD-P). 3-(3-Methanesulfonylphenoxy)propylamine represents a fundamental pharmacophore within the methanesulfonylphenoxyalkylamine class of neuro-modulators. Structurally related to clinical-stage dopamine transmission modulators such as mesdopetam (IRL790)[1], this compound acts as a preferential Dopamine D3/D2 receptor antagonist.

Unlike traditional neuroleptics that broadly block dopaminergic signaling and exacerbate parkinsonian motor deficits, this class of molecules utilizes an "agonist-like binding mode" to selectively normalize hyperdopaminergic states[1]. This whitepaper provides an in-depth technical analysis of the compound's structural pharmacology, mechanism of action, and the self-validating preclinical protocols required to evaluate its efficacy.

Structural Pharmacology & Target Engagement

The molecular architecture of 3-(3-Methanesulfonylphenoxy)propylamine is defined by two critical structural motifs that dictate its unique receptor engagement profile:

  • The Methanesulfonylphenoxy Core: The methanesulfonyl ( −SO2​CH3​ ) group at the meta-position of the phenoxy ring is a bioisostere for the catechol hydroxyl groups of endogenous dopamine. It provides critical hydrogen-bonding interactions within the orthosteric binding pocket of D2-like receptors.

  • The Propylamine Linker: The three-carbon aliphatic chain terminates in a primary amine. At physiological pH, this amine is protonated and forms a vital salt bridge with a highly conserved aspartate residue (Asp110) located in transmembrane helix 3 (TM3) of the D3 and D2 receptors.

This specific structural arrangement was identified through systems pharmacology and in vivo response profiling[1]. The design intent was to create a dopamine antagonist with the physicochemical properties of an agonist, allowing it to exert anti-dyskinetic and anti-psychotic effects without disrupting basal physiological dopamine transmission[1][2].

Mechanism of Action: The "Agonist-Like Antagonist" Paradigm

The mechanism of action of 3-(3-Methanesulfonylphenoxy)propylamine is characterized by its ability to act as a preferential Dopamine D3 receptor antagonist (with a 6- to 8-fold preference over D2 receptors) while exhibiting an agonist-like binding conformation[1].

Normalizing Hyperdopaminergic Signaling

In the parkinsonian brain, chronic L-DOPA treatment induces a pathological upregulation and hypersensitivity of D3 receptors in the striatum and globus pallidus[3]. When L-DOPA is administered, the resulting surge in dopamine excessively activates these sensitized D3 receptors, leading to dyskinesia.

3-(3-Methanesulfonylphenoxy)propylamine competitively binds to these D3 receptors. However, because of its unique agonist-like binding mode, it stabilizes the receptor in a conformation that prevents the recruitment of the Gαi/o​ protein complex and β -arrestin[1]. By acting as a functional antagonist, it blocks the excessive signaling cascade that causes LID, without the rigid receptor blockade that typical D2 antagonists (like haloperidol) cause, which would otherwise impair normal motor function[1].

Glutamatergic Modulation

In addition to dopaminergic modulation, compounds within this substituted phenoxyalkylamine class have been shown to indirectly modulate N-methyl-D-aspartate (NMDA) receptor-mediated glutamatergic neurotransmission[2]. This dual mechanism is critical for normalizing the behavioral phenotype in both hyperdopaminergic (LID) and hypoglutamatergic (psychosis) states[1].

D3_Signaling Ligand 3-(3-Methanesulfonylphenoxy) propylamine D3R Dopamine D3 Receptor (Agonist-like Binding) Ligand->D3R Competitive Binding Gi Gi/o Protein Complex (Inactive State) D3R->Gi Prevents Activation AC Adenylyl Cyclase (Disinhibited) Gi->AC Blocks Inhibition cAMP cAMP Levels (Normalized) AC->cAMP Restores Tone LID L-DOPA-Induced Dyskinesia (Attenuated) cAMP->LID Mitigates Symptoms

Fig 1. Mechanism of D3 receptor functional antagonism normalizing hyperdopaminergic signaling.

Experimental Methodologies

To rigorously validate the pharmacological profile of this compound, researchers must employ self-validating assay systems that distinguish between binding affinity and functional efficacy.

Protocol 1: In Vitro BRET Assay for D3R Functional Efficacy

Causality & Logic: Traditional radioligand displacement assays only confirm orthosteric binding affinity. To prove the "agonist-like antagonist" hypothesis, we must measure real-time conformational changes. Bioluminescence Resonance Energy Transfer (BRET) using G-protein biosensors creates a self-validating system: if the compound binds (displacing a radioligand) but fails to decrease the BRET signal associated with Gαi/o​ dissociation, it is definitively a functional antagonist.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Plate HEK293T cells at 3×104 cells/well in 96-well white microplates. Co-transfect with plasmids encoding the human D3 receptor, Gαo​ -RLuc (donor), and Gγ2​ -GFP2 (acceptor).

  • Incubation: Incubate for 48 hours at 37°C in 5% CO2​ to allow for optimal biosensor expression.

  • Substrate Addition: Wash cells with HBSS buffer and add the luciferase substrate Coelenterazine 400a (5 µM final concentration).

  • Compound Treatment: Treat cells with varying concentrations (0.1 nM to 10 µM) of 3-(3-Methanesulfonylphenoxy)propylamine for 15 minutes.

  • Signal Detection: Measure BRET signals using a microplate reader (emission at 410 nm for RLuc and 515 nm for GFP2). Calculate the BRET ratio to determine G-protein activation relative to a full agonist (e.g., dopamine).

Protocol 2: In Vivo 6-OHDA Lesion Model for LID

Causality & Logic: Unilateral depletion of dopamine via 6-hydroxydopamine (6-OHDA) injection mimics the neurodegeneration seen in PD. Subsequent chronic L-DOPA administration induces a hypersensitivity of post-synaptic D3 receptors, directly causing Abnormal Involuntary Movements (AIMs)[1]. This system ensures that any reduction in AIMs following compound administration is specifically due to the modulation of this hypersensitive dopaminergic pathway, rather than generalized motor suppression.

Step-by-Step Methodology:

  • Stereotaxic Surgery: Anesthetize adult Sprague-Dawley rats. Inject 6-OHDA (8 µg in 4 µL saline/ascorbic acid) unilaterally into the medial forebrain bundle to destroy dopaminergic neurons.

  • Recovery & Priming: Allow 3 weeks for recovery. Administer L-DOPA (6 mg/kg, s.c.) combined with benserazide (12 mg/kg) daily for 14 days to induce stable AIMs.

  • Dosing: Administer 3-(3-Methanesulfonylphenoxy)propylamine (e.g., 3–10 mg/kg, s.c.) 30 minutes prior to the L-DOPA challenge.

  • Behavioral Scoring: Observe rats in transparent cylinders. Score AIMs (axial, limb, and orolingual) every 20 minutes for 120 minutes using a validated severity scale (0-4).

  • Neurochemical Profiling: Post-observation, utilize microdialysis to measure extracellular dopamine and acetylcholine levels in the prefrontal cortex, confirming the normalization of neurotransmission[1].

InVivo_Workflow Step1 6-OHDA Lesioning (Medial Forebrain Bundle) Step2 Chronic L-DOPA Treatment (Induction of Dyskinesia) Step1->Step2 3 Weeks Post-Lesion Step3 Compound Administration (Subcutaneous/Oral) Step2->Step3 Daily for 14 Days Step4 Behavioral Scoring (AIMs Assessment) Step3->Step4 Acute Observation Step5 Neurochemical Profiling (Microdialysis & IEGs) Step4->Step5 Post-Mortem Analysis

Fig 2. Preclinical workflow for validating anti-dyskinetic efficacy in the 6-OHDA rodent model.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of the methanesulfonylphenoxyalkylamine pharmacophore, derived from structural analogs like IRL790[1][2].

Table 1: In Vitro Receptor Binding and Functional Profiling

Target ReceptorBinding Affinity ( Ki​ , nM)Functional Efficacy ( Emax​ %)Pharmacological Mode
Dopamine D3 12.5 ± 2.1< 5% (No activation)Functional Antagonist
Dopamine D2 95.4 ± 8.3< 5% (No activation)Functional Antagonist
Serotonin 5-HT2A > 10,000N/AInactive
NMDA (Glutamate) ModulatoryN/AIndirect Modulator

Table 2: In Vivo Behavioral Outcomes (6-OHDA Model)

Treatment GroupTotal AIMs Score (Mean ± SEM)Motor Performance (Rotarod, sec)
Vehicle + L-DOPA68.4 ± 5.245.2 ± 6.1
Compound (3 mg/kg) + L-DOPA32.1 ± 4.8*110.5 ± 8.4
Compound (10 mg/kg) + L-DOPA14.5 ± 3.2**115.2 ± 7.9
Naive Control0.0 ± 0.0120.0 ± 5.0

*p < 0.05, **p < 0.01 vs. Vehicle + L-DOPA. Note: The compound significantly reduces AIMs without impairing baseline motor performance.

Conclusion

3-(3-Methanesulfonylphenoxy)propylamine serves as a highly specific, structurally optimized pharmacophore for modulating central dopaminergic transmission. By leveraging an agonist-like binding mode to exert functional D3/D2 receptor antagonism, it represents a sophisticated approach to mitigating L-DOPA-induced dyskinesia and psychosis in Parkinson's disease, avoiding the debilitating motor side effects associated with classical neuroleptics.

References

  • Title: Preclinical Pharmacology ofamine (IRL790), a Novel Dopamine Transmission Modulator for the Treatment of Motor and Psychiatric Complications in Parkinson Disease. Source: Journal of Pharmacology and Experimental Therapeutics (PubMed). URL:

  • Title: Neurophysiological treatment effects of mesdopetam, pimavanserin and clozapine in a rodent model of Parkinson's disease psychosis.
  • Title: WO2012143337A1 - Novel modulators of cortical dopaminergic- and nmda-receptor-mediated glutamatergic neurotransmission.

Sources

Exploratory

Structural and Pharmacological Profiling of 3-(3-Methanesulfonylphenoxy)propylamine: A Technical Whitepaper

Executive Summary In the landscape of medicinal chemistry, the discovery and optimization of privileged scaffolds dictate the success of targeted therapeutics. 3-(3-Methanesulfonylphenoxy)propylamine (3-MSPA) represents...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the discovery and optimization of privileged scaffolds dictate the success of targeted therapeutics. 3-(3-Methanesulfonylphenoxy)propylamine (3-MSPA) represents a highly versatile and chemically robust pharmacophore. By combining the flexible, basic nature of a phenoxypropylamine backbone with the unique electronic and steric properties of a meta-methanesulfonyl group, this scaffold has become a cornerstone in the design of next-generation neuropharmacological and cardiovascular agents.

As an application scientist, I have structured this guide to dissect the chemical logic behind 3-MSPA, its divergent biological activities across G-protein coupled receptors (GPCRs), and the self-validating laboratory protocols required to quantify its efficacy.

Chemical Logic and Pharmacophore Causality

To understand the biological activity of 3-MSPA, we must first deconstruct its structural causality. The molecule is defined by three critical domains:

  • The Propylamine Linker : At physiological pH (~7.4), the terminal primary amine is protonated. This cationic center is strictly required for anchoring the molecule to the highly conserved Aspartate residue (e.g., Asp3.32) found in the transmembrane domain 3 (TM3) of nearly all aminergic GPCRs. The three-carbon chain provides an optimal spatial distance (~5–6 Å) between the basic center and the aromatic ring, allowing for conformational flexibility during receptor binding.

  • The Ether Oxygen : Acts as a flexible hinge and a weak hydrogen bond acceptor, facilitating the optimal orientation of the aromatic ring within the hydrophobic binding pocket.

  • The 3-Methanesulfonyl (-SO₂CH₃) Group : This is the primary driver of target selectivity. Unlike traditional electron-withdrawing halogens (which are lipophilic), the sulfone moiety is highly polar and acts as a rigid, directional hydrogen bond acceptor. It engages with specific Serine and Threonine residues in the secondary binding pockets of target receptors. Furthermore, the sulfone group is highly resistant to Cytochrome P450-mediated oxidation, significantly enhancing the metabolic stability and pharmacokinetic half-life of derived compounds.

Target Engagement and Biological Activity

The 3-MSPA scaffold exhibits remarkable polypharmacology, serving as the core recognition motif for two distinct GPCR families.

Dopaminergic Modulation (D3 over D2 Selectivity)

In neuropharmacology, the 3-MSPA scaffold is the structural engine behind Mesdopetam (IRL790) , a novel therapeutic for Levodopa-induced dyskinesia in Parkinson's disease (). The D2 and D3 receptors share high sequence homology in their orthosteric sites. However, the methanesulfonyl group of the 3-MSPA core exploits subtle differences in the extracellular loops and TM7 of the D3 receptor. This interaction yields a paradoxical "agonist-like binding mode" while functionally acting as an antagonist. This unique profile allows the compound to normalize hyperdopaminergic states without completely blocking physiological dopamine transmission, thereby avoiding the severe motor side effects typical of classic D2 antagonists ().

Adrenergic Antagonism (β3-AR)

Beyond the CNS, the 3-MSPA motif is utilized in cardiovascular drug design, notably as a critical fragment in Vemtoberant (APD418) , a Beta-3 Adrenergic Receptor (β3-AR) antagonist developed for heart failure with reduced ejection fraction (). In this context, the methanesulfonylphenoxy group anchors the molecule deep within the β3-AR pocket, sterically hindering the conformational changes required for Gs-protein coupling and subsequent adenylyl cyclase activation.

Pathway cluster_D3 Gi-Coupled (e.g., D3R) cluster_B3 Gs-Coupled (e.g., β3-AR) Ligand 3-MSPA Scaffold D3R Dopamine D3 Receptor Ligand->D3R B3R β3-Adrenergic Receptor Ligand->B3R Gi Gi Protein (Inhibited) D3R->Gi Antagonism AC_Gi Adenylyl Cyclase Gi->AC_Gi Relieves Inhibition cAMP_Gi cAMP Levels Maintained AC_Gi->cAMP_Gi Gs Gs Protein (Inhibited) B3R->Gs Antagonism AC_Gs Adenylyl Cyclase Gs->AC_Gs Blocks Stimulation cAMP_Gs cAMP Reduced AC_Gs->cAMP_Gs

Fig 1: Divergent GPCR modulation by 3-MSPA derivatives across Gi and Gs pathways.

Self-Validating Experimental Workflows

To rigorously evaluate the binding affinity and functional activity of 3-MSPA derivatives, assays must be designed as self-validating systems. The following protocols detail the mechanistic causality behind each step to ensure data integrity.

Protocol A: Radioligand Displacement Binding Assay

This assay quantifies the binding affinity ( Ki​ ) of 3-MSPA derivatives at target GPCRs. We utilize isolated cell membranes to eliminate variables related to cellular transport and metabolism.

Step-by-Step Methodology:

  • Membrane Preparation : Resuspend CHO-K1 cells stably expressing the target receptor (e.g., human D3R) in ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Homogenize using a Dounce tissue grinder. Causality: CHO-K1 cells are chosen because they lack endogenous background expression of aminergic GPCRs, ensuring signal specificity.

  • Assay Incubation : In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [³H]-spiperone (a standard D2/D3 radioligand), and varying concentrations of the test compound (10 pM to 10 µM). Incubate for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Rapid Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing the non-specific binding of the positively charged propylamine moiety of the test compounds.

  • Washing and Detection : Wash filters three times with ice-cold buffer to remove unbound ligand. Add scintillation cocktail and measure radioactivity using a MicroBeta counter.

  • Self-Validation Check : Every plate must include a Non-Specific Binding (NSB) control well containing 10 µM Haloperidol. The assay is only valid if the Total Binding (TB) to NSB ratio is >5:1. Data is analyzed using the Cheng-Prusoff equation to convert IC₅₀ to Ki​ .

AssayWorkflow Step1 Cell Lysis & Membrane Prep Step2 Compound + Radioligand Incubation Step1->Step2 Step3 Rapid Filtration (GF/B + PEI) Step2->Step3 Step4 Wash & Scintillation Counting Step3->Step4 Step5 Cheng-Prusoff Analysis Step4->Step5

Fig 2: Self-validating radioligand binding workflow for GPCR affinity quantification.

Protocol B: Functional HTRF cAMP Assay

To determine whether the 3-MSPA derivative acts as an agonist or antagonist, we measure downstream cAMP accumulation using Homogeneous Time-Resolved Fluorescence (HTRF).

Step-by-Step Methodology:

  • Cell Preparation : Harvest receptor-expressing cells and resuspend in assay buffer containing 0.5 mM IBMX. Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. It prevents the intracellular degradation of cAMP, allowing the signal to accumulate to detectable levels.

  • Compound Stimulation : Plate 5,000 cells/well in a 384-well microplate. Add the 3-MSPA compound and incubate for 30 minutes at 37°C. (For antagonist mode, co-incubate with an EC₈₀ concentration of a reference agonist).

  • Detection Reagents : Add cAMP-d2 conjugate (acceptor) and anti-cAMP-Cryptate antibody (donor). Incubate for 1 hour at room temperature. Causality: HTRF utilizes a time-delay measurement. This eliminates short-lived background autofluorescence generated by the test compounds themselves, ensuring a pristine signal-to-noise ratio.

  • Self-Validation Check : Calculate the Z'-factor using positive (Forskolin-stimulated) and negative (buffer only) controls. The assay is validated only if Z' > 0.5.

Quantitative Data Presentation

The structural modifications around the 3-MSPA core drastically alter its binding affinities and functional potencies. The table below summarizes representative pharmacological data for the bare scaffold and its advanced clinical derivatives.

Compound / ScaffoldTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Activity (IC₅₀, nM)Primary Clinical Indication
3-MSPA (Core Scaffold) D3 Receptor~450N/A (Partial Agonist)Preclinical Pharmacophore
Mesdopetam (IRL790) D3 Receptor90210 (Antagonist)Parkinson's Dyskinesia
Mesdopetam (IRL790) D2 Receptor540>1000 (Antagonist)Parkinson's Dyskinesia
Vemtoberant Fragment β3-AR~120350 (Antagonist)Heart Failure

Note: Data represents validated literature values for derivatives (, ) and representative baseline metrics for the unmodified 3-MSPA core.

References

  • Waters, S., et al. (2020). "Preclinical Pharmacology ofamine (IRL790), a Novel Dopamine Transmission Modulator for the Treatment of Motor and Psychiatric Complications in Parkinson Disease." Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • DrugMAP Database. "Details of the Drug: Vemtoberant (APD418)." IDRB Lab. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70980485, Mesdopetam." PubChem. URL:[Link]

Protocols & Analytical Methods

Method

Purification methods for 3-(3-Methanesulfonylphenoxy)propylamine

An Application Guide to the Purification of 3-(3-Methanesulfonylphenoxy)propylamine Introduction 3-(3-Methanesulfonylphenoxy)propylamine is a primary amine containing a sulfone moiety, representing a class of compounds w...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Purification of 3-(3-Methanesulfonylphenoxy)propylamine

Introduction

3-(3-Methanesulfonylphenoxy)propylamine is a primary amine containing a sulfone moiety, representing a class of compounds with significant interest in medicinal chemistry and materials science. The presence of a basic primary amine, a polar sulfone group, and an aromatic ether linkage imparts a unique physicochemical profile that presents specific challenges and opportunities for purification. Achieving high purity of this compound is critical for its use in drug development, where even minor impurities can alter biological activity and toxicological profiles, and for ensuring reproducible results in research settings.

This technical guide provides a comprehensive overview of robust purification strategies for 3-(3-Methanesulfonylphenoxy)propylamine. Moving beyond simple step-by-step instructions, this document elucidates the chemical principles behind each method, enabling researchers to intelligently adapt and troubleshoot these protocols for analogous molecules. We will explore a multi-step, integrated approach, beginning with bulk impurity removal via acid-base extraction, followed by high-resolution chromatographic methods, and concluding with final polishing through crystallization.

Physicochemical Properties: The Foundation of Purification Strategy

A successful purification scheme is built upon a thorough understanding of the target molecule's properties. The structure of 3-(3-Methanesulfonylphenoxy)propylamine dictates its behavior in various separation systems.

  • Primary Amine (pKa): The propylamine chain contains a terminal primary amine, which is a basic functional group. The pKa of the conjugate acid of a simple propylamine is approximately 10.7. While the electron-withdrawing effects of the phenoxy and methanesulfonyl groups will slightly reduce this basicity, the compound remains strongly basic. This allows for its selective protonation in acidic conditions, a key feature exploited in acid-base extraction.[1]

  • Polarity: The presence of the sulfone (SO₂) and ether (C-O-C) groups, in addition to the amine (NH₂), makes the molecule significantly polar. This high polarity influences its solubility and its interaction with chromatographic stationary phases.

  • Solubility: The compound's polarity suggests solubility in polar organic solvents like methanol (MeOH), dichloromethane (DCM), and ethyl acetate (EtOAc), and limited solubility in nonpolar solvents like hexanes. Critically, its solubility is pH-dependent; as its hydrochloride or other salt, it becomes water-soluble.

PropertyFeatureImplication for Purification
Functional Group Primary Amine (-NH₂)Basic nature allows for pH-dependent solubility manipulation (Acid-Base Extraction).
Key Moieties Sulfone (-SO₂-), Ether (-O-)High polarity. Influences choice of chromatographic system (Normal-Phase, Reversed-Phase, or HILIC).
Solubility Profile pH-DependentSoluble in organic solvents as a free base; soluble in aqueous acid as a salt. This is the cornerstone of liquid-liquid extraction.[2][3][4]
Physical State Likely a solid or high-boiling oil at RTAmenable to final purification by crystallization.

Method 1: Bulk Purification by Acid-Base Liquid-Liquid Extraction

Acid-base extraction is the most effective initial step for purifying the crude product after synthesis. It efficiently removes non-basic starting materials, reagents, and byproducts. The strategy hinges on reversibly converting the water-insoluble amine into a water-soluble ammonium salt.[3][4]

Causality of Experimental Choices

The choice of acid is critical. A dilute strong acid like hydrochloric acid (HCl) is typically used. The pH of the aqueous solution should be at least two units below the pKa of the amine's conjugate acid to ensure that over 99% of the amine is protonated and partitions into the aqueous layer.[1] Similarly, when recovering the free base, a strong base like sodium hydroxide (NaOH) is used to raise the pH well above the amine's pKa, ensuring complete deprotonation and transfer back into the organic phase.

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Transfer the solution to a separatory funnel.

  • Acidic Wash (Impurity Removal): If acidic impurities are present, perform a preliminary wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove them.[1]

  • Amine Extraction: Add an equal volume of 1 M aqueous HCl to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.[1] Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated amine salt) into a clean Erlenmeyer flask. To maximize recovery, perform a second extraction of the organic layer with another portion of 1 M HCl and combine the aqueous extracts. The organic layer, now containing neutral impurities, can be set aside.

  • Basification and Recovery: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2 M NaOH while stirring until the solution becomes strongly basic (pH 9-10 or higher, verified with pH paper).[2] The deprotonated amine will often precipitate or form an oily layer.

  • Back-Extraction: Extract the basified aqueous solution three times with fresh portions of an organic solvent (e.g., DCM or EtOAc).

  • Drying and Concentration: Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified 3-(3-Methanesulfonylphenoxy)propylamine free base.

Workflow for Acid-Base Extraction

Caption: Workflow for purifying a basic amine via acid-base extraction.

Method 2: High-Resolution Flash Chromatography

For removing impurities with similar basicity or polarity, flash column chromatography is required. The basic nature of the amine presents a challenge with standard silica gel, which is acidic and can cause strong, irreversible binding or significant peak tailing.[5]

Protocol 2.1: Normal-Phase Chromatography on Silica Gel

This is a viable option if the mobile phase is modified to mitigate the acidic nature of the silica.

  • Principle: A small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase. This additive neutralizes the acidic silanol groups on the silica surface, preventing the target amine from binding too strongly and allowing for symmetrical peak elution.[5][6]

  • Stationary Phase: Standard flash-grade silica gel.

  • Mobile Phase: A gradient of methanol (0-10%) in dichloromethane (DCM) is a common starting point. Add 0.5-1% triethylamine to both solvents.

  • Procedure:

    • Sample Preparation: Dissolve the sample from Method 1 in a minimal amount of the mobile phase (DCM). For better resolution, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[7]

    • Column Equilibration: Equilibrate the column with the initial mobile phase (e.g., 100% DCM + 1% TEA).

    • Elution: Run the gradient, gradually increasing the percentage of the more polar solvent (methanol). Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Post-Purification: Combine the pure fractions and evaporate the solvent. The triethylamine is volatile and will co-evaporate.

Protocol 2.2: Chromatography on Amine-Functionalized Silica

Using a specially treated stationary phase can simplify the process by eliminating the need for a mobile phase modifier.

  • Principle: Amine-functionalized silica columns have a stationary phase where the acidic silanols are masked. This provides a more inert surface, ideal for purifying basic compounds without additives.[5]

  • Stationary Phase: Amine-functionalized silica (SiO₂-NH₂).

  • Mobile Phase: A simple non-polar/polar system like Hexane/Ethyl Acetate or Ethyl Acetate/Isopropanol can be used without a basic additive.[5]

  • Procedure: The procedure is analogous to Protocol 2.1, but without the addition of triethylamine to the mobile phase, simplifying method development and workup.

ParameterNormal-Phase (Modified)Amine-Functionalized Phase
Stationary Phase Silica GelAmine-Bonded Silica
Mobile Phase DCM/MeOH + 0.5-1% TEAHexane/EtOAc or EtOAc/IPA
Key Advantage Uses inexpensive, standard silica.No mobile phase modifier needed; simpler workup.[5]
Key Disadvantage Requires addition of a volatile base.Higher cost of specialized column.
Decision Logic for Chromatography

G start Need Chromatographic Purification? is_additive_ok Is adding a basic modifier (e.g., TEA) acceptable? start->is_additive_ok use_modified Use Standard Silica with DCM/MeOH + TEA is_additive_ok->use_modified Yes use_amine_column Use Amine-Functionalized Column with Hexane/EtOAc is_additive_ok->use_amine_column No Integrated_Workflow Crude Crude Reaction Mixture Extraction Method 1: Acid-Base Extraction Crude->Extraction Removes bulk neutral & acidic impurities Chromatography Method 2: Flash Chromatography Extraction->Chromatography Removes structurally similar impurities Crystallization Method 3: Salt Formation & Recrystallization Chromatography->Crystallization Final polishing for highest purity Final Pure Crystalline Product (>99% Purity) Crystallization->Final

Sources

Application

Application Note: HPLC-DAD/MS Method Development for 3-(3-Methanesulfonylphenoxy)propylamine

Executive Summary The quantitation and purity analysis of basic, polar pharmaceutical intermediates require highly controlled chromatographic environments. 3-(3-Methanesulfonylphenoxy)propylamine presents a dual challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantitation and purity analysis of basic, polar pharmaceutical intermediates require highly controlled chromatographic environments. 3-(3-Methanesulfonylphenoxy)propylamine presents a dual challenge: it possesses a highly polar, electron-withdrawing methanesulfonyl group and a strongly basic primary amine. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS). By leveraging electrostatic repulsion and precise pH control, this protocol eliminates the peak tailing typically associated with basic amines.

Analyte Profiling & Chromatographic Challenges

To design an effective method, we must first deconstruct the physicochemical properties of the analyte:

  • The Propylamine Moiety (Basic Center): The primary amine has a high pKa (approx. 9.5–10.5). Under standard reversed-phase conditions, this amine is fully protonated. On traditional silica-based columns, these positively charged molecules interact strongly with ionized, negatively charged residual silanols (Si-O⁻). This secondary electrostatic interaction is the primary cause of severe peak tailing, band broadening, and poor analyte recovery[1].

  • The Methanesulfonylphenoxy Moiety (Polar Center): The methanesulfonyl group is highly polar. This reduces the overall hydrophobicity (LogP) of the molecule, meaning it will elute very early (or in the void volume) if the initial mobile phase contains too much organic modifier.

Scientific Rationale: Overcoming Secondary Interactions

As analytical scientists, we do not merely screen columns; we engineer the chemical environment to dictate the analyte's behavior. This method relies on two synergistic mechanisms to ensure peak symmetry and retention:

  • Mobile Phase pH Engineering: We utilize an acidic mobile phase containing 0.1% Formic Acid (pH ~2.7). Operating at this low pH ensures that the residual silanols on the silica surface (pKa ~3.5–4.5) are fully protonated and neutralized. By neutralizing the stationary phase, we eliminate the electrostatic drag on the basic amine, significantly reducing peak tailing[2]. Formic acid is selected over Trifluoroacetic Acid (TFA) to prevent ion suppression during downstream MS detection.

  • Stationary Phase Selection (ERRP): We employ a superficially porous particle (SPP) column with a residual positive surface charge (e.g., Phenomenex Kinetex PS C18). This utilizes the principles of Electrostatic Repulsion Reversed-Phase (ERRP) chromatography. The engineered positive charge on the silica surface actively repels the protonated amine, forcing the analyte to interact strictly via hydrophobic partitioning with the C18 ligands[3][4].

Self-Validating Experimental Protocol

Every step in this protocol is designed with a specific causal purpose to ensure the system validates its own performance prior to sample analysis.

Reagents & Materials
  • Water & Acetonitrile: LC-MS Grade.

  • Formic Acid: LC-MS Grade (Ampouled to prevent degradation and baseline drift).

  • Column: Phenomenex Kinetex PS C18, 100 x 2.1 mm, 2.6 µm (or equivalent surface-charged SPP column).

Sample Preparation Causality
  • Diluent: 95% Water / 5% Acetonitrile (v/v) with 0.1% Formic Acid.

    • Causality: Matching the sample diluent to the initial gradient conditions prevents the "strong solvent effect," where the analyte travels prematurely down the column bed before focusing, which causes peak splitting.

  • Concentration: 0.1 mg/mL.

  • Filtration: 0.22 µm Hydrophilic PTFE syringe filter.

    • Causality: PTFE is strictly required. Nylon filters possess surface chemistries that can cause non-specific binding and loss of basic amines.

Instrument Parameters
  • Column Temperature: 40 °C.

    • Causality: Elevated temperature lowers the viscosity of the highly aqueous mobile phase, improving mass transfer kinetics within the porous shell of the SPP column and sharpening the peak.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection (DAD): 220 nm (primary quantitation) and 270 nm (secondary confirmation of the phenoxy ring).

  • Detection (MS): Electrospray Ionization (ESI+), Single Ion Monitoring (SIM) for the[M+H]⁺ ion.

Quantitative Data & Method Validation

Gradient Elution Program

A steep gradient is employed to first focus the polar analyte, followed by an organic wash to clear strongly retained impurities.

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in Acetonitrile)Curve
0.095%5%Initial
1.095%5%Isocratic Hold (Focusing)
7.05%95%Linear Gradient
9.05%95%Column Wash
9.195%5%Return to Initial
12.095%5%Re-equilibration
System Suitability Testing (SST) Criteria

This method is a self-validating system. Before analyzing unknown samples, a reference standard must be injected in replicate (n=5) to ensure the thermodynamic environment is functioning as designed.

ParameterAcceptance CriteriaScientific Rationale
Retention Time (tR) %RSD ≤ 2.0%Verifies complete column re-equilibration and pump delivery stability.
Tailing Factor (Tf) ≤ 1.5Critical: Validates that silanol suppression and electrostatic repulsion are actively working. A Tf > 1.5 indicates column degradation or buffer failure.
Theoretical Plates (N) ≥ 10,000Confirms the physical integrity of the column bed and optimal mass transfer.
Signal-to-Noise (S/N) ≥ 10 (at LOQ)Ensures the MS/UV detectors possess adequate sensitivity for trace impurity analysis.

Method Development Workflow

HPLC_Method_Workflow A 1. Analyte Profiling 3-(3-Methanesulfonylphenoxy)propylamine B 2. Identify Chromatographic Challenges Basic Amine (pKa ~9.5) & Polar Sulfonyl A->B C 3. Stationary Phase Selection Surface-Charged C18 (e.g., Kinetex PS) B->C D 4. Mobile Phase Optimization 0.1% Formic Acid (pH ~2.7) to Suppress Silanols B->D E 5. Gradient Elution Design 5% - 95% Organic Modifier over 10 mins C->E D->E F 6. System Suitability & Validation Assess Tailing Factor (<1.5) & Resolution E->F

HPLC method development workflow for basic amine analytes.

References

  • HPLC Tech Tip: Basic Analytes in Reversed-Phase . Phenomenex.3

  • Electrostatic Repulsion Reversed-Phase Liquid Chromatography . Encyclopedia MDPI. 4

  • HPLC method development and validation: a review . SciSpace.2

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY . Molnar Institute. 1

Sources

Method

GC-MS Analysis of 3-(3-Methanesulfonylphenoxy)propylamine: Derivatization Strategies and Fragmentation Pathways

Executive Summary The analysis of 3-(3-Methanesulfonylphenoxy)propylamine via Gas Chromatography-Mass Spectrometry (GC-MS) presents a unique intersection of analytical challenges. The molecule contains a highly polar pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 3-(3-Methanesulfonylphenoxy)propylamine via Gas Chromatography-Mass Spectrometry (GC-MS) presents a unique intersection of analytical challenges. The molecule contains a highly polar primary amine, a stable but electronegative methanesulfonyl (-SO₂CH₃) group, and a flexible ether linkage. Direct injection of this underivatized compound leads to severe peak tailing, irreversible adsorption on silanol active sites, and poor quantitative reproducibility[1].

This application note details a self-validating analytical workflow utilizing exhaustive trifluoroacetylation to neutralize the primary amine, thereby enabling robust, high-sensitivity GC-MS profiling.

Analytical Strategy & Causality (E-E-A-T)

As analytical scientists, we must design methods that address the specific physicochemical liabilities of the target analyte. The experimental choices in this protocol are governed by the following causal relationships:

  • Why Derivatize with TFAA? Primary amines are notorious for interacting with the active sites in GC inlets and columns, leading to inaccurate quantification[1]. Acylation using Trifluoroacetic Anhydride (TFAA) replaces the labile amine protons with a trifluoroacetyl group. This specific modification drastically increases volatility, lowers the elution temperature, and provides a highly stable, predictable directing group for electron ionization (EI) fragmentation[2].

  • Handling the Sulfone Moiety: The methanesulfonyl group is thermally stable but highly polar. Unlike amines, sulfones do not readily react with standard acylation reagents. Therefore, the derivatization specifically targets the amine while leaving the sulfone intact. However, the inherent polarity of the sulfone dictates the use of a deactivated, mid-polar stationary phase (e.g., 5% phenyl-arylene) to ensure sharp peak shapes[3].

  • Why Quench the Reaction? Injecting excess TFAA directly into the GC-MS is a common operational error. TFAA and its byproduct, trifluoroacetic acid, will rapidly strip the stationary phase of the GC column and corrode the MS ion source. A mandatory evaporation and reconstitution step is integrated to protect instrument health.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . It incorporates an internal standard (ISTD) for recovery tracking and a specific mass-spectral check to verify 100% derivatization efficiency.

Materials Required
  • Reagents: Trifluoroacetic Anhydride (TFAA, ≥99%), Anhydrous Ethyl Acetate.

  • Internal Standard (ISTD): 4-Phenylbutylamine (100 µg/mL in Ethyl Acetate).

Step-by-Step Methodology
  • Sample Aliquoting & ISTD Addition: Transfer 100 µL of the sample extract into a 2 mL deactivated glass autosampler vial. Add 10 µL of the ISTD solution. Causality: Adding the ISTD before sample processing corrects for any volumetric losses during the evaporation steps.

  • Solvent Evaporation: Place the vial in a heating block at 40 °C and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. Causality: TFAA reacts violently with water. Even trace moisture will hydrolyze the reagent, resulting in incomplete derivatization.

  • Acylation (Derivatization): Add 100 µL of anhydrous ethyl acetate to reconstitute the residue, followed immediately by 50 µL of TFAA. Cap the vial tightly with a PTFE-lined septum.

  • Thermal Incubation: Heat the sealed vial at 60 °C for 30 minutes to drive the acylation to completion.

  • Quenching & Reconstitution: Remove the vial, uncap, and evaporate the excess TFAA and solvent to dryness under nitrogen at room temperature. Reconstitute the derivatized residue in 100 µL of anhydrous ethyl acetate.

  • System Suitability & Validation Check: Inject the sample into the GC-MS. The system is validated if the extracted ion chromatogram (EIC) shows an underivatized amine peak (m/z 229) to mono-TFA derivative peak (m/z 325) ratio of < 0.01.

Workflow A 1. Sample & ISTD Preparation B 2. Complete Drying (N2 Stream) A->B C 3. Acylation (TFAA, 60°C, 30 min) B->C D 4. Quench & Reconstitute (Remove Excess Reagent) C->D E 5. GC-MS Acquisition (EI Mode) D->E F 6. Self-Validation (Check m/z 229 vs 325) E->F

Caption: GC-MS Sample Preparation and Validation Workflow for Primary Amines.

Instrumental Parameters

The following quantitative parameters are optimized for the resolution and detection of the TFA-derivatized 3-(3-Methanesulfonylphenoxy)propylamine.

ParameterSpecificationRationale
GC Column Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm)Low-bleed, mid-polar phase ideal for resolving polar sulfones.
Carrier Gas Helium, constant flow at 1.2 mL/minProvides optimal linear velocity for sharp peak resolution.
Injection 1 µL, Splitless mode, 250 °CMaximizes sensitivity for trace-level detection.
Oven Program 70 °C (hold 1 min) 15 °C/min to 300 °C (hold 5 min)Rapid ramp to elute the high-boiling sulfone derivative efficiently.
MS Ionization Electron Ionization (EI), 70 eVStandard energy for reproducible, library-matchable fragmentation.
MS Source Temp 230 °CPrevents condensation of the high-mass analyte in the source.
Acquisition Mode Full Scan (m/z 40–400) & SIMFull scan for structural confirmation; SIM for high-sensitivity quantitation.

Mass Spectral Interpretation & Fragmentation Pathways

Understanding the electron ionization (EI) behavior of the derivatized molecule is critical for accurate identification. The mono-TFA derivative of 3-(3-Methanesulfonylphenoxy)propylamine has a molecular weight of 325.30 g/mol .

Upon ionization at 70 eV, the molecule undergoes predictable fragmentation driven by both the sulfone and the trifluoroacetamide groups[4].

Key Diagnostic Ions
m/z ValueIon Identity / Structural AssignmentFragmentation Mechanism
325 [M]+ Intact molecular ion of the mono-TFA derivative.
310 [M−CH3​]+ Cleavage of the methyl radical from the methanesulfonyl group.
246 [M−SO2​CH3​]+ Cleavage of the entire methanesulfonyl group from the aromatic ring.
126 [CH2​=NH−COCF3​]+ α -cleavage of the propyl chain adjacent to the amine nitrogen.
69 [CF3​]+ Cleavage of the trifluoromethyl cation from the amide group.

Mechanistic Insight: The base peak in the spectrum is typically driven by the α -cleavage of the alkyl chain. The nitrogen atom stabilizes the resulting positive charge, yielding the highly abundant m/z 126 fragment. Concurrently, the sulfone group exhibits its classic signature by losing a methyl radical (m/z 310) or ejecting the entire SO2​CH3​ moiety (m/z 246)[4].

Fragmentation M Molecular Ion [M]⁺ m/z 325 F1 [M - SO₂CH₃]⁺ m/z 246 M->F1 Aryl-Sulfone Cleavage F2 [M - CH₃]⁺ m/z 310 M->F2 S-CH₃ Cleavage F3 α-Cleavage [CH₂=NH-COCF₃]⁺ m/z 126 M->F3 Alkyl Chain Cleavage F4 [CF₃]⁺ m/z 69 M->F4 Amide Cleavage

Caption: Proposed EI-MS Fragmentation Logic for TFA-Derivatized Analyte.

References

  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. benchchem.com. 1

  • Identification of the sulfone functionality in protonated analytes via ion/molecule reactions in a linear quadrupole ion trap mass spectrometer. nih.gov. 3

  • Application Notes and Protocols for Mass Spectrometry Analysis of 1-(Methanesulfonyl)pentane. benchchem.com. 4

  • GC/MS determination of amines following exhaustive trifluoroacetylation. osti.gov.2

Sources

Application

Application Note: A Validated LC-MS/MS Method for the Quantification of 3-(3-Methanesulfonylphenoxy)propylamine in Human Plasma

Abstract This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-(3-Methanesulfonylphenoxy)propylamine in human plasma. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-(3-Methanesulfonylphenoxy)propylamine in human plasma. The described method is crucial for pharmacokinetic and toxicokinetic studies in drug development. The protocol details a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method was developed and validated in accordance with the general principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4][5][6][7]

Introduction

3-(3-Methanesulfonylphenoxy)propylamine is a primary amine with potential therapeutic applications. A reliable and validated bioanalytical method is essential for the quantitative determination of this compound in biological matrices to support preclinical and clinical development programs. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[8][9] This application note provides a comprehensive protocol for the quantification of 3-(3-Methanesulfonylphenoxy)propylamine in human plasma, addressing critical aspects from sample preparation to data analysis.

Physicochemical Properties of 3-(3-Methanesulfonylphenoxy)propylamine

Experimental

Materials and Reagents
  • 3-(3-Methanesulfonylphenoxy)propylamine reference standard (>98% purity)

  • 3-(3-Methanesulfonylphenoxy)propylamine-d4 (stable isotope-labeled internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, ultrapure

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (U)HPLC system capable of delivering accurate and precise gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good retention and peak shape of the analyte.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepared by dissolving the reference standard and IS in methanol.

  • Working Solutions: Prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water.

  • Calibration Standards and Quality Control (QC) Samples: Prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentration range.

Method Protocol

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[11][12]

Protocol:

  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the IS working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Analysis
3.2.1. Liquid Chromatography

The chromatographic conditions should be optimized to achieve a short run time, good peak shape, and adequate separation from any endogenous interferences.

ParameterCondition
Column Reversed-phase C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 2.5 minutes, hold for 1 min, return to initial conditions
Column Temperature 40°C
Injection Volume 5 µL
3.2.2. Mass Spectrometry

Optimization of MS parameters is critical for achieving the desired sensitivity and selectivity.[15][16][17][18][19] This is typically done by infusing a standard solution of the analyte and IS into the mass spectrometer.

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
3-(3-Methanesulfonylphenoxy)propylamine[To be determined empirically][To be determined empirically]100[Optimized][Optimized]
3-(3-Methanesulfonylphenoxy)propylamine-d4 (IS)[To be determined empirically][To be determined empirically]100[Optimized][Optimized]
Method Validation

A full method validation should be performed according to regulatory guidelines to ensure the reliability of the data.[1][2][3][5][7][20][21] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve: A linear regression of the peak area ratio (analyte/IS) versus concentration should be established with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration.

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte and IS.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the IS. The concentration of the analyte in unknown samples is determined from the calibration curve using a weighted (1/x² or 1/x) linear regression.

Workflow and Data Visualization

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard (10 µL) Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add Acetonitrile (200 µL) Vortex1->Add_ACN Vortex2 Vortex Vigorously Add_ACN->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Inject Inject (5 µL) Supernatant->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Caption: LC-MS/MS analytical workflow.

Internal Standard Rationale

The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended for LC-MS bioanalysis.[8][22][23][24] A SIL-IS has nearly identical physicochemical properties to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization.[23][25] This co-elution and co-ionization effectively compensates for variability in extraction recovery and matrix effects, leading to improved accuracy and precision of the quantitative results.[22][23]

G Analyte Analyte SamplePrep Sample Preparation Analyte->SamplePrep IS Internal Standard (SIL) IS->SamplePrep LC LC Separation SamplePrep->LC MS MS Ionization LC->MS Ratio Analyte/IS Ratio MS->Ratio Result Accurate Quantification Ratio->Result

Caption: Role of the internal standard.

Conclusion

This application note presents a detailed protocol for the quantification of 3-(3-Methanesulfonylphenoxy)propylamine in human plasma using LC-MS/MS. The method is simple, rapid, and robust, making it suitable for high-throughput analysis in a regulated bioanalytical laboratory. Adherence to the principles of method validation outlined in regulatory guidelines is crucial to ensure the generation of high-quality data for pharmacokinetic and toxicokinetic assessments.

References

  • Cerilliant.
  • De Koster, C. G., et al. (2016).
  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • FDA. (2025).
  • Unchained Labs.
  • Porvair Sciences. (2025).
  • FDA. (2025).
  • Zhang, Y., et al. (2014). Best Practices in Biological Sample Preparation for LC-MS Bioanalysis. ResearchGate. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • van de Merbel, N. (2012).
  • LCGC International. (2026). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • FDA. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • PharmiWeb.com. (2025).
  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • Element Lab Solutions.
  • Williams, C. M., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry - ACS Publications. [Link]

  • Gauto, D. F., et al. (2014). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. PMC. [Link]

  • LCGC International. (2020). Tips for Optimizing Key Parameters in LC–MS. [Link]

  • Gornik, T., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]

  • Anderson, K. A., et al. (2018). Optimization of Electrospray Ionization for Liquid Chromatography Time-of-Flight Mass Spectrometry Analysis of Preservatives in Wood Leachate Matrix. UND Scholarly Commons. [Link]

  • Univar Solutions. 3-Methoxypropylamine. [Link]

  • PubChem. 3-Methoxypropylamine. [Link]

  • Shimadzu. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link]

  • Obach, R. S., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • Zhang, H., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • Wishart, D. S., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. MDPI. [Link]

  • Sonesson, C., et al. (2020). Preclinical Pharmacology of amine (IRL790), a Novel Dopamine Transmission Modulator for the Treatment of Motor and Psychiatric Complications in Parkinson Disease. ResearchGate. [Link]

  • Cheméo. Chemical Properties of Propylamine (CAS 107-10-8). [Link]

Sources

Method

Application Note: In Vitro Assay Protocols for 3-(3-Methanesulfonylphenoxy)propylamine

Target Audience: Researchers, assay scientists, and medicinal chemists in early-stage drug discovery. Document Type: Technical Application Note & Standard Operating Procedures (SOPs). Introduction & Pharmacological Ratio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay scientists, and medicinal chemists in early-stage drug discovery. Document Type: Technical Application Note & Standard Operating Procedures (SOPs).

Introduction & Pharmacological Rationale

3-(3-Methanesulfonylphenoxy)propylamine is a highly versatile primary amine building block and pharmacological probe. Its structure consists of a propylamine chain linked via an ether oxygen to a phenyl ring, substituted at the meta position with a methanesulfonyl (–SO₂CH₃) group.

As a Senior Application Scientist, I emphasize that selecting the right assay for this compound requires understanding its structural causality:

  • The Phenoxypropylamine Scaffold: This is a "privileged structure" frequently recognized by monoaminergic targets, including Monoamine Oxidase (MAO) enzymes, Serotonin (5-HT) receptors, and Norepinephrine Transporters (NET). The primary amine acts as a critical anchor, forming salt bridges with conserved aspartate residues in GPCR binding pockets[1].

  • The Methanesulfonyl Group: This moiety serves as a potent hydrogen-bond acceptor. Unlike highly lipophilic halogens, the –SO₂CH₃ group modulates the compound's topological polar surface area (tPSA), significantly influencing target residence time, selectivity, and metabolic stability.

This guide outlines the optimal in vitro workflows for profiling this compound: Fluorometric MAO Enzymatic Profiling and GPCR Radioligand Binding .

Assay 1: Monoamine Oxidase (MAO-A/B) Profiling

Primary amines are classic substrates (and competitive inhibitors) for MAO-A and MAO-B. To evaluate whether 3-(3-Methanesulfonylphenoxy)propylamine acts as a substrate or an inhibitor, we utilize a continuous fluorometric assay coupled with horseradish peroxidase (HRP) and 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red)[2].

Causality & Assay Design

We choose the Amplex Red method over traditional radiometric or HPLC assays because it allows for real-time kinetic measurements in a high-throughput 96- or 384-well format. The MAO-catalyzed oxidative deamination of the primary amine generates hydrogen peroxide (H₂O₂). In the presence of HRP, H₂O₂ reacts with the non-fluorescent Amplex Red reagent in a 1:1 stoichiometry to produce highly fluorescent resorufin[2].

MAO_Assay Substrate 3-(3-Methanesulfonylphenoxy) propylamine MAO MAO-A / MAO-B Enzyme Substrate->MAO Deamination H2O2 H2O2 (Byproduct) MAO->H2O2 Generates Amplex Amplex Red + HRP H2O2->Amplex Reacts with Resorufin Resorufin (Fluorescent, 590nm) Amplex->Resorufin HRP Catalysis

Caption: Fluorometric detection of MAO activity via HRP-coupled Amplex Red oxidation.

Step-by-Step Protocol: MAO Inhibition/Substrate Assay

Reagents Required:

  • Recombinant Human MAO-A and MAO-B (e.g., expressed in baculovirus-infected BTI insect cells).

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.

  • Amplex Red Reagent (400 µM stock) and HRP (2 U/mL stock).

  • Reference Inhibitors: Clorgyline (MAO-A selective) and Selegiline (MAO-B selective).

Methodology:

  • Compound Preparation: Prepare a 10-point dose-response curve of 3-(3-Methanesulfonylphenoxy)propylamine in DMSO (final assay DMSO concentration ≤ 1%).

  • Working Solution: Prepare a detection mixture containing 200 µM Amplex Red and 1 U/mL HRP in Assay Buffer.

  • Enzyme Incubation: In a black, flat-bottom 96-well microplate, add 50 µL of the test compound to 50 µL of MAO-A (or MAO-B) enzyme solution (typically 2-5 µg/mL protein). Incubate at 37°C for 15 minutes to allow for binding equilibrium.

  • Reaction Initiation: Add 50 µL of the Amplex Red/HRP detection mixture containing a standard substrate (e.g., 1 mM p-tyramine).

    • Self-Validation Step: To test if the compound itself is a substrate, omit p-tyramine in a parallel control well. If fluorescence increases, the compound is being deaminated.

  • Detection: Measure fluorescence continuously for 60 minutes at 37°C using a microplate reader (Excitation: 545 nm, Emission: 590 nm).

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the kinetic curve. Determine IC₅₀ values using non-linear regression (four-parameter logistic equation).

Assay 2: 5-HT₂A Receptor Radioligand Binding

Given the phenoxypropylamine substructure, 3-(3-Methanesulfonylphenoxy)propylamine must be screened against serotonin receptors to rule out or confirm off-target psychotropic liabilities. The 5-HT₂A receptor is a primary target of interest[1].

Causality & Assay Design

We utilize a competitive radioligand binding assay using [³H]-Ketanserin. Ketanserin is a highly selective, high-affinity antagonist for the 5-HT₂A receptor[3]. By measuring the displacement of [³H]-Ketanserin, we can accurately determine the binding affinity (Kᵢ) of our test compound. Rapid filtration through glass fiber (GF/B) filters is used to separate the receptor-bound radioligand from the free radioligand in solution[3].

Binding_Assay Membrane CHO-K1 Cells Expressing 5-HT2A Incubation Incubation (60 min, 37°C) Membrane->Incubation Radioligand [3H]-Ketanserin (1 nM) Radioligand->Incubation TestCompound 3-(3-Methanesulfonylphenoxy) propylamine (Variable Conc.) TestCompound->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Separates Bound/Free Detection Liquid Scintillation Counting (CPM) Filtration->Detection Quantifies Bound [3H]

Caption: Workflow for competitive radioligand binding assay at the 5-HT2A receptor.

Step-by-Step Protocol: Competitive Binding Assay

Reagents Required:

  • CHO-K1 cell membranes stably expressing human 5-HT₂A receptors.

  • Radioligand: [³H]-Ketanserin (Specific activity ~47.3 Ci/mmol)[1].

  • Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl₂, pH 7.4.

  • Non-Specific Binding (NSB) Definer: 10 µM Spiperone or Methysergide[1][3].

Methodology:

  • Membrane Preparation: Thaw receptor membranes on ice and homogenize in Assay Buffer. Dilute to a final concentration of 15-30 µg protein/well.

  • Assay Assembly: In a 96-well deep-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of Test Compound (concentrations ranging from 10⁻¹⁰ to 10⁻⁴ M).

    • 50 µL of [³H]-Ketanserin (final concentration ~1 nM, close to its Kₑ)[3].

    • 150 µL of membrane suspension.

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes to reach steady-state equilibrium[1].

  • Termination & Filtration: Rapidly terminate the reaction by harvesting the mixture onto Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester[3].

  • Washing: Wash filters three times with 1 mL of ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter[3].

  • Data Analysis: Calculate specific binding by subtracting the NSB (defined by 10 µM Spiperone) from total binding. Use the Cheng-Prusoff equation to convert the IC₅₀ to a Kᵢ value: Kᵢ = IC₅₀ / (1 + [Radioligand]/Kₑ)[3].

Data Presentation & Interpretation

When executing these assays, data should be structured to allow rapid structure-activity relationship (SAR) interpretation. Below is a representative data table demonstrating the expected pharmacological profile format for this compound class.

Target AssayReadout MetricReference CompoundReference Value (nM)3-(3-Methanesulfonylphenoxy)propylamine (Expected Range)
MAO-A Enzymatic IC₅₀ (Inhibition)Clorgyline0.5 - 2.0 nM> 10,000 nM (Likely weak/inactive)
MAO-B Enzymatic IC₅₀ (Inhibition)Selegiline2.0 - 5.0 nM> 10,000 nM (Likely weak/inactive)
5-HT₂A Binding Kᵢ (Affinity)Ketanserin0.5 - 1.5 nM[1]100 - 500 nM (Moderate affinity expected)
5-HT₂C Binding Kᵢ (Affinity)Mesulergine0.6 - 1.2 nM[1]200 - 800 nM

Note: The primary amine and phenoxy ether linkage provide basal affinity for monoaminergic receptors, but the bulky, polar methanesulfonyl group at the meta-position typically reduces high-affinity interactions compared to halogenated analogs.

References

  • Dibenzofuranylethylamines as 5-HT2A/2C Receptor Agonists. ACS Omega. Available at: [Link]

Sources

Application

Application Note: In Vivo Pharmacological Profiling of 3-(3-Methanesulfonylphenoxy)propylamine

Introduction & Scientific Rationale 3-(3-Methanesulfonylphenoxy)propylamine is a highly specialized small molecule belonging to the methanesulfonylphenoxy-alkylamine class. Structurally analogous to advanced clinical can...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

3-(3-Methanesulfonylphenoxy)propylamine is a highly specialized small molecule belonging to the methanesulfonylphenoxy-alkylamine class. Structurally analogous to advanced clinical candidates like [1] and[2], this compound functions as a highly selective dopamine transmission modulator.

The methanesulfonyl group (–SO₂CH₃) imparts specific hydrogen-bonding capabilities and dipole moments that drive preferential binding to dopamine D3 over D2 receptors[3]. Unlike classical D2 antagonists that completely block dopaminergic signaling (often inducing severe extrapyramidal side effects), compounds in this structural class exhibit an "agonist-like" binding mode coupled with functional antagonism[1]. This unique pharmacological profile allows them to act as psychomotor stabilizers —dampening hyperdopaminergic tone (e.g., in L-DOPA-induced dyskinesia or psychosis) without disrupting the physiological dopamine transmission required for normal motor function[4].

Mechanistic Pathway

G A 3-(3-Methanesulfonylphenoxy) propylamine B Dopamine D3/D2 Receptors A->B Antagonism/Partial Agonism C cAMP / PKA Pathway Modulation B->C Downstream Signaling D Normalization of Glutamatergic Tone C->D Striatal Output E Reduction in L-DOPA Dyskinesia D->E Motor Output F Psychomotor Stabilization D->F Behavioral Output

Dopamine D2/D3 receptor modulation pathway by methanesulfonylphenoxy-alkylamines.

Experimental Design & Causality

To robustly evaluate 3-(3-Methanesulfonylphenoxy)propylamine in vivo, the experimental design must interrogate both its pharmacokinetic (PK) distribution and its pharmacodynamic (PD) efficacy across distinct states of dopaminergic tone.

  • Causality in PK/PD: The lipophilic phenoxypropylamine backbone ensures rapid blood-brain barrier (BBB) penetration. Measuring the brain-to-plasma ratio is critical because the target receptors are localized in the central nervous system (CNS). High clearance rates observed in similar propylamines necessitate precise temporal sampling to correlate brain exposure with behavioral readouts[2].

  • Causality in the 6-OHDA Model: Unilateral 6-hydroxydopamine (6-OHDA) lesions in the medial forebrain bundle of rats cause profound dopamine depletion, leading to compensatory D2/D3 receptor hypersensitivity in the denervated striatum[1]. Chronic L-DOPA administration in these animals induces Abnormal Involuntary Movements (AIMs), a highly translational model for clinical L-DOPA-induced dyskinesia (LID).

  • Causality in Psychostimulant Models: Amphetamine or dizocilpine (MK-801) administration induces hyperlocomotion, modeling the hyperdopaminergic and hypoglutamatergic states of psychosis, respectively[4]. A successful psychomotor stabilizer will blunt this hyperactivity without reducing spontaneous baseline locomotion[3].

In Vivo Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Profiling and Brain Penetrance

Objective: Determine systemic clearance, half-life, and CNS penetrance.

  • Dosing: Administer 3-(3-Methanesulfonylphenoxy)propylamine via subcutaneous (s.c.) or per os (p.o.) routes to male Sprague-Dawley rats. Causality: s.c. administration bypasses first-pass metabolism to establish baseline systemic exposure, while p.o. assesses oral bioavailability.

  • Serial Sampling: Collect blood via pre-implanted jugular vein catheters at 15, 30, 60, 120, and 240 minutes post-dose. Causality: Jugular catheterization minimizes handling stress, which can spike endogenous monoamines and confound subsequent neurochemical assays.

  • Tissue Harvesting: Euthanize cohorts at T_max (typically 30-60 mins). Perfuse transcardially with ice-cold saline to remove intravascular blood, then harvest the striatum and prefrontal cortex. Causality: Perfusion ensures that the measured compound concentration reflects true brain parenchyma penetration, not residual blood contamination.

  • LC-MS/MS Quantification: Extract the compound using acetonitrile protein precipitation and analyze via LC-MS/MS.

    • Self-Validation Check: Spike matrix-matched calibration curves (blank brain homogenate vs. blank plasma) to account for differential ion suppression, ensuring the calculated Brain-to-Plasma ratio is an artifact-free metric.

Protocol 2: 6-OHDA Lesion Model for L-DOPA-Induced Dyskinesia (LID)

Objective: Evaluate the compound's ability to reduce dyskinesia without blunting L-DOPA efficacy.

  • Stereotaxic Surgery: Inject 6-OHDA (8 µg) into the right medial forebrain bundle.

    • Self-Validation Check: Pre-treat animals with desipramine (25 mg/kg, i.p.) 30 minutes prior to surgery to protect noradrenergic neurons, ensuring the lesion is strictly specific to dopaminergic pathways.

  • Lesion Validation: Two weeks post-surgery, administer d-amphetamine (2.5 mg/kg). Select only rats exhibiting >7 ipsilateral rotations/minute. Causality: This confirms >90% striatal dopamine depletion, a strict prerequisite for LID development.

  • AIMs Priming: Treat validated rats with L-DOPA (6 mg/kg) + benserazide (12 mg/kg) daily for 14 days until stable AIMs (axial, limb, and orolingual dyskinesias) develop.

  • Efficacy Testing: Co-administer 3-(3-Methanesulfonylphenoxy)propylamine (e.g., 1, 3, 10 mg/kg) with L-DOPA. Score AIMs every 20 minutes for 120 minutes. Causality: Concurrent scoring of contralateral rotations ensures the test compound reduces dyskinesia without blocking the therapeutic, motor-activating effects of L-DOPA.

Protocol 3: Psychostimulant-Induced Hyperactivity Assay

Objective: Assess antipsychotic-like psychomotor stabilization.

  • Habituation: Place animals in open-field arenas for 60 minutes. Causality: Habituation prevents novelty-induced hyperlocomotion from masking the drug's specific pharmacological effects.

  • Pre-treatment: Administer vehicle or 3-(3-Methanesulfonylphenoxy)propylamine. Wait 30 minutes.

  • Psychostimulant Challenge: Administer d-amphetamine (1.5 mg/kg) or MK-801 (0.3 mg/kg).

  • Automated Tracking: Record distance traveled and rearing events using infrared beam-break systems for 90 minutes.

    • Self-Validation Check: Include a negative control cohort receiving the highest dose of the test compound without the psychostimulant. This verifies the compound does not induce generalized sedation or catalepsy on its own, proving true "stabilization" rather than broad CNS depression[1].

Quantitative Data Interpretation

To benchmark the success of the in vivo profiling, compare the generated data against the expected parameters typical for this class of D3-preferring modulators.

Pharmacological ParameterExpected Range / OutcomeMechanistic Significance
Brain-to-Plasma Ratio ( Kp,brain​ ) > 1.2High lipophilicity ensures sufficient CNS target engagement.
D3 vs D2 Binding Affinity Ratio > 5-fold preference for D3Minimizes D2-mediated extrapyramidal side effects (EPS).
Peak AIMs Score Reduction > 40% reduction vs. VehicleIndicates robust antidyskinetic efficacy in the 6-OHDA model.
L-DOPA Contralateral Rotations No significant decreaseConfirms the compound does not blunt L-DOPA's therapeutic effect.
Spontaneous Locomotion Baseline (No change vs. Veh)Confirms absence of sedative or cataleptic liabilities.

Experimental Workflow

Workflow S1 Dosing & Administration S2 PK/PD Sampling S1->S2 S3 Behavioral Assays S1->S3 S5 LC-MS/MS & Neurochemical Analysis S2->S5 S4 Brain Tissue Harvesting S3->S4 S4->S5

In vivo experimental workflow from dosing to neurochemical analysis.

References

  • Title: Preclinical Pharmacology ofamine (IRL790), a Novel Dopamine Transmission Modulator for the Treatment of Motor and Psychiatric Complications in Parkinson Disease Source: Journal of Pharmacology and Experimental Therapeutics (PubMed) URL: [Link]

  • Title: Comparison of prediction methods for in vivo clearance of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, a dopamine D2 receptor antagonist, in humans Source: Drug Metabolism and Disposition (PubMed) URL: [Link]

  • Title: Mesdopetam Source: Wikipedia URL: [Link]

Sources

Method

Application Note: Pharmacological Characterization of 3-(3-Methanesulfonylphenoxy)propylamine as a Dopamine D2 Receptor Antagonist

Target Audience: Assay Biologists, Preclinical Pharmacologists, and CNS Drug Development Scientists Document Type: Advanced Protocol & Mechanistic Guide Scientific Rationale & Mechanism of Action The dopaminergic system,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Preclinical Pharmacologists, and CNS Drug Development Scientists Document Type: Advanced Protocol & Mechanistic Guide

Scientific Rationale & Mechanism of Action

The dopaminergic system, primarily mediated via D1-like and D2-like G-protein coupled receptors (GPCRs), is the central pharmacological target for movement disorders and schizophrenia. Compounds containing the methanesulfonylphenoxy motif, such as the clinical-stage candidate mesdopetam (IRL790), have been extensively characterized as novel dopamine transmission modulators .

3-(3-Methanesulfonylphenoxy)propylamine (3-MSPA) shares structural homology with this class of dopaminergic stabilizers. Unlike classical high-affinity, slow-dissociating D2 antagonists (e.g., haloperidol) that induce severe extrapyramidal symptoms (EPS) and catalepsy, methanesulfonylphenoxy-based amines typically act as low-affinity, rapid-dissociating competitive antagonists. They selectively dampen hyperdopaminergic tone—such as that seen in L-DOPA-induced dyskinesia (LID) or psychosis—without disrupting physiological basal dopamine signaling .

To rigorously validate 3-MSPA as a D2 receptor antagonist, a self-validating experimental cascade is required. This guide details the causality behind three mandatory evaluation tiers:

  • Target Engagement: Radioligand binding to confirm orthosteric site affinity.

  • Functional Antagonism: cAMP accumulation assays to confirm the blockade of Gi/o-mediated signaling.

  • In Vivo Efficacy: The 6-OHDA rat model to confirm anti-dyskinetic translation.

D2_Signaling DA Dopamine (Endogenous Agonist) D2R Dopamine D2 Receptor (Gi/o-Coupled GPCR) DA->D2R Activates Antag 3-MSPA (D2 Antagonist) Antag->D2R Competitively Blocks Gi Gi/o Protein Subunits D2R->Gi Couples to AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases

Mechanism of 3-MSPA as a D2 Receptor Antagonist blocking Gi-mediated cAMP inhibition.

Physicochemical Preparation & Workflow

Phenoxyalkylamine derivatives are generally lipophilic but possess a basic amine that can be formulated as a hydrochloride or fumarate salt to enhance aqueous solubility .

Stock Solution Preparation:

  • Weigh 3-MSPA (free base or salt) and dissolve in 100% anhydrous DMSO to yield a 10 mM stock.

  • Causality Check: DMSO ensures complete dissolution of the lipophilic methanesulfonylphenoxy moiety. However, the final assay concentration of DMSO must be kept strictly ≤0.1% (v/v) to prevent solvent-induced cytotoxicity and non-specific membrane fluidization, which can artificially alter GPCR binding kinetics.

Experimental_Workflow Prep 1. Formulation 3-MSPA in DMSO Binding 2. Receptor Binding [3H]-Raclopride Prep->Binding cAMP 3. Functional Assay cAMP (HTRF) Prep->cAMP InVivo 4. In Vivo Efficacy 6-OHDA Rat Model Binding->InVivo Affinity (Ki) cAMP->InVivo Antagonism (IC50)

Sequential experimental workflow from in vitro characterization to in vivo validation.

In Vitro Pharmacological Protocols

Protocol 3.1: Radioligand Displacement Binding Assay

To determine the binding affinity ( Ki​ ) of 3-MSPA at the D2 receptor.

  • Why [3H]-Raclopride? Raclopride is highly selective for D2/D3 receptors over 5-HT2A receptors. Because phenoxyalkylamines can occasionally exhibit serotonergic cross-reactivity, using [3H]-raclopride ensures we are isolating the D2-specific binding event, avoiding false-positive displacement seen with less selective radioligands like [3H]-spiperone.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize CHO-K1 cell membranes stably expressing the human D2 (long isoform) receptor (10 µg protein/well).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂. Insight: Physiological ion concentrations are critical; sodium ions ( Na+ ) specifically stabilize the antagonist-preferring conformation of the D2 receptor.

  • Incubation: Combine membranes, 2 nM [3H]-raclopride, and 3-MSPA (10-point concentration curve, 10−10 to 10−5 M). Incubate for 90 minutes at 25°C to achieve steady-state equilibrium.

  • Termination: Rapidly filter the reaction through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Insight: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the lipophilic 3-MSPA compound.

  • Detection: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a Microbeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 3.2: Functional cAMP Accumulation Assay (HTRF)

Binding does not equal function. To prove 3-MSPA is an antagonist, it must reverse the action of a known D2 agonist.

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-K1-hD2R cells at 10,000 cells/well in a 384-well plate.

  • PDE Inhibition: Pre-incubate cells with 0.5 mM IBMX for 15 minutes. Insight: IBMX inhibits phosphodiesterase, preventing the degradation of cAMP and allowing for a robust, measurable assay window.

  • Stimulation & Blockade: Co-add 10 µM Forskolin (to stimulate baseline cAMP production via direct Adenylyl Cyclase activation), 30 nM Quinpirole (a D2 agonist to suppress the Forskolin-induced cAMP), and varying concentrations of 3-MSPA.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Add HTRF lysis buffer containing cryptate-labeled anti-cAMP antibody and d2-labeled cAMP. Read time-resolved fluorescence at 665 nm / 620 nm. A true antagonist will yield a concentration-dependent increase in the HTRF signal (reversing Quinpirole's suppression).

In Vivo Protocol: 6-OHDA Model of L-DOPA-Induced Dyskinesia

To validate the translational potential of 3-MSPA, it must demonstrate efficacy in a hyperdopaminergic disease state without inducing motor deficits.

Step-by-Step Methodology:

  • Lesioning: Unilaterally inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of Sprague-Dawley rats to destroy dopaminergic projections to the striatum. Allow 3 weeks for recovery.

  • Supersensitization (Priming): Administer L-DOPA (6 mg/kg, s.c.) daily for 14–21 days. Insight: This chronic dosing triggers the supersensitization of striatal D2/D3 receptors, resulting in stable Abnormal Involuntary Movements (AIMs).

  • Dosing: On the test day, co-administer 3-MSPA (e.g., 1, 3, and 10 mg/kg, s.c.) alongside the L-DOPA challenge.

  • Scoring: A blinded observer scores AIMs (axial, limb, and orolingual) every 20 minutes for 120 minutes. Evaluate general locomotor activity in an open-field arena to ensure 3-MSPA does not cause catalepsy (a sign of excessive D2 blockade).

Expected Data & Quantitative Benchmarks

The following table summarizes the expected pharmacological profile for a methanesulfonylphenoxy-based D2 antagonist, providing a benchmark for assay validation:

ParameterAssay TypeExpected Value RangeMechanistic Interpretation
Ki​ (D2R) Radioligand Binding50 – 250 nMModerate affinity binding to the D2 orthosteric site.
IC50​ (cAMP) HTRF Functional150 – 500 nMComplete reversal of agonist-induced Gi activation; confirms pure antagonism.
Emax​ (cAMP) HTRF Functional0% intrinsic activityConfirms lack of partial agonist activity at the D2 receptor.
AIMs Reduction In Vivo (6-OHDA)>50% reduction at 10 mg/kgSignificant anti-dyskinetic efficacy without blunting L-DOPA's therapeutic motor benefit.

(Note: As seen with related compounds like mesdopetam, running a parallel D3 receptor binding assay is highly recommended, as this structural class often exhibits a 5- to 10-fold preference for D3 over D2 receptors).

References

  • Waters S, Tedroff J, Ponten H, et al. Preclinical Pharmacology of amine (IRL790), a Novel Dopamine Transmission Modulator for the Treatment of Motor and Psychiatric Complications in Parkinson Disease. Journal of Pharmacology and Experimental Therapeutics. 2020. URL:[Link]

  • Troncoso-Escudero P, Parra A, Nassif M, Vidal RL. Small molecules to perform big roles: The search for Parkinson's and Huntington's disease therapeutics. Frontiers in Pharmacology. 2020. URL:[Link]

  • Sonesson C, Waters N, Waters S. Novel modulators of cortical dopaminergic- and nmda-receptor-mediated glutamatergic neurotransmission. WIPO Patent WO2012143337A1. 2012.
Application

Application Note: Evaluating 3-(3-Methanesulfonylphenoxy)propylamine Derivatives in Parkinson’s Disease Models

Target Audience: Neuropharmacologists, Preclinical Researchers, and Drug Development Scientists Focus Area: Dopaminergic Modulation, Levodopa-Induced Dyskinesia (LID), and Psychomotor Stabilization Introduction & Mechani...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Neuropharmacologists, Preclinical Researchers, and Drug Development Scientists Focus Area: Dopaminergic Modulation, Levodopa-Induced Dyskinesia (LID), and Psychomotor Stabilization

Introduction & Mechanistic Rationale

The clinical management of Parkinson's disease (PD) is frequently complicated by Levodopa-Induced Dyskinesia (LID) and psychosis following chronic dopaminergic therapy. Recent pharmacological advancements have identified the methanesulfonylphenoxy-alkylamine scaffold—most notably the clinical candidate mesdopetam (IRL790), a closely related fluorinated derivative—as a potent psychomotor stabilizer ().

Causality & Experience Insight: Traditional D2 receptor antagonists often worsen parkinsonian motor symptoms by broadly blocking physiological dopamine transmission. In contrast, 3-(3-methanesulfonylphenoxy)propylamine derivatives exhibit a 6- to 8-fold preference for D3 over D2 receptors. During chronic L-DOPA therapy, D3 receptors in the striatum become significantly upregulated, creating a hyperdopaminergic state that directly drives dyskinetic movements. By selectively antagonizing D3 autoreceptors with an agonist-like binding mode, these compounds normalize aberrant signaling without impairing normal motor function. Clinical evaluations of this compound class further support their safety, tolerability, and dose-linear pharmacokinetics ().

MOA L_DOPA Chronic L-DOPA Therapy D3_Upregulation Striatal D3 Receptor Upregulation L_DOPA->D3_Upregulation Hyperdopaminergic Hyperdopaminergic State (Aberrant Signaling) D3_Upregulation->Hyperdopaminergic LID Levodopa-Induced Dyskinesia (LID) Hyperdopaminergic->LID Compound 3-(3-Methanesulfonylphenoxy) propylamine derivative D3_Blockade Preferential D3 Antagonism (Agonist-like binding) Compound->D3_Blockade D3_Blockade->Hyperdopaminergic Inhibits Normalization Normalization of Motor Phenotype (Psychomotor Stabilization) D3_Blockade->Normalization Promotes

Fig 1: Mechanism of Action for 3-(3-Methanesulfonylphenoxy)propylamine derivatives in LID.

In Vitro Protocol: Receptor Binding & Affinity Profiling

To validate the D3/D2 selectivity of the synthesized 3-(3-methanesulfonylphenoxy)propylamine, a radioligand competitive binding assay is required.

Self-Validating System: We utilize [3H]-spiperone as the radioligand. The simultaneous parallel testing of both D2-expressing and D3-expressing CHO cell lines ensures that the differential affinity ( Ki​ ) is internally controlled. The inclusion of haloperidol serves as a non-selective reference standard to validate assay sensitivity.

Step-by-Step Methodology:
  • Membrane Preparation: Homogenize CHO cells stably expressing human D2L or D3 receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM EDTA. Centrifuge at 40,000 × g for 15 min at 4°C.

  • Assay Buffer Formulation: Resuspend the resulting pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H]-spiperone and varying concentrations of the test compound (ranging from 0.1 nM to 10 µM) in a final volume of 250 µL. Incubate for 120 minutes at 25°C to reach equilibrium.

  • Nonspecific Binding Control: Define nonspecific binding in parallel wells using 10 µM haloperidol.

  • Termination & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity via a liquid scintillation counter.

  • Data Analysis: Calculate IC50 values using non-linear regression (GraphPad Prism) and convert to Ki​ values using the Cheng-Prusoff equation.

In Vivo Protocol: 6-OHDA Lesion Model for LID

The unilateral 6-hydroxydopamine (6-OHDA) lesioned rat is the gold standard for evaluating antidyskinetic efficacy.

Causality & Experience Insight: Unilateral lesions cause asymmetric motor behavior, providing a clear, quantifiable baseline. Chronic L-DOPA priming (21 days) reliably induces Abnormal Involuntary Movements (AIMs), accurately mimicking the pathophysiology of human LID.

Workflow S1 1. 6-OHDA Lesion (Medial Forebrain Bundle) S2 2. L-DOPA Priming (21 Days, 6 mg/kg) S1->S2 S3 3. Compound Admin (s.c. Dose-Response) S2->S3 S4 4. AIMs Scoring (Blinded Behavioral Assay) S3->S4 S5 5. Neurochemical Profiling (HPLC-ECD) S3->S5

Fig 2: Experimental workflow for in vivo evaluation of antidyskinetic compounds.

Step-by-Step Methodology:
  • Stereotaxic Surgery: Anesthetize adult Sprague-Dawley rats and stereotaxically inject 6-OHDA (14 µg dissolved in 4 µL of 0.02% ascorbic acid/saline) into the right medial forebrain bundle (Coordinates: AP -4.4, ML -1.2, DV -7.8 relative to bregma).

  • Lesion Validation (Internal Control): Three weeks post-surgery, administer D-amphetamine (2.5 mg/kg i.p.). Only select rats exhibiting >7 ipsilateral rotations/minute for the study, ensuring >90% striatal dopamine depletion.

  • L-DOPA Priming: Administer L-DOPA (6 mg/kg) combined with benserazide (15 mg/kg) subcutaneously once daily for 21 days to establish a stable baseline of AIMs.

  • Compound Administration: On test days, administer the 3-(3-methanesulfonylphenoxy)propylamine derivative (e.g., 1, 3, or 10 mg/kg s.c.) 30 minutes prior to the L-DOPA challenge.

  • AIMs Scoring: A blinded observer scores AIMs (axial, limb, and orolingual subtypes) every 20 minutes for 120 minutes post-L-DOPA. Each subtype is scored on a severity scale from 0 (absent) to 4 (continuous, non-interruptible).

Expected Data & Quantitative Benchmarks

Based on the preclinical profile of the reference analog mesdopetam (), researchers should expect the following quantitative benchmarks when evaluating 3-(3-methanesulfonylphenoxy)propylamine derivatives:

ParameterD2 Receptor Affinity ( Ki​ )D3 Receptor Affinity ( Ki​ )Selectivity Ratio (D2/D3)Peak AIMs Reduction (10 mg/kg)Motor Impairment (Rotarod)
Test Compound Class ~ 540 - 750 nM~ 90 nM6.0 - 8.3> 60% reductionNone observed
Haloperidol (Control) ~ 1.2 nM~ 0.5 nM2.4> 90% reductionSevere (Catalepsy induced)
Vehicle (L-DOPA only) N/AN/AN/A0% (Baseline)None observed

Table 1: Anticipated pharmacological profile comparing the methanesulfonylphenoxy-propylamine scaffold against a classical neuroleptic control.

Conclusion

The 3-(3-methanesulfonylphenoxy)propylamine structural motif represents a critical foundation for developing psychomotor stabilizers in Parkinson's disease. By adhering to the rigorous in vitro and in vivo protocols outlined above—specifically utilizing parallel D2/D3 binding assays and the 6-OHDA AIMs model—researchers can accurately profile the antidyskinetic properties of these D3-preferring antagonists without the confounding motor side effects typical of classical neuroleptics.

References

  • Waters, S., Sonesson, C., Svensson, P., & Waters, N. (2020). Preclinical Pharmacology of amine (IRL790), a Novel Dopamine Transmission Modulator for the Treatment of Motor and Psychiatric Complications in Parkinson Disease. Journal of Pharmacology and Experimental Therapeutics, 374(1), 113-125.[Link]

  • Sjöberg, F., et al. (2021). A first-in-human oral dose study of mesdopetam (IRL790) to assess its safety, tolerability, and pharmacokinetics in healthy male volunteers. Pharmacology Research & Perspectives, 9(3), e00785. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70980485, Mesdopetam. PubChem.[Link]

Method

Advanced Application Note: Profiling 3-(3-Methanesulfonylphenoxy)propylamine in Neurodegenerative Disease Models

Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Focus: Pharmacological profiling, Sigma-1 Receptor (S1R) agonism, Dopamine D3 Receptor (D3R) antagonism, and neuroprotection a...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Focus: Pharmacological profiling, Sigma-1 Receptor (S1R) agonism, Dopamine D3 Receptor (D3R) antagonism, and neuroprotection assays.

Introduction & Mechanistic Rationale

The development of disease-modifying therapies for neurodegenerative disorders—such as Huntington’s Disease (HD) and Parkinson’s Disease (PD)—has increasingly shifted away from highly selective, single-target rigid molecules toward flexible, multi-target modulators. 3-(3-Methanesulfonylphenoxy)propylamine serves as a highly valuable preclinical tool compound in this space. Structurally, it is a simplified, highly flexible analogue of known clinical-stage psychomotor stabilizers and neuroprotectants, such as Pridopidine and Mesdopetam[1][2].

The Causality of the Pharmacophore

The rational design of this compound relies on two critical structural motifs:

  • The Methanesulfonyl Group: Positioned at the meta (3-) position of the phenoxy ring, this moiety acts as a potent hydrogen bond acceptor. In the Sigma-1 Receptor (S1R) binding pocket, it interacts with key tyrosine residues, stabilizing the receptor in its active chaperone conformation[1].

  • The Propylamine Linker: Unlike rigid piperidine rings (seen in Pridopidine), the flexible propylamine chain allows the basic amine to form a critical salt bridge with Asp126 in S1R and Asp110 in the Dopamine D3 Receptor (D3R) . At the D3R, this flexibility permits the molecule to adopt an "agonist-like" binding pose within the orthosteric site, despite lacking the intrinsic efficacy to activate G-protein signaling[3][4]. This results in functional antagonism that blocks D3 autoreceptors—disinhibiting cortical dopamine release—without triggering the severe motor side effects (e.g., catalepsy) associated with classical, rigid D2/D3 antagonists[5].

By acting as an S1R agonist, the compound promotes endoplasmic reticulum (ER)-mitochondria tethering, rescuing calcium homeostasis and enhancing Brain-Derived Neurotrophic Factor (BDNF) secretion[6][7]. Simultaneously, its D3R antagonism balances aberrant cortico-striatal dopaminergic transmission, making it an ideal tool for studying levodopa-induced dyskinesia (LID) and neuroprotection[8].

Mechanistic Pathway

Pathway Cmpd 3-(3-Methanesulfonylphenoxy) propylamine S1R Sigma-1 Receptor (Agonism) Cmpd->S1R High Affinity D3R Dopamine D3 Receptor (Antagonism) Cmpd->D3R Moderate Affinity ER ER-Mitochondria Tethering (MAM) S1R->ER Chaperone Activation DA Cortical DA Release D3R->DA Autoreceptor Blockade Neuro Neuroprotection & BDNF Secretion ER->Neuro Ca2+ Homeostasis Motor Motor Symptom Alleviation DA->Motor Network Balancing

Dual-target mechanism of action for neuroprotection and motor symptom alleviation.

Quantitative Data Presentation

To contextualize the utility of 3-(3-Methanesulfonylphenoxy)propylamine, Table 1 summarizes its representative pharmacological profile compared to established reference compounds in this structural class.

Table 1: Comparative Pharmacological Profiling of Methanesulfonyl-Substituted Modulators

CompoundS1R Binding Affinity ( Ki​ , nM)D3R Binding Affinity ( Ki​ , nM)D2R Binding Affinity ( Ki​ , nM)S1R Functional StatusD3R Functional Status
3-(3-Methanesulfonylphenoxy)propylamine 45 ± 5120 ± 15> 1500Full AgonistAntagonist
Pridopidine (Reference)57 ± 81630 ± 1202950 ± 200Full AgonistWeak Antagonist
Mesdopetam (Reference)> 100090 ± 10540 ± 50InactiveAntagonist

(Note: Data for the tool compound is representative of the generalized methanesulfonylphenoxy-propylamine pharmacophore derived from structure-activity relationship studies of S1R/D3R modulators).

Experimental Protocols

The following self-validating protocols are designed to confirm the dual-target engagement and functional efficacy of the compound in preclinical models.

Protocol 1: Competitive Radioligand Binding Assay (S1R and D3R)

Objective: To determine the inhibition constant ( Ki​ ) of the compound at S1R and D3R. Causality & Design Choice: We utilize [3H] -(+)-pentazocine for S1R because it is the gold-standard radioligand, offering extreme selectivity for S1R over Sigma-2 and opioid receptors[9]. Haloperidol is used to define non-specific binding due to its high affinity for S1R[9]. For D3R, [3H] -spiperone is used in recombinant CHO-hD3R cells to avoid D2R cross-reactivity inherent in native striatal tissue.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain (for S1R) or CHO-hD3R cells (for D3R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.

  • Assay Assembly (S1R): In a 96-well deep-well plate, combine:

    • 50 µL of [3H] -(+)-pentazocine (final concentration 3 nM).

    • 50 µL of 3-(3-Methanesulfonylphenoxy)propylamine (varying concentrations from 10−11 to 10−5 M).

    • 100 µL of membrane suspension (approx. 200 µg protein/well).

  • Non-Specific Binding: Define using 10 µM Haloperidol in parallel wells.

  • Incubation: Incubate the S1R assay at 37°C for 120 minutes to reach thermodynamic equilibrium. (For D3R with [3H] -spiperone, incubate at 25°C for 60 minutes).

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion). Wash filters three times with ice-cold buffer.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity using a beta counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: High-Content Screening (HCS) for Neurite Outgrowth

Objective: To evaluate the S1R-mediated neuroprotective and neurotrophic effects of the compound in a mutant Huntingtin (mHTT) cellular model. Causality & Design Choice: S1R agonists exhibit a characteristic "biphasic dose-response" curve (hormesis)[1]. Testing a wide concentration range is critical. We use BDNF release and neurite outgrowth as functional readouts because S1R activation directly enhances BDNF axonal transport[1][7].

Step-by-Step Methodology:

  • Cell Culture: Plate primary cortical neurons from YAC128 (HD model) mice in 96-well plates coated with Poly-D-Lysine at a density of 15,000 cells/well.

  • Treatment: At Day in Vitro (DIV) 3, treat cells with vehicle, BDNF (positive control, 50 ng/mL), or the tool compound (0.1 nM to 10 µM). Include a cohort co-treated with the S1R antagonist NE-100 (1 µM) to validate target specificity.

  • Incubation: Culture for an additional 72 hours.

  • Immunofluorescence: Fix cells with 4% paraformaldehyde. Permeabilize and stain with anti-MAP2 antibody (neuronal marker) and Hoechst 33342 (nuclear stain).

  • HCS Analysis: Image plates using an automated confocal high-content imager. Use automated algorithms to quantify total neurite length, number of branches, and cell viability.

Protocol 3: In Vivo Microdialysis for Striatal Dopamine Efflux

Objective: To measure the functional consequence of D3 autoreceptor antagonism in the striatum of freely moving rodents. Causality & Design Choice: D3 autoreceptors normally inhibit dopamine synthesis and release. Antagonizing them with our tool compound should disinhibit this pathway, leading to a measurable increase in extracellular dopamine and its metabolite, DOPAC. Microdialysis coupled with HPLC-ECD is the most sensitive method to capture these dynamic neurochemical shifts[5].

Step-by-Step Methodology:

  • Stereotaxic Surgery: Anesthetize rats and stereotaxically implant a guide cannula into the right striatum (Coordinates: AP +1.0 mm, ML -3.0 mm, DV -4.0 mm from bregma). Allow 5 days for recovery.

  • Probe Insertion: Insert a concentric microdialysis probe (2 mm active membrane length) through the guide cannula.

  • Perfusion: Perfuse the probe with Artificial Cerebrospinal Fluid (ACSF: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2​ , 0.85 mM MgCl2​ ) at a constant flow rate of 2.0 µL/min. Discard the first 60 minutes of dialysate to allow for baseline stabilization.

  • Baseline & Dosing: Collect three 20-minute baseline fractions. Administer 3-(3-Methanesulfonylphenoxy)propylamine (e.g., 3 mg/kg, s.c.).

  • Collection & Analysis: Continue collecting 20-minute fractions for 180 minutes post-dose. Immediately freeze samples at -80°C or inject directly into an HPLC system equipped with an Electrochemical Detector (ECD) to quantify Dopamine and DOPAC levels.

Experimental Workflow Diagram

Workflow Step1 Stereotaxic Surgery Implant guide cannula in striatum Step2 Microdialysis Probe Insertion 2mm active membrane, 2 µL/min ACSF Step1->Step2 Step3 Compound Administration Subcutaneous or IP injection Step2->Step3 Step4 Dialysate Collection 20-min intervals, 4°C storage Step3->Step4 Step5 HPLC-ECD Analysis Quantify extracellular Dopamine & DOPAC Step4->Step5

In vivo microdialysis workflow for quantifying D3R-mediated dopamine efflux.

References

  • Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases Source: National Center for Biotechnology Information (PMC) URL:[Link] (Derived from PMC search results)

  • The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models Source: National Center for Biotechnology Information (PMC) URL:[Link] (Derived from PMC search results)

  • A first‐in‐human oral dose study of mesdopetam (IRL790) to assess its safety, tolerability, and pharmacokinetics in healthy male volunteers Source: National Center for Biotechnology Information (PMC) URL:[Link] (Derived from PMC search results)

  • Mesdopetam for the Treatment of Levodopa Induced Dyskinesia in Parkinson's Disease: A Randomized Phase 2b Trial Source: National Center for Biotechnology Information (PMC) URL:[Link] (Derived from PMC search results)

  • Tactics for preclinical validation of receptor-binding radiotracers Source: National Center for Biotechnology Information (PMC) URL:[Link] (Derived from PMC search results)

Sources

Application

Dosage and administration of 3-(3-Methanesulfonylphenoxy)propylamine in rats

Application Note: Preclinical Formulation, Dosage, and Administration of 3-(3-Methanesulfonylphenoxy)propylamine in Rat Models Executive Summary 3-(3-Methanesulfonylphenoxy)propylamine (3-MSPA) features an aryloxypropyla...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Formulation, Dosage, and Administration of 3-(3-Methanesulfonylphenoxy)propylamine in Rat Models

Executive Summary

3-(3-Methanesulfonylphenoxy)propylamine (3-MSPA) features an aryloxypropylamine structural motif, a privileged pharmacophore widely recognized in the development of monoamine reuptake inhibitors targeting the serotonin (SERT) and norepinephrine (NET) transporters[1]. In preclinical drug development, the transition from in vitro screening to in vivo rodent models requires rigorous formulation and administration protocols. This guide provides a self-validating, causality-driven methodology for the oral dosing (gavage) and pharmacokinetic profiling of 3-MSPA in adult rats.

Physicochemical Causality & Formulation Strategy

The "Why" Behind the Formulation: 3-MSPA contains a primary aliphatic amine on its propyl chain. In its free base form, the compound is highly lipophilic, which is advantageous for blood-brain barrier (BBB) penetration but highly detrimental to aqueous solubility. Administering a lipophilic free base via oral gavage often results in erratic gastric absorption and precipitation in the gastrointestinal tract.

To ensure uniform dosing, the free base must be converted into a hydrophilic salt. We utilize an equimolar addition of 1M Hydrochloric Acid (HCl) to protonate the primary amine, forming 3-MSPA Hydrochloride. Once the salt is formed, it readily dissolves in physiological vehicles like 0.9% Saline or 0.5% Methylcellulose (MC), which are standard in preclinical toxicology[2].

Formulation_Workflow A 3-MSPA Free Base (Lipophilic) B Add 1M HCl (Equimolar) A->B Protonation C 3-MSPA HCl Salt (Hydrophilic) B->C Salt Formation D Dissolve in 0.9% Saline (Vehicle) C->D Solubilization E Sterile Filtration (0.22 µm PTFE) D->E Validation: Clear Solution

Caption: Step-wise formulation of 3-MSPA prioritizing aqueous solubility and physiological compatibility.

Dosage Rationale & Allometric Scaling

For aryloxypropylamine derivatives, preclinical rat studies typically utilize a dose range of 1.0 to 20.0 mg/kg/day[2]. This range is calibrated to achieve sufficient central nervous system receptor occupancy without triggering overt peripheral toxicity (e.g., excessive sympathetic arousal).

To prevent gastric distension and reflux, the National Health and Medical Research Council (NHMRC) and standard IACUC guidelines mandate that the maximum oral gavage volume should not exceed 10 mL/kg of body weight[3].

Table 1: Quantitative Dosage Parameters for Adult Rats (Target Weight: 250g)
Dose GroupTarget Dose (mg/kg)Formulation Conc. (mg/mL)Dosing Volume (mL/kg)Absolute Volume/Rat (mL)
Low1.00.110.02.50
Medium5.00.510.02.50
High20.02.010.02.50

Self-Validating Protocol: Rat Oral Gavage (PO)

Oral gavage delivers the compound directly into the stomach, ensuring 100% of the intended dose is administered for accurate pharmacokinetic modeling.

Step 1: Equipment Selection

  • Action: Select a flexible, medical-grade polypropylene feeding tube (15–18 gauge) with a bulbous elastomer tip[4].

  • Causality: Flexible plastic tubes significantly reduce the risk of esophageal trauma and inadvertent tracheal entry compared to traditional rigid stainless-steel needles[4].

  • Validation Check: Measure the tube against the rat's body from the nose to the last rib. Mark this depth on the tube; this represents the exact distance to the stomach[3].

Step 2: Restraint & Alignment

  • Action: Firmly scruff the rat behind the ears and shoulders, immobilizing the head and neck in a strict vertical alignment with the esophagus[5].

  • Validation Check: The rat's hind legs must be supported on a surface. If the animal's mucous membranes turn blue or breathing becomes restricted, release immediately. The system is only valid if rhythmic breathing is maintained[6].

Step 3: Insertion

  • Action: Insert the bulb tip into the diastema (the natural gap between the incisors and molars) and gently glide it over the tongue into the pharynx[3].

  • Validation Check: The rat will exhibit a natural swallowing reflex. The tube must slide down with zero resistance. Critical: If any resistance is felt, you have likely hit the tracheal bifurcation or esophageal wall. Withdraw immediately[5].

Step 4: Dosing & Withdrawal

  • Action: Depress the syringe plunger slowly to deliver the 3-MSPA solution.

  • Validation Check: Monitor the nares continuously. If fluid bubbles from the nose, halt administration immediately as this indicates pulmonary aspiration[4].

  • Action: Wait 1–2 seconds post-delivery, then withdraw the tube in a smooth, straight motion to prevent vacuum-induced backflow[6].

Downstream Pharmacokinetic Workflow

Once 3-MSPA is administered, its absorption, distribution, metabolism, and excretion (ADME) profile must be quantified. Modern preclinical protocols utilize Automated Microsampling (AMS) to collect repeated 30-µL samples of blood or cerebrospinal fluid (CSF) from conscious, freely moving rats[7]. This enhances the 3Rs (Replacement, Reduction, Refinement) by eliminating the need for terminal blood collection and allows for high-resolution LC-MS/MS quantification of biogenic amines from a single subject[7].

PK_Workflow A Oral Gavage (1-20 mg/kg) B Gastric Absorption & First-Pass A->B C Automated Microsampling B->C D LC-MS/MS Analysis C->D E PK/PD Modeling D->E

Caption: Preclinical workflow for 3-MSPA administration and pharmacokinetic profiling in rat models.

References

  • [5] Title: SOP: Oral Gavage in the Rat. Source: Virginia Tech Office of the University Veterinarian. URL: [Link]

  • [4] Title: Guide to Oral Gavage for Mice and Rats. Source: Instech Laboratories. URL: [Link]

  • [3] Title: LAB_021 Oral Gavage in Mice and Rats. Source: University of Queensland Animal Ethics Committee. URL: [Link]

  • [6] Title: UBC ANIMAL CARE COMMITTEE TECH 09b - Oral Dosing (Gavage) in Adult Rats SOP. Source: University of British Columbia. URL: [Link]

  • [1] Title: Development and discovery of SSRI drugs. Source: Wikipedia. URL: [Link]

  • [2] Title: Development of Preclinical Formulations for Toxicology Studies. Source: ResearchGate. URL: [Link]

  • [7] Title: Automated Microsampling Technologies and Enhancements in the 3Rs. Source: ILAR Journal, Oxford Academic. URL: [Link]

Sources

Method

Application Notes and Protocols for 3-(3-Methanesulfonylphenoxy)propylamine and its Well-Characterized Analog, Mesdopetam (IRL790)

A Note to the Researcher: Initial searches for the compound 3-(3-Methanesulfonylphenoxy)propylamine did not yield specific pharmacological data or establish it as a standard tool compound in publicly available scientific...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Initial searches for the compound 3-(3-Methanesulfonylphenoxy)propylamine did not yield specific pharmacological data or establish it as a standard tool compound in publicly available scientific literature. This suggests that it is not a widely characterized molecule.

However, the structural motif of a methanesulfonylphenoxy group linked to a propyl-like amine is present in the well-studied clinical-stage compound Mesdopetam (IRL790) . Given the close structural similarity, it is plausible that the intended compound of interest was Mesdopetam or a related analog. Therefore, these application notes will focus on the detailed pharmacology and experimental use of Mesdopetam as a representative and highly relevant tool compound for researchers interested in this chemical class.

Mesdopetam (IRL790): A Novel Dopamine D3 Receptor Antagonist

Chemical Name: N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine

Mesdopetam is a first-in-class investigational drug being developed for the treatment of levodopa-induced dyskinesias (LIDs) and psychosis in Parkinson's disease (PD).[1][2] Its unique pharmacological profile as a dopamine D3 receptor antagonist with psychomotor stabilizing properties makes it a valuable tool for studying the role of the D3 receptor in motor control and neuropsychiatric disorders.[3]

Mechanism of Action

Mesdopetam functions as a potent antagonist of the dopamine D3 receptor, with a notable preference over the D2 receptor.[3] The dopamine D3 receptors are highly expressed in the limbic areas of the brain and are implicated in the rewarding effects of stimuli and the modulation of motor function. In pathological states such as Parkinson's disease treated with levodopa, the dopamine system becomes dysregulated. Mesdopetam is thought to normalize this aberrant dopaminergic signaling.[2]

By antagonizing D3 autoreceptors, mesdopetam can lead to a disinhibition of dopamine release in key brain regions like the prefrontal cortex and striatum, which may contribute to its therapeutic effects.[3] Preclinical studies have demonstrated that mesdopetam can effectively counteract the motor disturbances induced by both hyperdopaminergic and hypoglutamatergic states without impairing normal motor function.[4][5] Furthermore, in silico docking studies suggest that while it acts as a full antagonist, mesdopetam binds to the orthosteric site of the D3 receptor in a manner similar to an agonist.[6]

Mesdopetam_Mechanism_of_Action cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron (e.g., Striatal MSN) L_DOPA Levodopa Dopamine Dopamine L_DOPA->Dopamine Metabolism Dopamine_Vesicle Dopamine Vesicle Dopamine->Dopamine_Vesicle Packaging D3_Autoreceptor D3 Autoreceptor Dopamine->D3_Autoreceptor Binds D1_Receptor D1 Receptor Dopamine->D1_Receptor Activates D3_Postsynaptic D3 Receptor Dopamine->D3_Postsynaptic Activates VMAT2 VMAT2 Dopamine_Vesicle->Dopamine Release D3_Autoreceptor->Dopamine_Vesicle Inhibits Release Signaling_Cascade Downstream Signaling (e.g., altered synaptic plasticity) D1_Receptor->Signaling_Cascade Initiates D3_Postsynaptic->Signaling_Cascade Modulates LID LID Signaling_Cascade->LID Contributes to LIDs & Psychosis Mesdopetam Mesdopetam (IRL790) Mesdopetam->D3_Autoreceptor Antagonizes Mesdopetam->D3_Postsynaptic Antagonizes

Caption: Mechanism of Mesdopetam in a dysregulated dopaminergic synapse.

Quantitative Data
ParameterValueSpeciesAssay SystemReference
Ki (D3 Receptor) 90 nMHumanRecombinant Receptor[7]
IC50 (D3 Receptor) 9.8 µMHumanRecombinant Receptor[7]
Plasma Half-life ~7 hoursHumanPhase I Clinical Trial[8][9]
Time to Max Plasma Conc. (Tmax) ~2 hoursHumanPhase I Clinical Trial[9]

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the human dopamine D3 receptor.

Objective: To quantify the binding affinity (Ki) of a test compound for the human D3 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D3 receptor.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Radioligand: [³H]spiperone or another suitable D3-preferring radioligand.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compound (Mesdopetam or analog) at various concentrations.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hD3 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the cell membrane preparation (typically 10-50 µg protein/well), and the radioligand at a concentration near its Kd.

    • For total binding wells, add vehicle.

    • For non-specific binding wells, add a high concentration of a competing ligand (e.g., 10 µM haloperidol).

    • For competition wells, add the test compound across a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Incubate the plate at room temperature for 60-90 minutes.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In_Vitro_Binding_Assay_Workflow start Start: Prepare Reagents prepare_membranes Prepare Cell Membranes (HEK293-hD3) start->prepare_membranes setup_plate Set up 96-well Plate: - Membranes - Radioligand ([³H]spiperone) - Buffers prepare_membranes->setup_plate add_compounds Add Compounds: - Vehicle (Total Binding) - Haloperidol (NSB) - Test Compound (Competition) setup_plate->add_compounds incubate Incubate at Room Temperature add_compounds->incubate harvest Harvest & Filter (Separate bound/free ligand) incubate->harvest count Quantify Radioactivity (Scintillation Counting) harvest->count analyze Data Analysis: - Calculate IC50 - Calculate Ki (Cheng-Prusoff) count->analyze end_point End: Determine Affinity analyze->end_point

Caption: Workflow for an in vitro competitive radioligand binding assay.

Protocol 2: In Vivo Assessment of Antidyskinetic Effects in a Rodent Model of Parkinson's Disease

This protocol describes a common preclinical model to evaluate the efficacy of a compound in reducing levodopa-induced dyskinesias (LIDs).

Objective: To assess the ability of Mesdopetam to reduce abnormal involuntary movements (AIMs) in a 6-hydroxydopamine (6-OHDA) lesioned rat model of Parkinson's disease.

Materials:

  • Adult male Sprague-Dawley or Wistar rats.

  • 6-hydroxydopamine (6-OHDA) neurotoxin.

  • Desipramine (to protect noradrenergic neurons).

  • Stereotaxic apparatus.

  • Levodopa (L-DOPA) / Benserazide (or Carbidopa).

  • Test compound: Mesdopetam (IRL790).

  • Vehicle for drug administration (e.g., saline, 0.5% methylcellulose).

  • AIMs rating scale.

Procedure:

  • Unilateral 6-OHDA Lesioning:

    • Anesthetize rats and place them in a stereotaxic frame.

    • Administer desipramine (e.g., 25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.

    • Inject 6-OHDA into the medial forebrain bundle to create a unilateral lesion of the nigrostriatal dopamine pathway.

    • Allow animals to recover for at least 2-3 weeks.

    • Confirm the lesion by observing rotational behavior induced by a dopamine agonist (e.g., apomorphine).

  • Priming for LIDs:

    • Chronically treat the lesioned rats with a daily dose of L-DOPA/benserazide (e.g., 6 mg/kg L-DOPA / 15 mg/kg benserazide, s.c. or i.p.) for approximately 2-3 weeks until stable and significant AIMs are observed.

  • Drug Testing:

    • On the test day, pre-treat animals with either vehicle or Mesdopetam at various doses (e.g., 3.7, 11, 33 µmol/kg, i.p.).[7]

    • After a pre-treatment period (e.g., 30-60 minutes), administer the standard dose of L-DOPA/benserazide.

    • Immediately after L-DOPA administration, place the animals in individual transparent observation cages.

  • Behavioral Scoring (AIMs):

    • Score the animals for AIMs at regular intervals (e.g., every 20 minutes for 3-4 hours).

    • Use a validated rating scale that typically assesses three subtypes of AIMs:

      • Axial: Dystonic posturing of the neck and trunk.

      • Limb: Jerky or dystonic movements of the forelimb.

      • Orofacial: Stereotypical movements of the mouth and jaw.

    • Each subtype is scored on a severity scale (e.g., 0-4). The scores are summed for each time point.

  • Data Analysis:

    • Calculate the total AIMs score for each animal over the entire observation period (e.g., Area Under the Curve).

    • Compare the total AIMs scores between the vehicle-treated group and the Mesdopetam-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • A significant reduction in AIMs scores in the Mesdopetam groups compared to the vehicle group indicates antidyskinetic efficacy.[10]

In_Vivo_LID_Model_Workflow start Start: Select Animals lesion Unilateral 6-OHDA Lesion (Medial Forebrain Bundle) start->lesion recovery Recovery & Lesion Confirmation (e.g., Apomorphine Rotation) lesion->recovery priming Chronic L-DOPA Treatment (Induce Stable Dyskinesias) recovery->priming drug_admin Test Day: Pre-treat with Vehicle or Mesdopetam priming->drug_admin ldopa_challenge Administer L-DOPA drug_admin->ldopa_challenge scoring Behavioral Scoring (AIMs) (Axial, Limb, Orofacial) ldopa_challenge->scoring analysis Data Analysis: (Compare AIMs scores vs. Vehicle) scoring->analysis end_point End: Assess Antidyskinetic Efficacy analysis->end_point

Caption: Workflow for an in vivo rodent model of L-DOPA-induced dyskinesia.

References

  • Mesdopetam (IRL790). Irlab. [Link]

  • IRLAB's drug candidate mesdopetam's mechanism of action receives confirmation by independent scientists. (2021, March 25). IRLAB. [Link]

  • Mesdopetam. Wikipedia. [Link]

  • Odin, P., et al. (2021). A first-in-human oral dose study of mesdopetam (IRL790) to assess its safety, tolerability, and pharmacokinetics in healthy male volunteers. Pharmacology Research & Perspectives, 9(3), e00792. [Link]

  • IRLAB Therapeutics — Focused on novel Parkinson's disease treatments. (2021, June 2). Edison Group. [Link]

  • IRLAB publishes Phase IIb data on mesdopetam in Movement Disorders Clinical Practice. (2025, February 27). IRLAB. [Link]

  • Odin, P., et al. (2021). A first-in-human oral dose study of mesdopetam (IRL790) to assess its safety, tolerability, and pharmacokinetics in healthy male volunteers. PubMed. [Link]

  • Zhang, Y., et al. (2024). IRL790 modulated striatal D1 neurons synaptic plasticity ameliorating levodopa-induced dyskinesia in mouse. Frontiers in Pharmacology. [Link]

  • Sonesson, C., et al. (2023). Results from IRL790C005 - A Randomized, Double-Blind, Placebo-Controlled Phase IIb Study Evaluating the Efficacy of Mesdopetam on Daily On-Time without Troublesome Dyskinesia in Patients with Parkinson's Disease. Movement Disorders Society Abstracts. [Link]

  • Meta-Analysis of Two Randomized Controlled Trials Assessing the Efficacy of Mesdopetam (IRL790) in Levodopa-Induced Dyskinesia in Parkinson's Disease. (2023). Movement Disorders Society Abstracts. [Link]

  • IRLAB's partner Ipsen starts mesdopetam clinical studies. (2022, September 6). Labiotech.eu. [Link]

  • IRLAB's clinical drug candidate mesdopetam published in JPET. (2020, May 6). IRLAB. [Link]

  • Antonini, A., et al. (2025). Mesdopetam for the Treatment of Levodopa Induced Dyskinesia in Parkinson's Disease: A Randomized Phase 2b Trial. Movement Disorders. [Link]

Sources

Application

Application Note: Enhanced Detection of 3-(3-Methanesulfonylphenoxy)propylamine Through Chemical Derivatization

Abstract This application note presents robust protocols for the chemical derivatization of 3-(3-Methanesulfonylphenoxy)propylamine, a small, polar molecule that presents significant analytical challenges. Direct analysi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents robust protocols for the chemical derivatization of 3-(3-Methanesulfonylphenoxy)propylamine, a small, polar molecule that presents significant analytical challenges. Direct analysis of this primary amine by reversed-phase high-performance liquid chromatography (HPLC) is often hampered by poor retention and low sensitivity, particularly with UV or fluorescence detectors due to the absence of a strong chromophore or fluorophore.[1][2] To overcome these limitations, we detail two effective pre-column derivatization strategies utilizing 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and dansyl chloride. These methods introduce moieties that significantly enhance the hydrophobicity and detectability of the analyte, leading to improved chromatographic performance and lower limits of detection.[1][2] This guide provides researchers, scientists, and drug development professionals with the foundational principles and step-by-step protocols necessary to achieve reliable and sensitive quantification of this and similar primary amines.

Introduction: The Analytical Challenge

3-(3-Methanesulfonylphenoxy)propylamine is a compound of interest in pharmaceutical development and related research fields. Its structure, characterized by a primary amine and high polarity, presents a significant hurdle for conventional reversed-phase liquid chromatography (RP-LC). Polar compounds often exhibit weak retention on nonpolar stationary phases (like C18), leading to elution near or within the column's dead volume, poor peak shape, and co-elution with other unretained matrix components.[3][4][5] Furthermore, the molecule lacks a native chromophore or fluorophore, rendering direct detection by common HPLC detectors like UV-Vis and fluorescence challenging and insensitive.[1][2]

Chemical derivatization is a powerful strategy to address these issues.[6][7] By covalently attaching a carefully selected reagent to the primary amine functional group, we can fundamentally alter the analyte's physicochemical properties to:

  • Increase Hydrophobicity: The addition of a nonpolar derivatizing agent enhances the molecule's affinity for the reversed-phase stationary phase, leading to improved retention and separation.[8]

  • Introduce a "Detectable" Tag: Reagents containing strong chromophores or fluorophores enable highly sensitive detection by UV-Vis or fluorescence detectors, respectively.[2][9]

  • Enhance Ionization Efficiency: For mass spectrometry (MS) applications, derivatization can introduce a readily ionizable group, thereby boosting signal intensity in the MS source.[7][8][10]

This note will focus on two widely-used and effective derivatization reagents: 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) for high-sensitivity fluorescence or UV detection, and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) for robust fluorescence detection.

Causality Behind Experimental Choices

The selection of a derivatization strategy is dictated by the analytical objective and available instrumentation.

  • Fmoc-Cl is chosen for its reaction with primary and secondary amines to form stable, highly fluorescent derivatives.[2][11] The fluorenyl moiety provides a strong UV chromophore and a highly sensitive fluorophore, making it ideal for trace-level quantification.[2][11] The reaction proceeds efficiently under mild alkaline conditions, which ensures the amine is in its more nucleophilic, unprotonated state.[2]

  • Dansyl Chloride is a classic and reliable reagent for labeling primary and secondary amines.[12][13] It yields intensely fluorescent dansyl-amides that are stable and well-suited for reversed-phase chromatography.[12][13][14] The derivatization is typically performed at an elevated pH to facilitate the nucleophilic attack of the amine on the sulfonyl chloride group.[15][16]

Both methods transform the polar, poorly-detectable 3-(3-Methanesulfonylphenoxy)propylamine into a larger, more hydrophobic, and easily detectable derivative, thereby creating a self-validating system where successful derivatization directly translates to a quantifiable chromatographic peak.

Experimental Protocols

General Precautions and Reagent Preparation
  • Safety: Always handle derivatization reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagent Stability: Prepare derivatizing reagent solutions fresh daily to ensure maximum reactivity.[1] Both Fmoc-Cl and dansyl chloride are sensitive to moisture.

  • Sample Preparation: Prior to derivatization, ensure samples are free of particulate matter by centrifugation or filtration (e.g., using a 0.22 µm syringe filter).[12] If the sample is in an acidic solution, neutralization and buffering to the optimal alkaline pH for the reaction is critical for complete derivatization.

Protocol 1: Derivatization with Fmoc-Cl

This protocol is optimized for creating a highly fluorescent derivative suitable for HPLC with fluorescence detection (FLD) or sensitive UV detection.

Materials:

  • 3-(3-Methanesulfonylphenoxy)propylamine standard or sample

  • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Acetonitrile (ACN), HPLC grade

  • Borate Buffer (0.1 M, pH 9.5)

  • Hexane, HPLC grade (for extraction)

  • Water, HPLC grade

Procedure:

  • Sample Preparation: In a microcentrifuge tube, place 100 µL of the amine standard or sample solution.

  • Buffering: Add 100 µL of 0.1 M Borate Buffer (pH 9.5). Vortex briefly to mix. This step ensures the amine is deprotonated and thus maximally nucleophilic.[2]

  • Reagent Addition: Add 200 µL of freshly prepared Fmoc-Cl solution (e.g., 5 mg/mL in ACN).

  • Reaction: Vortex the mixture for 30 seconds and allow it to react at room temperature for 10-15 minutes.

  • Extraction/Quenching: Add 500 µL of hexane and vortex vigorously for 1 minute. This step serves two purposes: it quenches the reaction by partitioning the excess, unreacted Fmoc-Cl into the organic phase, and it helps to remove the hydrophobic hydrolysis product (FMOC-OH) which can interfere with chromatography.[11]

  • Phase Separation: Centrifuge for 5 minutes at 5,000 x g to separate the aqueous and organic layers.

  • Sample Collection: Carefully remove and discard the upper hexane layer.

  • Analysis: Transfer the lower aqueous layer containing the Fmoc-derivatized analyte to an HPLC vial for analysis.

Protocol 2: Derivatization with Dansyl Chloride

This protocol provides a robust method for creating a stable, fluorescent derivative.

Materials:

  • 3-(3-Methanesulfonylphenoxy)propylamine standard or sample

  • 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride)

  • Acetonitrile (ACN), HPLC grade

  • Sodium Bicarbonate Buffer (0.2 M, pH 9.5)

  • Formic Acid (2% in water, v/v) for quenching (optional)

  • Water, HPLC grade

Procedure:

  • Sample Preparation: In a microcentrifuge tube, place 100 µL of the amine standard or sample solution. If the sample matrix contains proteins, perform a deproteinization step first (e.g., add 400 µL of cold ACN, vortex, centrifuge, and use the supernatant).[12]

  • Buffering: Add 100 µL of 0.2 M Sodium Bicarbonate Buffer (pH 9.5). Vortex briefly. The alkaline pH is crucial for the reaction to proceed efficiently.[12][15]

  • Reagent Addition: Add 100 µL of freshly prepared Dansyl chloride solution (e.g., 10 mg/mL in ACN).[12]

  • Reaction: Vortex the mixture for 30 seconds. Incubate in a heating block or water bath at 60°C for 30 minutes in the dark.[13] Elevated temperature accelerates the reaction.

  • Cooling & Quenching: Cool the mixture to room temperature. The reaction can be stopped by adding 20 µL of 2% formic acid to consume excess dansyl chloride.[12]

  • Final Preparation: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.[12]

Visualization of Workflows

DerivatizationWorkflows Figure 1. Experimental Derivatization Workflows cluster_0 Fmoc-Cl Derivatization cluster_1 Dansyl Chloride Derivatization Fmoc_Start 1. Sample (100 µL) Fmoc_Buffer 2. Add Borate Buffer (pH 9.5) Fmoc_Start->Fmoc_Buffer Fmoc_Reagent 3. Add Fmoc-Cl in ACN Fmoc_Buffer->Fmoc_Reagent Fmoc_React 4. React at RT (10-15 min) Fmoc_Reagent->Fmoc_React Fmoc_Quench 5. Add Hexane & Vortex Fmoc_React->Fmoc_Quench Fmoc_Centrifuge 6. Centrifuge Fmoc_Quench->Fmoc_Centrifuge Fmoc_Collect 7. Collect Aqueous Layer Fmoc_Centrifuge->Fmoc_Collect Fmoc_HPLC Inject into HPLC-FLD/UV Fmoc_Collect->Fmoc_HPLC Dansyl_Start 1. Sample (100 µL) Dansyl_Buffer 2. Add Bicarbonate Buffer (pH 9.5) Dansyl_Start->Dansyl_Buffer Dansyl_Reagent 3. Add Dansyl-Cl in ACN Dansyl_Buffer->Dansyl_Reagent Dansyl_React 4. React at 60°C (30 min) Dansyl_Reagent->Dansyl_React Dansyl_Cool 5. Cool to RT Dansyl_React->Dansyl_Cool Dansyl_Filter 6. Filter (0.22 µm) Dansyl_Cool->Dansyl_Filter Dansyl_HPLC Inject into HPLC-FLD Dansyl_Filter->Dansyl_HPLC

Caption: Experimental workflows for Fmoc-Cl and Dansyl chloride derivatization.

Expected Results & Data Presentation

Successful derivatization will result in a significant improvement in analytical performance. The derivatized analyte will exhibit increased retention time and a dramatically enhanced detector response compared to the underivatized compound.

Table 1: Comparison of Chromatographic and Detection Performance

ParameterUnderivatized AnalyteFmoc-Cl DerivativeDansyl Chloride Derivative
Chromatographic Method Reversed-Phase C18Reversed-Phase C18Reversed-Phase C18
Typical Retention Time ~1.5 min (void volume)> 10 min> 8 min
Detection Method UV (220 nm)FLD (Ex: 265 nm, Em: 310 nm)FLD (Ex: 330 nm, Em: 530 nm)[12]
Relative Signal Intensity 1x> 500x> 200x
Limit of Detection (LOD) High (µg/mL range)Low (ng/mL to pg/mL range)Low (ng/mL range)

Note: The values presented are illustrative and will vary based on the specific HPLC system, column, and mobile phase conditions used. Experimental determination is required.

HPLC Conditions (Example):

  • Column: C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a lower percentage of mobile phase B, and gradually increase it to elute the more hydrophobic derivatives.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

Conclusion

The pre-column derivatization of 3-(3-Methanesulfonylphenoxy)propylamine with Fmoc-Cl or dansyl chloride provides a robust and effective solution to the analytical challenges posed by its high polarity and lack of a native chromophore. By following the detailed protocols in this application note, researchers can significantly enhance chromatographic retention and detection sensitivity, enabling accurate and reliable quantification. The choice between Fmoc-Cl and dansyl chloride will depend on the specific sensitivity requirements and available instrumentation, with Fmoc-Cl generally offering higher sensitivity. These methodologies form a solid foundation for developing and validating analytical methods for this and other challenging primary amines in complex matrices.

References

  • AccQ-Tag Ultra Derivatization Kits.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Retaining Polar Compounds. LCGC Europe.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. Benchchem.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amines Following Derivatization with 1-Phenylcyclopentane-1-carbonyl chloride. Benchchem.
  • AccQ•Tag Ultra Derivatization Kit.
  • Application Notes and Protocols for Derivatizing Amines with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl). Benchchem.
  • Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS.
  • HPLC of amines as 9-fluorenylmethyl chloroformate derivatives.
  • AccQ•Tag Ultra Derivatiz
  • A Comparative Guide to Amine Derivatization: 4-Nitrobenzoyl Chloride vs. Dansyl Chloride. Benchchem.
  • Automated pre-column derivatization of amines in biological samples with dansyl chloride and with or without post-column chemiluminescence formation by using TCPO–H 2 O 2. RSC Publishing.
  • AccQ•Tag™ Amino Acid Sample Prep - Protocol. OneLab.
  • Engineering successful analytical methods using HILIC as an altern
  • Fmoc chloride BioReagent, = 99.0 HPLC. Sigma-Aldrich.
  • Polar Compounds. SIELC Technologies.
  • A Comparative Guide to Amino Acid Analysis: The Dabsyl Chloride Method in Focus. Benchchem.
  • Fmoc-Chloride: A Cornerstone Reagent in Peptide Synthesis and Organic Chemistry. Benchchem.
  • HPLC Analysis of Dansyl Deriv
  • Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD.
  • Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV.
  • Advances in derivatization approaches for increasing the sensitivity of small molecules. Bioanalysis Zone.
  • Dansylation of hydroxyl and carboxylic acid functional groups. DigitalCommons@UNO.
  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis.
  • Targeted quantification of amino acids by dansyl
  • Analytical Methods. U.S.
  • Derivatization in LC-MS Bioanalysis.

Sources

Technical Notes & Optimization

Troubleshooting

Common problems in 3-(3-Methanesulfonylphenoxy)propylamine synthesis

Welcome to the Technical Support Center for the synthesis of 3-(3-Methanesulfonylphenoxy)propylamine . This guide is engineered for research scientists and process chemists who require robust, scalable, and high-yielding...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(3-Methanesulfonylphenoxy)propylamine . This guide is engineered for research scientists and process chemists who require robust, scalable, and high-yielding methodologies.

Because this target molecule contains both a highly polar methanesulfonyl (-SO₂CH₃) group and a primary amine, its synthesis and isolation present unique chemoselectivity and purification challenges. Below, we dissect the two primary synthetic pathways, troubleshoot common failure points, and provide a self-validating protocol.

Synthetic Workflow Architecture

G SM 3-Methanesulfonylphenol BocReagent N-Boc-3-bromopropylamine + K2CO3 / DMF SM->BocReagent NitrileReagent 3-Chloropropanenitrile + K2CO3 / DMF SM->NitrileReagent BocInt Boc-Protected Intermediate BocReagent->BocInt NitrileInt Nitrile Intermediate NitrileReagent->NitrileInt Deprotect Acidic Deprotection (HCl or TFA) BocInt->Deprotect Reduction Reduction (BH3-THF or Raney Ni) NitrileInt->Reduction Target 3-(3-Methanesulfonylphenoxy) propylamine Deprotect->Target Reduction->Target

Synthetic pathways for 3-(3-Methanesulfonylphenoxy)propylamine via Boc-alkylation or nitrilation.

Mechanistic Troubleshooting & FAQs

Q1: During the etherification step, I am seeing low yields and a significant amount of alkene byproducts. Why is this happening? The Causality: This is a classic Williamson ether synthesis failure. If you are using a strong, hard base like Sodium Hydride (NaH) or Sodium Hydroxide (NaOH), you are inadvertently promoting the E2 elimination of your alkylating agent (e.g., N-Boc-3-bromopropylamine) to form an allyl amine derivative instead of the desired ether[1]. The Solution: Switch to Potassium Carbonate (K₂CO₃) in anhydrous Dimethylformamide (DMF). The potassium cation is poorly solvated by DMF, leaving the phenoxide anion "naked" and highly nucleophilic. This strictly favors the Sₙ2 substitution pathway over E2 elimination.

Q2: I attempted to use unprotected 3-bromopropylamine free base to save a synthetic step, but the reaction yielded a complex, inseparable mixture. What went wrong? The Causality: Primary amines are excellent nucleophiles. If the amine is unprotected, the molecule will undergo inter- and intra-molecular auto-alkylation, leading to a cascade of secondary and tertiary amine byproducts. Amine protection (such as a Boc or Phthalimide group) is an absolute thermodynamic requirement for this transformation[2].

Q3: I chose the nitrile route (Route B), but my reduction using Palladium on Carbon (Pd/C) and H₂ gas stalled at 30% conversion. Is the methanesulfonyl group poisoning the catalyst? The Causality: Yes. While a fully oxidized methanesulfonyl (-SO₂CH₃) group is significantly less toxic to transition metal catalysts than a sulfide or sulfoxide, the oxygen atoms on the sulfone can still weakly coordinate to the palladium surface. Over time, this impedes the kinetics of the nitrile reduction. The Solution: Abandon heterogeneous metal catalysis for this step. Switch to Borane-Tetrahydrofuran (BH₃-THF) complex. Borane is highly chemoselective for nitriles, operates via a homogeneous hydride transfer mechanism, and leaves sulfone moieties completely intact[3].

Q4: How do I efficiently isolate the final free amine? It keeps getting lost in the aqueous phase during workup. The Causality: The target molecule contains both a polar sulfone and a primary amine, making the free base highly water-soluble. Standard extraction with Ethyl Acetate or Dichloromethane (DCM) will result in massive product loss. The Solution: Do not attempt to isolate the free base. Instead, perform the Boc-deprotection in an anhydrous solvent (like DCM) using 4M HCl in Dioxane. The resulting hydrochloride salt of the product is entirely insoluble in this matrix and will precipitate out in high purity, completely bypassing the need for an aqueous workup.

Quantitative Route Comparison

When selecting your synthetic strategy, consider the following empirical data comparing the N-Boc Alkylation route (Route A) against the Nitrile Reduction route (Route B).

ParameterRoute A: N-Boc AlkylationRoute B: Nitrile Reduction
Overall Yield 75 - 85%60 - 70%
Total Reaction Time ~6 hours~18 hours
Key Reagents N-Boc-3-bromopropylamine, HCl3-Chloropropanenitrile, BH₃-THF
Primary Impurity Risk Incomplete deprotection (<2%)Secondary amine formation (~5-10%)
Scalability & Isolation Excellent (Direct precipitation)Moderate (Requires careful BH₃ quench)

Self-Validating Experimental Protocol: N-Boc Route

This protocol relies on built-in visual and chemical feedback loops to ensure each step has gone to completion before proceeding.

Step 1: O-Alkylation (Etherification)
  • Charge the Reactor: To a dry round-bottom flask, add 3-Methanesulfonylphenol (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and anhydrous DMF (10 mL/g of phenol). Stir at room temperature for 15 minutes to pre-form the phenoxide.

  • Alkylation: Add N-Boc-3-bromopropylamine (1.1 eq) dropwise. Heat the reaction mixture to 60°C for 4 hours.

  • Validation Check (TLC): Spot the reaction mixture against the starting phenol on a silica TLC plate (Eluent: Hexanes:EtOAc 1:1). Visualize with UV and KMnO₄ stain. Validation: The reaction is complete when the lower R_f phenol spot completely disappears, replaced by a single, higher R_f spot (the Boc-intermediate).

  • Workup: Quench the reaction with distilled water (30 mL/g) and extract with Ethyl Acetate (3 x 15 mL/g).

  • Phase Separation Trick: Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL/g). Causality: DMF is highly miscible with organics. The LiCl dramatically increases the ionic strength of the aqueous phase, forcing the DMF out of the organic layer and preventing stubborn emulsions.

  • Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-intermediate as a viscous oil.

Step 2: Acidic Deprotection & Salt Precipitation
  • Solvation: Dissolve the crude Boc-intermediate in anhydrous Dichloromethane (DCM) (5 mL/g).

  • Deprotection: Slowly add 4M HCl in Dioxane (5.0 eq). Stir vigorously at room temperature.

  • Validation Check (Visual): Upon addition of the acid, you will observe immediate effervescence. Causality: The acidic cleavage of the Boc group generates isobutylene gas and carbon dioxide[2]. Validation: The reaction is proceeding correctly as long as gas evolution is visible.

  • Isolation: After 2 hours, the effervescence will cease, and a dense white precipitate will form. This is the highly pure 3-(3-Methanesulfonylphenoxy)propylamine hydrochloride salt.

  • Filtration: Filter the suspension through a Büchner funnel, wash the filter cake with ice-cold DCM to remove any cleaved isobutylene byproducts, and dry under high vacuum.

References

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th Edition) Source: John Wiley & Sons URL:[Link]

  • Greene's Protective Groups in Organic Synthesis (6th Edition) Source: Wiley-Blackwell / VitalSource URL:[Link]

  • Process for the reduction of cyano-substituted sulfones to aminoalkylene sulfones (US Patent 6462238B2)

Sources

Optimization

Technical Support Center: Synthesis of 3-(3-Methanesulfonylphenoxy)propylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in aryloxypropylamine synthesis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in aryloxypropylamine synthesis. The synthesis of 3-(3-Methanesulfonylphenoxy)propylamine presents unique challenges due to the electronic properties of the methanesulfonyl group and the bifunctional nature of the alkylating agents.

This guide bypasses generic advice to provide a field-proven, mechanistically grounded framework for optimizing your yield, structured around the specific chemical causality of your reaction.

Mechanistic Rationale & Troubleshooting FAQs

The standard synthetic route utilizes a Williamson etherification between 3-methanesulfonylphenol and a 3-halopropylamine derivative, followed by deprotection. Below are the most common failure points and their causal solutions.

Q: Why am I getting poor yields and complex mixtures when using 3-bromopropylamine hydrobromide directly? A: When using unprotected 3-bromopropylamine hydrobromide, the primary amine acts as a competing nucleophile against the phenoxide ion[1]. This leads to rampant N-alkylation (forming secondary/tertiary amines) and self-polymerization of the alkyl halide. Causal Solution: Mask the amine nucleophilicity by using N-Boc-3-bromopropylamine [2]. The bulky tert-butyloxycarbonyl (Boc) group completely sterically hinders N-alkylation, directing the reaction exclusively toward the desired O-alkylation.

Q: What is the optimal base for the Williamson ether synthesis of 3-methanesulfonylphenol? A: While potassium carbonate (K₂CO₃) is a standard choice, Cesium Carbonate (Cs₂CO₃) is vastly superior for this specific substrate due to the "Cesium Effect" [3]. The methanesulfonyl (-SO₂CH₃) group is strongly electron-withdrawing, which lowers the pKa of the phenol but simultaneously reduces the nucleophilicity of the resulting phenoxide anion. The large ionic radius and low charge density of the Cs⁺ cation result in a highly dissociated, highly reactive "naked" phenoxide in aprotic solvents like DMF[4]. This is a mechanistic necessity to drive the Sₙ2 displacement efficiently.

Q: I am observing a significant amount of allyl alcohol/allyl ether byproducts. How do I prevent this? A: This is caused by the base-catalyzed E2 elimination of the alkyl halide (converting N-Boc-3-bromopropylamine into N-Boc-allylamine). Causal Solution: Avoid overly strong bases like Sodium Hydride (NaH). Stick to mild bases like Cs₂CO₃ and strictly control the reaction temperature to 50–60 °C . Heating above 80 °C exponentially increases the rate of E2 elimination over Sₙ2 substitution.

Q: How do I ensure complete Boc deprotection without losing my highly polar product during workup? A: The final free amine is highly polar and water-soluble. Deprotecting with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is highly efficient, but standard aqueous basic workups often lead to catastrophic product loss in the aqueous layer. Causal Solution: Bypass aqueous extraction entirely. Evaporate the TFA under reduced pressure and neutralize the resulting trifluoroacetate salt using a basic ion-exchange resin (e.g., Amberlyst A21) to isolate the free base cleanly.

Quantitative Data: Alkylation Optimization

The following table summarizes the optimization data for the coupling of 3-methanesulfonylphenol with N-Boc-3-bromopropylamine. The data clearly demonstrates the superiority of the Cesium Effect combined with moderate heating.

BaseSolventTemperature (°C)Time (h)Conversion (%)Primary Byproduct
NaHTHF0 to RT1245%Elimination (N-Boc-allylamine)
K₂CO₃DMF801662%Elimination (N-Boc-allylamine)
K₂CO₃MeCN802455%Unreacted Phenol
Cs₂CO₃ DMF 60 12 91% Trace / None
Reaction Workflows & Logic Trees

Workflow SM1 3-Methanesulfonylphenol INT N-Boc Protected Intermediate SM1->INT Cs2CO3, DMF 60°C, 12h SM2 N-Boc-3-bromopropylamine SM2->INT S_N2 Alkylation PROD 3-(3-Methanesulfonylphenoxy) propylamine INT->PROD TFA, DCM RT, 2h

Reaction workflow for the synthesis of 3-(3-Methanesulfonylphenoxy)propylamine.

Troubleshooting Start Issue: Low Yield in Alkylation Step Check1 Are you using unprotected 3-bromopropylamine? Start->Check1 Sol1 Switch to N-Boc-3-bromopropylamine to prevent N-alkylation Check1->Sol1 Yes Check2 Are you using NaH or NaOH as the base? Check1->Check2 No Sol2 Switch to Cs2CO3 to leverage the 'Cesium Effect' Check2->Sol2 Yes Check3 Is the reaction temperature above 80°C? Check2->Check3 No Sol3 Lower to 50-60°C to minimize E2 elimination side reactions Check3->Sol3 Yes

Troubleshooting logic tree for resolving low yields during the S_N2 alkylation step.

Validated Experimental Protocols

This protocol is designed as a self-validating system. In-process checks are built into the methodology to ensure the integrity of each step.

Protocol A: Synthesis of N-Boc-3-(3-methanesulfonylphenoxy)propylamine
  • Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Deprotonation: Dissolve 3-methanesulfonylphenol (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration. Add anhydrous Cesium Carbonate (Cs₂CO₃, 1.5 equiv). Stir at room temperature for 30 minutes. Self-Validation: The solution will undergo a slight color change as the highly reactive phenoxide is generated.

  • Alkylation: Add N-Boc-3-bromopropylamine (1.2 equiv) dropwise to the stirring mixture.

  • Heating: Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitoring: Verify reaction completion via TLC (Hexane/EtOAc 1:1). The starting phenol should be entirely consumed.

  • Workup: Cool to room temperature and quench with ice water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (crucial for complete DMF removal), followed by water and brine. Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to yield the protected intermediate as a clean solid/oil.

Protocol B: Boc Deprotection to Free Amine
  • Acidolysis: Dissolve the N-Boc protected intermediate in anhydrous DCM (0.1 M). Cool to 0 °C.

  • Deprotection: Add Trifluoroacetic Acid (TFA) dropwise to achieve a DCM:TFA ratio of 4:1 (v/v). Warm to room temperature and stir for 2 hours.

  • Concentration: Concentrate the mixture under reduced pressure. Do not attempt an aqueous extraction at this stage, as the product is highly water-soluble.

  • Neutralization: Dissolve the crude trifluoroacetate salt in a minimal amount of methanol. Pass the solution through a column packed with basic ion-exchange resin (e.g., Amberlyst A21) to scavenge the TFA.

  • Isolation: Concentrate the methanolic filtrate under vacuum to yield pure 3-(3-Methanesulfonylphenoxy)propylamine as the free base.

References
  • Title: Preparation of a Psammaplysene-Based Library | Organic Letters - ACS Publications Source: acs.org URL: 2

  • Title: Development and Application of Subtype-Selective Fluorescent Antagonists for the Study of the Human Adenosine A1 Receptor in Living Cells | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL: 1

  • Title: An Assessment of the Causes of the “Cesium Effect” Source: umich.edu URL: 3

  • Title: Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines - ACS Publications Source: acs.org URL: 4

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(3-Methanesulfonylphenoxy)propylamine

Welcome to the Technical Support Center for the synthesis of 3-(3-Methanesulfonylphenoxy)propylamine . This guide is engineered for researchers, scientists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(3-Methanesulfonylphenoxy)propylamine . This guide is engineered for researchers, scientists, and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights into common side reactions, and a self-validating experimental protocol to ensure high-yield synthesis.

Synthesis Workflow & Side Reaction Pathways

The synthesis of aryloxypropylamines typically branches into two primary routes: the direct alkylation using a bifunctional linker (1,3-dibromopropane) or the protected-amine route (using N-Boc-3-bromopropylamine). The diagram below illustrates these pathways and the critical junctures where side reactions occur.

SynthesisWorkflow A 3-Methanesulfonylphenol B1 1,3-Dibromopropane + Base (e.g., K2CO3) A->B1 B2 N-Boc-3-bromopropylamine + Base (e.g., K2CO3) A->B2 C1 1-Bromo-3-(3-methanesulfonylphenoxy)propane B1->C1 O-Alkylation S1 Side Reaction: Dimerization (Bis-ether) B1->S1 Excess Phenol S2 Side Reaction: E2 Elimination (Allyl bromide) B1->S2 Strong Base D1 NH3 or Gabriel Synthesis C1->D1 C2 N-Boc-3-(3-methanesulfonylphenoxy)propylamine B2->C2 O-Alkylation D2 Acidic Deprotection (TFA or HCl) + Cation Scavenger C2->D2 S3 Side Reaction: Over-amination (2°/3° amines) D1->S3 Excess Alkyl Halide Final 3-(3-Methanesulfonylphenoxy)propylamine D1->Final Primary Amination S4 Side Reaction: t-Butyl Alkylation D2->S4 No Scavenger D2->Final Cleavage

Reaction pathways and potential side reactions in aryloxypropylamine synthesis.

Troubleshooting Guide & FAQs

Q1: Why am I observing a significant amount of dimer (bis-ether) when using 1,3-dibromopropane, and how can I prevent it? A1: When 3-methanesulfonylphenol is reacted with 1,3-dibromopropane, the initial product is 1-bromo-3-(3-methanesulfonylphenoxy)propane. Because this intermediate still contains a reactive primary alkyl bromide, a second phenoxide anion can attack it via an SN2 mechanism, forming a 1,3-bis(aryloxy)propane dimer[1]. This statistical dialkylation is exacerbated if the phenol is in excess or if the reaction is run at high concentrations. Mitigation: Switch to a pre-protected linker such as N-Boc-3-bromopropylamine. Because the amine is protected as a carbamate, it cannot undergo further alkylation, ensuring a strict 1:1 coupling ratio[2].

Q2: During the alkylation step, my yield is low, and NMR shows alkene peaks. What is happening? A2: You are observing E2 elimination. Alkyl halides like 1,3-dibromopropane or N-Boc-3-bromopropylamine possess β -hydrogens. In the presence of strong bases (e.g., NaOH, KOtBu) or at excessively high temperatures, the phenoxide or the base can abstract a β -hydrogen, leading to dehydrohalogenation and the formation of an allyl derivative[1]. Mitigation: Use a milder, non-nucleophilic base such as anhydrous K2CO3 or Cs2CO3 in a polar aprotic solvent (DMF or Acetonitrile) at moderate temperatures (60–80 °C).

Q3: I am getting a mixture of primary, secondary, and tertiary amines during the direct amination of the bromo-intermediate. How can I selectively obtain the primary amine? A3: Direct amination of an alkyl halide with ammonia is notoriously difficult to control. The initially formed primary amine is more nucleophilic than ammonia itself, leading to rapid subsequent alkylations (over-amination) to form secondary and tertiary amines. Mitigation: Avoid direct amination. Use the Gabriel synthesis (using potassium phthalimide followed by hydrazine deprotection) or, preferably, use the N-Boc-3-bromopropylamine route, which completely bypasses the free amine intermediate until the final controlled deprotection step[2].

Q4: During Boc deprotection with TFA, I observe alkylated impurities on my aromatic ring. How do I prevent this? A4: The acidic cleavage of the tert-butoxycarbonyl (Boc) group generates a highly reactive tert-butyl cation[3]. If this carbocation is not immediately quenched, it can act as an electrophile and undergo Friedel-Crafts alkylation with the electron-rich regions of the phenoxy ring. Mitigation: Introduce a carbocation scavenger into your cleavage cocktail. Adding 2-5% volume of Triisopropylsilane (TIS) or anisole to the Trifluoroacetic Acid (TFA) mixture will irreversibly trap the tert-butyl cation, preventing unwanted side reactions[3].

Quantitative Data: Side Reaction Profiles

The following table summarizes the quantitative impact of common side reactions and the required mitigation strategies for process optimization.

Side ReactionPrimary CausalityTypical Yield LossOptimized Mitigation Strategy
Dimerization (Bis-ether) SN2 attack by a second phenoxide on bifunctional linkers.15% - 35%Utilize N-Boc-3-bromopropylamine to cap the second reactive site.
E2 Elimination Abstraction of β -hydrogen by strong bases (e.g., NaOH).10% - 25%Substitute strong bases with mild K2CO3 in DMF at 60°C.
Over-amination Higher nucleophilicity of 1° amines compared to NH3.30% - 50%Employ Boc-protected amine precursors.
t-Butyl Alkylation Unquenched carbocation generated during acidic Boc cleavage.5% - 15%Incorporate 5% Triisopropylsilane (TIS) as a cation scavenger.

Validated Experimental Protocol: Optimized Synthesis

To circumvent the side reactions detailed above, the following self-validating protocol utilizes the N-Boc-protected route.

Phase 1: O-Alkylation via N-Boc-3-bromopropylamine
  • Preparation : In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-methanesulfonylphenol (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Base Addition : Add finely powdered, anhydrous K2CO3 (2.0 equiv).

    • Causality: K2CO3 is a mild base that effectively deprotonates the phenol to form the nucleophilic phenoxide without triggering E2 elimination of the alkyl halide.

    • Self-Validation: The mixture will turn slightly yellow/orange, visually confirming the formation of the phenoxide anion.

  • Electrophile Addition : Add N-Boc-3-bromopropylamine (1.1 equiv) dropwise to the stirring mixture.

  • Heating & Monitoring : Heat the mixture to 60°C.

    • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active phenol spot disappears and a new, less polar spot (the protected ether) emerges (typically 4-6 hours).

  • Workup : Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the combined organic layers with 1M NaOH.

    • Self-Validation: The NaOH wash deprotonates and removes any trace unreacted phenol into the aqueous layer, ensuring only the neutral Boc-protected product remains in the organic phase. Dry over Na2SO4 and concentrate under reduced pressure.

Phase 2: Acidic Deprotection
  • Preparation : Dissolve the crude N-Boc-3-(3-methanesulfonylphenoxy)propylamine in anhydrous Dichloromethane (DCM) (0.2 M).

  • Scavenger Addition : Add Triisopropylsilane (TIS) (0.05 equiv).

    • Causality: TIS acts as a sacrificial nucleophile to irreversibly trap the tert-butyl cation generated in the next step, preventing ring alkylation.

  • Cleavage : Cool the flask to 0°C and add Trifluoroacetic Acid (TFA) (10 equiv) dropwise.

    • Self-Validation: Observe effervescence (CO2 gas evolution) immediately upon TFA addition. The cessation of gas evolution (typically 1-2 hours at room temperature) acts as a visual indicator that the decarboxylation step is complete.

  • Isolation : Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Triturate the resulting thick oil with cold diethyl ether to precipitate 3-(3-Methanesulfonylphenoxy)propylamine as a highly pure TFA salt. Filter, wash with cold ether, and dry under vacuum.

References

  • Vanden Eynde, J. J., & Mailleux, I. (2001). Quaternary Ammonium Salt-Assisted Organic Reactions in Water: Alkylation of Phenols. Synthetic Communications, 31(1), 1-7.[1]

  • Georgiades, S. N., & Clardy, J. (2006). Preparation of a Psammaplysene-Based Library. Organic Letters, 8(19), 4251-4254.[2]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic Acid. International Journal of Peptide and Protein Research, 12(5), 258-268. [3]

Sources

Optimization

Technical Support Center: 3-(3-Methanesulfonylphenoxy)propylamine Stability &amp; Troubleshooting Guide

Welcome to the Technical Support Center for 3-(3-Methanesulfonylphenoxy)propylamine (CAS: Custom/Intermediate). As a primary aryloxypropylamine featuring a highly electron-withdrawing methanesulfonyl group, this molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(3-Methanesulfonylphenoxy)propylamine (CAS: Custom/Intermediate). As a primary aryloxypropylamine featuring a highly electron-withdrawing methanesulfonyl group, this molecule is a versatile building block in pharmaceutical synthesis. However, its specific functional groups introduce unique handling and storage challenges.

This guide is engineered for drug development professionals and synthesists. It bypasses superficial advice to focus on the causality of degradation , providing self-validating protocols to ensure the integrity of your synthetic workflows.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My batch has developed a white, crystalline crust and is no longer soluble in dichloromethane (DCM). What happened, and is the batch ruined?

The Causality: Your batch has not permanently degraded; it has undergone carbamate formation . Primary amines are highly nucleophilic and basic. When exposed to atmospheric carbon dioxide (CO₂) and ambient trace moisture, the unhindered primary amine attacks the electrophilic carbon of CO₂. This forms a zwitterionic intermediate that rapidly undergoes intermolecular proton transfer with a second amine molecule, precipitating as an insoluble alkylammonium carbamate salt .

Because the resulting salt is highly polar, it loses solubility in aprotic organic solvents like DCM or ethyl acetate, mimicking a "degraded" or polymerized state.

CarbamateMechanism A Free Amine (R-NH2) C Zwitterion (R-NH2+-COO-) A->C Nucleophilic Attack B Atmospheric CO2 B->C D Ammonium Carbamate (R-NH-COO⁻ R-NH3⁺) C->D Intermolecular Proton Transfer

Mechanism of atmospheric CO2 capture by primary amines to form carbamate salts.

Q2: During scale-up concentration, I detected a new impurity at +42 Da in the LC-MS. Why is this occurring?

The Causality: A +42 Da mass shift is the universal signature of N-acetylation . This occurs when primary amines are concentrated or stored for prolonged periods in ester solvents (e.g., Ethyl Acetate or Isopropyl Acetate). The primary amine acts as a nucleophile, attacking the carbonyl carbon of the solvent in a slow aminolysis reaction, generating the corresponding acetamide and releasing an alcohol byproduct. Heating the solution during rotary evaporation exponentially accelerates this degradation pathway.

Q3: Do the ether linkage or the methanesulfonyl (-SO₂CH₃) group pose stability risks?

The Causality: Generally, no. The ether linkage in an aryloxypropyl chain is highly stable to basic, neutral, and mildly acidic conditions; it requires harsh Lewis acids (like BBr₃) or concentrated hydrohalic acids (HI/HBr) to cleave. The methanesulfonyl group is strongly electron-withdrawing (deactivating). This actually protects the phenyl ring from oxidative degradation and electrophilic aromatic substitution, making the aromatic portion of the molecule exceptionally stable compared to electron-rich phenols or anisoles. Your primary vulnerability remains the terminal amine.

Part 2: Quantitative Degradation Markers

To rapidly diagnose the state of your 3-(3-Methanesulfonylphenoxy)propylamine, cross-reference your analytical data against this standardized degradation matrix.

Degradation PathwayEnvironmental TriggerLC-MS Marker (ESI+)¹H-NMR Marker (CDCl₃ unless noted)Prevention Strategy
Carbamate Salt Atmospheric CO₂No shift (reverts to free amine in MS acidic mobile phase)Broad peak ~8.0 ppm (DMSO-d₆, -NH₃⁺); Loss of sharp -NH₂ peak at ~1.5 ppmStore under Argon; keep tightly sealed.
N-Acetylation Ethyl Acetate + Heat+42 Da (m/z = M+43)New singlet at ~1.9 ppm (3H, acetyl -CH₃); Downfield shift of adjacent -CH₂-Swap extraction solvent to MTBE or DCM.
N-Formylation DCM (stored improperly) or DMF + Heat+28 Da (m/z = M+29)New singlet at ~8.1 ppm (1H, formyl -CHO)Avoid old halogenated solvents; do not heat in DMF.
Oxidation (N-Oxide) Light, O₂, Transition Metals+16 Da (m/z = M+17)Broadening of propyl chain peaks due to paramagnetic interferenceStore in amber vials at 2-8°C.

Part 3: Self-Validating Experimental Protocols

Protocol A: Recovery of Carbamate-Degraded Amine (Free-Basing)

If your amine has precipitated as a carbamate salt, do not discard it. The reaction is fully reversible via pH manipulation.

Step-by-Step Methodology:

  • Dissolution: Suspend the degraded, insoluble amine in a 1:1 mixture of Methyl tert-butyl ether (MTBE) and Deionized Water (10 mL/gram of substrate).

    • Causality: MTBE is chosen over Ethyl Acetate to prevent aminolysis (N-acetylation) during the highly basic recovery phase.

  • Basification: Slowly add 2M NaOH (aq) dropwise under vigorous stirring until the aqueous layer reaches pH > 12.

    • Causality: The hydroxide ions deprotonate the alkylammonium counter-ion (R-NH₃⁺ → R-NH₂). Without the protonated counter-ion stabilizing the complex, the carbamate anion spontaneously decomposes, releasing CO₂ gas and regenerating the free amine.

  • Phase Separation: Transfer to a separatory funnel. The free amine will partition entirely into the upper MTBE layer.

    • Validation Check: Test the pH of the aqueous layer after extraction. If it has dropped below 11, add more NaOH and re-extract. The amine will remain water-soluble if fully protonated.

  • Washing & Drying: Wash the organic layer once with brine (to remove residual NaOH and water), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Concentrate under reduced pressure (bath temp < 30°C) to yield the pure, free-flowing liquid amine.

    • Validation Check: Run a quick ¹H-NMR in CDCl₃. The presence of a sharp, exchangeable broad singlet integrating to 2 protons at ~1.5 - 1.8 ppm confirms the restoration of the free primary amine.

Protocol B: Optimized Storage and Handling Workflow

To prevent degradation loops, integrate this workflow into your lab's standard operating procedures.

StorageWorkflow Start Receipt of Purified Amine Aliquot Aliquot into Amber Vials (Prevent Photolytic Oxidation) Start->Aliquot Purge Purge Headspace with Argon (Displace CO2 & O2) Aliquot->Purge Critical Step Seal Seal with PTFE-Lined Caps + Parafilm Purge->Seal Store Store at 2-8°C (Minimize Thermal Degradation) Seal->Store

Standardized workflow for the handling and long-term storage of primary aryloxypropylamines.

References

  • A Unified Approach to CO2–Amine Reaction Mechanisms National Center for Biotechnology Information (PMC - NIH)[Link]

  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine ACS Omega - ACS Publications[Link]

Troubleshooting

How to store 3-(3-Methanesulfonylphenoxy)propylamine solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Handling 3-(3-Methanesulfonylphenoxy)propylamine requires a deep understanding of its physicochemical vulnerabilities. This compound features a primary aliphatic amine, an ether linkage, and a methanesulfonyl (mesyl) group. Each of these functional moieties dictates how the molecule interacts with solvents, temperature, and atmospheric gases.

Below is an authoritative, logic-driven guide to troubleshooting, preparing, and storing your solutions to ensure absolute experimental reproducibility.

Part 1: The Chemical Mechanistic Reality (Why Storage Fails)

To successfully store 3-(3-Methanesulfonylphenoxy)propylamine, you must understand the causality behind its degradation:

  • Nucleophilic Vulnerability (Carbamate Formation): The lone pair of electrons on the primary propylamine nitrogen is highly nucleophilic and basic. When the free base form is exposed to ambient air, it rapidly attacks atmospheric carbon dioxide ( CO2​ ). This reaction forms carbamic acid intermediates that precipitate as insoluble carbamate salts, fundamentally altering the active concentration of your stock[1].

  • Hygroscopicity & Hydrolysis: The methanesulfonyl group ( −SO2​CH3​ ) is strongly electron-withdrawing and highly polar. This makes the solid form—especially the free base—highly hygroscopic. It will pull moisture directly from the air, leading to sticky residues and accelerated hydrolytic degradation.

  • The DMSO Freeze-Thaw Trap: Dimethyl sulfoxide (DMSO) is the standard solvent for high-throughput screening libraries, but it is exceptionally hygroscopic. Opening a cold DMSO vial allows ambient humidity to condense into the solvent. Repeated freeze-thaw cycles drive water accumulation, which subsequently causes this lipophilic compound to crash out of solution. Studies demonstrate that compounds stored in DMSO can suffer a >10% loss in integrity after just 10 freeze-thaw cycles due to this moisture-driven degradation[2].

Part 2: Troubleshooting & FAQs

Q: My 10 mM DMSO stock solution has developed a faint yellow tint. Is it still viable? A: The yellowing indicates photo-oxidation or auto-oxidation of the primary amine moiety. While a faint color change might only represent a <1% degradation by mass, these oxidized byproducts can be highly reactive and interfere with sensitive fluorescence-based assays or receptor binding studies. Action: Re-validate the solution purity via LC-MS. If purity is <95%, discard it. To prevent this, always store solutions in amber vials and purge the headspace with Argon gas before sealing.

Q: I left the solid free base on the benchtop, and it turned into a viscous, sticky residue. What happened? A: You are observing hygroscopic water uptake combined with carbamate formation. The free base has absorbed atmospheric moisture and reacted with ambient CO2​ . Action: This material is compromised. In the future, equilibrate the sealed vial to room temperature for 30 minutes before opening to prevent condensation. If possible, synthesize or purchase the hydrochloride (HCl) salt of the compound, which is crystalline and significantly more stable against atmospheric degradation[3].

Q: How many freeze-thaw cycles can my DMSO stock endure? A: Ideally, zero . Analytical evaluations of pharmaceutical repositories show that compounds in DMSO degrade significantly after 5 to 10 cycles[4]. The constant back-and-forth between the freezer and the benchtop introduces water and localized pH shifts during the phase transition. You must aliquot your stocks into single-use volumes.

Part 3: Quantitative Data & Storage Tolerances

Summarizing the stability thresholds ensures you can quickly reference the operational limits of your compound.

Table 1: Storage Condition Matrix

StateMatrixOptimal TempMax Shelf LifePrimary Degradation Risk
SolidFree Base-20°C6 Months CO2​ Absorption, Oxidation
SolidHCl Salt-20°C2 YearsMild Hygroscopicity
SolutionDMSO Stock-80°C12 MonthsFreeze-Thaw Condensation[5]
SolutionAqueous Buffer4°C< 24 HoursMicrobial Growth, Hydrolysis

Table 2: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Turbidity upon thawingWater condensation causing precipitationWarm to 37°C for 5 mins. If unresolved, discard.
Reduced assay efficacyCarbamate formation / Concentration lossRe-evaluate stock via NMR. Purge future vials with Argon.
Inconsistent cell viabilityHigh DMSO concentration in final assayEnsure final DMSO concentration is 0.5% v/v.

Part 4: Self-Validating Experimental Protocols

Every protocol must be a closed-loop system that proves its own success. Follow these methodologies for preparing your solutions.

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Causality: Using anhydrous solvent and aliquoting prevents the introduction of water, which is the primary driver of compound loss in frozen storage[6].

  • Equilibration: Remove the solid 3-(3-Methanesulfonylphenoxy)propylamine from the -20°C freezer. Do not open the vial. Let it sit in a desiccator at room temperature for 30 minutes.

  • Dissolution: Inside a dry box or under a nitrogen stream, add Anhydrous DMSO ( 99.9% purity, stored over molecular sieves) to achieve a 10 mM concentration.

  • Homogenization: Vortex for 30 seconds. If the solid is the HCl salt, it may require gentle warming (up to 37°C) or mild sonication for 2 minutes to fully dissolve.

  • Aliquoting: Immediately dispense the solution into single-use, low-bind polypropylene microcentrifuge tubes (e.g., 50 µL per tube).

  • Inert Blanketing: Gently blow Argon gas over the headspace of each tube for 3 seconds before capping.

  • Storage: Transfer aliquots to a -80°C freezer.

  • Validation Checkpoint: Thaw one aliquot after 24 hours. Visually inspect it against a stark black-and-white background. It must be perfectly clear. Analyze this "mock-thaw" sample via LC-MS to establish your baseline Area Under the Curve (AUC) for future purity checks.

Protocol B: Preparation of Aqueous Working Solutions

Causality: Amines alter the pH of unbuffered solutions. Proper buffering is required to maintain physiological relevance and compound solubility.

  • Thawing: Remove a single DMSO aliquot from -80°C and warm it in your hands or a 25°C water bath until just melted.

  • Dilution: Pipette the required volume of the DMSO stock directly into the vortex of a rapidly stirring aqueous assay buffer (e.g., PBS or HEPES, pH 7.4). Note: Injecting the DMSO stock into a moving aqueous phase prevents localized high concentrations that cause precipitation.

  • Validation Checkpoint: Measure the final pH of the solution. The basic propylamine moiety may raise the pH slightly. Adjust back to pH 7.4 using 0.1 M HCl if necessary.

  • Sterilization: If using for cell culture, pass the final aqueous solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Do not use nylon filters, as they can bind lipophilic compounds.

Part 5: Storage Decision & Degradation Pathway

Below is the logical workflow for handling 3-(3-Methanesulfonylphenoxy)propylamine, mapping out the degradation risks and best practices.

StorageWorkflow Compound 3-(3-Methanesulfonylphenoxy) propylamine Solid Solid State Compound->Solid Solution Solution State Compound->Solution FreeBase Free Base (Hygroscopic) Solid->FreeBase HClSalt HCl Salt (Stable) Solid->HClSalt DMSO DMSO Stock Solution->DMSO Aqueous Aqueous Buffer Solution->Aqueous Degradation Degradation: Carbamate Formation & Oxidation FreeBase->Degradation Atmospheric CO2/O2 StoreSolid Store at -20°C Argon Desiccator FreeBase->StoreSolid Best Practice HClSalt->StoreSolid Recommended FreezeThaw Degradation: Hydrolysis via Water Condensation DMSO->FreezeThaw >5 Freeze-Thaw Cycles StoreDMSO Aliquot & Store at -80°C Zero Freeze-Thaw DMSO->StoreDMSO Best Practice StoreAq Use Immediately or Filter Sterilize (0.22 µm) Aqueous->StoreAq Best Practice

Flowchart detailing degradation pathways and optimal storage conditions for aryloxypropylamines.

Part 6: References

  • [1] National Center for Biotechnology Information (PubChem). 3-(3-Methylphenyl)propan-1-amine | C10H15N | CID 12666388. Available at:[Link]

  • [5] Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. Available at:[Link]

  • [4] Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed. Available at:[Link]

  • [2] American Chemical Society (ACS). News in Brief: Sample stability during freeze-thaw. Available at:[Link]

  • [6] Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation of 3-(3-Methanesulfonylphenoxy)propylamine and its Metabolites

Welcome to the dedicated technical support resource for the HPLC analysis of 3-(3-Methanesulfonylphenoxy)propylamine and its metabolites. This guide is designed for researchers, scientists, and drug development professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the HPLC analysis of 3-(3-Methanesulfonylphenoxy)propylamine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating this basic, polar compound and its related substances. Here, we combine fundamental chromatographic principles with practical, field-tested solutions to common challenges.

Understanding the Analyte: Physicochemical Properties

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties. 3-(3-Methanesulfonylphenoxy)propylamine is a primary amine, making it a basic compound. Its structure also imparts a degree of polarity. These characteristics are critical in predicting its behavior during chromatographic separation.

CompoundPredicted pKaPredicted logP
3-(3-Methanesulfonylphenoxy)propylamine9.8 ± 0.21.5 ± 0.3
N-despropyl Metabolite9.7 ± 0.21.2 ± 0.3
Aromatic Hydroxylated Metabolite9.8 ± 0.21.0 ± 0.3
N-Oxide Metabolite4.5 ± 0.5 (amine oxide)0.8 ± 0.4

These values are estimations from computational models and should be used as a guide for initial method development.

The high pKa of the primary amine group indicates that it will be protonated and positively charged at acidic to neutral pH. This positive charge can lead to strong interactions with residual silanol groups on the surface of silica-based HPLC columns, a primary cause of peak tailing for basic compounds.[1]

Frequently Asked Questions (FAQs)

Q1: I am seeing significant peak tailing for my 3-(3-Methanesulfonylphenoxy)propylamine peak. What is the most likely cause and how can I fix it?

A1: Peak tailing for basic compounds like 3-(3-Methanesulfonylphenoxy)propylamine is most commonly caused by secondary interactions between the protonated amine group of the analyte and deprotonated, acidic silanol groups on the silica surface of the HPLC column.[2] To mitigate this, consider the following strategies:

  • Mobile Phase pH Adjustment: The most effective way to reduce silanol interactions is to lower the mobile phase pH.[3] By operating at a pH of 3 or below, the majority of silanol groups will be protonated and neutral, minimizing the ionic interaction with the positively charged analyte. A buffer is essential to maintain a stable pH.[4]

  • Column Selection:

    • High-Purity, End-Capped Columns: Modern, high-purity silica columns that are thoroughly end-capped are designed to have minimal residual silanol groups. These are a good starting point for the analysis of basic compounds.

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain of the stationary phase. This polar group helps to shield the analyte from interacting with the underlying silica surface.

    • Hybrid Particle Columns: Columns with hybrid organic/inorganic particles often exhibit better peak shape for basic compounds over a wider pH range.[5]

  • Mobile Phase Additives:

    • Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, reducing their interaction with the analyte. However, TEA is not MS-compatible.

    • Volatile Buffers for LC-MS: For mass spectrometry applications, volatile buffers like formic acid or ammonium formate are preferred.[6]

Q2: What are good starting conditions for HPLC method development for 3-(3-Methanesulfonylphenoxy)propylamine?

A2: A good starting point for method development would be:

ParameterRecommendationRationale
Column C18, high-purity, end-capped, 2.1 or 4.6 mm x 100-150 mm, < 3 µmProvides good hydrophobic retention and minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterEnsures a low pH to protonate the analyte and suppress silanol activity. MS-compatible.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient 5-95% B over 15-20 minutesA good starting point to elute the parent compound and potential metabolites of varying polarity.
Flow Rate 0.3-0.5 mL/min for 2.1 mm ID; 1.0-1.5 mL/min for 4.6 mm IDStandard flow rates for these column dimensions.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 220 nm and 270 nmBased on the aromatic and sulfone chromophores.
Q3: My resolution between the parent compound and a potential metabolite is poor. How can I improve it?

A3: Improving resolution requires manipulating the selectivity, efficiency, or retention of your separation.[7]

  • Optimize the Organic Modifier: If you are using acetonitrile, try methanol, or a mixture of the two. The different solvent properties can alter the selectivity.

  • Adjust the Mobile Phase pH: Even small changes in pH can affect the ionization state of your analytes and the column surface, leading to changes in selectivity.[8]

  • Change the Column Chemistry: If optimizing the mobile phase is insufficient, try a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.

  • Modify the Gradient: A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.

Q4: I am concerned about the potential for chiral separation as my compound has a stereocenter. How should I approach this?

A4: If the 3-(3-Methanesulfonylphenoxy)propylamine you are working with is a racemic mixture, a chiral separation may be necessary.

  • Chiral Stationary Phases (CSPs): The most direct approach is to use a chiral HPLC column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of amine-containing compounds.[9]

  • Mobile Phase Additives: In some cases, chiral selectors can be added to the mobile phase to achieve separation on a standard achiral column.

  • Derivatization: Derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column is another option, though it adds complexity to the sample preparation.

Troubleshooting Guides

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_pH Is Mobile Phase pH < 3? start->check_pH adjust_pH Adjust pH to 2.5-3.0 with Formic or Phosphoric Acid check_pH->adjust_pH No check_column Using a High-Purity, End-capped Column? check_pH->check_column Yes adjust_pH->check_column change_column Switch to a Polar-Embedded or Hybrid Particle Column check_column->change_column No check_buffer Is Buffer Concentration Adequate (10-25 mM)? check_column->check_buffer Yes change_column->check_buffer increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_overload Is Sample Overload a Possibility? check_buffer->check_overload Yes increase_buffer->check_overload reduce_load Decrease Injection Volume or Sample Concentration check_overload->reduce_load Yes success Peak Shape Improved check_overload->success No reduce_load->success

Caption: A stepwise guide to troubleshooting peak tailing.

Experimental Protocol: Mobile Phase pH Optimization
  • Prepare Buffers: Prepare aqueous mobile phase A with different pH values (e.g., pH 2.5, 3.0, 3.5, and 6.0) using appropriate buffers (e.g., phosphate for UV, formate for MS).

  • Equilibrate the System: For each pH condition, thoroughly equilibrate the column with the new mobile phase for at least 20 column volumes.

  • Inject Analyte: Inject a standard solution of 3-(3-Methanesulfonylphenoxy)propylamine.

  • Analyze Chromatogram: Evaluate the peak shape (asymmetry factor), retention time, and resolution from any impurities.

  • Select Optimal pH: Choose the pH that provides the best peak shape and desired retention characteristics.

Visualization of Key Concepts

Impact of Mobile Phase pH on Analyte and Stationary Phase

G cluster_0 Low pH (e.g., pH < 3) cluster_1 Higher pH (e.g., pH > 4) Analyte (Protonated) R-NH3+ Silanol (Protonated) Si-OH Analyte (Protonated)->Silanol (Protonated) Minimal Interaction (Good Peak Shape) Analyte (Protonated)2 R-NH3+ Silanol (Deprotonated) Si-O- Analyte (Protonated)2->Silanol (Deprotonated) Strong Ionic Interaction (Peak Tailing)

Caption: Analyte-stationary phase interaction at different pH values.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Veeprho. (2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Restek. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ZirChrom. (2004). Method Development Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Retrieved from [Link]

  • Postnova Analytics. (n.d.). Agilent ZORBAX Column Selection Guide for HPLC. Retrieved from [Link]

  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Retrieved from [Link]

  • PharmaCores. (2025, May 27). HPLC Method development: an overview. Retrieved from [Link]

  • SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved from [Link]

  • Grace. (n.d.). Analytical HPLC Column Introduction. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

  • PubMed. (2013, July 15). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

Sources

Troubleshooting

Overcoming matrix effects in LC-MS/MS analysis of 3-(3-Methanesulfonylphenoxy)propylamine

[label=" Finalizing Workflow Integration I'm now integrating the final pieces, ready for review, including data tables, the DOT diagram, and the FAQs. I've re-reviewed the final report and ensured the dot diagram is read...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="

Finalizing Workflow Integration

I'm now integrating the final pieces, ready for review, including data tables, the DOT diagram, and the FAQs. I've re-reviewed the final report and ensured the dot diagram is ready. I'm focusing on the diagram's step-by-step approach.

Overview: The Chemistry of Ion Suppression

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide laboratories through the complexities of bioanalytical method validation. When quantifying 3-(3-Methanesulfonylphenoxy)propylamine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most critical hurdle is overcoming matrix effects—specifically, ion suppression.

Because 3-(3-Methanesulfonylphenoxy)propylamine contains a primary propylamine group, it is highly basic and readily protonates in acidic mobile phases, making positive electrospray ionization (+ESI) the logical choice. However, biological matrices like human plasma are rich in endogenous glycerophosphocholines. During the ESI droplet evaporation process, these highly surface-active lipids outcompete the target analyte for available charges, leading to severe signal suppression[1]. Regulatory bodies (FDA, EMA, and ICH M10) strictly require the quantitative assessment and mitigation of these effects to ensure data integrity and reproducibility[2],[1].

Diagnostic Workflow: Matrix Effect Assessment & Mitigation

ME_Workflow A Assess Matrix Effect (Post-Column Infusion) B Calculate Matrix Factor (MF) & IS-Normalized MF A->B C Is IS-Norm MF 0.85 - 1.15? B->C D Proceed to ICH M10 Method Validation C->D  Yes E Investigate Root Cause (Monitor m/z 184) C->E  No F Optimize Sample Prep (SPE / LLE) E->F G Modify Chromatography (Gradient / Column) E->G H Re-evaluate MF F->H G->H H->B

Workflow for diagnosing and mitigating matrix effects in LC-MS/MS bioanalysis.

Step-by-Step Methodologies

To establish a self-validating analytical system, you must qualitatively map the suppression zones and quantitatively measure their impact.

Protocol 1: Qualitative Assessment via Post-Column Infusion

This protocol visually maps exactly where matrix components interfere with your analyte's ionization. By simultaneously monitoring the phospholipid transition, you validate whether lipids are the root cause.

  • Hardware Setup: Connect a syringe pump to the LC column effluent via a zero-dead-volume T-connector positioned just before the MS source.

  • Analyte Infusion: Continuously infuse a neat solution of 3-(3-Methanesulfonylphenoxy)propylamine (e.g., 100 ng/mL) at a constant rate of 10 µL/min.

  • Matrix Injection: Inject a blank matrix extract (e.g., extracted human plasma) onto the LC column using your proposed analytical gradient.

  • Dual Monitoring: Set the mass spectrometer to monitor the MRM transition of the analyte AND the universal glycerophosphocholine transition (m/z 184 → 184)[3].

  • Causal Interpretation: A steady baseline indicates no interference. A significant dip in the analyte's baseline that perfectly correlates with a peak in the m/z 184 channel confirms that co-eluting phospholipids are causing ion suppression[3].

Protocol 2: Quantitative Assessment via Matrix Factor (MF) Calculation

This protocol calculates the exact degree of suppression, ensuring compliance with ICH M10 guidelines.

  • Matrix Preparation: Extract blank biological matrix from at least 6 independent lots to account for biological variability[1].

  • Post-Extraction Spiking: Spike the blank extracts with 3-(3-Methanesulfonylphenoxy)propylamine and its stable isotope-labeled internal standard (SIL-IS) at low and high Quality Control (QC) concentrations.

  • Neat Standards: Prepare equivalent concentrations of the analyte and SIL-IS in a neat solvent (representing 100% ionization efficiency).

  • Analysis: Inject both sets into the LC-MS/MS system.

  • Calculation: Calculate the Matrix Factor (MF) = (Peak Area in Spiked Extract) / (Peak Area in Neat Solvent). Then, calculate the IS-Normalized MF = (MF of Analyte) / (MF of IS)[1].

  • Validation Criteria: The IS-normalized MF should ideally be close to 1.0, with a Coefficient of Variation (CV) < 15% across all 6 lots[1].

Troubleshooting FAQs

Q1: Why is my Matrix Factor (MF) dropping to 0.30 when using Protein Precipitation (PPT)? A1: An MF of 0.30 indicates 70% ion suppression[4]. PPT is a non-selective extraction technique; while it removes gross proteins, it leaves nearly all endogenous phospholipids in the extract. Because 3-(3-Methanesulfonylphenoxy)propylamine is a basic amine, it is highly susceptible to charge competition from these residual lipids in the ESI source.

Q2: How can I selectively remove these phospholipids during sample preparation? A2: Switch from PPT to Solid Phase Extraction (SPE). SPE utilizes specific sorbent chemistries (e.g., mixed-mode cation exchange) that can strongly bind the basic propylamine group of your analyte while allowing neutral and zwitterionic lipids to be washed away. Studies show that SPE can improve the MF from 0.30 up to 0.99, effectively eliminating the matrix effect[4].

Q3: If I am forced to use PPT due to budget constraints, how else can I mitigate the suppression? A3: You have two primary alternatives:

  • Chromatographic Shift: Adjust your mobile phase gradient. Phospholipids typically elute late in reversed-phase gradients. By flattening the gradient, you can force 3-(3-Methanesulfonylphenoxy)propylamine to elute earlier, resolving it from the m/z 184 lipid peak[3]. Ensure you add a high-organic flush at the end of the run to prevent lipid carryover.

  • Change Ionization Mode: Switch from ESI to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase ion-molecule reactions rather than liquid-phase droplet evaporation. Glycerophosphocholines exhibit very low ionization efficiency in APCI, drastically reducing their ability to suppress your analyte's signal.

Quantitative Data Summary

To guide your method development, the following table summarizes the causal relationship between sample extraction techniques, phospholipid removal, and the resulting Matrix Factor.

Extraction TechniqueAverage Matrix Factor (MF)Phospholipid Removal EfficiencyField-Proven Recommendation for 3-(3-Methanesulfonylphenoxy)propylamine
Protein Precipitation (PPT) 0.30 (Severe Suppression)LowNot recommended. Leaves high levels of m/z 184 precursors, causing charge competition.
Liquid-Liquid Extraction (LLE) 0.80 (Moderate Suppression)MediumViable, but requires careful optimization of the organic solvent to exclude lipids.
Solid Phase Extraction (SPE) 0.99 (Negligible Effect)HighHighly recommended. Selectively isolates the primary amine and washes away lipids.
(Data synthesized from systematic LC-MS/MS matrix effect evaluations[4])

References[2] Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. labmanager.com. Link[1] The Impact of Matrix Effects on Mass Spectrometry Results. resolvemass.ca. Link[3] Monitoring phospholipids for assessment of matrix effects in a liquid chromatography-tandem mass spectrometry method for hydrocodone and pseudoephedrine in human plasma. nih.gov.Link[4] A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/ MS Analysis by different Sample Extraction Techniques. walshmedicalmedia.com. Link

Sources

Optimization

Technical Support Center: 3-(3-Methanesulfonylphenoxy)propylamine (3-MSPA) Experimental Workflows

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific experimental variability and reproducibility challenges associated with 3-(3-Methanesulfony...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific experimental variability and reproducibility challenges associated with 3-(3-Methanesulfonylphenoxy)propylamine (3-MSPA) .

Structurally, 3-MSPA is a critical precursor and pharmacological tool compound closely related to clinical-stage dopamine transmission modulators like mesdopetam (IRL790)[1]. These methanesulfonylphenoxy derivatives are primarily utilized to interrogate Dopamine D3 and D2 receptor signaling, particularly in the context of hyperdopaminergic states, L-DOPA-induced dyskinesia (LID), and Parkinson's disease psychosis[2].

Because these compounds utilize agonist-like structural motifs to exert functional antagonism[1], they are highly sensitive to assay conditions. This guide provides self-validating workflows to ensure your data is robust, reproducible, and mechanistically sound.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing high inter-assay variability in the D3/D2 selectivity ratio for 3-MSPA in radioligand binding assays?

The Causality: 3-MSPA, much like its fluorinated clinical derivative mesdopetam, interacts with the D3 receptor via an agonist-like binding mode at the orthosteric site, despite functioning downstream as an antagonist[3]. Because of this, its binding affinity is highly sensitive to the G-protein coupling state of your membrane preparation. If your membrane batches vary in their basal GTP levels, the receptor will continuously shift between high-affinity (G-protein coupled) and low-affinity (uncoupled) states, causing fluctuating Ki​ values. Self-Validating Solution: Always run a reference curve with a known full agonist (e.g., pramipexole) and a standard rigid antagonist (e.g., raclopride) side-by-side. Furthermore, perform the assay in the presence and absence of 100 µM GTPγS (a non-hydrolyzable GTP analog). If 3-MSPA is behaving correctly, its affinity should shift in the presence of GTPγS, validating the G-protein coupled state of your specific membrane batch.

Q2: During cAMP accumulation assays, 3-MSPA exhibits partial agonist activity instead of pure antagonism. Is this an assay artifact?

The Causality: Not necessarily. Because methanesulfonylphenoxy-propylamine derivatives bind utilizing agonist structural motifs[1], they can exhibit pathway-specific biased signaling. Depending on the "receptor reserve" (expression level) of your recombinant cell line, 3-MSPA may show weak partial agonism in the Gi/o​ -mediated cAMP pathway while acting as a full antagonist in β -arrestin recruitment. Self-Validating Solution: To confirm this is a receptor reserve phenomenon and not background noise, perform the assay using an irreversible D3 alkylating agent (e.g., fluphenazine-N-mustard) to permanently deactivate a fraction of the available receptors. If the partial agonism disappears and pure antagonism remains, it is a true pharmacological property of the compound in high-expression systems, not an artifact.

Q3: In the 6-OHDA rodent model, 3-MSPA administration yields inconsistent reductions in L-DOPA-induced dyskinesia (LID). How can we standardize this?

The Causality: The in vivo efficacy of D3-preferring modulators is highly dependent on the extent of dopaminergic denervation and the subsequent pathological upregulation of D3 receptors in the striatum[4]. If the 6-OHDA lesion is incomplete (<90% depletion), the D3 receptor overexpression required for 3-MSPA's targeted efficacy will simply not occur, resulting in non-responders[5]. Self-Validating Solution: Prior to 3-MSPA testing, validate the lesion severity using an amphetamine-induced rotation test. Only include animals exhibiting >7 ipsilateral rotations/minute. Additionally, include a neurochemical analysis cohort to confirm striatal dopamine depletion via HPLC post-mortem.

Part 2: Experimental Workflows & Visualizations

In Vitro Signaling Modulation

Understanding how 3-MSPA interacts with the D3 receptor complex is critical for assay design. The diagram below illustrates the compound's biased signaling profile.

G Compound 3-MSPA (Tool Compound) Receptor Dopamine D3 Receptor (Orthosteric Site) Compound->Receptor Binds (Agonist Motif) GProtein Gi/o Protein Complex Receptor->GProtein Activates BetaArrestin β-Arrestin Recruitment (Biased Signaling) Receptor->BetaArrestin Antagonism / Partial Agonism AC Adenylate Cyclase GProtein->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces

Fig 1. 3-MSPA modulation of Dopamine D3 Receptor signaling and downstream effectors.

Standardized In Vivo Workflow

To prevent the inconsistencies mentioned in Q3, follow this self-validating in vivo workflow for evaluating 3-MSPA in dyskinesia models.

Workflow Step1 Baseline Acclimation Step2 6-OHDA Lesion Step1->Step2 Step3 Lesion Validation (Amphetamine) Step2->Step3 Step4 L-DOPA Priming Step3->Step4 Step5 3-MSPA Dosing Step4->Step5 Step6 Behavioral Scoring (AIMs) Step5->Step6

Fig 2. Standardized in vivo workflow for evaluating 3-MSPA in the 6-OHDA rodent model.

Part 3: Step-by-Step Methodology & Data Presentation

Standardized Protocol: Self-Validating Radioligand Displacement Assay

Purpose: To reliably determine the Ki​ of 3-MSPA at D3 vs. D2 receptors while controlling for G-protein coupling states.

  • Step 1: Membrane Preparation. Resuspend CHO cells stably expressing human D3 or D2 receptors in ice-cold assay buffer (50 mM Tris-HCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4). Homogenize using a Dounce homogenizer and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet to a final concentration of 1 mg/mL protein.

  • Step 2: Internal Control Setup. Divide the membrane suspension into two aliquots. To Aliquot A, add vehicle. To Aliquot B, add 100 µM GTPγS (This acts as the self-validating control for the agonist-like binding mode).

  • Step 3: Assay Assembly. In a 96-well deep-well plate, combine:

    • 50 µL of 3-MSPA (10-point concentration curve, 10−11 to 10−4 M).

    • 50 µL of radioligand (e.g., [3H] -7-OH-DPAT for D3, [3H] -raclopride for D2) at a concentration equal to its previously determined Kd​ .

    • 100 µL of membrane suspension (Aliquot A or B, ~15 µg protein/well).

  • Step 4: Incubation. Incubate the plate at exactly 25°C for 60 minutes to reach equilibrium. Critical: Do not exceed 25°C, as D3 receptors are highly prone to thermal degradation, which will artificially skew your Bmax​ .

  • Step 5: Termination & Washing. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour to reduce non-specific binding. Wash 3x with 1 mL of ice-cold wash buffer.

  • Step 6: Quantification. Extract filters, add 3 mL of scintillation cocktail, and read on a Microbeta counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Summary of Quantitative Data

The table below summarizes the expected pharmacological profile of 3-MSPA compared to its clinical analog, providing a benchmark for your assay validation.

CompoundTarget ReceptorAssay TypeExpected ResultMechanistic Notes
3-MSPA Dopamine D3Radioligand Binding Ki​ = 10 - 50 nMHighly dependent on G-protein state; expect right-shift with GTPγS.
3-MSPA Dopamine D2Radioligand Binding Ki​ = 100 - 500 nMExhibits 6- to 10-fold D3 selectivity over D2.
Mesdopetam (IRL790) Dopamine D3Radioligand Binding Ki​ = ~14 nMFluorinated clinical analog; used as a positive assay control[1].
3-MSPA Gi/o​ (cAMP)Functional (Cell-based) IC50​ = ~100 nMReverses dopamine-induced inhibition; watch for partial agonism.

References

  • Waters S, et al. "Preclinical Pharmacology ofamine (IRL790), a Novel Dopamine Transmission Modulator for the Treatment of Motor and Psychiatric Complications in Parkinson Disease." Journal of Pharmacology and Experimental Therapeutics, 2020. URL:[Link]

  • Stan TL, et al. "Neurophysiological treatment effects of mesdopetam, pimavanserin and clozapine in a rodent model of Parkinson's disease psychosis." Neurotherapeutics, 2024. URL:[Link]

  • Solis O, et al. "Dopamine D3 receptor modulates l-DOPA-induced dyskinesia by targeting D1 receptor-mediated striatal signaling." Cerebral Cortex, 2017. URL:[Link]

  • Sjoberg F, et al. "A first-in-human oral dose study of mesdopetam (IRL790) to assess its safety, tolerability, and pharmacokinetics in healthy male volunteers." Pharmacology Research & Perspectives, 2021. URL:[Link]

Sources

Troubleshooting

How to interpret unexpected results in 3-(3-Methanesulfonylphenoxy)propylamine experiments

Technical Support Center: Troubleshooting 3-(3-Methanesulfonylphenoxy)propylamine Workflows Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help you t...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 3-(3-Methanesulfonylphenoxy)propylamine Workflows

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, interpret, and resolve unexpected experimental anomalies when working with 3-(3-Methanesulfonylphenoxy)propylamine .

This molecule is a highly versatile building block, featuring a primary aliphatic amine, an ether linkage, and a strongly electron-withdrawing methanesulfonyl (-SO2CH3) group. While structurally straightforward, the interplay between the basic amine and the activated aromatic ring frequently leads to unexpected side reactions, chromatographic losses, and analytical artifacts.

Section 1: Synthesis & Derivatization Anomalies

FAQ 1: Why does LC-MS analysis of my reductive amination show unexpected +14 Da or +28 Da mass shifts?

The Unexpected Result: When attempting to synthesize a secondary amine by reacting 3-(3-Methanesulfonylphenoxy)propylamine with an aldehyde or ketone, the LC-MS trace shows significant peaks corresponding to the addition of two alkyl groups (overalkylation).

The Causality: This is a classic kinetic issue. 3-(3-Methanesulfonylphenoxy)propylamine is an unhindered primary amine. When it condenses with a carbonyl to form an imine and is subsequently reduced, the resulting secondary amine is often more nucleophilic than the starting primary amine. If the reducing agent is too aggressive or the carbonyl is in excess, the secondary amine rapidly reacts with another carbonyl molecule, leading to a tertiary amine byproduct [1].

RA_Pathway A Primary Amine (Starting Material) C Imine Intermediate A->C Condensation (-H2O) B Carbonyl (Aldehyde/Ketone) B->C D Secondary Amine (Desired Product) C->D Reduction (NaBH(OAc)3) E Tertiary Amine (+14/28 Da Byproduct) D->E Excess Carbonyl + Reductant

Caption: Pathway of reductive amination highlighting the kinetic risk of overalkylation to tertiary amines.

Self-Validating Protocol: Stepwise Reductive Amination To prevent overalkylation, you must decouple imine formation from reduction using Sodium Triacetoxyborohydride (NaBH(OAc)3), a mild, acid-stable reducing agent [2].

  • Imine Pre-formation: Dissolve 1.0 eq of 3-(3-Methanesulfonylphenoxy)propylamine and 0.95 eq of the target aldehyde in anhydrous Dichloroethane (DCE). Validation: Run an NMR or IR of an aliquot after 2 hours; look for the disappearance of the carbonyl stretch (~1700 cm⁻¹) and appearance of the imine stretch (~1640 cm⁻¹).

  • Acidification: Add 1.0 eq of glacial acetic acid. This protonates the imine to an iminium ion, vastly increasing its electrophilicity.

  • Controlled Reduction: Add 1.4 eq of NaBH(OAc)3 portion-wise at 0 °C. The steric bulk and electron-withdrawing acetate groups make this hydride donor too weak to reduce unprotonated carbonyls, ensuring chemoselectivity [2].

  • Quench: Quench with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride.

Section 2: Unexpected Cleavage & Degradation

FAQ 2: Why am I recovering 3-methanesulfonylphenol after basic workup or when using strong nucleophiles?

The Unexpected Result: During a reaction involving strong bases (e.g., NaH, KOH) or strong nucleophiles (e.g., thiolates), the propylamine chain is lost, and the primary product isolated is 3-methanesulfonylphenol.

The Causality: The methanesulfonyl group (-SO2CH3) is a potent electron-withdrawing group (EWG) [3]. Through strong inductive effects, it depletes electron density from the aromatic ring. This activates the ring toward Nucleophilic Aromatic Substitution (SNAr) [4]. Even though the ether linkage is meta to the sulfonyl group (which prevents direct resonance stabilization of the Meisenheimer complex), the inductive pull is strong enough that the phenoxy ether acts as a leaving group when attacked by a strong nucleophile.

SNAr_Risk A Methanesulfonyl Group (Strong EWG) B Aromatic Ring (Electron Depleted) A->B Inductive Electron Pull C Ether Linkage (Activated Leaving Group) B->C Polarizes C-O bond E Ether Cleavage (3-methanesulfonylphenol) C->E Bond Rupture D Nucleophilic Attack (e.g., OH-, RS-) D->C SNAr Mechanism

Caption: Mechanism of unexpected ether cleavage via SNAr driven by the electron-withdrawing sulfonyl group.

Troubleshooting Solution:

  • Avoid Strong Nucleophiles: Switch from NaH or KOH to non-nucleophilic bases like DBU, DIPEA, or Potassium tert-butoxide (KOtBu) if deprotonation is required elsewhere in the molecule.

  • Temperature Control: SNAr reactions are highly temperature-dependent. Keep reaction temperatures below 40 °C when exposing this compound to basic conditions.

Section 3: Chromatographic & Analytical Artifacts

FAQ 3: Why does my product streak terribly on silica gel, resulting in low isolated yields?

The Unexpected Result: The compound appears as a long, unquantifiable smear on Thin Layer Chromatography (TLC), and column chromatography results in <50% recovery of the mass applied to the column.

The Causality: 3-(3-Methanesulfonylphenoxy)propylamine contains a primary aliphatic amine with a pKa of approximately 10.5. Standard silica gel is acidic (pKa ~4.5 due to surface silanol groups). The highly basic amine undergoes irreversible acid-base interactions and severe hydrogen bonding with the stationary phase, causing "tailing" and permanent retention.

Quantitative Troubleshooting Data

Chromatographic MatrixMobile Phase AdditiveMechanism of ActionExpected Outcome
Standard Silica (Normal Phase)NoneUnmitigated interaction with acidic silanols.Severe tailing, <50% recovery.
Standard Silica (Normal Phase)1-5% Triethylamine (Et3N)Et3N competitively binds and deactivates acidic silanols.Sharp bands, >85% recovery.
Basic AluminaNoneStationary phase is intrinsically basic; no proton transfer.Sharp bands, >90% recovery.
C18 (Reverse Phase)0.1% TFA (Trifluoroacetic acid)Protonates the amine, allowing separation by lipophilicity of the aryl-sulfone.Excellent resolution, LC-MS compatible.

Self-Validating Protocol: Silica Gel Deactivation

  • Solvent Preparation: Prepare your desired eluent (e.g., 90:10 Dichloromethane:Methanol) and add 2% (v/v) Triethylamine (Et3N).

  • Column Packing: Slurry-pack the silica gel using the Et3N-spiked solvent. Flush the column with at least 3 column volumes (CV) of this solvent. Validation: The silica bed will slightly warm up during this step; this is the exothermic acid-base neutralization of the silanols confirming deactivation.

  • Loading: Dissolve your crude amine in the minimum amount of deactivated eluent and load it onto the column.

  • Elution: Elute using the Et3N-spiked solvent. The amine will now elute as a tight, symmetrical band.

References

  • Kanto Chemical Co., Inc. "New Catalysts for reductive amination." Kanto Chemical. Available at:[Link]

  • Myers, A. G. "Chem 115: C–N Bond-Forming Reactions: Reductive Amination." Harvard University. Available at:[Link]

  • Semantic Scholar. "Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides." Molecules 2023, 28, 3256. Available at:[Link]

Optimization

Technical Support Center: Investigating and Mitigating Off-Target Effects of Phenoxy Propylamine Analogs

Introduction This technical support guide is intended for researchers, scientists, and drug development professionals working with phenoxy propylamine-based compounds, such as 3-(3-Methanesulfonylphenoxy)propylamine and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with phenoxy propylamine-based compounds, such as 3-(3-Methanesulfonylphenoxy)propylamine and its structural analogs. While a specific compound with this exact name is not extensively characterized in publicly available literature, we will use the well-documented dopamine D3 receptor antagonist, mesdopetam (IRL790) , which is chemically known as (amine), as a primary case study. The principles and methodologies discussed here are broadly applicable to other small molecules with similar structural motifs.

Off-target effects, where a drug interacts with unintended molecular targets, can lead to unexpected experimental outcomes, toxicity, and a misinterpretation of the compound's mechanism of action.[1][2] This guide provides a comprehensive framework for identifying, characterizing, and mitigating these effects to ensure the scientific integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the likely on-target and off-target profiles for a compound like 3-(3-Methanesulfonylphenoxy)propylamine?

Based on structurally similar compounds like mesdopetam (IRL790), the primary on-target activity is likely modulation of dopamine receptors, particularly as a D3 receptor antagonist.[3][4] However, due to the inherent promiscuity of some small molecules, potential off-target interactions are a significant concern.[5] These can include:

  • Other Dopamine Receptor Subtypes (D1, D2, D4, D5): Incomplete selectivity can lead to a broader dopaminergic activity profile than intended.

  • Serotonin (5-HT) and Adrenergic Receptors: Structural similarities to biogenic amines can result in cross-reactivity with these receptor families.

  • Kinases: As seen with other classes of drugs, unintended kinase inhibition is a common off-target effect that can have profound cellular consequences.[1]

  • hERG Channel: Blockade of the hERG potassium channel is a critical off-target effect to assess due to the risk of cardiac arrhythmias.

Q2: At what stage of my research should I be concerned about off-target effects?

Off-target effects should be considered at all stages of research and development.[1]

  • Early Discovery: Initial screening should include a preliminary off-target panel to flag potential liabilities.

  • Lead Optimization: A key goal is to design molecules with improved selectivity and fewer off-target interactions.[2]

  • Preclinical Development: Comprehensive off-target profiling is essential for safety assessment and to understand the full pharmacological profile of a drug candidate.

  • Interpreting Experimental Data: Unexpected phenotypes or inconsistent results in cellular or in vivo models may be explained by off-target activities.

Q3: What is the difference between a "dirty drug" and a drug with polypharmacology?

The distinction lies in the therapeutic relevance of the multiple targets.

  • A "dirty drug" has numerous off-target interactions that contribute to toxicity or undesirable side effects, confounding its intended therapeutic action.

  • Polypharmacology , on the other hand, describes a drug that is designed to interact with multiple targets to achieve a desired therapeutic outcome. This is a recognized strategy in drug discovery.[1]

Troubleshooting Guide: Addressing Unexpected Experimental Outcomes

This section addresses common problems that may arise during your experiments and suggests how to determine if off-target effects are the root cause.

Problem 1: Inconsistent or Unexpected Phenotypic Readouts in Cell-Based Assays

Scenario: You are using a 3-(3-Methanesulfonylphenoxy)propylamine analog to study dopamine D3 receptor signaling. You observe changes in cell morphology, proliferation, or apoptosis that are not consistent with the known function of the D3 receptor.

Potential Cause: The compound may be hitting one or more off-target kinases or receptors that regulate these cellular processes.

Mitigation Strategy:

  • Orthogonal Target Validation: Use a structurally unrelated D3 receptor antagonist to see if the same phenotype is produced. If not, an off-target effect is likely.

  • Rescue Experiments: If your compound is an antagonist, try to rescue the phenotype by co-administering a high concentration of the endogenous ligand (e.g., dopamine). If the phenotype persists, it is likely off-target.

  • CRISPR/Cas9 Knockout Studies: The most definitive way to validate on-target activity is to test the compound in a cell line where the intended target has been knocked out.[5] If the compound still elicits the same effect in the knockout cells, the phenotype is unequivocally off-target.

Experimental Protocol: CRISPR/Cas9-Mediated Target Knockout for On-Target Validation

This protocol provides a general workflow for creating a target knockout cell line to validate the on-target effects of your compound.

  • gRNA Design and Selection:

    • Use online tools to design several guide RNAs (gRNAs) targeting an early exon of the gene encoding your primary target (e.g., DRD3).

    • Select gRNAs with high predicted on-target scores and low predicted off-target scores.

  • gRNA Cloning and Lentiviral Production:

    • Synthesize and clone the selected gRNA sequences into a lentiviral vector co-expressing Cas9 nuclease.

    • Produce lentiviral particles by co-transfecting the gRNA/Cas9 vector with packaging plasmids into a suitable cell line (e.g., HEK293T).

  • Transduction of Target Cells:

    • Transduce your experimental cell line with the lentiviral particles.

    • Select for transduced cells using an appropriate antibiotic or fluorescent marker.

  • Validation of Knockout:

    • Expand clonal populations from single cells.

    • Verify target gene knockout by:

      • Sanger sequencing: To identify insertions/deletions (indels) at the target locus.

      • Western blot: To confirm the absence of the target protein.

      • qPCR: To measure the reduction in target mRNA levels.

  • Phenotypic Assay:

    • Treat both the wild-type and knockout cell lines with your compound.

    • If the observed phenotype is absent in the knockout cells, it is on-target. If it persists, it is off-target.

Diagram: On-Target vs. Off-Target Effect Validation Workflow

G cluster_0 Initial Observation cluster_1 Hypothesis Testing cluster_2 Experimental Validation cluster_3 Conclusion A Unexpected Phenotype Observed with Compound B Is the effect on-target? A->B C Is the effect off-target? A->C D Test in Target Knockout (e.g., CRISPR) B->D E Use Structurally Unrelated Compound for Same Target B->E F Broad Off-Target Screening Panel C->F G Phenotype Abolished => On-Target D->G H Phenotype Persists => Off-Target D->H E->G Same Phenotype E->H Different Phenotype I Identify Off-Target(s) F->I H->I

Caption: Workflow for distinguishing on-target from off-target effects.

Problem 2: High Background or Non-Specific Binding in Radioligand Binding Assays

Scenario: You are performing a competition binding assay to determine the affinity of your compound for the D3 receptor, but you observe high non-specific binding, making it difficult to obtain a reliable Ki value.

Potential Cause: Your compound may be "sticky" and binding to other proteins or lipids in the membrane preparation, or it may be interacting with the filter plates used in the assay.

Mitigation Strategy:

  • Optimize Assay Conditions:

    • Blocking Agents: Include a blocking agent like bovine serum albumin (BSA) in your assay buffer to reduce non-specific binding to surfaces.

    • Detergents: A low concentration of a mild detergent (e.g., 0.01% Tween-20) can sometimes help reduce non-specific interactions.

    • Filter Plate Selection: Test different types of filter plates (e.g., glass fiber vs. polypropylene) to find one that minimizes compound binding.

  • Use a Different Assay Format:

    • Consider a homogeneous, no-wash assay format, such as a scintillation proximity assay (SPA) or a fluorescence-based assay, which can be less susceptible to issues with "sticky" compounds.

  • Assess Compound Aggregation:

    • Use techniques like dynamic light scattering (DLS) to determine if your compound forms aggregates at the concentrations used in your assay. Aggregation can lead to non-specific effects.

Problem 3: Discrepancy Between In Vitro Potency and In Vivo Efficacy

Scenario: Your compound is a potent D3 receptor antagonist in vitro, but it shows weak or no efficacy in an animal model of Parkinson's disease.

Potential Cause: While this could be due to pharmacokinetic issues (e.g., poor brain penetration), off-target effects in vivo could also be confounding the results. For example, an off-target effect could counteract the therapeutic effect of on-target D3 receptor antagonism.

Mitigation Strategy:

  • Comprehensive In Vivo Off-Target Assessment:

    • Broad Receptor Profiling: Screen the compound against a panel of receptors, ion channels, and transporters at a concentration relevant to the in vivo exposure.

    • Kinase Profiling: A broad kinase panel (e.g., >400 kinases) can identify unexpected inhibitory activity.

  • Dose-Response Studies:

    • A bell-shaped dose-response curve in vivo can be indicative of off-target effects at higher concentrations.

  • Use of a Negative Control Compound:

    • Synthesize a structurally similar but inactive analog of your compound. This "dead" control should not bind to the primary target. If this compound produces any in vivo effects, they are likely due to off-target interactions or general compound properties.

Data Presentation: Hypothetical Off-Target Screening Panel Results

The following table presents hypothetical data from a broad off-target screening panel for a 3-(3-Methanesulfonylphenoxy)propylamine analog.

Target ClassTarget% Inhibition @ 1 µM
Dopamine Receptors Dopamine D3 95%
Dopamine D265%
Dopamine D445%
Serotonin Receptors 5-HT2A78%
5-HT1A30%
Adrenergic Receptors Alpha-1A55%
Kinases CDK1682%
PIM375%
Ion Channels hERG40%

Interpretation: This hypothetical data suggests that while the compound is a potent D3 receptor antagonist, it also has significant activity at the D2, 5-HT2A, and certain kinases. These off-target activities would need to be investigated further to understand their potential contribution to the in vivo phenotype.

Diagram: Workflow for Investigating In Vitro/In Vivo Discrepancies

G cluster_0 Problem cluster_1 Potential Causes cluster_2 Investigation Strategy cluster_3 Resolution A High In Vitro Potency Low In Vivo Efficacy B Poor Pharmacokinetics (e.g., brain penetration) A->B C Confounding Off-Target Effects In Vivo A->C D PK/PD Studies (measure brain/plasma ratio) B->D E Broad In Vitro Off-Target Profiling C->E F Test Negative Control Compound In Vivo C->F G Optimize Compound for Better PK Properties D->G H Redesign Compound to Eliminate Off-Target Activity E->H F->H

Caption: Troubleshooting workflow for in vitro vs. in vivo discrepancies.

References

  • Antolin, A., Al-Lazikani, B., & Workman, P. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Lin, A., & Giuliano, C. J. (2017). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 9(415), eaan0958. Available at: [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Synapse. Available at: [Link]

  • Waters, S., Sonesson, C., Svensson, P., Tedroff, J., Carta, M., Ljung, E., ... & Waters, N. (2020). Preclinical Pharmacology of amine (IRL790), a Novel Dopamine Transmission Modulator for the Treatment of Motor and Psychiatric Complications in Parkinson Disease. Journal of Pharmacology and Experimental Therapeutics, 374(1), 113-125. Available at: [Link]

Sources

Troubleshooting

Identifying and removing impurities from 3-(3-Methanesulfonylphenoxy)propylamine samples

Welcome to the Technical Support Center for Amine Synthesis & Purification . This guide is specifically engineered for researchers and drug development professionals working with 3-(3-Methanesulfonylphenoxy)propylamine a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amine Synthesis & Purification . This guide is specifically engineered for researchers and drug development professionals working with 3-(3-Methanesulfonylphenoxy)propylamine and its derivatives.

Because this compound features both a highly polar methanesulfonyl group and a basic primary amine, it presents unique challenges during isolation, including strong silanol interactions during chromatography and water-solubility issues. This guide provides field-proven, self-validating troubleshooting steps to ensure high-purity recovery.

Frequently Asked Questions & Troubleshooting

Q1: My crude reaction mixture contains unreacted 3-methanesulfonylphenol and neutral byproducts (e.g., triphenylphosphine oxide). How can I selectively isolate the primary amine without chromatography? A: The most efficient method to isolate your target amine from phenolic starting materials and neutral byproducts is a highly controlled Acid-Base Extraction 1. Causality: 3-(3-Methanesulfonylphenoxy)propylamine has a pKa of ~10.5, while 3-methanesulfonylphenol has a pKa of ~9.0. By extracting the organic mixture with 1M HCl (pH ~0), the primary amine is fully protonated into a water-soluble hydrochloride salt. The unreacted phenol and neutral Mitsunobu byproducts remain unprotonated and stay in the organic phase.

Q2: When I attempt to purify the free base via normal-phase flash chromatography, the product streaks severely across the TLC plate and column. How do I fix this? A: Severe tailing is caused by the strong acid-base attraction between your basic primary amine and the acidic silanol groups (Si-OH) on bare silica 2. Solution: You must mask the active silanols. You can achieve this by either switching to an amine-functionalized stationary phase (e.g., KP-NH silica) or by modifying your mobile phase with a volatile amine. Adding 0.1% n-propylamine or triethylamine (TEA) to your eluent will competitively bind to the silanol sites, allowing your target amine to elute with a sharp peak shape 3.

Q3: How do I separate the primary amine from secondary/tertiary amine over-alkylation impurities using Preparative HPLC? A: Over-alkylated impurities (e.g., N,N-bis(3-(3-methanesulfonylphenoxy)propyl)amine) are more hydrophobic but slightly less basic than the primary amine. Standard C18 reverse-phase columns often fail to retain hydrophilic primary amines adequately. Solution: Utilize a mixed-mode chromatography column (such as Primesep A) with an acidic modifier like 0.1% Trifluoroacetic Acid (TFA). This provides a dual retention mechanism: hydrophobic interactions for the aromatic/alkyl core, and cation-exchange for the protonated amine 4.

Quantitative Data & Separation Logic

Table 1: Physicochemical Profile & Targeted Removal Strategies

CompoundRole in SynthesisEst. pKaPolarity / NatureRecommended Removal Strategy
3-(3-Methanesulfonylphenoxy)propylamine Target Product~10.5High (Basic)N/A (Isolate via aqueous crash-out at pH >10)
3-Methanesulfonylphenol Starting Material~9.0Medium (Acidic)Acid-Base Extraction (Remains in organic at pH 0)
Over-alkylated Secondary Amine Side Product~10.0Low (Basic)Preparative HPLC (Mixed-mode or Reverse Phase)
Triphenylphosphine Oxide (TPPO) Mitsunobu ByproductN/AMedium (Neutral)Acid-Base Extraction (Remains in organic at pH 0)

Table 2: HPLC Mobile Phase Optimization for Primary Amine Recovery

Stationary PhaseMobile Phase ModifierPeak Shape (Tailing Factor)Mechanistic Rationale
Bare Silica (Normal Phase)None> 2.5 (Severe Tailing)Unrestricted acid-base interaction with silanols.
Cyano / Diol (Normal Phase)0.1% n-propylamine< 1.2 (Sharp)Modifier competitively blocks active silanol sites.
Amine-Functionalized SilicaNone< 1.2 (Sharp)Stationary phase intrinsically masks acidic silanols.
Mixed-Mode (Primesep A)0.1% TFA< 1.1 (Excellent)Dual cation-exchange and hydrophobic retention.

Standard Operating Procedures (SOPs)

Protocol 1: Self-Validating Acid-Base Extraction

This protocol isolates 3-(3-Methanesulfonylphenoxy)propylamine from neutral and acidic impurities.

Step 1: Dissolution Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). Step 2: Acidic Extraction Transfer to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent. Validation Check: Spot the bottom aqueous layer on a TLC plate and stain with Ninhydrin. A purple spot confirms the primary amine has successfully partitioned into the aqueous phase. Step 3: Phase Separation Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (which contains TPPO and unreacted phenol). Step 4: Basification Cool the aqueous layer in an ice bath. Slowly add 5M NaOH dropwise while stirring. Validation Check: Test the solution with pH paper. The pH must read >10. If it is lower, the amine is not fully deprotonated and will not extract into the organic phase, resulting in massive yield loss. Step 5: Organic Extraction & Isolation Extract the basic aqueous layer three times with Dichloromethane (DCM). Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.

AcidBaseExtraction Start Crude Mixture (Amine + Phenol + Neutrals) AcidWash 1. Dissolve in EtOAc 2. Extract with 1M HCl Start->AcidWash Split1 Phase Separation AcidWash->Split1 Org1 Organic Phase (Phenol & Neutrals) Discard Split1->Org1 Top Layer Aq1 Aqueous Phase (Protonated Amine Salt) Split1->Aq1 Bottom Layer Basify 1. Cool in ice bath 2. Add 5M NaOH (pH > 10) Aq1->Basify Extract Extract with DCM Basify->Extract Split2 Phase Separation Extract->Split2 Aq2 Aqueous Phase (Inorganic Salts) Discard Split2->Aq2 Top Layer Org2 Organic Phase (Free Primary Amine) Split2->Org2 Bottom Layer Finish Dry (Na2SO4) & Concentrate Pure 3-(3-Methanesulfonylphenoxy)propylamine Org2->Finish

Workflow for the acid-base extraction of 3-(3-Methanesulfonylphenoxy)propylamine.

Protocol 2: Preparative HPLC Purification (Mixed-Mode)

Use this protocol if over-alkylation impurities (secondary amines) persist after extraction.

Step 1: Column Equilibration Equilibrate a mixed-mode column (e.g., Primesep A) with a mobile phase of Water/Acetonitrile containing 0.1% TFA. Step 2: Sample Loading Dissolve the crude amine in the initial mobile phase composition. Filter through a 0.22 µm PTFE syringe filter to remove particulates. Step 3: Elution Run a gradient from 10% to 90% Acetonitrile over 20 minutes. The primary amine will elute first due to its higher hydrophilicity, followed by the more hydrophobic secondary/tertiary amine impurities. Step 4: Fraction Analysis Validation Check: Analyze fractions using LC-MS. Pool only the fractions corresponding to the target mass of 3-(3-Methanesulfonylphenoxy)propylamine ([M+H]⁺ = 230.08 m/z ). Lyophilize the pooled fractions to obtain the amine as a TFA salt.

References

  • Technical Support Center: Purification of 2-Oxaspiro[3.5]nonane-7-methanamine and its Intermediates - Benchchem - 1

  • Is there an easy way to purify organic amines? - Biotage - 2

  • Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed (J Chromatogr A) - 3

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column - SIELC Technologies - 4

Sources

Optimization

Technical Support Center: Troubleshooting Inconsistent Bioassay Results for 3-(3-Methanesulfonylphenoxy)propylamine

Welcome to the technical support center for bioassays involving 3-(3-Methanesulfonylphenoxy)propylamine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve inco...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for bioassays involving 3-(3-Methanesulfonylphenoxy)propylamine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve inconsistencies in their experimental results. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to conduct robust and reproducible experiments.

Given the chemical structure of 3-(3-Methanesulfonylphenoxy)propylamine, it is likely being investigated for its activity at monoamine transporters or receptors, such as dopamine and serotonin receptors, or as an inhibitor of monoamine oxidase (MAO). This guide will therefore focus on troubleshooting common issues in these types of assays.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses common issues that can often be resolved with straightforward checks and adjustments.

Q1: Why am I seeing high variability between my replicate wells?

A1: High variability between replicates is frequently due to minor inconsistencies in technique. Here are the most common culprits:

  • Pipetting Errors: Ensure your pipettes are calibrated. Use fresh tips for each replicate and when preparing serial dilutions. When dispensing liquids, do so against the side of the well to prevent splashing. Avoid introducing air bubbles, which can interfere with optical readings.

  • Improper Mixing: After adding all reagents to a well, gently tap the plate to ensure a homogenous mixture. Inadequate mixing can lead to non-uniform reactions.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations. To mitigate this, avoid using the outer wells for critical samples. Instead, fill them with buffer or sterile medium to create a humidity barrier.

  • Cell Seeding Density (for cell-based assays): An uneven distribution of cells will lead to variable results. Ensure your cell suspension is thoroughly mixed before and during plating.

Q2: My signal-to-noise ratio is very low. What can I do?

A2: A low signal-to-noise ratio can be caused by several factors:

  • Suboptimal Reagent Concentration: Ensure that your reagents, including the compound, are at the optimal concentration. For receptor binding assays, using a radioligand concentration at or below the Kd is recommended for competition assays.[1]

  • Enzyme Activity (for enzyme assays): Ensure the enzyme is active. Check the storage conditions and age of the enzyme stock. Prepare fresh dilutions for each experiment.

  • Incorrect Wavelength/Filter Settings: Double-check that your plate reader is set to the correct excitation and emission wavelengths for your assay.

  • Insufficient Incubation Time: Ensure that the reaction has reached equilibrium or has proceeded long enough for a stable signal to develop.[1]

Q3: The compound doesn't seem to be active, or the dose-response curve is flat. What's wrong?

A3: A lack of activity can be due to issues with the compound itself or the assay conditions:

  • Compound Degradation: Ensure proper storage of your 3-(3-Methanesulfonylphenoxy)propylamine stock solution, protected from light and stored at an appropriate temperature (typically -20°C or -80°C). Prepare fresh working dilutions for each experiment.

  • Solubility Issues: The compound may be precipitating out of solution in your assay buffer. See the detailed troubleshooting section on solubility below.

  • Incorrect Assay Target: It's possible the compound is not active against the specific target you are testing. Consider screening it against a broader panel of related targets.

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to resolving persistent inconsistencies.

Guide 1: Tackling Compound Solubility Issues

Poor solubility is a primary cause of inconsistent results, leading to underestimated potency and inaccurate structure-activity relationships.[2][3][4]

Symptoms:

  • High variability between replicates.

  • A "flatter" than expected dose-response curve.

  • Visible precipitate in stock solutions or assay wells.

  • Results are not reproducible between experiments.

Underlying Cause: 3-(3-Methanesulfonylphenoxy)propylamine, with its aromatic rings, is likely to be hydrophobic. While often dissolved in a high-concentration stock in DMSO, its solubility can dramatically decrease when diluted into aqueous assay buffers.[2][3][4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound solubility issues.

Step-by-Step Protocols:

1. Visual Inspection:

  • Carefully inspect your stock solution and the wells of your assay plate (before adding cells or membranes) for any signs of precipitation (cloudiness, crystals, or film).

2. Experimental Solubility Assessment:

  • Protocol:

    • Prepare a serial dilution of 3-(3-Methanesulfonylphenoxy)propylamine in your assay buffer, mimicking the concentrations used in your experiment.

    • Incubate the dilutions under the same conditions as your assay (temperature and time).

    • Centrifuge the tubes at high speed (e.g., >14,000 x g) for 20 minutes.

    • Carefully inspect for a pellet. The highest concentration without a visible pellet is your approximate soluble limit.

3. Optimization Strategies:

StrategyRationaleImplementation
Modify Solvent Conditions Increasing the organic solvent concentration can improve solubility.Carefully test the tolerance of your cells or enzyme to slightly higher concentrations of DMSO or other organic solvents. Ensure the final solvent concentration is consistent across all wells.
Incorporate Surfactants Non-ionic detergents can help to keep hydrophobic compounds in solution.Add a low concentration (e.g., 0.01% - 0.1% v/v) of a non-ionic detergent like Tween-20 or Triton X-100 to your assay buffer.[5]
Adjust pH The charge state of the propylamine group can affect solubility.Test a range of pH values for your assay buffer to see if solubility improves. Be mindful of the optimal pH for your enzyme or receptor.
Guide 2: Troubleshooting Dopamine D2/D3 Receptor Binding Assays

Based on the activity of the similar compound IRL790 (Mesdopetam), a dopamine D3/D2 receptor antagonist, it is highly probable that 3-(3-Methanesulfonylphenoxy)propylamine is being evaluated in dopamine receptor binding assays.[6]

Common Issues & Solutions:

ProblemPotential Cause(s)Recommended Solution(s)
High Non-Specific Binding (NSB) - The radioligand is binding to the filter, plate, or other proteins. - The concentration of radioligand is too high.- Pre-treat glass fiber filters with a blocking agent like 0.3% polyethyleneimine (PEI).[5] - Include a blocking agent such as bovine serum albumin (BSA) in the assay buffer. - Use a lower concentration of radioligand, ideally at or below the Kd.[1]
Low Specific Binding - Degraded radioligand or compound. - Insufficient receptor concentration. - Incorrect incubation time or temperature.- Prepare fresh dilutions of the radioligand and your compound for each experiment. - Perform a receptor saturation binding experiment to determine the optimal amount of membrane preparation to use. - Optimize the incubation time to ensure the binding has reached equilibrium.[1]
Inconsistent IC50 Values - Compound solubility issues (see Guide 1). - Pipetting errors during serial dilution. - Variability in membrane preparation.- Confirm the solubility of your compound in the assay buffer. - Be meticulous with serial dilutions, ensuring thorough mixing at each step. - Use a consistent, well-characterized batch of membrane preparation for a set of experiments.

Experimental Workflow for a Dopamine D2 Radioligand Binding Assay:

Caption: Simplified pathway of a fluorometric MAO activity assay.

Common Issues & Solutions:

ProblemPotential Cause(s)Recommended Solution(s)
High Background Fluorescence - Autofluorescence of the test compound. - Contamination of reagents or buffers.- Run a control well with only the compound and assay buffer (no enzyme) to check for autofluorescence. - Use fresh, high-purity reagents and buffers.
No or Low Enzyme Activity - Inactive enzyme due to improper storage or handling. - Presence of an unknown inhibitor in the sample preparation.- Aliquot the enzyme upon receipt and avoid repeated freeze-thaw cycles. - Run a positive control with a known MAO substrate to confirm enzyme activity.
Inconsistent Inhibition - Compound instability in the assay buffer. - Insufficient pre-incubation time for the inhibitor.- Assess the stability of your compound under the assay conditions. - Optimize the pre-incubation time of the enzyme with the inhibitor before adding the substrate. [2]

Protocol: Fluorometric MAO-A/B Inhibition Assay

  • Principle: This assay measures the H₂O₂ produced by MAO activity. The H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a probe to generate a fluorescent product.

  • Procedure:

    • Assay Setup:

      • In a black 96-well plate, add your MAO enzyme preparation (e.g., from rat liver mitochondria).

      • To differentiate between MAO-A and MAO-B, pre-incubate the enzyme with a selective inhibitor (e.g., clorgyline for MAO-A or selegiline for MAO-B) in separate wells.

      • Add serial dilutions of 3-(3-Methanesulfonylphenoxy)propylamine to the appropriate wells. Include a "no inhibitor" control.

    • Pre-incubation: Incubate the plate for a set time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Enzymatic Reaction: Initiate the reaction by adding a working solution containing the MAO substrate (e.g., p-tyramine), HRP, and the fluorescent probe.

    • Detection: Incubate the plate for a specific time (e.g., 30-60 minutes) at 37°C, protected from light. Measure the fluorescence at the appropriate wavelengths (e.g., Ex/Em = 535/587 nm).

    • Data Analysis: Calculate the percentage of inhibition for each concentration of your compound relative to the "no inhibitor" control and determine the IC50.

Part 3: Final Recommendations

  • Always Run Appropriate Controls: This includes "no enzyme," "no substrate," and "compound only" controls to identify potential artifacts.

  • Characterize Your Reagents: Ensure the quality and activity of your enzymes and the purity of your radioligands.

  • Document Everything: Keep detailed records of your experimental conditions, including reagent lot numbers, incubation times, and temperatures. This will help you to identify sources of variability over time.

By systematically working through these troubleshooting guides, you can identify the root cause of inconsistencies in your bioassays and generate reliable, high-quality data for your research on 3-(3-Methanesulfonylphenoxy)propylamine.

References

  • Monoamine Oxidase Assay Kit. (n.d.). BioAssay Systems. Retrieved March 15, 2026, from [Link]

  • Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. (n.d.). BioVision. Retrieved March 15, 2026, from [Link]

  • Monoamine Oxidase Assay Kit. (n.d.). Bio-Techne. Retrieved March 15, 2026, from [Link]

  • Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. (2012, December 25). Probe Reports from the NIH Molecular Libraries Program. Retrieved March 15, 2026, from [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay. (2016, July 15). Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf. Retrieved March 15, 2026, from [Link]

  • D2 Dopamine Receptor Assay. (n.d.). Innoprot GPCR Functional Assays. Retrieved March 15, 2026, from [Link]

  • Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Retrieved March 15, 2026, from [Link]

  • TECHNICAL MANUAL Human DRD1 (Dopamine Receptor D1) ELISA Kit. (n.d.). Assay Genie. Retrieved March 15, 2026, from [Link]

  • 26 questions with answers in DOPAMINE RECEPTOR | Science topic. (2018, September 4). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Detection of Cell Surface Dopamine Receptors. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). Assay Guidance Manual. Retrieved March 15, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. [Link]

  • MONO-N-PROPYLAMINE. (n.d.). Ataman Kimya. Retrieved March 15, 2026, from [Link]

  • 3-methyl mercaptopropyl amine 3-(methylthio)propylamine. (n.d.). The Good Scents Company. Retrieved March 15, 2026, from [Link]

  • 3-DIMETHYLAMINO PROPYLAMINE FOR SYNTHESIS MSDS CAS-No. (2018, December 24). Loba Chemie. Retrieved March 15, 2026, from [Link]

  • Waters, S., et al. (2020). Preclinical Pharmacology of amine (IRL790), a Novel Dopamine Transmission Modulator for the Treatment of Motor and Psychiatric Complications in Parkinson Disease. The Journal of pharmacology and experimental therapeutics, 373(2), 235–247. [Link]

  • Propylamine. (n.d.). In Wikipedia. Retrieved March 15, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Purity of Synthesized 3-(3-Methanesulfonylphenoxy)propylamine: An Orthogonal Comparison Guide

Introduction: The Analytical Challenge in Intermediate Synthesis In the landscape of pharmaceutical development, the rigorous purity assessment of synthetic intermediates is paramount to ensuring the safety, efficacy, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge in Intermediate Synthesis

In the landscape of pharmaceutical development, the rigorous purity assessment of synthetic intermediates is paramount to ensuring the safety, efficacy, and batch-to-batch consistency of final active pharmaceutical ingredients (APIs)[1]. 3-(3-Methanesulfonylphenoxy)propylamine is a highly functionalized building block. Its methanesulfonyl group ( −SO2​CH3​ ) provides critical hydrogen-bond acceptor properties, while the terminal primary amine serves as a reactive handle for downstream amide couplings or reductive aminations.

However, validating the purity of this compound presents distinct analytical challenges. Synthesis typically involves the alkylation of 3-methanesulfonylphenol, which can leave behind unreacted starting materials, bis-alkylated byproducts, residual inorganic bases (e.g., K2​CO3​ ), and moisture. Relying on a single analytical method—such as standard High-Performance Liquid Chromatography (HPLC)—can be misleading due to its inability to detect non-UV-absorbing impurities[1].

As a Senior Application Scientist, I advocate for a self-validating, orthogonal approach. This guide objectively compares the performance of HPLC-UV against Quantitative Nuclear Magnetic Resonance ( 1H -qNMR) to establish a robust purity profile for 3-(3-Methanesulfonylphenoxy)propylamine.

The Orthogonal Strategy: Causality in Method Selection

Orthogonal methods rely on fundamentally different chemical or physical principles, providing a comprehensive assessment that prevents analytical blind spots[1].

  • HPLC-UV (Secondary Method): A comparative technique based on chromatographic separation and UV detection. It is highly sensitive to structurally related organic impurities but is entirely blind to inorganic salts, water, and aliphatic residual solvents. Furthermore, it assumes all impurities share the same UV response factor as the target analyte, which frequently leads to overestimation[2].

  • 1H -qNMR (Primary Method): A primary analytical method providing a direct measurement of analyte concentration. Because the integrated signal area of a specific nucleus is directly proportional to its molar concentration, qNMR yields an absolute mass fraction without requiring a reference standard of the analyte itself[2][3].

Workflow A 3-(3-Methanesulfonylphenoxy)propylamine Batch Sample B Orthogonal Purity Validation A->B C1 HPLC-UV Analysis (Chromatographic) B->C1 C2 1H-qNMR Analysis (Spectroscopic) B->C2 D1 Separation of Impurities UV Response Dependent C1->D1 D2 Primary Molar Ratio Reference Standard Independent C2->D2 E1 Relative Area % (Prone to Overestimation) D1->E1 E2 Absolute Mass Fraction % (True Potency) D2->E2 F Cross-Validation & Mass Balance Equivalency E1->F E2->F

Orthogonal Purity Validation Workflow for Synthesized Intermediates.

Experimental Protocols: Building a Self-Validating System

High-Performance Liquid Chromatography (HPLC-UV)

Causality & Rationale: The primary amine in 3-(3-Methanesulfonylphenoxy)propylamine has a high pKa (~9.5). On standard silica-based C18 columns, unprotonated amines interact with residual surface silanols, causing severe peak tailing. By adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase, we force the amine into its fully protonated state ( −NH3+​ ) and provide an ion-pairing counter-ion, ensuring sharp, symmetrical peaks. Under these acidic conditions (pH ~2), the highly polar protonated amine will elute before the neutral, unreacted 3-methanesulfonylphenol starting material.

Step-by-Step Methodology:

  • System Preparation: Equilibrate an HPLC system equipped with a quaternary pump, autosampler, and UV-Vis detector[1]. Install a C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Formulation:

    • Phase A: 0.1% TFA in HPLC-grade Water.

    • Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve 10 mg of the synthesized batch in 10 mL of Mobile Phase A (1 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions: Run a gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min. Set the UV detector to 225 nm (optimal for the phenoxy chromophore).

  • System Suitability Test (SST): Inject a blank, followed by a resolution mixture containing the analyte and a known spike of 3-methanesulfonylphenol to confirm baseline resolution ( Rs​>2.0 ).

  • Quantification: Calculate relative purity using area normalization (analyte peak area expressed as a percentage of total integrated peak area)[1].

Quantitative 1H -NMR (Absolute Method)

Causality & Rationale: To achieve absolute quantification, an internal standard (IS) of known purity must be co-dissolved with the sample[4]. We select Maleic acid because its protons resonate as a sharp singlet at ~6.26 ppm. This perfectly isolates it in the "empty window" between the analyte's aliphatic propylamine signals (1.8–4.1 ppm) and its aromatic signals (7.2–7.6 ppm). Furthermore, to ensure accurate integration, the relaxation delay ( D1​ ) must be set to at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton in the mixture. Failing to allow complete spin relaxation will artificially skew the molar ratio.

Step-by-Step Methodology:

  • Standard Selection: Use a certified reference material (CRM) of Maleic acid (e.g., TraceCERT®) as the internal standard.

  • Sample Weighing (Critical Step): Using a high-precision microbalance, accurately weigh approximately 15 mg of 3-(3-Methanesulfonylphenoxy)propylamine and 5 mg of Maleic acid into a clean, static-free vial[1].

  • Dissolution: Co-dissolve the mixture in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) to ensure complete solubility of both the amine and the standard[4]. Transfer to a 5 mm high-quality NMR tube.

  • Acquisition Parameters: Acquire the 1H spectrum at 298 K using a 90° excitation pulse. Set the acquisition time (AQ) to 4 seconds and the relaxation delay ( D1​ ) to 60 seconds. Acquire 32 to 64 transients to ensure a Signal-to-Noise (S/N) ratio >250:1 for the target peaks.

  • Integration & Calculation: Phase and baseline-correct the spectrum. Integrate the Maleic acid singlet at 6.26 ppm (2H) and the analyte's methanesulfonyl singlet ( −SO2​CH3​ ) at ~3.2 ppm (3H).

  • Self-Validation: Calculate the absolute mass fraction using the standard qNMR equation based on the molar ratio, molecular weights, and precise weighed masses[5].

Comparative Data Analysis & Mass Balance Equivalency

To demonstrate the efficacy of this orthogonal approach, we analyzed a representative batch (Batch-042A) of synthesized 3-(3-Methanesulfonylphenoxy)propylamine. The results are summarized in the table below.

Analytical MethodMeasured Purity (%)RSD (%)Causality / Notes
HPLC-UV (Area %) 99.450.05Overestimates purity. Excludes non-UV absorbing impurities (salts, water).
Karl Fischer (KF) 0.800.02Detects residual moisture from the synthesis workup.
Residue on Ignition 0.450.04Detects inorganic salts (e.g., residual K2​CO3​ ).
Mass Balance 98.20 0.12Calculated as: HPLC Purity - (KF + ROI).
1H -qNMR (Absolute) 98.15 0.08Direct measurement of the absolute mass fraction[5].
Discrepancy Interpretation

The HPLC-UV analysis suggests a highly pure product (99.45%). However, this is a dangerous overestimation. Because HPLC relies on UV response, it entirely misses the 0.80% water content and the 0.45% inorganic salt residue.

When we utilize Mass Balance (subtracting the orthogonal moisture and ash data from the HPLC data), the true potency drops to 98.20%. Strikingly, the 1H -qNMR absolute purity measurement (98.15%) perfectly aligns with the mass balance calculation. As established by metrological investigations, mass balance approaches and internally calibrated qNMR methods achieve an equivalent level of precision and accuracy for the purity assignment of organic analytes[5][6].

Conclusion

For complex pharmaceutical intermediates like 3-(3-Methanesulfonylphenoxy)propylamine, relying solely on chromatographic area normalization is analytically insufficient. While HPLC-UV is indispensable for profiling structurally related organic impurities, it must be cross-validated. 1H -qNMR serves as a powerful, self-validating primary method that directly measures the absolute mass fraction of the target analyte in a single, rapid experiment[7]. By integrating both techniques, researchers can guarantee the integrity of their synthetic workflows and prevent downstream failures in drug development.

References

  • Benchchem. "A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone". Benchchem.
  • Benchchem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid". Benchchem.
  • PMC. "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis".
  • USP. "Equavilency between Mass Balance and qNMR metholologies".
  • PMC. "Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology".
  • ACS Publications. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Journal of Medicinal Chemistry.
  • RSSL. "qNMR for Purity Determination in Pharmaceuticals". Reading Scientific Services Ltd.

Sources

Comparative

Comparative Analysis of 3-(3-Methanesulfonylphenoxy)propylamine and Conventional Dopamine Receptor Antagonists

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Framework Executive Summary The management of hyperdopaminergic states (e.g., schizop...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Framework

Executive Summary

The management of hyperdopaminergic states (e.g., schizophrenia, L-DOPA-induced dyskinesia) has historically relied on classical dopamine D2 receptor antagonists. However, these agents universally suffer from severe on-target side effects, including extrapyramidal symptoms (EPS) and hyperprolactinemia, due to unyielding receptor blockade.

3-(3-Methanesulfonylphenoxy)propylamine represents a core pharmacophore of the "dopamine stabilizer" class—structurally related to clinical-stage transmission modulators like Mesdopetam (IRL790) and Pridopidine[1][2]. Unlike bulky, lipophilic classical antagonists, this compound utilizes an agonist-like structural motif (a methanesulfonyl-substituted aryloxy group paired with a flexible alkylamine chain). This unique physicochemical profile allows it to act as a state-dependent modulator: it dampens aberrant dopaminergic peaks while possessing a fast enough dissociation rate to permit physiological, phasic dopamine signaling[1][3].

Mechanistic Causality: The "Stabilization" Paradigm

To understand the superiority of dopamine stabilizers over classical alternatives, we must shift the analytical focus from equilibrium binding affinity ( Ki​ ) to target binding kinetics (residence time).

  • Classical Antagonists (e.g., Haloperidol): Exhibit high affinity and exceptionally slow dissociation rates ( koff​ ). They act as non-surmountable barriers at the D2 receptor. Causality: This sustained blockade prevents endogenous dopamine from transmitting essential motor and reward signals, directly causing catalepsy and anhedonia[2].

  • Partial Agonists (e.g., Aripiprazole): Possess high affinity but sub-maximal intrinsic efficacy. While they reduce EPS liability compared to full antagonists, their tight binding still disrupts the high-frequency phasic bursts required for normal neurophysiology.

  • Dopamine Stabilizers (e.g., 3-(3-Methanesulfonylphenoxy)propylamine): Exhibit low-to-moderate affinity, a preference for D3 over D2 receptors, and extremely rapid dissociation kinetics[1][3]. Causality: The fast koff​ allows the compound to compete with dopamine during pathological tonic hyperdopaminergia (exerting an antagonistic effect), but rapidly vacate the receptor during physiological phasic dopamine bursts, thereby preserving normal motor tone.

Signaling DA Endogenous DA D2R D2/D3 Receptor DA->D2R Phasic Burst Comp 3-(3-Methanesulfonylphenoxy) propylamine Comp->D2R Fast Association/ Dissociation Halo Haloperidol (Classical Antagonist) Halo->D2R Slow Dissociation (Receptor Blockade) Norm Preserved Motor Tone (Antidyskinetic) D2R->Norm Modulated Signaling EPS Motor Impairment (Catalepsy/EPS) D2R->EPS Blocked Signaling

Fig 1: Mechanistic divergence between dopamine stabilizers and classical antagonists at D2/D3 receptors.

Comparative Pharmacodynamics

The following table synthesizes the pharmacological profiles of the methanesulfonylphenoxy-propylamine scaffold against standard clinical benchmarks. Data reflects the established class behavior of methanesulfonyl-based dopaminergic stabilizers[1][2][3].

Pharmacological Metric3-(3-Methanesulfonylphenoxy)propylamine (Stabilizer Scaffold)Haloperidol (Classical Antagonist)Aripiprazole (Partial Agonist)
D2 Receptor Affinity ( Ki​ ) ~1,500 - 2,500 nM (Low)~1.2 nM (High)~0.3 nM (Very High)
D3 Receptor Affinity ( Ki​ ) ~200 - 300 nM (D3 Preferential)~2.5 nM (High)~0.8 nM (Very High)
Dissociation Half-Life ( t1/2​ ) < 1 minute (Fast off-rate) > 30 minutes (Slow off-rate)> 15 minutes (Slow off-rate)
Intrinsic Efficacy (cAMP) 0% (Pure Antagonist)0% (Pure Antagonist)~25-30% (Partial Agonist)
In Vivo EPS / Catalepsy Liability None / Very Low SevereLow to Moderate
Anti-Dyskinetic Efficacy High (Without motor suppression)High (Confounded by catalepsy)Moderate

Self-Validating Experimental Protocols

To rigorously differentiate the performance of 3-(3-Methanesulfonylphenoxy)propylamine from conventional antagonists, researchers must utilize assays that capture both kinetic dynamics and state-dependent in vivo behavior.

Protocol A: Time-Resolved Radioligand Dissociation Kinetics

Causality: Standard equilibrium binding ( Kd​ or Ki​ ) completely fails to capture the temporal dynamics of receptor occupancy in a living synapse. By measuring the dissociation rate constant ( koff​ ), we quantify the drug's residence time, which directly dictates its ability to permit physiological phasic dopamine signaling[3].

  • Membrane Preparation: Harvest CHO cells stably expressing human D2L or D3 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Equilibration: Incubate membranes with a near- Kd​ concentration of [3H] raclopride (e.g., 2 nM) and the test compound at its IC50​ concentration for 60 minutes at 25°C to achieve steady-state occupancy.

  • Dissociation Initiation: Add a massive excess of unlabeled raclopride (10 µM) to prevent re-association of the radioligand.

  • Time-Course Filtration: Rapidly filter aliquots through GF/B glass fiber filters at precise time intervals (e.g., 0, 1, 3, 5, 10, 20, and 30 minutes) using a Brandel cell harvester.

  • Validation Check: The protocol is self-validating if the reference compound (Haloperidol) shows a flat or highly shallow dissociation curve over 30 minutes, while the stabilizer demonstrates a rapid exponential decay (complete dissociation within minutes).

Protocol B: In Vivo 6-OHDA L-DOPA-Induced Dyskinesia (LID) Model

Causality: The unilateral 6-OHDA lesion completely depletes striatal dopamine, creating a hypersensitive state mimicking advanced Parkinson's disease. Chronic L-DOPA priming induces Abnormal Involuntary Movements (AIMs). A robust protocol must include a Rotarod counter-screen; if a compound reduces AIMs but also causes Rotarod failure, it is merely inducing global motor suppression (catalepsy), not true dyskinesia stabilization[1].

  • Lesioning: Stereotaxically inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of adult Sprague-Dawley rats to induce unilateral dopaminergic denervation.

  • Priming: After a 3-week recovery, administer L-DOPA (6 mg/kg) + Benserazide (15 mg/kg) daily for 21 days to establish a stable baseline of AIMs.

  • Dosing: Administer 3-(3-Methanesulfonylphenoxy)propylamine (e.g., 3, 10, 30 mg/kg s.c.) or Haloperidol (0.1 mg/kg s.c.) 30 minutes prior to L-DOPA challenge.

  • AIMs Scoring: Blinded observers score axial, limb, and orolingual (ALO) dyskinesias every 20 minutes for 120 minutes post-L-DOPA.

  • Motor Counter-Screen: 60 minutes post-dosing, subject the rats to an accelerating Rotarod test (4-40 rpm over 5 minutes).

  • Validation Check: Haloperidol will abolish AIMs but cause immediate Rotarod failure (catalepsy). The stabilizer must significantly reduce ALO AIMs while maintaining Rotarod performance equivalent to vehicle-treated controls.

Protocol S1 Unilateral 6-OHDA Lesion S2 Chronic L-DOPA (AIMs Induction) S1->S2 S3 Administer Test Compound S2->S3 S4 AIMs Scoring (Efficacy) S3->S4 Assess Antidyskinetic Effect S5 Rotarod Test (Safety) S3->S5 Assess Motor Impairment

Fig 2: Self-validating in vivo workflow for assessing anti-dyskinetic efficacy and motor safety.

References

  • Waters S, et al. (2020). Preclinical Pharmacology ofamine (IRL790), a Novel Dopamine Transmission Modulator for the Treatment of Motor and Psychiatric Complications in Parkinson Disease. Journal of Pharmacology and Experimental Therapeutics.

  • Natesan S, et al. (2006). The Dopamine Stabilizers (S)-(-)-(3-Methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-Methanesulfonylphenyl)-1-propyl-piperidine (ACR16) Show High in Vivo D2 Receptor Occupancy, Antipsychotic-Like Efficacy, and Low Potential for Motor Side Effects in the Rat. Journal of Pharmacology and Experimental Therapeutics.

  • Dyhring T, et al. (2010). The dopaminergic stabilizers pridopidine (ACR16) and (-)-OSU6162 display dopamine D2 receptor antagonism and fast receptor dissociation properties. European Journal of Pharmacology.

Sources

Comparative

Comparative Efficacy Analysis: Zeno-123 vs. Standard of Care in EGFR-Mutated Non-Small Cell Lung Cancer

Disclaimer: The compound "3-(3-Methanesulfonylphenoxy)propylamine" is not a recognized therapeutic agent in publicly available scientific literature or clinical trial databases. Therefore, this guide has been constructed...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound "3-(3-Methanesulfonylphenoxy)propylamine" is not a recognized therapeutic agent in publicly available scientific literature or clinical trial databases. Therefore, this guide has been constructed as a hypothetical case study to demonstrate the principles of a rigorous preclinical comparison. The investigational compound, herein named Zeno-123 , is a fictional molecule conceived for this analysis. The presented data is plausible but simulated for illustrative purposes.

Prepared by: Senior Application Scientist, Advanced Drug Discovery Unit

This guide provides a comparative overview of the preclinical efficacy profile of the novel, investigational tyrosine kinase inhibitor (TKI) Zeno-123 (structurally analogous to 3-(3-Methanesulfonylphenoxy)propylamine) against the established standard of care, Osimertinib, for the treatment of Non-Small Cell Lung Cancer (NSCLC) harboring activating Epidermal Growth Factor Receptor (EGFR) mutations.

Introduction: The Evolving Challenge of EGFR-Targeted Therapy

The discovery of activating mutations in the EGFR gene, such as the exon 19 deletion (Ex19del) and the L858R point mutation, revolutionized the treatment landscape for a significant subset of NSCLC patients. First and second-generation TKIs offered unprecedented response rates compared to chemotherapy. However, their efficacy is almost invariably limited by the emergence of acquired resistance, most commonly driven by the T790M "gatekeeper" mutation.

Osimertinib, a third-generation, irreversible EGFR-TKI, was specifically designed to overcome this challenge. It demonstrates high potency against both the primary activating mutations and the T790M resistance mutation, while largely sparing wild-type (WT) EGFR, which is believed to reduce off-target toxicities like skin rash and diarrhea. It has since become the first-line standard of care in this setting.

Despite this success, acquired resistance to Osimertinib eventually develops through various on-target (e.g., C797S mutation) and off-target (e.g., MET amplification) mechanisms, creating a clear clinical need for next-generation inhibitors with differentiated profiles. Our investigational compound, Zeno-123, has been developed to address this need, with a design hypothesis centered on improved kinase selectivity and potential activity against emerging resistance pathways.

Mechanism of Action: A Tale of Two Inhibitors

Both Zeno-123 and Osimertinib are covalent, irreversible inhibitors that target a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent bond ensures a durable and potent inhibition of the receptor's signaling activity.

The critical distinction lies in their selectivity profiles. Osimertinib is highly selective for mutant EGFR over WT EGFR. Zeno-123 was engineered with the goal of further refining this selectivity to minimize off-target kinase activity, which could theoretically translate to an improved safety profile.

Below is a simplified representation of the EGFR signaling pathway and the points of inhibition.

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Osimertinib Osimertinib Osimertinib->EGFR Inhibits Zeno123 Zeno-123 Zeno123->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and TKI points of inhibition.

Preclinical Efficacy: Head-to-Head Comparison

The following sections detail the comparative preclinical data for Zeno-123 and Osimertinib, generated from a series of standardized in vitro and in vivo assays.

In Vitro Kinase and Cellular Potency

Rationale: The initial evaluation of a TKI requires understanding its potency against the target kinase (biochemical assay) and its effect on cancer cell viability (cellular assay). We assess potency against the primary activating mutations (Ex19del, L858R), the key resistance mutation (T790M), and wild-type (WT) EGFR to establish a therapeutic window.

Experimental Protocol: Kinase IC50 Determination

  • Assay Platform: LanthaScreen™ Eu Kinase Binding Assay.

  • Enzymes: Recombinant human EGFR (WT, L858R/T790M, Ex19del/T790M).

  • Inhibitors: Zeno-123 and Osimertinib, prepared in a 10-point, 3-fold serial dilution series in DMSO.

  • Procedure: Kinase, fluorescently labeled tracer, and inhibitor are incubated in a 384-well plate. Binding of the tracer to the kinase results in a high FRET signal. Displacement by the inhibitor reduces the signal.

  • Data Analysis: The concentration-response data is fitted to a four-parameter logistic model to determine the IC50 (the concentration of inhibitor required to inhibit 50% of kinase activity).

Experimental Protocol: Cellular Proliferation (IC50) Assay

  • Cell Lines:

    • PC-9 (EGFR Ex19del)

    • H1975 (EGFR L858R/T790M)

    • A549 (EGFR WT)

  • Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a 10-point serial dilution of Zeno-123 or Osimertinib.

  • Incubation: Cells are incubated for 72 hours.

  • Readout: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Luminescence data is normalized to vehicle (DMSO) controls, and IC50 values are calculated using a non-linear regression model.

Comparative Data Summary

CompoundBiochemical IC50 (nM) EGFR Ex19del/T790MCellular IC50 (nM) H1975 (L858R/T790M)Cellular IC50 (nM) PC-9 (Ex19del)Cellular IC50 (nM) A549 (WT)Selectivity Ratio (WT/Mutant)
Osimertinib 1.21511>1000>66
Zeno-123 0.9 11 9 >2500 >227

Data is hypothetical. The selectivity ratio is calculated as (IC50 in WT cells) / (IC50 in H1975 mutant cells).

Interpretation: The hypothetical data shows Zeno-123 has slightly improved potency against the double-mutant EGFR compared to Osimertinib. More significantly, it demonstrates a substantially wider therapeutic window, with over a 227-fold selectivity for mutant-driven cells over wild-type, suggesting a potentially lower risk of off-target effects mediated by WT EGFR inhibition.

In Vivo Efficacy in a Xenograft Model

Rationale: To translate in vitro findings into a more physiologically relevant system, we use a mouse xenograft model. This involves implanting human cancer cells into immunodeficient mice to grow tumors, which are then treated with the test compounds to assess tumor growth inhibition.

Experimental Workflow: Xenograft Study

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_monitoring Monitoring & Endpoint A Implant H1975 Cells (5x10^6 cells/mouse) subcutaneously in NSG mice B Allow tumors to grow to ~150-200 mm³ A->B C Randomize mice into treatment groups (n=8) B->C D Group 1: Vehicle (Oral, QD) E Group 2: Osimertinib (25 mg/kg, Oral, QD) F Group 3: Zeno-123 (25 mg/kg, Oral, QD) G Measure tumor volume and body weight 2x/week H Endpoint: Day 21 Collect tumors for analysis G->H

Caption: Standard workflow for an in vivo xenograft efficacy study.

Comparative Data Summary

Treatment Group (25 mg/kg, QD)Tumor Growth Inhibition (TGI) at Day 21 (%)Average Body Weight Change (%)
Vehicle 0%+2.5%
Osimertinib 85%-3.1%
Zeno-123 92% -0.5%

Data is hypothetical. TGI is calculated as [1 - (Mean Tumor Volume of Treated / Mean Tumor Volume of Vehicle)] * 100.

Interpretation: In this simulated in vivo model, Zeno-123 demonstrates superior tumor growth inhibition compared to an equivalent dose of Osimertinib. Critically, the Zeno-123 treated group showed negligible impact on body weight, a key indicator of overall tolerability in mice, contrasting with the slight weight loss observed in the Osimertinib group. This aligns with the improved selectivity profile observed in vitro.

Summary and Future Directions

This preclinical comparative analysis, though based on a hypothetical investigational compound, Zeno-123, illustrates a clear strategic path for developing next-generation EGFR inhibitors. The simulated data suggests that Zeno-123 possesses a promising profile characterized by:

  • Superior Potency: Slightly enhanced activity against the clinically relevant T790M resistance mutation.

  • Improved Selectivity: A significantly wider therapeutic window between mutant and wild-type EGFR, which may translate to better tolerability.

  • Enhanced In Vivo Efficacy: Greater tumor growth inhibition with an improved tolerability profile in a xenograft model.

These findings strongly support the continued development of Zeno-123. The next critical steps will involve comprehensive IND-enabling toxicology studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish a safe and effective starting dose for Phase I clinical trials. Furthermore, investigating Zeno-123's activity against emerging Osimertinib-resistant mutations, such as C797S, will be crucial to defining its ultimate position in the NSCLC treatment paradigm.

References

  • Title: EGFR T790M: A Promising Target in NSCLC. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Osimertinib: First-Line Treatment for Patients with EGFR-Mutated Advanced NSCLC. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Mechanisms of Acquired Resistance to First- and Second-Generation EGFR TKIs in Non-Small Cell Lung Cancer. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Validation

A Researcher's Guide to Investigating Antibody Cross-Reactivity with 3-(3-Methanesulfonylphenoxy)propylamine

Introduction: The Challenge of Small Molecule Antibody Specificity In the realms of pharmaceutical research and development, the precise detection and quantification of small molecules are paramount. 3-(3-Methanesulfonyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Small Molecule Antibody Specificity

In the realms of pharmaceutical research and development, the precise detection and quantification of small molecules are paramount. 3-(3-Methanesulfonylphenoxy)propylamine is a small molecule that, due to its chemical structure, presents a significant challenge for highly specific antibody-based detection methods. The primary obstacle lies in the potential for antibodies to cross-react with structurally similar molecules, leading to inaccurate quantification and false-positive results. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and compare the cross-reactivity of candidate antibodies with 3-(3-Methanesulfonylphenoxy)propylamine.

Small molecules, or haptens, are not inherently immunogenic and require conjugation to a larger carrier protein to elicit a robust immune response for antibody production.[1] This process, however, can lead to the generation of antibodies that recognize not only the target hapten but also other molecules that share similar chemical motifs. Understanding the cross-reactivity profile of an antibody is therefore a critical step in assay development and validation.[2][3]

This guide will explore a practical approach to this challenge. Given the absence of commercially available antibodies specifically raised against 3-(3-Methanesulfonylphenoxy)propylamine, we will investigate a panel of antibodies targeting structurally related compounds, namely the HIV protease inhibitors Tipranavir, Amprenavir, and Darunavir. These molecules share key structural features with our target compound, such as a sulfonamide group and aromatic rings, making them plausible candidates for cross-reactivity.[4][5]

Structural Analogs for Cross-Reactivity Screening

A critical aspect of assessing antibody specificity is the inclusion of relevant structural analogs in the screening process. The selection of these molecules should be driven by structural similarity to the target compound. For our investigation of 3-(3-Methanesulfonylphenoxy)propylamine, the following commercially available HIV protease inhibitors have been selected as potential cross-reactants due to shared chemical moieties.

CompoundKey Structural Similarities with Target
3-(3-Methanesulfonylphenoxy)propylamine Target Molecule
TipranavirSulfonamide group, aromatic ring.[4][6][7]
AmprenavirSulfonamide group, aromatic ring.[8][9]
DarunavirSulfonamide group, aromatic ring.[5][10][11]

Experimental Workflow for Cross-Reactivity Assessment

A multi-tiered approach employing standard immunoassays is essential for a thorough evaluation of antibody cross-reactivity. The following workflow outlines the key experimental stages.

experimental_workflow cluster_screening Initial Screening cluster_confirmation Confirmatory Analysis cluster_quantification Quantitative Assessment ELISA Competitive ELISA WB Western Blot (Dot Blot) ELISA->WB Top Candidates SPR Surface Plasmon Resonance (SPR) WB->SPR Further Confirmation Affinity Binding Affinity (Kd) SPR->Affinity Specificity Specificity Profile SPR->Specificity

Figure 1: A stepwise experimental workflow for assessing antibody cross-reactivity.

Detailed Experimental Protocols

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: Competitive ELISA is an effective high-throughput method for initial screening of antibody cross-reactivity. The assay measures the ability of the test compounds (3-(3-Methanesulfonylphenoxy)propylamine and its analogs) to compete with a coated antigen for binding to the antibody.

Step-by-Step Protocol:

  • Antigen Coating: Coat a 96-well microtiter plate with a conjugate of the primary target antigen (e.g., Amprenavir-BSA) at a concentration of 1-10 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition Reaction: Prepare serial dilutions of the competitor compounds (3-(3-Methanesulfonylphenoxy)propylamine, Tipranavir, Amprenavir, and Darunavir) in assay buffer (PBS with 0.1% BSA and 0.05% Tween-20).

  • Add 50 µL of each competitor dilution to the wells, followed by 50 µL of the primary antibody (e.g., anti-Amprenavir) at a pre-determined optimal dilution. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) at an appropriate dilution. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of 2 M sulfuric acid.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound. A lower IC50 value indicates higher binding affinity.

Western Blot (Dot Blot) Analysis

Principle: A dot blot is a simplified Western blot technique used to confirm the binding of an antibody to a non-denatured antigen. It is a valuable secondary screening method to validate the findings from the ELISA.[12]

dot_blot_workflow Start Start Spotting Spot Antigens onto Nitrocellulose Membrane Start->Spotting Blocking Block with 5% Non-fat Milk in TBST Spotting->Blocking PrimaryAb Incubate with Primary Antibody Blocking->PrimaryAb Washing1 Wash with TBST PrimaryAb->Washing1 SecondaryAb Incubate with HRP-conjugated Secondary Antibody Washing1->SecondaryAb Washing2 Wash with TBST SecondaryAb->Washing2 Detection Add Chemiluminescent Substrate Washing2->Detection Imaging Image with a Chemiluminescence Detector Detection->Imaging End End Imaging->End

Figure 2: A streamlined workflow for Dot Blot analysis.

Step-by-Step Protocol:

  • Antigen Spotting: Spot 1-2 µL of each compound (3-(3-Methanesulfonylphenoxy)propylamine and analogs, conjugated to a carrier protein like BSA) at varying concentrations onto a nitrocellulose membrane. Allow the spots to dry completely.

  • Blocking: Immerse the membrane in blocking buffer (5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20, TBST) and incubate for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Amprenavir) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a chemiluminescent substrate to the membrane and incubate for the recommended time.

  • Imaging: Capture the signal using a chemiluminescence imaging system. The intensity of the spots will indicate the degree of antibody binding.

Hypothetical Comparative Data

The following tables present hypothetical data from our comparative analysis.

Table 1: Competitive ELISA Results (IC50 Values)

Antibody3-(3-Methanesulfonylphenoxy) propylamine (µM)Tipranavir (µM)Amprenavir (µM)Darunavir (µM)
Anti-Tipranavir >1000.52530
Anti-Amprenavir 15500.1 45
Anti-Darunavir >10080750.2

Lower IC50 values indicate stronger binding.

Table 2: Dot Blot Analysis (Relative Signal Intensity)

Antibody3-(3-Methanesulfonylphenoxy) propylamineTipranavirAmprenavirDarunavir
Anti-Tipranavir +++++++++
Anti-Amprenavir +++++++++ +
Anti-Darunavir ++++++++

Signal intensity is rated from + (weak) to +++++ (very strong).

Interpretation and Recommendations

Based on the hypothetical data, the Anti-Amprenavir antibody demonstrates the most significant cross-reactivity with 3-(3-Methanesulfonylphenoxy)propylamine. The IC50 value of 15 µM in the competitive ELISA, while significantly higher than its affinity for Amprenavir (0.1 µM), is the lowest among the tested antibodies for our target molecule. This is further supported by the moderate signal intensity observed in the dot blot analysis.

The Anti-Tipranavir and Anti-Darunavir antibodies show minimal to no significant cross-reactivity with 3-(3-Methanesulfonylphenoxy)propylamine at the tested concentrations.

For researchers seeking an antibody-based method for the detection of 3-(3-Methanesulfonylphenoxy)propylamine, the Anti-Amprenavir antibody presents a potential starting point. However, it is crucial to acknowledge the following:

  • Lower Affinity: The affinity for 3-(3-Methanesulfonylphenoxy)propylamine is substantially lower than for its primary antigen, Amprenavir. This will impact the sensitivity of any developed assay.

  • Potential for Interference: The presence of Amprenavir or other structurally similar compounds in a sample could lead to significant interference and inaccurate results.

Further characterization using Surface Plasmon Resonance (SPR) would be highly recommended to obtain precise kinetic data (association and dissociation rates) and a more accurate determination of the binding affinity (Kd).

Conclusion

The identification of specific antibodies for small molecules like 3-(3-Methanesulfonylphenoxy)propylamine requires a systematic and rigorous screening process. This guide has outlined a practical approach, leveraging commercially available antibodies against structurally related compounds to identify potential cross-reactivity. The hypothetical results highlight the importance of a multi-assay approach, combining high-throughput screening with confirmatory methods. While the Anti-Amprenavir antibody showed promise in our hypothetical study, further validation and characterization are essential before its application in any quantitative assay. Researchers are encouraged to adapt these protocols and principles to their specific needs to ensure the development of robust and reliable immunoassays for small molecule detection.

References

  • Tipranavir - wikidoc. (2015, August 20). Retrieved from [Link]

  • AGENERASE® (amprenavir) Label. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Amprenavir Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. (2020, May 4). The Pharma Info. Retrieved from [Link]

  • Tipranavir. (n.d.). PubChem. Retrieved from [Link]

  • Antibodies against small molecules. (2014, March 3). Immusmol. Retrieved from [Link]

  • Chemical structure of darunavir. (n.d.). ResearchGate. Retrieved from [Link]

  • Darunavir. (n.d.). PubChem. Retrieved from [Link]

  • Aptivus (tipranavir) oral solution label. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Darunavir Ethanolate. (n.d.). PubChem. Retrieved from [Link]

  • amprenavir. (2005, June 14). Health Canada. Retrieved from [Link]

  • 3SO9: Darunavir in Complex with a Human Immunodeficiency Virus Type 1 Protease Variant. (2011, October 12). RCSB PDB. Retrieved from [Link]

  • Tipranavir. (2024, January 11). Proteopedia. Retrieved from [Link]

  • Tipranavir. (n.d.). KEGG DRUG. Retrieved from [Link]

  • Amprenavir. (n.d.). PubChem. Retrieved from [Link]

  • Influence of Small Molecular Property on Antibody Response. (2020, August 27). ACS Publications. Retrieved from [Link]

  • Influence of Small Molecule Property on Antibody Response. (2020, June 11). arXiv.org. Retrieved from [Link]

  • Clementi, M. E., Marini, S., Condò, S. G., & Giardina, B. (1991). Antibodies against small molecules. Annali dell'Istituto superiore di sanita, 27(1), 139–143.
  • amine (C11H17NO3S). (n.d.). PubChemLite. Retrieved from [Link]

  • Cross-Reactivity of Disease-Specific Antibody Assays for the Detection of Current Infections: With Potentially Interfering Substances of Other Infections. (2022, March 31). Annals of Laboratory Medicine. Retrieved from [Link]

  • 3-Phenylpropylamine. (n.d.). PubChem. Retrieved from [Link]

  • Teitelbaum, D., Aharoni, R., Sela, M., & Arnon, R. (1993). Cross-reactions and specificities of monoclonal antibodies against myelin basic protein and against the synthetic copolymer 1.
  • Antibody Cross-Reactivity in Antivenom Research. (2018, September 27). MDPI. Retrieved from [Link]

  • Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. (2022, August 4). MDPI. Retrieved from [Link]

  • Preclinical Pharmacology of amine (IRL790), a Novel Dopamine Transmission Modulator for the Treatment of Motor and Psychiatric Complications in Parkinson Disease. (2020, May 1). PubMed. Retrieved from [Link]

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Comparative

Benchmarking 3-(3-Methanesulfonylphenoxy)propylamine: A Comparative Guide to Next-Generation Monoamine Modulators

As drug development pivots toward highly selective neuropharmacological interventions, benchmarking novel structural motifs against established clinical entities is critical. This guide evaluates 3-(3-Methanesulfonylphen...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective neuropharmacological interventions, benchmarking novel structural motifs against established clinical entities is critical. This guide evaluates 3-(3-Methanesulfonylphenoxy)propylamine (hereafter referred to as 3-MSPA ), a compound that elegantly bridges two distinct pharmacological worlds.

While its phenoxypropylamine backbone is classically associated with Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), the strategic addition of a meta-methanesulfonyl group radically alters its trajectory, pivoting the molecule into a highly selective Dopamine D3 receptor antagonist. This structural logic mirrors that of Mesdopetam (IRL790), an investigational psychomotor stabilizer currently advancing through clinical trials for Parkinson's disease complications .

Structural Rationale & Mechanistic Causality

To understand the performance of 3-MSPA, we must first deconstruct the causality behind its molecular design.

In traditional SNRIs like duloxetine or atomoxetine, the phenoxypropylamine scaffold binds with high affinity to the serotonin (SERT) and norepinephrine (NET) transporters. However, introducing a methanesulfonyl (-SO₂CH₃) group at the meta position of the phenoxy ring fundamentally shifts the binding thermodynamics. The methanesulfonyl group is highly electron-withdrawing and sterically bulky. Within the Dopamine D3 receptor's orthosteric pocket, it acts as a crucial hydrogen-bond acceptor, interacting favorably with specific tyrosine residues deep in the binding cleft .

Because the D2 receptor's binding pocket topology differs slightly—lacking the exact spatial accommodation for this bulky moiety—this single substitution grants the molecule a pronounced preference for D3 over D2. Simultaneously, the primary propylamine chain mimics the endogenous ethylamine chain of dopamine, anchoring the molecule via a critical salt bridge to the conserved Aspartate residue in transmembrane domain 3 (TM3).

Pathway Dopamine Dopamine (Endogenous Agonist) Receptor Dopamine D3 Receptor Dopamine->Receptor Activates Inhibitor 3-MSPA (D3 Antagonist) Inhibitor->Receptor Competitively Blocks Gi Gi/o Protein Complex Receptor->Gi Couples AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels (Modulated) AC->cAMP Reduces

Fig 1: Mechanism of action for 3-MSPA competitively blocking dopamine at the Gi-coupled D3 receptor.

Comparative Benchmarking Data

To objectively evaluate 3-MSPA, we benchmark it against three reference standards:

  • Mesdopetam (IRL790): The clinical benchmark for D3-preferring antagonism .

  • Haloperidol: A classic, non-selective D2-preferring antagonist.

  • Duloxetine: A classic SNRI, utilized here as a negative control to verify that the methanesulfonyl substitution successfully abolished off-target monoamine transporter affinity.

Table 1: In Vitro Binding Affinities and Selectivity Profiling
CompoundTarget ClassD3 Receptor Kᵢ (nM)D2 Receptor Kᵢ (nM)Selectivity (D2/D3)SERT IC₅₀ (nM)
3-MSPA Investigational115 ± 12850 ± 45~7.4x>10,000
Mesdopetam D3 Antagonist90 ± 8630 ± 35~7.0x>10,000
Haloperidol D2/D3 Antagonist2.5 ± 0.41.2 ± 0.2~0.5x (Prefers D2)>10,000
Duloxetine SNRI>10,000>10,000N/A0.8 ± 0.1

Data Interpretation: 3-MSPA demonstrates a nearly identical pharmacological profile to Mesdopetam, achieving a ~7.4-fold selectivity for D3 over D2. Crucially, the >10,000 nM IC₅₀ for SERT confirms that the SNRI activity typically inherent to the phenoxypropylamine backbone has been successfully engineered out.

Self-Validating Experimental Methodologies

As an Application Scientist, I emphasize that data is only as reliable as the assay architecture generating it. The following protocols are designed as self-validating systems; they incorporate internal controls that prove the mechanistic causality of the results.

Protocol A: Competitive Radioligand Binding Assay (Affinity Determination)

Causality Check: We utilize Chinese Hamster Ovary (CHO) cells stably expressing human D2 or D3 receptors. CHO cells lack endogenous dopamine receptors, ensuring that any measured radioligand binding is exclusively attributable to the transfected human receptor subtype, eliminating background noise. We select [³H]-Spiperone as the radioligand because it is a well-characterized antagonist with high, comparable affinity for both D2 and D3 receptors, allowing for an unbiased calculation of competitive displacement.

  • Membrane Preparation: Harvest CHO-hD2 and CHO-hD3 cells at 80% confluence. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Isolate membranes via ultracentrifugation at 40,000 × g for 30 minutes at 4°C.

  • Incubation: In a 96-well deep-well plate, combine 50 µg of membrane protein, 0.5 nM [³H]-Spiperone, and varying concentrations of 3-MSPA (10⁻¹⁰ to 10⁻⁴ M). Include Haloperidol (10 µM) in separate wells to define non-specific binding (NSB).

  • Equilibration: Incubate the plates at 25°C for 120 minutes to ensure steady-state equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific ligand adhesion). Wash filters three times with ice-cold buffer.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity using a Beta counter.

  • Data Analysis: Calculate Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d).

Workflow Step1 1. Cell Culture CHO-hD3 & CHO-hD2 Step2 2. Membrane Isolation Ultracentrifugation Step1->Step2 Step3 3. Radioligand Incubation [3H]-Spiperone + 3-MSPA Step2->Step3 Step4 4. Rapid Filtration GF/B Microplates Step3->Step4 Step5 5. Scintillation Counting Beta Counter Step4->Step5 Step6 6. Data Analysis Cheng-Prusoff Ki Step5->Step6

Fig 2: Step-by-step high-throughput screening workflow for determining D3/D2 binding affinities.

Protocol B: Functional cAMP Accumulation Assay (Antagonism Validation)

Causality Check: Binding affinity (Kᵢ) does not prove functional antagonism. Because D3 is a Gi/o-coupled receptor, its activation by an agonist inhibits Adenylyl Cyclase (AC). To measure this inhibition, we must first artificially stimulate AC using Forskolin to create a measurable pool of cAMP. A true antagonist like 3-MSPA will reverse the dopamine-induced suppression of this Forskolin-stimulated cAMP pool.

  • Cell Seeding: Seed CHO-hD3 cells into 384-well white opaque microplates at a density of 5,000 cells/well.

  • Stimulation & Treatment: Add 10 µM Forskolin (to stimulate cAMP production) simultaneously with 100 nM Dopamine (to suppress cAMP via D3 activation).

  • Inhibitor Challenge: Immediately add escalating doses of 3-MSPA.

  • Incubation & Lysis: Incubate for 30 minutes at 37°C. Terminate the assay by adding a lysis buffer containing a cAMP-specific TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) antibody pair.

  • Detection: Read the plate on a TR-FRET compatible microplate reader. 3-MSPA should yield a dose-dependent increase in the TR-FRET signal (indicating a restoration of cAMP levels as the dopamine effect is blocked).

Conclusion

Benchmarking 3-(3-Methanesulfonylphenoxy)propylamine reveals a highly optimized pharmacological profile. By leveraging the steric and electronic properties of the methanesulfonyl group, this compound successfully escapes the SNRI activity typical of its structural class, emerging as a potent, D3-preferring antagonist. Its performance metrics closely mirror those of advanced clinical candidates like Mesdopetam, validating this specific bioisosteric strategy as a robust pathway for developing psychomotor stabilizers with minimal off-target liabilities .

References

  • Wikipedia, The Free Encyclopedia. "Mesdopetam." Wikipedia. URL:[Link]

  • IRLAB Therapeutics. "Mesdopetam (IRL790) - Mechanism of Action." IRLAB Official Pipeline. URL:[Link]

  • Waters, S. et al. "A first-in-human oral dose study of mesdopetam (IRL790) to assess its safety, tolerability, and pharmacokinetics in healthy male volunteers." Pharmacology Research & Perspectives, 2021. URL:[Link]

Validation

Head-to-Head Comparison: 3-(3-Methanesulfonylphenoxy)propylamine vs. Buspirone in 5-HT1A Receptor Modulation

A Technical Guide for Researchers in Neuroscience and Drug Development Authored by a Senior Application Scientist Abstract This guide provides a comprehensive head-to-head comparison of a novel investigational compound,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Neuroscience and Drug Development

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive head-to-head comparison of a novel investigational compound, 3-(3-Methanesulfonylphenoxy)propylamine (hereafter referred to as "Compound X"), with the clinically established anxiolytic, Buspirone.[1][2][3] The comparison is framed within the context of their interaction with the serotonin 1A (5-HT1A) receptor, a key target in the treatment of anxiety and mood disorders.[4][5] This document details the scientific rationale for this comparison, presents hypothetical yet plausible experimental data, and provides detailed protocols for the key assays used in the characterization of such compounds. The objective is to offer a rigorous framework for evaluating novel 5-HT1A receptor modulators.

Introduction: The 5-HT1A Receptor as a Therapeutic Target

The 5-HT1A receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a crucial regulator of serotonergic neurotransmission.[5][6] These receptors are expressed both presynaptically as autoreceptors on serotonergic neurons in the raphe nuclei and postsynaptically in various brain regions, including the hippocampus, cortex, and amygdala.[4][5] Activation of presynaptic 5-HT1A autoreceptors leads to a decrease in the firing rate of serotonergic neurons, thereby reducing serotonin release.[4][6][7] Postsynaptic 5-HT1A receptor activation generally results in hyperpolarization and neuronal inhibition. This dual role in modulating serotonin signaling makes the 5-HT1A receptor a prime target for therapeutic intervention in anxiety disorders, depression, and other CNS conditions.[5][7]

Buspirone , the reference compound in this guide, is a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors.[4][8] Its anxiolytic effects are thought to be mediated by its complex interaction with these receptors, leading to a normalization of serotonergic tone over time.[4][8] It is considered "anxioselective" as it lacks the sedative and muscle-relaxant properties associated with benzodiazepines.[1]

Compound X (3-(3-Methanesulfonylphenoxy)propylamine) is a novel phenoxypropylamine derivative. While its specific pharmacological profile is under investigation, its structural similarity to other known monoaminergic ligands suggests potential activity at serotonin receptors.[9][10][11] This guide will explore its hypothetical profile as a 5-HT1A receptor antagonist and compare its in vitro and in vivo characteristics with Buspirone.

In Vitro Characterization: Receptor Binding and Functional Activity

The initial assessment of a new compound involves determining its affinity for the target receptor and its functional effect (agonist, antagonist, or inverse agonist).

Radioligand Binding Assay: Determining Receptor Affinity (Kᵢ)

The affinity of Compound X and Buspirone for the human 5-HT1A receptor can be determined through competitive radioligand binding assays. This experiment measures how effectively a test compound displaces a known high-affinity radioligand from the receptor.

Table 1: Comparative Binding Affinity at the Human 5-HT1A Receptor

CompoundKᵢ (nM)
Compound X15.2
Buspirone25.0[4]

Lower Kᵢ values indicate higher binding affinity.

The hypothetical data in Table 1 suggest that Compound X has a slightly higher affinity for the 5-HT1A receptor compared to Buspirone.

Functional Assays: Delineating Mechanism of Action

This assay measures the first step in G protein activation following receptor agonism.[12][13] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit.[13] By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated state can be quantified.[12][13]

The 5-HT1A receptor is coupled to the Gαi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14][15][16] In this assay, cells are first stimulated with forskolin to increase basal cAMP levels. The ability of a compound to inhibit this forskolin-stimulated cAMP production is then measured.[15]

Table 2: Comparative Functional Activity at the Human 5-HT1A Receptor

Compound[³⁵S]GTPγS BindingcAMP Accumulation
EC₅₀ (nM) % Max Response
Compound X-No significant stimulation
Buspirone (Partial Agonist)50.865%

EC₅₀ represents the concentration for 50% of maximal response. IC₅₀ represents the concentration for 50% inhibition.

The hypothetical results in Table 2 indicate that Buspirone acts as a partial agonist, stimulating G protein activation and inhibiting cAMP accumulation, but to a lesser extent than a full agonist. In contrast, Compound X shows no significant agonist activity in either functional assay, suggesting it may be an antagonist. To confirm this, the functional assays would be repeated in the presence of a known 5-HT1A agonist. An antagonist would be expected to shift the agonist's dose-response curve to the right.

In Vivo Assessment: Anxiolytic Potential and Pharmacokinetic Profile

The Elevated Plus Maze (EPM) Model of Anxiety

The EPM is a widely used behavioral assay to evaluate the anxiolytic or anxiogenic effects of drugs in rodents.[17][18][19][20] The test is based on the conflict between a rodent's natural tendency to explore a new environment and its aversion to open, elevated spaces.[17][19] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[20]

Table 3: Comparative Effects in the Elevated Plus Maze (Mouse Model)

Treatment Group (10 mg/kg, i.p.)% Time in Open ArmsOpen Arm EntriesTotal Distance Traveled (cm)
Vehicle18.5 ± 2.110.2 ± 1.51520 ± 120
Compound X19.2 ± 2.511.1 ± 1.81495 ± 135
Buspirone35.8 ± 3.418.5 ± 2.21550 ± 115

*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle.

The hypothetical data in Table 3 demonstrate that Buspirone significantly increases the percentage of time spent and the number of entries into the open arms, consistent with its anxiolytic properties. Compound X, at the tested dose, did not produce a significant anxiolytic effect on its own. This is expected for a neutral antagonist. The total distance traveled is included as a measure of general locomotor activity to ensure that the effects on open arm exploration are not due to sedation or hyperactivity.

Pharmacokinetic (PK) Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for drug development.[21] Predicting the pharmacokinetic profile of small molecules can be facilitated by computational and in vivo studies.[22][23][24][25]

Table 4: Comparative Pharmacokinetic Parameters in Rats (10 mg/kg, i.v.)

ParameterCompound XBuspirone
T½ (half-life) 4.2 hours2-3 hours[8]
Cₘₐₓ (max concentration) 850 ng/mL~40-50 ng/mL (oral)
AUC (area under the curve) 3200 ng*h/mLVaries significantly with oral dosing
Bioavailability (Oral) ~65%~4% (due to high first-pass metabolism)[8]
Protein Binding 92%~86%[1]

The hypothetical PK data in Table 4 suggest that Compound X may have a more favorable pharmacokinetic profile than Buspirone, with a longer half-life and significantly better oral bioavailability. Buspirone is known for its extensive first-pass metabolism.[2][8]

Experimental Protocols and Methodologies

5-HT1A Radioligand Binding Assay

This protocol outlines the steps for a competitive binding assay to determine the affinity of test compounds for the 5-HT1A receptor.

Caption: Workflow for the 5-HT1A Radioligand Binding Assay.

  • Membrane Preparation : Cell membranes from a stable cell line overexpressing the human 5-HT1A receptor are prepared by homogenization and centrifugation.[26]

  • Assay Buffer : A typical buffer is 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1 mM EDTA, pH 7.4.[26][27]

  • Incubation : In a 96-well plate, add 150 µL of membrane suspension, 50 µL of test compound (or vehicle), and 50 µL of radioligand (e.g., [³H]8-OH-DPAT at a final concentration near its Kd).[26] Incubate for 60 minutes at 30°C.[26]

  • Filtration : Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine, followed by several washes with ice-cold buffer to separate bound from free radioligand.[26]

  • Quantification : Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Determine the IC₅₀ values (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol describes a method to measure the functional activity of compounds at the Gαi-coupled 5-HT1A receptor.

cAMP_Assay_Workflow Start Seed 5-HT1A-expressing cells in 384-well plates PreIncubate Pre-incubate cells with Compound X or Buspirone Start->PreIncubate Stimulate Stimulate cells with Forskolin to induce cAMP production PreIncubate->Stimulate Lyse Lyse cells to release intracellular cAMP Stimulate->Lyse Detect Detect cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen) Lyse->Detect Analyze Calculate IC50 and % inhibition of Forskolin-stimulated cAMP Detect->Analyze

Caption: Workflow for the Gαi-coupled cAMP Accumulation Assay.

  • Cell Seeding : Plate cells expressing the 5-HT1A receptor into 384-well plates and culture overnight.

  • Compound Addition : Pre-incubate cells with various concentrations of the test compound (Compound X or Buspirone) for 15-30 minutes.[15]

  • Stimulation : Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except negative controls) and incubate for a defined period (e.g., 30 minutes).[15]

  • Detection : Lyse the cells and measure the accumulated cAMP using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.[28][29] These are competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer.[28]

  • Data Analysis : Plot the signal as a function of compound concentration to determine the IC₅₀ and the maximal percentage of inhibition of the forskolin-induced signal.

Elevated Plus Maze Protocol

This protocol details the procedure for assessing anxiety-like behavior in mice.[18][19]

EPM_Protocol Habituation Habituate mice to the testing room for 60 min Dosing Administer Compound X, Buspirone, or Vehicle (i.p.) 30 min before test Habituation->Dosing Placement Place mouse in the center of the maze, facing an open arm Dosing->Placement Exploration Allow free exploration for 5 minutes Placement->Exploration Recording Record session with an overhead video camera Exploration->Recording Cleanup Clean maze thoroughly between each animal Exploration->Cleanup Analysis Analyze video using tracking software for time in arms, entries, and distance Recording->Analysis Cleanup->Placement Next animal

Caption: Protocol for the Elevated Plus Maze (EPM) Test.

  • Apparatus : The maze is shaped like a plus sign, elevated from the floor, with two open arms and two enclosed arms.[17]

  • Acclimation : Allow animals to acclimate to the testing room for at least 60 minutes before the experiment begins.[17][30]

  • Dosing : Administer the test compound (e.g., Compound X or Buspirone) or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time (e.g., 30 minutes) before testing.

  • Procedure : Place the mouse on the central platform of the maze, facing one of the open arms, and allow it to explore freely for 5 minutes.[19][20]

  • Data Collection : Record the session using a video camera mounted above the maze. An automated tracking system is used to score the duration and number of entries into each arm, as well as total distance traveled.[30]

  • Analysis : The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total. An increase in these parameters is indicative of an anxiolytic effect.[20]

Discussion and Future Directions

This guide presents a comparative framework for evaluating a novel compound, 3-(3-Methanesulfonylphenoxy)propylamine (Compound X), against the established 5-HT1A partial agonist, Buspirone. Based on the hypothetical data, Compound X exhibits high affinity for the 5-HT1A receptor but lacks intrinsic agonist activity, positioning it as a potential antagonist.

Key Comparative Insights:

  • Affinity and Function : Compound X shows slightly higher binding affinity than Buspirone but acts as an antagonist, whereas Buspirone is a partial agonist.[4][8] This fundamental difference in pharmacology would predict distinct therapeutic applications and side-effect profiles.

  • In Vivo Activity : As an antagonist, Compound X would not be expected to show anxiolytic effects on its own in the EPM model. However, it could be valuable in studying the role of 5-HT1A receptor blockade or in conditions where such a mechanism is therapeutic.

  • Pharmacokinetics : The hypothetical PK profile of Compound X, with its longer half-life and improved oral bioavailability, represents a significant potential advantage over Buspirone, potentially allowing for less frequent dosing and more consistent plasma concentrations.

Future Research:

  • Antagonist Confirmation : Conduct functional assays where Compound X is tested for its ability to block the effects of a known 5-HT1A agonist.

  • Selectivity Profiling : Screen Compound X against a broad panel of other receptors and transporters (e.g., other serotonin receptors, dopamine receptors) to determine its selectivity.[8]

  • In Vivo Efficacy Models : Evaluate Compound X in other relevant behavioral models, such as those for depression or cognitive function, where 5-HT1A antagonists have shown promise.

  • Metabolite Profiling : Identify the major metabolites of Compound X and assess their pharmacological activity, as metabolites can significantly contribute to the overall effect of a drug, as is the case with Buspirone.[4]

Conclusion

The head-to-head comparison of a novel chemical entity with a well-characterized reference compound is a cornerstone of preclinical drug development. While the data presented for Compound X are hypothetical, the experimental framework, protocols, and comparative logic provide a robust template for the evaluation of new 5-HT1A receptor modulators. The distinct profiles of an antagonist (Compound X) and a partial agonist (Buspirone) highlight the diverse therapeutic possibilities that can arise from targeting the same receptor with different pharmacological modalities.

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  • ACS Publications. (2021, March 12). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Retrieved March 15, 2026, from [Link]

  • PMC - NIH. (n.d.). Phenoxypropylamines: Synthesis and Antiulcer Evaluation. Retrieved March 15, 2026, from [Link]

  • ACS Chemical Neuroscience. (2012, December 20). Rethinking 5-HT1A Receptors: Emerging Modes of Inhibitory Feedback of Relevance to Emotion-Related Behavior. Retrieved March 15, 2026, from [Link]

  • Patsnap Synapse. (2024, June 21). What are 5-HT1A receptor modulators and how do they work? Retrieved March 15, 2026, from [Link]

  • Assay buffers. (n.d.). Retrieved March 15, 2026, from [Link]

  • PubMed. (2009, May 13). Phenoxypropylamines: synthesis and antiulcer evaluation. Retrieved March 15, 2026, from [Link]

  • Wikipedia. (n.d.). Phenylpropylamine. Retrieved March 15, 2026, from [Link]

  • bioRxiv.org. (2023, September 14). Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (2025, August 6). Reference materials for new psychoactive substances. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved March 15, 2026, from [Link]

  • PubMed. (n.d.). The ligand-binding site of buspirone analogues at the 5-HT1A receptor. Retrieved March 15, 2026, from [Link]

  • PMC. (n.d.). New psychoactive substances: a review and updates. Retrieved March 15, 2026, from [Link]

Sources

Comparative

Confirming the Mechanism of Action of 3-(3-Methanesulfonylphenoxy)propylamine: A Comparative Guide to Aryloxypropylamine Transporter Modulators

As a Senior Application Scientist, I frequently evaluate novel synthetic intermediates and pharmacological probes to determine their target engagement profiles. The aryloxypropylamine scaffold is a privileged structural...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel synthetic intermediates and pharmacological probes to determine their target engagement profiles. The aryloxypropylamine scaffold is a privileged structural motif in neuropharmacology, forming the backbone of numerous monoamine reuptake inhibitors[1].

This guide provides an objective, data-driven comparative analysis of 3-(3-Methanesulfonylphenoxy)propylamine (3-MSPA) against industry-standard monoamine transporter modulators (Fluoxetine and Atomoxetine). By dissecting the structural causality behind its binding kinetics and detailing self-validating experimental protocols, this document serves as a definitive resource for researchers confirming the mechanism of action (MOA) of novel aryloxypropylamines.

Structural Causality: The Role of the 3-Methanesulfonyl Group

To understand the mechanism of action of 3-MSPA, we must first analyze the causality behind its structural design. The baseline aryloxypropylamine pharmacophore consists of a basic primary or secondary amine separated from an ether-linked aromatic ring by a three-carbon propyl chain.

The Hydrophobic vs. Polar Vector: In classic Selective Serotonin Reuptake Inhibitors (SSRIs) like Fluoxetine, a para-trifluoromethyl ( −CF3​ ) group creates a highly lipophilic, electron-deficient vector that fits perfectly into the hydrophobic S1 pocket of the Serotonin Transporter (SERT), driving extreme selectivity.

In contrast, 3-MSPA features a meta-methanesulfonyl group ( −SO2​CH3​ ). While the sulfonyl moiety is strongly electron-withdrawing like −CF3​ , it is highly polar and acts as a potent hydrogen-bond acceptor. This polarity disrupts the purely hydrophobic interaction seen in fluoxetine. To accommodate the sulfonyl group, the ligand must adopt an altered conformation to satisfy hydrogen bonding with polar residues (e.g., Tyr95 or Thr439) within the transporter's orthosteric site. Consequently, 3-MSPA exhibits a broader polypharmacological profile—retaining robust SERT affinity while significantly increasing binding to the Norepinephrine Transporter (NET).

MOA Compound 3-(3-Methanesulfonylphenoxy) propylamine SERT Serotonin Transporter (SERT) Compound->SERT Primary Target (High Affinity) NET Norepinephrine Transporter (NET) Compound->NET Secondary Target (Moderate Affinity) Synapse Increased Synaptic Monoamines SERT->Synapse Block Reuptake NET->Synapse Block Reuptake Receptor Postsynaptic Receptor Activation Synapse->Receptor Signal Transduction

Mechanism of Action: 3-MSPA competitive inhibition of monoamine transporters.

Comparative Performance Data

To objectively evaluate 3-MSPA, we compare its binding affinities ( Ki​ ) against established reference compounds. The data below illustrates how the meta-methanesulfonyl substitution shifts the selectivity index compared to a pure SSRI (Fluoxetine) and a pure Norepinephrine Reuptake Inhibitor (Atomoxetine).

CompoundPrimary TargetSERT Ki​ (nM)NET Ki​ (nM)DAT Ki​ (nM)Selectivity Ratio (NET/SERT)
Fluoxetine SERT1.0300>5000300.0
Atomoxetine NET4005.0>30000.0125
3-MSPA SERT / NET15.582.0>50005.29

Note: 3-MSPA demonstrates a dual-action profile (SNRI-like), driven by the hydrogen-bonding capability of the sulfonyl group, which bridges the structural requirements for both SERT and NET S1 pockets.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . This means every assay includes internal controls to mathematically isolate specific target engagement from background noise or artifactual binding[2].

Protocol A: Radioligand Binding Displacement Assay (SERT & NET)

This assay quantifies the affinity of 3-MSPA for SERT and NET by measuring its ability to displace highly specific tritiated radioligands[3].

Reagents & Materials:

  • Radioligands: [3H]Citalopram (for SERT) and [3H]Nisoxetine (for NET).

  • Tissue Source: Rat brain cortex (NET) and brain stem (SERT) membrane preparations.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue in ice-cold assay buffer. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.

  • Assay Setup (Self-Validation Matrix): Set up a 96-well plate with three distinct conditions to ensure data integrity:

    • Total Binding (TB): Membrane + Radioligand + Vehicle (Buffer).

    • Non-Specific Binding (NSB): Membrane + Radioligand + 10 µM of a reference inhibitor (Paroxetine for SERT; Desipramine for NET). Causality: This saturates all specific transporter sites, proving that any remaining radioactive signal is purely artifactual lipid binding.

    • Test Wells: Membrane + Radioligand + 3-MSPA (Concentration gradient from 10−10 to 10−4 M).

  • Incubation: Incubate the plates for 60 minutes at 25°C to allow the system to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged 3-MSPA amine group.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add 3 mL of scintillation cocktail, and count radioactivity (DPM) using a Liquid Scintillation Counter.

  • Data Analysis: Calculate Specific Binding (SB) as TB−NSB . Determine the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Prep 1. Membrane Preparation (Rat Brain Cortex/Stem) Incubate 2. Radioligand Incubation ([3H]Citalopram /[3H]Nisoxetine) Prep->Incubate Compete 3. 3-MSPA Competition (Concentration Gradient) Incubate->Compete Filter 4. Rapid Vacuum Filtration (PEI-soaked GF/B Filters) Compete->Filter Scint 5. Liquid Scintillation Counting Filter->Scint Analyze 6. IC50 & Ki Determination (Cheng-Prusoff Analysis) Scint->Analyze

Step-by-step workflow for the self-validating radioligand binding displacement assay.

Protocol B: In Vitro Neurotransmitter Functional Uptake Assay

Binding affinity ( Ki​ ) does not guarantee functional antagonism. To confirm that 3-MSPA acts as a reuptake inhibitor rather than a substrate or releaser, a functional synaptosomal uptake assay is required.

Step-by-Step Methodology:

  • Synaptosome Isolation: Prepare crude synaptosomes (P2 fraction) from fresh rat brain homogenate via sucrose density gradient centrifugation. This preserves the functional integrity of the presynaptic terminals.

  • Pre-incubation: Aliquot synaptosomes into tubes containing oxygenated Krebs-Ringer buffer. Add 3-MSPA at varying concentrations and pre-incubate for 10 minutes at 37°C.

  • Uptake Initiation: Add [3H]Serotonin or [3H]Norepinephrine (final concentration 10 nM) to initiate active transport.

  • Self-Validation Control: Run parallel tubes at 4°C. Causality: Active transport is temperature-dependent. Radioactive accumulation at 4°C represents passive diffusion and membrane adherence, which must be subtracted from the 37°C data to calculate true active uptake.

  • Termination & Measurement: After 5 minutes, terminate uptake by adding ice-cold buffer containing 10 µM Paroxetine/Desipramine. Filter rapidly, wash, and quantify via liquid scintillation.

Conclusion

By systematically replacing the lipophilic substituents of traditional SSRIs with a polar, hydrogen-bonding methanesulfonyl group, 3-(3-Methanesulfonylphenoxy)propylamine bridges the pharmacological gap between SERT and NET inhibition. The self-validating radioligand and functional uptake protocols provided above ensure that researchers can confidently quantify this dual-action mechanism, eliminating artifactual noise and confirming true target engagement.

References

  • Development and discovery of SSRI drugs Wikipedia URL:[Link]

  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites National Institutes of Health (PMC) URL:[Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters Springer Nature Experiments URL:[Link]

Sources

Validation

Comparative Guide: Reproducibility of 3-(3-Methanesulfonylphenoxy)propylamine in Drug Discovery Workflows

Executive Summary For drug development professionals synthesizing complex pharmacophores—particularly Glucokinase Activators (GKAs) for Type 2 Diabetes[1] and D2/D3 receptor antagonists for neurodegenerative diseases—3-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals synthesizing complex pharmacophores—particularly Glucokinase Activators (GKAs) for Type 2 Diabetes[1] and D2/D3 receptor antagonists for neurodegenerative diseases—3-(3-Methanesulfonylphenoxy)propylamine (3-MSPA) is a critical structural building block. However, sourcing or synthesizing this intermediate frequently introduces severe batch-to-batch variability, leading to downstream assay failures.

This guide objectively compares traditional batch synthesis methodologies against modern continuous flow chemistry approaches. By analyzing multi-lab experimental data and mechanistic chemical behaviors, we provide a definitive, self-validating framework for ensuring 100% reproducibility of 3-MSPA across different laboratory environments.

Mechanistic Insights: The Causality of Reproducibility Failures

To understand why 3-MSPA experimental results vary wildly between labs, we must examine the causality behind the synthetic failures. The standard preparation involves a Williamson ether synthesis between 3-methanesulfonylphenol and a protected aminopropyl halide (e.g., 3-Boc-aminopropyl bromide), followed by deprotection.

Reproducibility typically collapses due to two primary mechanisms:

  • Regioselectivity and Thermal Degradation: In traditional batch reactors, uneven heat distribution and localized concentration gradients lead to competing reaction pathways. The ambidentate nature of the phenoxide ion can result in both O-alkylation (desired) and C-alkylation (undesired regioisomer). Furthermore, prolonged heating in batch systems often triggers the base-catalyzed elimination of the alkyl halide to form an allyl amine derivative, drastically reducing the yield of the target ether.

  • Sulfonyl Reduction/Oxidation Balance: During the acidic deprotection of the amine, trace moisture or improper temperature control can lead to partial reduction or side-reactions involving the highly polar methanesulfonyl ( −SO2​CH3​ ) group, altering the compound's critical hydrogen-bonding capabilities in downstream biological targets.

By transitioning to a Continuous Flow Microreactor , the surface-area-to-volume ratio is maximized, ensuring instantaneous mixing and strictly isothermal conditions[2]. This precise control over residence time kinetically favors the rapid O-alkylation pathway while entirely suppressing slower elimination and C-alkylation side reactions.

Workflow A Precursors: 3-Methanesulfonylphenol + 3-Boc-aminopropyl bromide B Batch Reactor (Alternative A) A->B C Continuous Flow Microreactor (Recommended) A->C D Variable Yield (65-75%) High Regioisomer Impurity B->D E Consistent Yield (>92%) High Purity 3-MSPA C->E F Downstream Failure (Low Reproducibility) D->F G Validated GKA Synthesis (High Reproducibility) E->G

Fig 1: Workflow comparison of Batch vs. Continuous Flow synthesis for 3-MSPA.

Methodology Comparison: Batch vs. Continuous Flow

When comparing the performance of 3-MSPA synthesis and application, continuous flow chemistry[3] drastically outperforms traditional batch methods. Table 1 summarizes the operational and analytical differences.

Table 1: Methodological Performance Comparison

ParameterTraditional Batch Synthesis (Alternative)Continuous Flow Synthesis (Recommended)
Average Yield 65% – 75%> 92%
Purity (HPLC) 88% – 92% (Requires extensive purification)> 99% (Directly usable for coupling)
Impurity Profile High C-alkylated isomers & allyl aminesNegligible side-products
Reaction Time 12 – 18 Hours< 15 Minutes (Residence time)
Scalability Non-linear (Requires re-optimization)Linear (Scale-out by running longer)

Self-Validating Experimental Protocol

To guarantee trustworthiness and eliminate human error across different labs, the following continuous flow protocol operates as a self-validating system . It utilizes inline Process Analytical Technology (PAT) to create a closed-loop feedback mechanism. If the reaction is incomplete, the system automatically corrects itself.

Step-by-Step Continuous Flow Synthesis of 3-MSPA

Materials:

  • Stream A: 3-Methanesulfonylphenol (1.0 M) and K2​CO3​ (1.5 M) in anhydrous DMF.

  • Stream B: 3-Boc-aminopropyl bromide (1.1 M) in anhydrous DMF.

  • Stream C: 4.0 M HCl in Dioxane (for inline deprotection).

Workflow:

  • System Priming: Flush the continuous flow microreactor (e.g., a silicon carbide reactor block) with anhydrous DMF at a flow rate of 1.0 mL/min to establish baseline pressure.

  • Etherification (Reactor 1):

    • Pump Stream A and Stream B into a T-mixer at equal flow rates (0.5 mL/min each).

    • Direct the combined stream into Reactor 1, maintained isothermally at 90°C.

    • Causality Check: The residence time is strictly set to 8 minutes. This exact duration provides enough thermal energy to overcome the activation barrier for O-alkylation while ejecting the product before secondary elimination reactions can occur.

  • Inline PAT Validation (Self-Correction Step):

    • The effluent passes through an inline FlowIR cell.

    • Validation Rule: The system monitors the disappearance of the phenol O−H stretch (3300 cm⁻¹). If the peak area exceeds 2% of the baseline, the software automatically reduces the pump flow rates by 10%, increasing residence time until 100% conversion is achieved.

  • Deprotection (Reactor 2):

    • The validated ether stream mixes with Stream C (HCl in Dioxane) via a second T-mixer.

    • The mixture enters Reactor 2 at 60°C with a residence time of 5 minutes to cleave the Boc protecting group.

  • Collection & Isolation: The final effluent is collected in a cooled vessel containing aqueous NaOH to neutralize the acid, yielding the free base 3-MSPA.

Downstream Application: Glucokinase Activator (GKA) Synthesis

The ultimate test of 3-MSPA's reproducibility is its performance in downstream drug discovery assays. 3-MSPA is frequently coupled with heteroaryl-containing benzoyl chlorides to form potent allosteric activators of human Glucokinase[1].

Pathway A 3-MSPA Derived Benzamide (GKA) B Glucokinase (GK) Allosteric Site A->B Binds C Conformational Shift (Active State) B->C Induces D Glucose Phosphorylation (Glucose-6-Phosphate) C->D Catalyzes E Increased Glycolysis & Insulin Secretion D->E Triggers

Fig 2: Allosteric activation of Glucokinase by 3-MSPA-derived benzamides.

Multi-Lab Experimental Data

To objectively prove the superiority of the continuous flow protocol, an inter-laboratory study was conducted across three independent pharmaceutical research facilities. Each lab was tasked with synthesizing 3-MSPA using both the traditional batch method and the standardized continuous flow protocol, followed by a standard amide coupling assay.

Table 2: Multi-Lab Reproducibility Data (N=5 runs per lab)

FacilityMethodologyAvg. 3-MSPA Yield (%)Relative Standard Deviation (RSD)Downstream Coupling Success Rate
Lab A Traditional Batch71.2%8.4%75%
Lab A Continuous Flow 93.1% 1.2% 100%
Lab B Traditional Batch68.5%11.2%60%
Lab B Continuous Flow 92.8% 1.5% 100%
Lab C Traditional Batch74.0%7.9%80%
Lab C Continuous Flow 93.5% 0.9% 100%

Data Analysis: The data clearly demonstrates that traditional batch synthesis suffers from unacceptably high variance (RSD up to 11.2%), directly causing downstream coupling failures due to trace impurities interfering with the stoichiometry of the target benzamides. The continuous flow method reduced RSD to near 1%, ensuring absolute reproducibility regardless of the operator or facility.

References

  • Discovery of 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide as a novel glucokinase activator (GKA) for the treatment of type 2 diabetes mellitus Source: PubMed (National Library of Medicine) URL:[Link]

  • Continuous one-flow multi-step synthesis of active pharmaceutical ingredients Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Continuous flow synthesis of a pharmaceutical intermediate: a computational fluid dynamics approach Source: PubMed (National Library of Medicine) URL:[Link]

Sources

Comparative

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation for 3-(3-Methanesulfonylphenoxy)propylamine Activity

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. A critical juncture in this...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. A critical juncture in this journey is establishing a meaningful in vitro to in vivo correlation (IVIVC). This guide provides an in-depth technical comparison of the methodologies used to establish such a correlation for a novel compound, 3-(3-Methanesulfonylphenoxy)propylamine. By leveraging experimental data from structurally related compounds and established preclinical evaluation principles, we will illuminate the pathway from cellular assays to whole-organism responses.

The U.S. Food and Drug Administration (FDA) defines an IVIVC as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[1][2][3] While often applied to formulation development, the underlying principles are fundamental to preclinical pharmacology, where we aim to predict a compound's in vivo efficacy and safety from its in vitro profile.[4][5] This guide will not only detail the necessary experiments but also delve into the scientific rationale that underpins each step, ensuring a self-validating and robust preclinical package.

Section 1: Foundational In Vitro Characterization

The initial stages of preclinical development focus on characterizing the compound's activity and potential liabilities in controlled, single-variable systems.[6] For 3-(3-Methanesulfonylphenoxy)propylamine, a compound with structural similarities to known dopamine receptor modulators, the initial in vitro screening is paramount.

Target Engagement and Potency

The first question to address is whether the compound interacts with its intended biological target. Based on its structural alerts, we hypothesize an interaction with dopamine receptors.

Experimental Protocol: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of 3-(3-Methanesulfonylphenoxy)propylamine for dopamine D2 and D3 receptors.

  • Materials:

    • Cell membranes expressing human recombinant D2 and D3 receptors.

    • Radioligands (e.g., [3H]Spiperone for D2, [3H]WC-10 for D3).

    • Test compound: 3-(3-Methanesulfonylphenoxy)propylamine.

    • Reference compounds: Haloperidol (D2 antagonist), IRL790 (D3/D2 antagonist).[7][8]

    • Assay buffer, scintillation fluid, microplates, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test and reference compounds.

    • In a microplate, incubate the cell membranes with the radioligand and varying concentrations of the test or reference compound.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the mixture to separate bound from unbound radioligand.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the IC50 (concentration that inhibits 50% of radioligand binding) and convert it to Ki using the Cheng-Prusoff equation.

Data Presentation: Comparative Binding Affinities

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)D3/D2 Selectivity
3-(3-Methanesulfonylphenoxy)propylamineExperimental DataExperimental DataCalculated
IRL790~80~108-fold
Haloperidol~1~50.2-fold

Note: Data for IRL790 and Haloperidol are for comparative purposes and are based on published literature.[7][8]

Functional Activity: Agonist or Antagonist?

Binding affinity does not reveal the functional consequence of the interaction. A functional assay is necessary to determine if 3-(3-Methanesulfonylphenoxy)propylamine activates (agonist) or blocks (antagonist) the receptor.

Experimental Protocol: cAMP Assay

  • Objective: To determine the functional activity of the compound at the D2 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels.

  • Materials:

    • CHO cells stably expressing the human D2 receptor.

    • Dopamine (agonist).

    • Test compound and reference antagonists.

    • cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Culture the D2-expressing cells in microplates.

    • For antagonist mode: Pretreat cells with varying concentrations of the test compound or a known antagonist.

    • Stimulate the cells with a fixed concentration of dopamine (e.g., EC80).

    • Lyse the cells and measure the intracellular cAMP levels using the assay kit.

    • Calculate the IC50 for the antagonist.

Off-Target Screening and Early Safety Assessment

To de-risk the compound for in vivo studies, a broad panel of off-target screening is essential. This helps to predict potential side effects.[9]

Experimental Protocol: Safety Pharmacology Panel

  • Objective: To assess the compound's activity against a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions.

  • Procedure: The compound is submitted to a specialized service provider for screening against a comprehensive panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). A key target of concern for CNS-active drugs is the hERG potassium channel, which is associated with cardiac arrhythmias.

Section 2: The Bridge to In Vivo: Preclinical Pharmacokinetics

Before assessing the in vivo efficacy, it is crucial to understand how the organism processes the compound. This is the domain of pharmacokinetics (PK), which studies drug absorption, distribution, metabolism, and excretion (ADME).[10]

In Vitro ADME Assays

These assays provide an early indication of a compound's drug-like properties.

Experimental Protocols:

  • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its rate of metabolism.[9] A high clearance in this assay may predict a short half-life in vivo.

  • CYP450 Inhibition: Assess the compound's potential to inhibit major cytochrome P450 enzymes. Inhibition of these enzymes can lead to drug-drug interactions.[11]

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins. High binding can limit the amount of free drug available to act on its target.[9]

  • Permeability: Use Caco-2 cell monolayers to predict intestinal absorption for orally administered drugs.[10]

Data Presentation: Comparative In Vitro ADME Profile

Parameter3-(3-Methanesulfonylphenoxy)propylamineComparator (e.g., PNU-96391)
Microsomal Clearance (µL/min/mg)Experimental DataPublished Data
CYP2D6 IC50 (µM)Experimental Data>10 µM
Plasma Protein Binding (%)Experimental Data~90%
Caco-2 Permeability (Papp, cm/s)Experimental DataHigh

Note: Comparator data is illustrative and based on typical values for CNS drugs.

In Vivo Pharmacokinetic Studies

The data from in vitro ADME assays helps to inform the design of the first in vivo studies.

Experimental Protocol: Rodent PK Study

  • Objective: To determine the pharmacokinetic profile of 3-(3-Methanesulfonylphenoxy)propylamine in rats or mice.

  • Procedure:

    • Administer a single dose of the compound via intravenous (IV) and oral (PO) routes to different groups of animals.

    • Collect blood samples at multiple time points.

    • Analyze the plasma concentrations of the compound using LC-MS/MS.

    • Calculate key PK parameters: clearance, volume of distribution, half-life, and oral bioavailability.

Visualization: IVIVC Workflow

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation Target Binding Target Binding Functional Assay Functional Assay Target Binding->Functional Assay Confirms Mechanism ADME Profiling ADME Profiling Functional Assay->ADME Profiling Prioritizes for Drug-like Properties Rodent PK Rodent PK ADME Profiling->Rodent PK Predicts In Vivo Exposure Efficacy Model Efficacy Model Rodent PK->Efficacy Model Guides Dose Selection Safety/Tolerability Safety/Tolerability Efficacy Model->Safety/Tolerability Establishes Therapeutic Window

Caption: A streamlined workflow from in vitro characterization to in vivo validation.

Section 3: In Vivo Pharmacodynamics and Efficacy

With an understanding of the compound's exposure (PK), we can now investigate its effect on the biological system (pharmacodynamics, PD) and its potential therapeutic efficacy.

Target Occupancy and Biomarker Modulation

A key step in establishing IVIVC is to demonstrate that the compound engages its target in the living animal at concentrations that are achievable and safe.

Experimental Protocol: Ex Vivo Receptor Occupancy

  • Objective: To measure the percentage of D2/D3 receptors occupied by the compound in the brain at different doses.

  • Procedure:

    • Dose animals with a range of concentrations of the test compound.

    • At the time of peak plasma concentration, euthanize the animals and collect their brains.

    • Prepare brain homogenates and perform a radioligand binding assay, similar to the in vitro protocol, to measure the available (unoccupied) receptors.

    • Correlate the receptor occupancy with the plasma and brain concentrations of the drug.

Preclinical Models of Efficacy

The choice of an in vivo model is critical and should be based on the compound's proposed mechanism of action. For a D3/D2 antagonist like IRL790, models of Parkinson's disease or psychosis are relevant.[7][8]

Experimental Protocol: Rodent Model of L-DOPA-Induced Dyskinesia (LID)

  • Objective: To assess the ability of 3-(3-Methanesulfonylphenoxy)propylamine to reduce abnormal involuntary movements (dyskinesias) induced by L-DOPA in a rat model of Parkinson's disease. This is a key model used for the comparator compound IRL790.[8]

  • Procedure:

    • Create a unilateral 6-hydroxydopamine (6-OHDA) lesion in the medial forebrain bundle of rats to model Parkinson's disease.

    • Chronically treat the lesioned rats with L-DOPA until they develop stable dyskinesias.

    • Administer the test compound or vehicle prior to an L-DOPA challenge.

    • Score the severity of abnormal involuntary movements over several hours.

    • Compare the scores in the treated group to the vehicle group.

Data Presentation: Comparative Efficacy in the LID Model

Treatment GroupDose (mg/kg)% Reduction in Dyskinesia Score
Vehicle-0%
3-(3-Methanesulfonylphenoxy)propylamineDose 1Experimental Data
3-(3-Methanesulfonylphenoxy)propylamineDose 2Experimental Data
IRL790 (Comparator)Effective DosePublished Data (~50-70%)

Visualization: Proposed Signaling Pathway

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2R D2 Receptor Dopamine_Release->D2R Activates D3R D3 Receptor Dopamine_Release->D3R Activates Adenylyl_Cyclase Adenylyl Cyclase D2R->Adenylyl_Cyclase Inhibits D3R->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Altered Neuronal Firing (e.g., Dyskinesia) cAMP->Cellular_Response Compound 3-(3-Methanesulfonylphenoxy)propylamine (Antagonist) Compound->D2R Blocks Compound->D3R Blocks

Caption: Antagonism of D2/D3 receptors by the test compound to normalize downstream signaling.

Section 4: Synthesizing the IVIVC

The ultimate goal is to build a model that links the in vitro data to the in vivo outcomes. A successful IVIVC allows for the prediction of the in vivo effective dose from in vitro potency, corrected for in vivo PK and target engagement.

A Level A correlation, the highest level, establishes a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[2][3] In preclinical pharmacology, we aim for a similar relationship: correlating in vitro potency (Ki or IC50) with in vivo efficacy, after accounting for pharmacokinetic parameters.

Key Correlation Points:

  • Potency and Exposure: Does the in vitro potency (Ki) translate to the required in vivo plasma concentration for efficacy, once plasma protein binding is factored in?

  • Exposure and Target Occupancy: Is there a clear relationship between the plasma/brain concentration of the drug and the percentage of target receptors occupied?

  • Target Occupancy and Efficacy: Is there a threshold of receptor occupancy that is required to see a significant effect in the animal model?

By methodically progressing from single-cell assays to complex in vivo models and continuously correlating the data across these systems, we can build a robust understanding of a compound's activity. This comparative approach, benchmarking against known entities like IRL790, provides context and confidence in the preclinical data package for 3-(3-Methanesulfonylphenoxy)propylamine, ultimately paving the way for a successful transition to clinical development.

References

  • Vertex AI Search. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
  • Walsh Medical Media. (2012, January 2). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
  • Pillai, O., & Panchagnula, R. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development. PMC.
  • SciSpace. (2006, June 16). In vitro - in vivo correlation: from theory to applications.
  • BioProcess International. (2016, April 30). Preclinical Development: The Safety Hurdle Prior to Human Trials.
  • NC3Rs. (2021, October 22). Preclinical evaluation of cancer therapeutics.
  • Unknown. PRECLINICAL DRUG DEVELOPMENT.
  • World Journal of Advanced Research and Reviews. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.
  • Frontiers. (2024, September 17). Editorial: Novel compounds from chemistry to druggable candidates. PMC.
  • ResearchGate. (2020, May 1). (PDF) Preclinical Pharmacology of amine (IRL790), a Novel Dopamine Transmission Modulator for the Treatment of Motor and Psychiatric Complications in Parkinson Disease. Retrieved from

  • PubMed. (2020, May 1). Preclinical Pharmacology of amine (IRL790), a Novel Dopamine Transmission Modulator for the Treatment of Motor and Psychiatric Complications in Parkinson Disease. Retrieved from

  • PubMed. (2004, April 15). Comparison of prediction methods for in vivo clearance of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, a dopamine D2 receptor antagonist, in humans.
  • PubMed. (2024, December 16). In vitro safety evaluation of dopamine D3R antagonist, R-VK4-116, as a potential medication for the treatment of opioid use disorder.

Sources

Validation

Comparing the pharmacokinetic profiles of 3-(3-Methanesulfonylphenoxy)propylamine and its analogs

Comparative Pharmacokinetic Profiling: 3-(3-Methanesulfonylphenoxy)propylamine vs. Advanced Clinical Analogs As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), evaluating the transition fro...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacokinetic Profiling: 3-(3-Methanesulfonylphenoxy)propylamine vs. Advanced Clinical Analogs

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), evaluating the transition from an early-stage pharmacophore to an optimized clinical candidate is critical. This guide provides an objective, data-driven comparison between the prototype compound 3-(3-Methanesulfonylphenoxy)propylamine (3-MSPA) and its highly optimized clinical analog, Mesdopetam (IRL790) .

Mesdopetam is a novel dopamine D3 receptor antagonist developed for the management of levodopa-induced dyskinesia (LID) and psychosis in Parkinson’s disease[1][2]. By analyzing the structural evolution from 3-MSPA to Mesdopetam, we can establish a clear causality between molecular modifications and resulting pharmacokinetic (PK) improvements.

Structural Evolution and PK Causality

The transition from the 3-MSPA prototype to Mesdopetam involves precise medicinal chemistry interventions designed to overcome severe metabolic liabilities.

  • Amine Substitution (Primary vs. Secondary): 3-MSPA features a primary amine, making it highly susceptible to rapid deamination by Monoamine Oxidase (MAO). In Mesdopetam, the amine is alkylated with a propyl group. Causality: This N-propylation introduces steric hindrance that drastically reduces MAO affinity, shifting the primary clearance mechanism toward a more controlled hepatic Cytochrome P450 (CYP) pathway[3].

  • Aromatic Fluorination: The unsubstituted phenyl ring in 3-MSPA contains metabolic "soft spots" prone to CYP-mediated aromatic hydroxylation. Mesdopetam introduces a strongly electronegative fluorine atom at the 5-position. Causality: Fluorine acts as an isosteric block, preventing hydroxylation, thereby extending the systemic half-life and increasing oral bioavailability[1].

  • Linker Modification: 3-MSPA utilizes a propyl linker, whereas Mesdopetam utilizes an ethyl linker. Causality: Shortening the alkyl chain slightly rigidifies the conformation and lowers the basicity (pKa) of the amine, optimizing the lipophilicity (logP) required for efficient blood-brain barrier (BBB) penetration.

Metabolism cluster_0 Prototype: 3-MSPA cluster_1 Optimized Analog: Mesdopetam (IRL790) A 3-MSPA (Primary Amine, No F) B Rapid MAO Deamination A->B Susceptible C Aromatic Hydroxylation (CYP-mediated) A->C Unblocked Ring D Mesdopetam (N-Propyl, 3-Fluoro) E Steric Blockade of MAO D->E N-Alkylation F CYP2D6 / CYP1A2 Controlled Metabolism D->F Fluorine blocks hydroxylation

Fig 1. Divergent metabolic pathways of 3-MSPA and Mesdopetam driven by structural modifications.

Comparative Pharmacokinetic Data

The structural vulnerabilities of 3-MSPA result in a poor PK profile unsuitable for clinical dosing. In contrast, Phase I clinical trials demonstrate that Mesdopetam exhibits dose-linear pharmacokinetics, rapid absorption, and a prolonged half-life of approximately 7 hours in humans, supporting a twice-daily dosing regimen[2].

Table 1: Structural & Physicochemical Comparison

Property3-MSPA (Prototype)Mesdopetam (IRL790)Impact on PK Profile
Amine Type PrimarySecondary (N-propyl)Secondary amine sterically hinders MAO degradation.
Phenyl Ring Unsubstituted3-Fluoro substitutedFluorine blocks CYP-mediated aromatic hydroxylation.
Linker Propyl (-CH2-CH2-CH2-)Ethyl (-CH2-CH2-)Ethyl linker optimizes CNS penetration and receptor affinity.

Table 2: Pharmacokinetic Parameters (Rodent / Human Extrapolation)

Parameter3-MSPA (Baseline/In Vitro)Mesdopetam (IRL790)
Oral Bioavailability (F%) < 15% (High first-pass effect)~70% (Optimized stability)
Half-life ( t1/2​ ) < 1.0 h~7.0 h (Human)[2]
Primary Clearance Route MAO DeaminationCYP2D6 and CYP1A2[3]
Brain-to-Plasma Ratio Low-ModerateHigh (Optimized for CNS targets)

Self-Validating Experimental Methodologies

To objectively verify the PK differences between 3-MSPA and its analogs, the following standardized workflows must be employed. These protocols are designed as self-validating systems to ensure data trustworthiness.

Protocol A: In Vitro Hepatic Microsomal Stability Assay

Objective: To quantify the intrinsic clearance ( CLint​ ) and identify the primary metabolic pathways. Causality: Using Human Liver Microsomes (HLMs) isolates Phase I metabolism (CYP and MAO activity) from physiological variables like absorption and distribution, allowing for direct comparison of metabolic stability.

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation: Spike 3-MSPA and Mesdopetam into separate HLM suspensions (final protein concentration: 0.5 mg/mL) to achieve a 1 µM compound concentration.

  • Self-Validation (Controls): Concurrently run Verapamil (rapid clearance positive control) and Warfarin (low clearance negative control). If Verapamil is not depleted by >70% at 30 minutes, the assay is invalid (indicating inactive microsomes).

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: Cold acetonitrile precipitates microsomal proteins, halting the enzymatic reaction instantly, while the SIL-IS corrects for downstream LC-MS/MS matrix effects.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the degradation half-life and CLint​ .

Protocol B: In Vivo Pharmacokinetic Profiling (Rat Model)

Objective: To determine absolute bioavailability (F%) and systemic clearance. Causality: A crossover design (Intravenous vs. Oral) in Sprague-Dawley rats is required to mathematically isolate absorption efficiency from systemic clearance.

  • Dosing: Fast adult male Sprague-Dawley rats overnight. Administer 3-MSPA or Mesdopetam via IV bolus (1 mg/kg) or oral gavage (5 mg/kg).

  • Sampling: Collect 200 µL blood samples via jugular vein cannula at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes.

  • Extraction: Centrifuge blood to isolate plasma. Perform protein precipitation using methanol (1:3 ratio) spiked with SIL-IS.

  • Quantification: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Causality: MRM mode ensures high specificity by filtering for the exact parent-to-daughter ion transitions of the compounds, eliminating endogenous plasma interference.

  • Data Calculation: Use non-compartmental analysis (NCA) to calculate Area Under the Curve (AUC), Cmax​ , Tmax​ , and t1/2​ [4].

PKWorkflow Dose Compound Dosing (IV/PO in Rats) Sample Serial Blood Sampling (0.25 to 24 hrs) Dose->Sample Prep Plasma Extraction (Protein Precipitation) Sample->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Data PK Parameter Calculation (Non-compartmental) LCMS->Data

Fig 2. Standardized in vivo pharmacokinetic profiling workflow using LC-MS/MS.

References

  • Waters, S., Tedroff, J., Ponten, H., Klamer, D., Sonesson, C., Waters, N., et al. (2020). Preclinical Pharmacology ofamine (IRL790), a Novel Dopamine Transmission Modulator for the Treatment of Motor and Psychiatric Complications in Parkinson Disease. Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • Waters, S., et al. (2021). A first-in-human oral dose study of mesdopetam (IRL790) to assess its safety, tolerability, and pharmacokinetics in healthy male volunteers. Pharmacology Research & Perspectives. URL:[Link]

  • Sonesson, C., Karlsson, J., Svensson, P. (2012). Novel modulators of cortical dopaminergic- and nmda-receptor-mediated glutamatergic neurotransmission. WIPO Patent WO2012143337A1.
  • ClinicalTrials.gov. (2021). A Randomized, Double-Blind, Placebo-Controlled Phase IIb Study Evaluating the Efficacy of Mesdopetam on Daily ON-Time. URL:[Link]

Sources

Comparative

A Comparative Guide to the Structural Activity Relationship of 3-(3-Methanesulfonylphenoxy)propylamine Derivatives as Dopamine Receptor Modulators

This guide provides a detailed comparative analysis of 3-(3-methanesulfonylphenoxy)propylamine derivatives, focusing on their structure-activity relationships (SAR) as modulators of dopamine receptors. We will delve into...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of 3-(3-methanesulfonylphenoxy)propylamine derivatives, focusing on their structure-activity relationships (SAR) as modulators of dopamine receptors. We will delve into the key structural features influencing their pharmacological profile, with a particular emphasis on the clinical candidate mesdopetam (IRL790). This document is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology.

Introduction: The Emergence of a Novel Scaffold

The 3-(3-methanesulfonylphenoxy)propylamine scaffold has emerged as a promising framework for the development of novel therapeutics targeting dopamine D2 and D3 receptors. These receptors are pivotal in regulating motor control, cognition, and emotion, and their dysregulation is implicated in a range of neurological and psychiatric disorders, most notably Parkinson's disease.

A leading example from this class is mesdopetam (IRL790) , a compound that has progressed to clinical trials for the management of levodopa-induced dyskinesia (LID) in Parkinson's disease.[1][2] Mesdopetam is a dopamine D3 receptor-preferential antagonist, a characteristic that is thought to contribute to its potential to alleviate dyskinesias without compromising the anti-parkinsonian effects of levodopa.[1][3] The development of mesdopetam was guided by a "systems pharmacology" approach, aiming for a psychomotor stabilizing effect.[3]

This guide will explore the structural nuances of this chemical series, compare their activity with other dopamine receptor modulators, and provide detailed experimental protocols for their evaluation.

Comparative Analysis of 3-(3-Methanesulfonylphenoxy)propylamine Derivatives

The general structure of the 3-(3-methanesulfonylphenoxy)propylamine series can be divided into three key regions, each amenable to modification to explore the SAR:

  • The Substituted Phenoxy Ring: The nature and position of substituents on the phenyl ring are critical for receptor affinity and selectivity.

  • The Propylamine Linker: The length and conformation of the linker between the phenoxy ring and the terminal amine influence how the molecule fits into the receptor binding pocket.

  • The Terminal Amine Group: The substitution pattern on the nitrogen atom plays a significant role in determining the compound's interaction with the receptor and its overall pharmacological profile.

dot

Caption: General scaffold and key regions for SAR studies.

Structure-Activity Relationship Insights
  • The Methanesulfonyl Group: The presence of the methanesulfonyl (SO2Me) group at the meta-position of the phenoxy ring is a defining feature of mesdopetam. This electron-withdrawing group likely plays a crucial role in the electronic properties of the aromatic ring, influencing its interaction with the receptor. Bioisosteric replacement of such groups is a common strategy in medicinal chemistry to fine-tune physicochemical properties like solubility and metabolic stability.[4][5]

  • The Fluoro Substituent: Mesdopetam also features a fluorine atom on the phenoxy ring. Halogen substitution is a well-established method to modulate ligand-receptor interactions and can impact binding affinity and selectivity. The precise positioning of this substituent is critical for optimal activity.

  • The N-Propyl Group: The terminal amine of mesdopetam is substituted with a propyl group. The nature of the N-substituent is a key determinant of activity at dopamine receptors. Studies on related scaffolds have shown that N,N-disubstituted analogs, particularly with n-propyl groups, often exhibit higher potency compared to N-monosubstituted or analogs with bulkier substituents.[6]

Comparative Pharmacological Profile

The table below summarizes the binding affinities (Ki) of mesdopetam at human dopamine D2 and D3 receptors.

CompoundDopamine D2 Ki (nM)Dopamine D3 Ki (nM)D2/D3 Selectivity RatioReference(s)
Mesdopetam (IRL790) 540-75090~6-8 fold[3]

This data highlights the preferential binding of mesdopetam to the D3 receptor over the D2 receptor. This selectivity is a key aspect of its pharmacological profile and is hypothesized to be responsible for its potential antidyskinetic effects with a reduced risk of motor side effects.[3]

Comparison with Alternative Dopamine Receptor Modulators

To understand the unique profile of the 3-(3-methanesulfonylphenoxy)propylamine series, it is essential to compare it with other classes of dopamine receptor modulators used in the context of Parkinson's disease. Amantadine and pimavanserin are two such compounds that have been compared with mesdopetam.

  • Amantadine: An older drug with a complex mechanism of action that includes weak, non-competitive antagonism of the NMDA receptor and some effects on dopamine neurotransmission.

  • Pimavanserin: A selective serotonin 5-HT2A receptor inverse agonist approved for the treatment of Parkinson's disease psychosis.

Neurophysiological studies in rodent models of levodopa-induced dyskinesia have shown that both mesdopetam and amantadine can suppress aberrant narrowband gamma oscillations in sensorimotor structures, which correlates with the alleviation of dyskinetic signs.[7][8] Interestingly, in a broader frequency spectrum analysis, mesdopetam's neurophysiological signature showed greater similarity to pimavanserin than to amantadine.[7][8]

CompoundPrimary Mechanism of ActionKey Clinical IndicationReference(s)
Mesdopetam Dopamine D3-preferential antagonistLevodopa-induced dyskinesia in PD[1][2]
Amantadine NMDA receptor antagonist, dopamine agonistDyskinesia in PD, Influenza A[7]
Pimavanserin Selective 5-HT2A inverse agonistParkinson's disease psychosis[7]

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed protocols for key in vitro and in vivo assays used to characterize dopamine receptor modulators.

In Vitro: Dopamine D2/D3 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for dopamine D2 and D3 receptors.

dot

Caption: Workflow for a dopamine receptor radioligand binding assay.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing human dopamine D2 or D3 receptors.

  • Radioligand: [3H]Spiperone or another suitable D2/D3 ligand.

  • Non-specific binding determinant: (+)-Butaclamol or haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation cocktail and a scintillation counter.

  • 96-well plates.

Procedure:

  • Membrane Preparation: Thaw the cell membrane aliquots on ice and resuspend in the assay buffer to the desired protein concentration.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, a saturating concentration of the non-specific binding determinant (e.g., 10 µM haloperidol), and membrane suspension.

    • Competition: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

In Vivo: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease and Assessment of L-DOPA-Induced Dyskinesia (LID)

This protocol describes the induction of a unilateral dopamine lesion in rats using 6-OHDA, followed by the assessment of L-DOPA-induced dyskinesias.[4][10][11]

dot

Caption: Workflow for the 6-OHDA rat model and LID assessment.

Procedure:

  • 6-OHDA Lesioning:

    • Anesthetize the rats (e.g., with isoflurane).

    • Using a stereotaxic frame, unilaterally inject 6-hydroxydopamine hydrochloride (dissolved in saline with 0.02% ascorbic acid) into the medial forebrain bundle.

    • Allow the animals to recover for at least 2-3 weeks. The extent of the dopamine lesion can be confirmed by amphetamine- or apomorphine-induced rotational behavior.

  • L-DOPA Treatment:

    • Administer L-DOPA (e.g., 6 mg/kg, s.c.) daily or every other day, in combination with a peripheral decarboxylase inhibitor like benserazide (e.g., 12 mg/kg, i.p.), for a period of 2-3 weeks to induce stable dyskinesias.

  • Assessment of LIDs:

    • On testing days, administer L-DOPA and observe the animals individually in a clear observation cage.

    • Score the severity of abnormal involuntary movements (AIMs) at regular intervals (e.g., every 20 minutes for 3-4 hours) using a validated rating scale. The scale typically assesses three subtypes of AIMs:

      • Axial: Dystonic posturing of the neck and trunk.

      • Limb: Jerky and purposeless movements of the forelimb contralateral to the lesion.

      • Orolingual: Repetitive, empty chewing movements and tongue protrusions.

    • Each AIM subtype is scored on a severity scale (e.g., 0-4), and the total AIMs score is calculated for each time point.

  • Data Analysis:

    • Analyze the time course of AIMs expression and the total AIMs score to quantify the severity of L-DOPA-induced dyskinesia.

    • To test the efficacy of an anti-dyskinetic compound, administer it prior to the L-DOPA injection and compare the resulting AIMs scores to a vehicle-treated control group.

Conclusion

The 3-(3-methanesulfonylphenoxy)propylamine scaffold, exemplified by mesdopetam, represents a significant advancement in the development of dopamine receptor modulators with a desirable D3-preferential antagonist profile. While further exploration of the structure-activity relationships within this series is warranted, the available data on mesdopetam and its comparison with other agents underscore its potential as a novel therapeutic for Parkinson's disease and possibly other CNS disorders. The experimental protocols provided herein offer a robust framework for the continued investigation and characterization of these and other promising compounds.

References

  • Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease. JoVE.

  • Rating L-DOPA-induced dyskinesias in rodent m. JoVE.

  • Radioligand binding assays. Bio-protocol.

  • Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease. PMC.

  • Mesdopetam. Wikipedia.

  • Ratings of L-DOPA-induced dyskinesia in the unilateral 6-OHDA lesion model of Parkinson's disease in rats and mice. PubMed.

  • Bioisosteric Replacements. Cambridge MedChem Consulting.

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.

  • Neurophysiological Treatment Effects of Mesdopetam, Pimavanserin and Amantadine in a Rodent Model of Levodopa‐Induced Dyskinesia. PMC.

  • Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. DSpace.

  • Highly selective dopamine D3 receptor (D3R) antagonists and partial agonists based on eticlopride and the D3R crystal structure: new leads for opioid dependence treatment. PMC.

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI.

  • Neurophysiological Treatment Effects of Mesdopetam, Pimavanserin and Amantadine in a Rodent Model of Levodopa-Induced Dyskinesia. PubMed.

  • From the cell to the clinic: A comparative review of the partial D2/D3 receptor agonist and α2-adrenoceptor antagonist, piribedil, in the treatment of Parkinson's disease. ResearchGate.

  • D3 Receptor Agonists and Antagonists as Anti‐Parkinsonian Therapeutic Agents. Ingenta Connect.

  • IRLAB's drug candidate mesdopetam's mechanism of action receives confirmation by independent scientists. IRLAB.

  • Mesdopetam (IRL790). Irlab.

  • Action of putative dopamine receptor agonists, TL-99, 3-PPP and RDS-127 on substantia nigra neurons. PubMed.

  • ChemInform Abstract: Synthesis and Dopamine Receptor Affinities of 2-(4-Fluoro-3- hydroxyphenyl)ethylamine and N-Substituted Derivatives. Request PDF.

  • Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. PubMed.

  • Dopamine D(3) receptor antagonists. 1. Synthesis and structure-activity relationships of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans. PubMed.

  • IRLAB's drug candidate mesdopetam's mechanism of action receives confirmation by independent scientists. IRLAB.

  • Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors. ResearchGate.

  • Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds. PMC.

  • Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands. AIR Unimi.

  • Synthesis and SAR study of a novel series of dopamine receptor agonists. PubMed.

  • Mesdopetam (IRL790). Irlab.

  • Structure--activity relationships of n-substituted dopamine and 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene analogues: behavioral effects in lesioned and reserpinized mice. PubMed.

  • Antitumor Agents 259. Design, Syntheses and Structure-Activity-Relationship Study of Desmosdumotin C Analogs. PMC.

  • Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. MDPI.

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Validation

Independent verification of 3-(3-Methanesulfonylphenoxy)propylamine's biological effects

Comprehensive Application Guide: Preclinical Verification of 3-(3-Methanesulfonylphenoxy)propylamine (3-MSPA) Executive Summary The compound 3-(3-Methanesulfonylphenoxy)propylamine (3-MSPA) represents a highly versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Guide: Preclinical Verification of 3-(3-Methanesulfonylphenoxy)propylamine (3-MSPA)

Executive Summary

The compound 3-(3-Methanesulfonylphenoxy)propylamine (3-MSPA) represents a highly versatile structural motif. Featuring a methanesulfonylphenoxy group linked via a propyl chain to a primary amine, it shares critical pharmacophoric elements with several distinct classes of central nervous system (CNS) and autonomic modulators. To independently verify its biological effects, researchers must evaluate its polypharmacological potential across three primary targets: the Dopamine D3 receptor, the Beta-3 Adrenergic Receptor ( β3​ -AR), and the Serotonin Transporter (SERT).

This guide provides a rigorous, objective framework for comparing 3-MSPA against established reference compounds (Mesdopetam, Mirabegron, and Fluoxetine). As a Senior Application Scientist, I have designed these protocols not merely as a list of steps, but as self-validating systems that ensure data integrity, mechanistic accuracy, and high-confidence lead profiling.

Structural Rationale & Target Landscape

The structural architecture of 3-MSPA necessitates a multi-target screening approach:

  • Dopamine D3 Receptor: The 3-methanesulfonylphenoxy moiety is a hallmark of novel D3 antagonists like Mesdopetam (IRL790), which display atypical, agonist-like binding modes[1].

  • Beta-3 Adrenergic Receptor: The aryloxypropanolamine scaffold is deeply conserved in β3​ -AR modulators. Evaluating 3-MSPA against β3​ -AR determines its potential in metabolic or urological applications[2].

  • Serotonin Transporter (SERT): Simple 3-aryloxypropylamines form the backbone of classic selective serotonin reuptake inhibitors (SSRIs) like fluoxetine[3].

Pharmacophore MSPA 3-MSPA (Target Compound) D3 Dopamine D3 Receptor (Antagonism) MSPA->D3 Evaluated via BRET Assay B3 Beta-3 Adrenergic Receptor (Modulation) MSPA->B3 Evaluated via cAMP Assay SERT Serotonin Transporter (Reuptake Inhibition) MSPA->SERT Evaluated via Binding Assay Ref1 Mesdopetam (IRL790) D3->Ref1 Compared to Ref2 Mirabegron / SR59230A B3->Ref2 Compared to Ref3 Fluoxetine SERT->Ref3 Compared to

Fig 1: Polypharmacological evaluation pathways for 3-MSPA against established reference compounds.

Comparative In Vitro Profiling & Experimental Causality

To generate trustworthy data, the assays chosen must isolate the specific mechanistic variable .

Module A: Dopamine D3 Receptor Antagonism vs. Mesdopetam
  • The Causality: D3 receptors are notorious for exhibiting paradoxical agonist-like binding by antagonists, making traditional G-protein dependent cAMP assays prone to misinterpretation due to signal amplification. To bypass this, we utilize a Bioluminescence Resonance Energy Transfer (BRET) assay measuring β -arrestin2 recruitment. This provides a direct, stoichiometric readout of receptor conformation independent of G-protein amplification, effectively distinguishing true antagonism from partial agonism ()[1].

  • Self-Validating Mechanism: The protocol requires establishing an EC80​ window using a full agonist (Dopamine). 3-MSPA is tested alone (to rule out intrinsic agonism) and against the EC80​ dopamine challenge (to calculate the IC50​ for antagonism).

Module B: Beta-3 Adrenergic Receptor Modulation vs. Mirabegron
  • The Causality: Unlike β1​ and β2​ receptors, the human β3​ -AR lacks the structural determinants (phosphorylation sites in the third cytoplasmic loop) required for rapid homologous desensitization ()[2]. Therefore, acute cAMP accumulation is a highly stable metric for β3​ activation.

  • Self-Validating Mechanism: The assay utilizes IBMX (a phosphodiesterase inhibitor) to prevent cAMP degradation. The inclusion of SR59230A (a known β3​ antagonist) to reverse the 3-MSPA-induced signal proves that the cAMP accumulation is strictly receptor-mediated[4].

Module C: Serotonin Transporter (SERT) Binding vs. Fluoxetine
  • The Causality: Fluoxetine binding induces a unique conformational state in SERT that is highly dependent on extracellular Chloride ( Cl− ) concentrations, unlike cocaine which binds independently of Cl− ()[3]. By manipulating Cl− in the assay buffer, we can determine if 3-MSPA shares the same allosteric binding pocket as fluoxetine.

  • Self-Validating Mechanism: Non-specific binding (NSB) is defined using a saturating concentration of Paroxetine. The delta between total radioligand binding and NSB defines the specific assay window, ensuring the Ki​ values generated for 3-MSPA are mathematically sound[5].

AssayLogic Start Compound Preparation (3-MSPA vs Controls) Sub1 CHO-hD3 Cells (+ Nanoluciferase) Start->Sub1 Sub2 HEK-hB3 Cells (+ IBMX) Start->Sub2 Sub3 hSERT Membranes (+ Cl- Buffer) Start->Sub3 Read1 Measure Arrestin Recruitment Sub1->Read1 Read2 Quantify cAMP Accumulation Sub2->Read2 Read3 Determine Specific Binding Window Sub3->Read3 Val1 Self-Validation: Dopamine EC80 Window Read1->Val1 Val2 Self-Validation: SR59230A Reversal Read2->Val2 Val3 Self-Validation: Paroxetine NSB Control Read3->Val3

Fig 2: Experimental workflow demonstrating the self-validating logic for each biological assay.

Quantitative Data Presentation

The following table summarizes the expected comparative metrics based on the structural homology of 3-MSPA to the reference compounds.

Target SystemAssay TypeReference CompoundReference Metric3-MSPA (Expected Metric)Mechanistic Interpretation
Dopamine D3 β -Arrestin2 BRETMesdopetam (IRL790) Ki​≈90 nM IC50​≈150−300 nMPreferential D3 antagonism; lacks intrinsic efficacy.
β3​ -AR cAMP AccumulationMirabegron EC50​≈22 nM EC50​>1000 nMWeak or absent agonism; likely acts as a weak antagonist.
SERT [3H] Imipramine BindingFluoxetine Ki​≈4.4 nM Ki​≈15−50 nMModerate to high affinity reuptake inhibition; Cl− dependent.

Step-by-Step Experimental Methodologies

Protocol 1: D3 Receptor β -Arrestin2 Recruitment (BRET)
  • Cell Preparation: Seed CHO-K1 cells stably co-expressing human D3 receptor (fused to Nanoluciferase) and β -arrestin2 (fused to HaloTag) at 2×104 cells/well in a 384-well white plate.

  • Compound Addition: Add 3-MSPA or Mesdopetam in a 10-point concentration-response curve (10 μ M to 0.1 nM). Incubate for 15 minutes at 37°C.

  • Agonist Challenge: Add Dopamine at its pre-determined EC80​ concentration to all wells (except basal controls). Incubate for 30 minutes.

  • Detection: Add the Nanoluciferase substrate (furimazine). Read the plate on a luminescence microplate reader, calculating the BRET ratio (Acceptor emission / Donor emission).

  • Validation Check: Ensure the Dopamine-only wells achieve 5-fold signal over basal. Calculate the IC50​ using a 4-parameter logistic fit.

Protocol 2: β3​ -AR cAMP Accumulation Assay
  • Cell Preparation: Harvest HEK-293 cells expressing human β3​ -AR. Resuspend in stimulation buffer containing 0.5 mM IBMX to prevent cAMP degradation.

  • Stimulation: Plate 625 cells/well in a 384-well OptiPlate. Add 3-MSPA, Mirabegron (positive control), or vehicle. For antagonism testing, pre-incubate cells with 3-MSPA for 15 mins before adding an EC80​ dose of Mirabegron.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Detection: Add biotin-cAMP and streptavidin donor beads (following the manufacturer's HTRF or AlphaScreen protocol). Read time-resolved fluorescence.

  • Validation Check: Confirm that 10 μ M SR59230A completely abolishes the Mirabegron signal.

Protocol 3: Cl− -Dependent SERT Binding Assay
  • Membrane Preparation: Isolate membranes from HEK-293 cells stably expressing human SERT.

  • Buffer Setup: Prepare two assay buffers: High Cl− (150 mM NaCl) and Low Cl− (150 mM Sodium Gluconate, substituting Cl− ).

  • Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 2 nM [3H] Imipramine, and varying concentrations of 3-MSPA or Fluoxetine. Include wells with 10 μ M Paroxetine to define Non-Specific Binding (NSB).

  • Filtration: Incubate for 60 minutes at 22°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Quantification: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity.

  • Validation Check: A rightward shift in the Ki​ of Fluoxetine in the Low Cl− buffer confirms the allosteric dependency of the assay.

References

  • Waters, S., et al. (2020). Preclinical Pharmacology ofamine (IRL790), a Novel Dopamine Transmission Modulator for the Treatment of Motor and Psychiatric Complications in Parkinson Disease. Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Nantel, F., et al. (1993). The human beta 3-adrenergic receptor is resistant to short term agonist-promoted desensitization. Molecular Pharmacology.[Link]

  • Michel-Reher, M. B., & Michel, M. C. (2013). Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists. Frontiers in Pharmacology.[Link]

  • Tavoulari, S., et al. (2009). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Journal of Neuroscience.[Link]

  • Schöllhorn, T., et al. (2011). (S)- and (R)-fluoxetine as native markers in mass spectrometry (MS) binding assays addressing the serotonin transporter. ChemMedChem.[Link]

Sources

Comparative

A Researcher's Guide to Evaluating the Neuroprotective Potential of 3-(3-Methanesulfonylphenoxy)propylamine: A Comparative Framework

This guide provides a comprehensive framework for evaluating the neuroprotective effects of the novel compound 3-(3-Methanesulfonylphenoxy)propylamine. Given the limited publicly available data on this specific molecule,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the neuroprotective effects of the novel compound 3-(3-Methanesulfonylphenoxy)propylamine. Given the limited publicly available data on this specific molecule, we present a structured, scientifically rigorous approach to its characterization. This is achieved by establishing a comparative study against three well-characterized neuroprotective agents with distinct mechanisms of action: Edaravone , Memantine , and N-acetylcysteine (NAC) .

The methodologies, experimental designs, and data interpretation strategies outlined herein are intended for researchers, scientists, and drug development professionals. Our objective is to provide a robust, self-validating system for assessing the compound's potential and positioning it within the current landscape of neuroprotective therapies.

Introduction to the Neuroprotective Landscape and Key Comparators

Neurodegenerative diseases and acute neuronal injuries, such as ischemic stroke, are characterized by progressive neuronal loss driven by complex pathological cascades, including oxidative stress, excitotoxicity, inflammation, and apoptosis. The development of effective neuroprotective agents that can interrupt these processes is a critical goal in modern neuroscience.

To rigorously evaluate 3-(3-Methanesulfonylphenoxy)propylamine (herein referred to as 'Compound-M'), we propose a direct comparison with agents that represent three primary therapeutic strategies:

  • Edaravone (Radicava®) : An approved therapeutic for ischemic stroke and amyotrophic lateral sclerosis (ALS), Edaravone is a potent free radical scavenger that directly mitigates oxidative stress.[1][2][3][4] Its primary mechanism involves quenching reactive oxygen species (ROS) and inhibiting lipid peroxidation, thereby protecting cell membranes from damage.[2][4]

  • Memantine : An N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine is used to treat moderate-to-severe Alzheimer's disease. It works by blocking the pathological, sustained activation of NMDA receptors by glutamate, which leads to excitotoxicity and neuronal death, without affecting normal synaptic transmission.[5][6]

  • N-acetylcysteine (NAC) : A precursor to the endogenous antioxidant glutathione (GSH), NAC exerts its neuroprotective effects by replenishing cellular GSH levels, directly scavenging free radicals, and modulating glutamatergic transmission and neuroinflammation.[7]

This multi-faceted comparison will allow for a nuanced understanding of Compound-M's potential mechanism and efficacy.

Comparative Analysis of Neuroprotective Mechanisms

The first step in characterizing Compound-M is to hypothesize its mechanism of action and test it against our established comparators. The table below summarizes the known mechanisms that will serve as a benchmark for our investigation.

Feature Compound-M (Hypothetical) Edaravone Memantine N-acetylcysteine (NAC)
Primary Target To Be Determined (TBD)Reactive Oxygen Species (ROS), Peroxyl Radicals[4][8]Extrasynaptic NMDA Receptors[6]Glutathione Synthesis Pathway, Glutamate Receptors[7][9]
Core Mechanism TBDPotent Free Radical Scavenging, Inhibition of Lipid Peroxidation[2]Non-competitive, low-affinity channel blocking; prevention of excitotoxicity[5][6][10]Glutathione replenishment, direct antioxidant activity, anti-inflammatory effects
Downstream Effects TBDReduced neuronal damage, decreased brain edema, anti-apoptotic effects[1]Preservation of intracellular ATP, inhibition of apoptosis, reduced neuroinflammation[5][11]Reduced oxidative stress, modulation of neuroinflammation, restoration of synaptic plasticity[9][12]
Therapeutic Use InvestigationalIschemic Stroke, ALS[3]Alzheimer's Disease[13]Mucolytic agent; investigational for psychiatric and neurodegenerative disorders[9]
Proposed Mechanistic Signaling Pathways

To visualize the distinct mechanisms of our comparator agents, the following diagrams illustrate their primary modes of action. The investigation into Compound-M would aim to place it within one or more of these, or an entirely novel, pathway.

Edaravone_Mechanism Ischemia Ischemic Insult ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS LipidP Lipid Peroxidation ROS->LipidP MembraneDamage Cell Membrane Damage LipidP->MembraneDamage NeuronalDeath Neuronal Death MembraneDamage->NeuronalDeath Edaravone Edaravone Edaravone->ROS Scavenges Edaravone->LipidP Inhibits

Caption: Mechanism of Edaravone as a direct free radical scavenger.

Memantine_Mechanism Glutamate ↑↑ Excess Glutamate (Pathological) NMDAR Extrasynaptic NMDA Receptor Glutamate->NMDAR Over-activates CaInflux Excessive Ca²⁺ Influx NMDAR->CaInflux Excitotoxicity Excitotoxicity (Cellular Overload) CaInflux->Excitotoxicity NeuronalDeath Neuronal Death Excitotoxicity->NeuronalDeath Memantine Memantine Memantine->NMDAR Blocks Channel

Caption: Mechanism of Memantine in preventing excitotoxicity.

Experimental Framework: In Vitro Analysis

The initial evaluation of Compound-M should be conducted using established in vitro models of neuronal injury. This allows for controlled, high-throughput screening of efficacy and provides preliminary data on dose-response and mechanism.

Experimental Workflow: In Vitro Neuroprotection Assay

The following workflow provides a standardized process for assessing neuroprotective efficacy.

InVitro_Workflow Start Start: Plate Neuronal Cells (e.g., SH-SY5Y, Primary Cortical Neurons) Pretreat Pre-treatment with Compounds: - Compound-M (Dose Range) - Edaravone, Memantine, NAC - Vehicle Control Start->Pretreat Insult Induce Neurotoxic Insult: - Oxidative Stress (H₂O₂) - Excitotoxicity (Glutamate) - OGD (Oxygen-Glucose Deprivation) Pretreat->Insult Incubate Incubate (24-48 hours) Insult->Incubate Assay Perform Viability/Apoptosis Assays Incubate->Assay MTT MTT Assay (Metabolic Activity) Assay->MTT Endpoint 1 TUNEL TUNEL Assay (DNA Fragmentation/Apoptosis) Assay->TUNEL Endpoint 2 Analysis Data Analysis: Calculate EC₅₀, % Protection MTT->Analysis TUNEL->Analysis

Caption: Standardized workflow for in vitro neuroprotection screening.

Quantitative Data Comparison (Illustrative)

The following table presents literature-derived data for our comparators and includes columns for the hypothetical results of Compound-M. This format is designed for direct, quantitative comparison of potency.

Compound In Vitro Model Insult Endpoint EC₅₀ / Effective Conc. Source
Compound-M Primary Rat Hippocampal NeuronsH₂O₂ (100 µM)Cell Viability (MTT)TBDHypothetical
Compound-M Primary Rat Hippocampal NeuronsGlutamate (50 µM)Apoptosis (TUNEL)TBDHypothetical
Edaravone Rat Hippocampal SlicesOxygen-Glucose DeprivationNeuronal Death~3 µM[1]
Memantine Midbrain Neuron-Glia CulturesLPS (5 ng/ml)DA Neuron Survival~1 µM[11]
N-acetylcysteine Primary Rat Hippocampal NeuronsH₂O₂ (30 µM)Cell Viability (MTT)100 µmol/l[12]

Experimental Framework: In Vivo Analysis

Promising in vitro results must be validated in a relevant animal model of neurological disease. The transient Middle Cerebral Artery Occlusion (tMCAO) model in rodents is the gold standard for preclinical stroke research, mimicking the ischemia-reperfusion injury seen in humans.[14][15]

Experimental Workflow: tMCAO Stroke Model

InVivo_Workflow Start Start: Acclimatize Rodents (e.g., C57BL/6 Mice) Surgery Induce Focal Ischemia: tMCAO Surgery (60 min occlusion) Start->Surgery Reperfusion Reperfusion (Remove Filament) Surgery->Reperfusion Treatment Administer Treatment (i.v. or i.p.): - Compound-M (Dose Range) - Edaravone, Vehicle Control Reperfusion->Treatment At onset of reperfusion Recovery Post-operative Recovery & Monitoring (24-72 hours) Treatment->Recovery Analysis Endpoint Analysis Recovery->Analysis Behavior Neurological Deficit Scoring (e.g., Bederson score) Analysis->Behavior Functional Histology Histology: - Infarct Volume (TTC Staining) - Apoptosis (TUNEL Staining) Analysis->Histology Anatomical

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Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for 3-(3-Methanesulfonylphenoxy)propylamine

As a Senior Application Scientist, ensuring the safe and compliant disposal of complex organic molecules is just as critical as their synthesis and application. amine is a multifunctional organic compound characterized b...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe and compliant disposal of complex organic molecules is just as critical as their synthesis and application. amine is a multifunctional organic compound characterized by a secondary amine, a phenoxy ether linkage, and a methanesulfonyl (sulfone) group.

Because of its specific structural motifs, this compound presents unique environmental and toxicological hazards. This guide provides a self-validating, mechanistic protocol for the segregation, containment, and disposal of this chemical, moving beyond basic compliance to establish a culture of rigorous laboratory safety.

Mechanistic Hazard Assessment (The "Why")

To properly manage the disposal of amine, we must first deconstruct its chemical reactivity and environmental persistence:

  • Secondary Amine Moiety: Amines act as weak to moderate bases. In aqueous waste streams, they can elevate pH, classifying the waste as corrosive if the pH exceeds 12.5. More critically, secondary amines can react with nitrosating agents (e.g., nitrites in acidic conditions) to form highly toxic, potentially carcinogenic nitrosamines.

  • Methanesulfonyl Group: The sulfone group significantly increases the molecule's polarity and boiling point, making it highly persistent in aquatic environments. Furthermore, thermal destruction (incineration) of sulfones cleaves the C-S bonds, generating toxic sulfur oxides (SOx).

  • Phenoxy Ether Linkage: This lipophilic aromatic ring increases the compound's bioaccumulation potential and aquatic toxicity.

Because of these factors, drain disposal is strictly prohibited [1]. The compound must be routed to a licensed hazardous waste facility for high-temperature incineration equipped with appropriate exhaust scrubbing systems to capture SOx emissions[2].

Quantitative Regulatory Thresholds

Proper waste accumulation requires strict adherence to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines. To prevent regulatory fines and ensure operational safety, laboratories must track their waste generation against the following quantitative thresholds[3]:

Table 1: EPA RCRA Accumulation Limits for Laboratory Waste

Generator StatusMonthly Generation LimitMax On-Site AccumulationMax Storage TimeSAA Volume Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg≤ 1,000 kgNo strict federal limit55 gallons
Small Quantity Generator (SQG) 100 kg to 1,000 kg≤ 6,000 kg180 days55 gallons
Large Quantity Generator (LQG) ≥ 1,000 kgNo limit90 days55 gallons

Note: Satellite Accumulation Areas (SAAs) must be located at or near the point of waste generation and under the control of the operator[4].

Disposal Logic Workflow

The following diagram illustrates the logical decision tree for segregating waste streams containing amine.

WasteWorkflow Start Waste Generation: [3-(3-Methanesulfonylphenoxy)propyl](methyl)amine Aqueous Aqueous/Acidic Quench? Start->Aqueous OrgSolvent Organic Solvent Mixture? Start->OrgSolvent CorrosiveWaste Corrosive Aqueous Waste (pH > 10 or < 2) Aqueous->CorrosiveWaste Yes Halogenated Halogenated Organic Waste (e.g., DCM, Chloroform) OrgSolvent->Halogenated Contains Halogens NonHalogenated Non-Halogenated Organic Waste (e.g., EtOAc, MeOH) OrgSolvent->NonHalogenated No Halogens SAA Satellite Accumulation Area (SAA) Secondary Containment CorrosiveWaste->SAA Halogenated->SAA NonHalogenated->SAA Incineration High-Temp Incineration (SOx Scrubbing Required) SAA->Incineration EPA Licensed Hauler

Waste segregation and disposal logic for methanesulfonyl amine derivatives.

Standard Operating Procedure: Waste Segregation & Containment

This self-validating protocol ensures that amine is safely prepared for lab-pack disposal.

Step 1: Chemical Characterization & Compatibility Verification
  • Action: Review the solvent matrix containing the target compound. Ensure no oxidizing agents (e.g., peroxides, nitric acid) or nitrosating agents (e.g., sodium nitrite) are present in the waste stream.

  • Causality: Mixing secondary amines with nitrosating agents under acidic conditions generates nitrosamines, which are potent carcinogens. Mixing organic solvents with strong oxidizers can cause exothermic reactions and container rupture[5].

  • Validation: Perform a small-scale compatibility test (1-2 mL) in a fume hood before bulking waste streams.

Step 2: Solvent Stream Segregation
  • Action: Separate the waste into either a "Halogenated" or "Non-Halogenated" waste carboy.

  • Causality: Halogenated solvents (like dichloromethane) require specialized, higher-cost incineration to neutralize corrosive hydrogen halide byproducts. Diluting halogenated waste with non-halogenated waste unnecessarily increases disposal costs and environmental burden[6].

Step 3: Primary and Secondary Containment
  • Action: Transfer the waste into a chemically compatible primary container, such as High-Density Polyethylene (HDPE) or amber glass. Place the primary container inside a secondary containment bin.

  • Causality: Metal containers must be avoided, as the basicity of the amine and potential trace moisture can lead to galvanic corrosion and leaks[3]. Secondary containment ensures that if the primary vessel fails, the spill is localized and does not enter the laboratory drainage system.

  • Validation: Visually inspect the HDPE container for swelling, embrittlement, or discoloration weekly.

Step 4: Satellite Accumulation Area (SAA) Management
  • Action: Immediately label the container with a compliant "Hazardous Waste" tag. The label must explicitly list all chemical constituents (e.g., "Methanol 90%, amine 10%") and the primary hazard ("Toxic/Flammable")[4]. Keep the container tightly capped at all times unless actively adding waste.

  • Causality: Open containers violate EPA Subpart K regulations, allow toxic volatile organic compounds (VOCs) to escape into the lab atmosphere, and permit atmospheric oxygen to degrade the waste, potentially forming unstable peroxides in certain ether-based solvents[7].

Step 5: Manifesting and Final Disposition
  • Action: Once the SAA container approaches the 55-gallon limit (or the 1-quart limit for acutely hazardous waste), transfer it to the Central Accumulation Area (CAA). Manifest the waste for pickup by an EPA-licensed hazardous waste contractor[8].

  • Causality: The contractor must be informed of the sulfone moiety so they can route the waste to a high-temperature incinerator equipped with alkaline scrubbers to neutralize the resulting sulfur dioxide (SO2) and sulfur trioxide (SO3) gases[2].

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[Link]

  • American Chemical Society (ACS). Hazardous Waste and Disposal Guidelines. ACS Chemical Safety Resources.[Link]

  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab.[Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(3-Methanesulfonylphenoxy)propyl](methyl)amine
Reactant of Route 2
Reactant of Route 2
[3-(3-Methanesulfonylphenoxy)propyl](methyl)amine
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